Product packaging for Hydroxy-PEG9-Boc(Cat. No.:)

Hydroxy-PEG9-Boc

Numéro de catalogue: B608020
Poids moléculaire: 542.7 g/mol
Clé InChI: TUSKJPQJBQMEPV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hydroxy-PEG9-t-butyl ester is a multifunctional polyethylene glycol (PEG)-based linker that is highly valuable in advanced chemical and biological research. This compound features a terminal hydroxyl (-OH) group and a tert-butyl ester moiety, which serves as a protected carboxylic acid . The hydrophilic PEG spacer significantly enhances the solubility and stability of conjugated molecules in aqueous media, making it a crucial tool for improving the pharmacokinetic properties of therapeutic agents . In practice, the hydroxyl group provides a site for initial derivatization or conjugation to a target molecule . The tert-butyl protected carboxyl group can be selectively deprotected under mild acidic conditions to reveal a free carboxylic acid, which can then be further functionalized, for example, into active esters for amide bond formation . This controlled, sequential conjugation strategy is essential in bioconjugation, drug delivery system design, and the development of biomaterials . A prominent application of this linker is in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that recruit target proteins to E3 ubiquitin ligases for degradation. In this context, Hydroxy-PEG9-t-butyl ester can be utilized as a critical linker component to connect a ligand for an E3 ubiquitin ligase with a ligand for the protein of interest . The flexible, long-chain PEG9 spacer helps to achieve the optimal distance and spatial orientation required for successful ternary complex formation and subsequent ubiquitination . Beyond PROTACs, this linker is also employed in the development of hydrogels, biocompatible coatings for medical devices, and other functionalized surfaces in the field of tissue engineering and regenerative medicine . It is important to note that the biological degradation of PEG polymers is an area of ongoing research, with studies indicating that certain microorganisms like Pseudomonas sp. can metabolize PEG, starting from the hydroxyethylene terminus . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H50O12 B608020 Hydroxy-PEG9-Boc

Propriétés

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H50O12/c1-25(2,3)37-24(27)4-6-28-8-10-30-12-14-32-16-18-34-20-22-36-23-21-35-19-17-33-15-13-31-11-9-29-7-5-26/h26H,4-23H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSKJPQJBQMEPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Hydroxy-PEG9-Boc

Introduction

This compound is a heterobifunctional linker molecule widely employed in the fields of bioconjugation and drug development. It features a hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc) protected amine group at opposite ends of a discrete nine-unit polyethylene (B3416737) glycol (PEG) chain. This unique structure provides a versatile tool for covalently linking molecules, offering a combination of hydrophilicity, a defined spacer length, and orthogonal reactivity.

The hydrophilic PEG spacer is instrumental in improving the solubility and pharmacokinetic properties of conjugated molecules, which is particularly beneficial for hydrophobic drugs.[1] The terminal hydroxyl group can be further derivatized or used as an attachment point, while the Boc-protected amine provides a stable functional group that can be deprotected under specific acidic conditions to reveal a primary amine for subsequent conjugation.[1] This sequential reactivity is crucial in the multi-step synthesis of complex biomolecules like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[2][3]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, characterization, and quality control.

Quantitative Data Summary
PropertyValue
Molecular Formula C₂₅H₅₁NO₁₂
Molecular Weight 557.67 g/mol
CAS Number 2112731-44-7
Appearance Colorless to light yellow liquid/oil
Purity Typically ≥95%
Solubility Soluble in water, DMSO, DMF, and Dichloromethane (DCM)[1]
Storage Conditions Store at -20°C for long-term stability.
Predicted Spectroscopic Data

While specific experimental spectra for this compound are not widely published, the following tables outline the expected NMR chemical shifts and mass spectrometry fragmentation patterns based on its chemical structure and data from analogous molecules.

Table 1: Predicted ¹H and ¹³C NMR Data

Note: Predicted chemical shifts are in ppm relative to TMS. Actual values may vary depending on the solvent and experimental conditions.

AssignmentPredicted ¹H NMR Chemical Shift (ppm)Predicted ¹³C NMR Chemical Shift (ppm)
Boc Group (-C(CH₃)₃) ~1.44 (s, 9H)~28.4 (3C), ~79.0 (1C, quaternary)
Boc Group (-C=O) -~156.1
PEG Backbone (-O-CH₂-CH₂-O-) ~3.64 (m, large integral)~70.5 (multiple carbons)
Terminal Hydroxyl (-CH₂-OH) ~3.70 (t, 2H)~61.7
Amine-adjacent PEG (-NH-CH₂-) ~3.30 (q, 2H)~40.3
NH (Carbamate) ~5.0 (broad s, 1H)-

Table 2: Plausible Mass Spectrometry Fragmentation

Note: Fragmentation is dependent on the ionization method (e.g., ESI-MS). The following are common fragments observed for Boc-protected amines and PEG chains.

m/zProposed FragmentDescription
M+Na⁺[C₂₅H₅₁NO₁₂Na]⁺Sodium Adduct
M-56[M - C₄H₈]⁺Loss of isobutylene (B52900) from the Boc group
M-100[M - C₅H₈O₂]⁺Loss of the entire Boc group
Series[M - n(44.03)]⁺Sequential loss of ethylene (B1197577) glycol units (C₂H₄O)

Key Applications and Signaling Pathways

This compound is a critical component in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that induces the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[2] The linker's role is to connect the protein-targeting ligand to the E3 ligase ligand, and its length and composition are crucial for the formation of a stable and productive ternary complex.[4]

PROTAC_Structure General Structure of a PROTAC POI_Ligand Protein of Interest (POI) Ligand Linker Linker (e.g., this compound derived) POI_Ligand->Linker E3_Ligase_Ligand E3 Ubiquitin Ligase Ligand Linker->E3_Ligase_Ligand

Caption: General structure of a PROTAC molecule.

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in a typical bioconjugation workflow. This involves the initial deprotection of the Boc group, followed by the conjugation of the resulting amine to a molecule containing a carboxylic acid.

Protocol 1: Boc Deprotection of this compound

This procedure describes the removal of the acid-labile Boc protecting group to yield the free primary amine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 100 mg in 2 mL).

  • Add an equal volume of TFA to the solution (2 mL).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Redissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected Hydroxy-PEG9-amine. The product may be obtained as a TFA salt if the basic wash is omitted.

Boc_Deprotection Boc Deprotection Mechanism Boc_Amine Boc-Protected Amine (R-NH-Boc) Protonation Protonation of Carbonyl Oxygen Boc_Amine->Protonation + H⁺ (e.g., TFA) Carbamic_Acid Carbamic Acid Intermediate (R-NH-COOH) Protonation->Carbamic_Acid Loss of tert-Butyl Cation tButyl_Cation tert-Butyl Cation Protonation->tButyl_Cation Free_Amine Free Amine (R-NH₂) Carbamic_Acid->Free_Amine Decarboxylation CO2 Carbon Dioxide (CO₂) Carbamic_Acid->CO2

Caption: The acid-catalyzed deprotection of a Boc-protected amine.

Protocol 2: Conjugation to a Carboxylic Acid-Containing Molecule

This protocol details the formation of a stable amide bond between the deprotected Hydroxy-PEG9-amine and a target molecule containing a carboxylic acid, using EDC/NHS chemistry.

Materials:

  • Hydroxy-PEG9-amine (from Protocol 1)

  • Carboxylic acid-containing molecule (Molecule-COOH)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or a suitable aprotic solvent

  • DIPEA (N,N-Diisopropylethylamine) if starting with the TFA salt of the amine

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Dissolve the Molecule-COOH (1 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.

  • Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid, forming an NHS-ester.

  • In a separate flask, dissolve the Hydroxy-PEG9-amine (1.1 equivalents) in anhydrous DMF. If using the TFA salt, add DIPEA (2-3 equivalents) to neutralize the salt and free the amine.

  • Add the solution of the deprotected linker to the activated NHS-ester solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the final conjugate can be purified by a suitable method such as preparative reverse-phase HPLC.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the two-step bioconjugation process described in the protocols.

Bioconjugation_Workflow Bioconjugation Workflow using this compound Start This compound Deprotection Step 1: Boc Deprotection (TFA in DCM) Start->Deprotection Deprotected_Linker Hydroxy-PEG9-Amine (TFA Salt) Deprotection->Deprotected_Linker Neutralization Neutralization (e.g., DIPEA) Deprotected_Linker->Neutralization Free_Amine_Linker Hydroxy-PEG9-Amine (Free Base) Neutralization->Free_Amine_Linker Conjugation Step 3: Conjugation Reaction Free_Amine_Linker->Conjugation Activation Step 2: Activation of Carboxylic Acid (Molecule-COOH + EDC/NHS) Activated_Molecule NHS-Ester of Molecule Activation->Activated_Molecule Activated_Molecule->Conjugation Purification Purification (e.g., HPLC, SEC) Conjugation->Purification Final_Product Final Conjugate (Molecule-PEG9-OH) Purification->Final_Product

References

An In-depth Technical Guide to Hydroxy-PEG9-Boc: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG9-Boc is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation and drug development. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its application in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The unique architecture of this compound, featuring a terminal hydroxyl group, a nine-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine, offers researchers a versatile tool for the precise and controlled assembly of targeted therapeutics.

Chemical Structure and Physicochemical Properties

This compound, systematically named N-tert-butyloxycarbonyl-amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol, possesses a well-defined structure that dictates its utility as a linker. The molecule consists of a hydroxyl (-OH) group at one terminus, a hydrophobic tert-butyloxycarbonyl (Boc) protecting group at the other, and a hydrophilic PEG chain of nine ethylene (B1197577) glycol units in between.

The presence of the PEG spacer enhances the aqueous solubility and biocompatibility of the conjugates, while the terminal functional groups allow for sequential and specific reactions. The hydroxyl group can be activated for conjugation to a variety of molecules, and the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent coupling reactions.

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Synonyms N-Boc-PEG9-alcohol, Boc-NH-PEG9-OH[1]
CAS Number 2112731-44-7[1]
Molecular Formula C₂₃H₄₇NO₁₁[1]
Molecular Weight 513.6 g/mol [1]
Appearance Colorless to light yellow liquid
Purity Typically ≥95%
Solubility Soluble in water, DMSO, DMF, and dichloromethane[1]
Storage Recommended storage at -20°C[1]

Experimental Protocols

The following sections outline a representative experimental workflow for the use of this compound in the synthesis of an antibody-drug conjugate (ADC). This process involves three main stages:

  • Activation of the hydroxyl group and conjugation to a payload molecule.

  • Deprotection of the Boc group to reveal the primary amine.

  • Conjugation of the linker-payload construct to an antibody.

Activation of the Hydroxyl Group and Conjugation to a Payload (e.g., a Cytotoxic Drug with a Carboxylic Acid)

This protocol describes the esterification of the terminal hydroxyl group of this compound with a carboxylic acid-containing payload, a common functional group on many cytotoxic drugs used in ADCs.

Materials:

  • This compound

  • Payload-COOH (a cytotoxic drug with a carboxylic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent

  • 4-Dimethylaminopyridine (DMAP) as a catalyst

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) as a solvent

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Nitrogen or Argon gas supply

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the Payload-COOH (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DCM or DMF.

  • Add DMAP (0.1 equivalents) to the solution.

  • In a separate vial, dissolve DCC (1.2 equivalents) or HATU (1.2 equivalents) in a minimal amount of anhydrous DCM or DMF.

  • Slowly add the coupling agent solution to the reaction mixture at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting Payload-PEG9-Boc conjugate by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by NMR and mass spectrometry.

Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group to expose the primary amine, which is then ready for conjugation to the antibody.

Materials:

  • Payload-PEG9-Boc conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Stir plate and magnetic stir bar

  • Rotary evaporator

Procedure:

  • Dissolve the Payload-PEG9-Boc conjugate in DCM in a round-bottom flask.

  • Add an excess of TFA (e.g., 20-50% v/v) to the solution at 0°C.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene (B28343) can be used to ensure complete removal of residual TFA.

  • The resulting Payload-PEG9-NH₂ can be used directly in the next step or purified if necessary.

Conjugation to an Antibody

This protocol describes the conjugation of the deprotected linker-payload to a monoclonal antibody (mAb) via amide bond formation with the lysine (B10760008) residues on the antibody surface.

Materials:

  • Payload-PEG9-NH₂

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.0)

  • N-Hydroxysuccinimide (NHS) or N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU) for activation

  • N,N'-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • To functionalize the antibody, lysine residues are commonly targeted. The pH of the antibody solution is adjusted to 7.5-8.5 to facilitate the reaction with the primary amines of lysine.

  • In a separate microcentrifuge tube, dissolve the Payload-PEG9-NH₂ linker (typically a 5-20 fold molar excess over the antibody) in anhydrous DMF.

  • To activate the antibody's carboxyl groups (less common for lysine conjugation but an alternative strategy), EDC and NHS would be added. For targeting lysines with an amine-reactive linker, the linker itself would first be activated. However, in this workflow, we are forming an amide bond between the linker's amine and the antibody's carboxyl groups (less common) or, more typically, activating the linker to react with the antibody's lysines. For this example, we will proceed with activating a carboxyl group on the linker to react with antibody lysines, which requires a different linker structure. A more direct approach with this compound would be to first modify the hydroxyl end to be amine-reactive. For the purpose of this protocol, we will assume a scenario where the payload has been attached and the deprotected amine of the linker will be conjugated to an activated ester on the antibody (a less common but feasible strategy). A more standard approach would be to activate the hydroxyl end of this compound to react with the antibody, and the deprotected amine to react with the payload.

  • For a more standard workflow: The hydroxyl group of this compound would be activated (e.g., by conversion to a p-nitrophenyl carbonate) to react with antibody lysines. After conjugation and purification, the Boc group would be deprotected, and the resulting amine would be reacted with an activated payload.

  • Purification of the ADC: Following the conjugation reaction, the resulting ADC is purified from unreacted linker-payload and unconjugated antibody using size-exclusion chromatography (SEC).

  • Characterization of the ADC: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and in vitro cytotoxicity.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Workflow for ADC Synthesis

experimental_workflow cluster_synthesis ADC Synthesis Workflow start This compound step1 Step 1: Esterification (DCC/DMAP or HATU) start->step1 payload Payload-COOH (e.g., Cytotoxic Drug) payload->step1 intermediate1 Payload-PEG9-Boc step1->intermediate1 step2 Step 2: Boc Deprotection (TFA/DCM) intermediate1->step2 intermediate2 Payload-PEG9-NH₂ step2->intermediate2 step3 Step 3: Conjugation (e.g., Amide Bond Formation) intermediate2->step3 antibody Monoclonal Antibody (mAb) antibody->step3 final_product Antibody-Drug Conjugate (ADC) step3->final_product

Caption: A representative workflow for the synthesis of an ADC using this compound.

Conclusion

This compound is a valuable and versatile heterobifunctional linker for the construction of complex bioconjugates. Its well-defined structure, incorporating a hydrophilic PEG spacer and orthogonal reactive groups, provides researchers with precise control over the conjugation process. This technical guide has provided an in-depth overview of its chemical properties and a representative experimental workflow for its application in ADC synthesis. The methodologies described herein can be adapted for the development of a wide range of targeted therapeutics and research tools, underscoring the importance of this compound in modern drug development and chemical biology.

References

Synthesis of Hydroxy-PEG9-Boc: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Hydroxy-PEG9-Boc, a heterobifunctional linker critical in bioconjugation and drug delivery. The tert-butyloxycarbonyl (Boc) protecting group plays a pivotal role, enabling the controlled, sequential synthesis of complex molecules such as antibody-drug conjugates (ADCs) and PROteolysis Targeting Chimeras (PROTACs).[1] This document outlines the synthetic pathway, experimental protocols, and key characterization data.

Synthetic Strategy

The synthesis of this compound is typically achieved in a two-step process. The first step involves the preparation of the key intermediate, 2-(2-(2-(2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethanol (Amino-PEG9-alcohol). This precursor is then reacted with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) to protect the terminal amine, yielding the final product.

Physicochemical and Quantitative Data

The following table summarizes key data for the reactants and the final product involved in the synthesis of this compound.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
Amino-PEG9-alcohol15332-95-3C18H39NO9413.51>95%
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5C10H18O5218.25>98%
This compound 2055042-66-3 C23H47NO11 513.62 >95%

Experimental Protocols

Step 1: Synthesis of Amino-PEG9-alcohol

The synthesis of the amino-PEGylated linker is a crucial first step. While several methods exist for the amination of polyethylene (B3416737) glycols, a common laboratory-scale approach involves the conversion of a terminal hydroxyl group to a leaving group (e.g., tosylate or mesylate), followed by nucleophilic substitution with an amine source (e.g., ammonia (B1221849) or an azide (B81097) followed by reduction).

A representative method for a similar, shorter PEG chain involves the reduction of an azide precursor. The general procedure is as follows:

  • Azidation of Nonaethylene Glycol: Nonaethylene glycol is first monotosylated by reacting it with p-toluenesulfonyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270) in a suitable solvent such as dichloromethane (B109758) (DCM) at 0°C to room temperature. The resulting tosylate is then reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield the corresponding azide.

  • Reduction to Amino-PEG9-alcohol: The azide-terminated PEG9-alcohol (1.0 eq) is dissolved in methanol.[2] A palladium on activated carbon catalyst (10 mol%) is added to the solution.[2] The reaction vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere for several hours (typically 8 hours) at room temperature.[2] The reaction progress is monitored by thin-layer chromatography (TLC).[2] Upon completion, the reaction mixture is filtered through celite to remove the catalyst, and the solvent is removed under reduced pressure to yield Amino-PEG9-alcohol, which can be used in the next step without further purification.[2]

Step 2: Synthesis of this compound

This step involves the protection of the terminal amine of Amino-PEG9-alcohol using di-tert-butyl dicarbonate.

  • Reaction Setup: Amino-PEG9-alcohol (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM) or a mixture of water and acetone.[1] A base, such as triethylamine (1.5 eq) or sodium bicarbonate, is added to the solution.[3]

  • Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq) is added to the reaction mixture.[1]

  • Reaction Conditions: The reaction is stirred at room temperature for a period of 3 to 12 hours.[1] The progress of the reaction is monitored by TLC or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.[1]

  • Workup and Purification: Upon completion, the reaction mixture is washed sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.[1] The organic layer is then dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.[1] The crude product can be purified by column chromatography on silica (B1680970) gel to yield this compound as a pure product.

Visualizations

The following diagrams illustrate the overall synthetic workflow and the key reaction of Boc protection.

Synthesis_Workflow Nonaethylene_glycol Nonaethylene Glycol Amino_PEG9_alcohol Amino-PEG9-alcohol Nonaethylene_glycol->Amino_PEG9_alcohol 1. Tosylation 2. Azidation 3. Reduction Hydroxy_PEG9_Boc This compound Amino_PEG9_alcohol->Hydroxy_PEG9_Boc Boc₂O, Base

Caption: Overall synthetic workflow for this compound.

Boc_Protection_Mechanism cluster_reactants Reactants cluster_product Product Amino_PEG9_alcohol H₂N-PEG₉-OH Hydroxy_PEG9_Boc Boc-HN-PEG₉-OH Amino_PEG9_alcohol->Hydroxy_PEG9_Boc Base (e.g., Et₃N) Boc_Anhydride (Boc)₂O Boc_Anhydride->Hydroxy_PEG9_Boc

Caption: Boc protection of Amino-PEG9-alcohol.

References

In-Depth Technical Guide to the Physical Properties of Hydroxy-PEG9-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Hydroxy-PEG9-Boc, also known as N-Boc-PEG9-alcohol. This bifunctional molecule, featuring a hydroxyl (-OH) group and a Boc-protected amine (-NHBoc) separated by a nine-unit polyethylene (B3416737) glycol (PEG) spacer, is a valuable building block in the fields of bioconjugation, drug delivery, and proteomics. Understanding its physical characteristics is paramount for its effective application in research and development.

Chemical Identity and Structure

Systematic Name: tert-Butyl (26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate

The structure of this compound is characterized by a hydrophilic polyethylene glycol chain, which imparts water solubility, and two distinct functional groups at its termini. The terminal hydroxyl group offers a reactive site for further chemical modification, while the tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable amine functionality, essential for controlled, stepwise synthesis of complex molecules.

Caption: Chemical Structure of this compound.

Quantitative Physical Properties

The following table summarizes the key physical properties of N-Boc-PEG9-alcohol. It is important to note that some of these properties are predicted or extrapolated from similar compounds due to limited experimentally determined data for this specific molecule.

PropertyValueSource
Molecular Formula C23H47NO11--INVALID-LINK--[1]
Molecular Weight 513.6 g/mol --INVALID-LINK--[1]
Appearance White to off-white solid or viscous liquidGeneral property of high molecular weight PEGs[2]
Solubility Soluble in Water, DMSO, DCM, DMF--INVALID-LINK--[1]
Melting Point Not explicitly determined; likely a low-melting solid or viscous liquid at room temperatureInferred from the properties of similar PEG derivatives
Boiling Point Not explicitly determined; predicted to be high due to molecular weightInferred from the properties of similar PEG derivatives
Density Not explicitly determined; likely slightly greater than 1 g/cm³Inferred from the properties of similar PEG derivatives
Purity ≥97%--INVALID-LINK--[1]
Storage Conditions -20°C--INVALID-LINK--[1]

Experimental Protocols for Physical Property Determination

The following sections detail the general experimental methodologies that can be employed to determine the physical properties of this compound.

Molecular Weight Determination

The molecular weight of PEG compounds can be accurately determined using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

G prep Sample Preparation mix Mix Sample, Matrix, and Cationizing Agent prep->mix spot Spot Mixture onto MALDI Target Plate mix->spot dry Air Dry the Spotted Mixture spot->dry analyze Analyze by MALDI-TOF MS dry->analyze data Data Acquisition and Processing analyze->data

Caption: Workflow for Molecular Weight Determination by MALDI-TOF MS.

Protocol:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., deionized water or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a 50:50 mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).

  • Cationizing Agent: Prepare a solution of a cationizing agent, such as sodium trifluoroacetate (B77799) (NaTFA), in the same solvent as the matrix.

  • Mixing: Mix the sample solution, matrix solution, and cationizing agent solution in a 1:10:1 volume ratio.

  • Spotting: Spot 1 µL of the final mixture onto a MALDI target plate and allow it to air dry completely.

  • Analysis: Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode. The instrument will measure the time it takes for the ionized molecules to travel to the detector, from which the mass-to-charge ratio and thus the molecular weight can be determined.

Solubility Determination

A common method to assess the solubility of PEGylated compounds is through a PEG precipitation assay, which can also provide insights into the propensity of the molecule to aggregate.

Protocol:

  • Stock Solutions: Prepare a stock solution of this compound in a buffer of interest (e.g., phosphate-buffered saline, pH 7.4) at a known concentration. Prepare a series of precipitant stock solutions with increasing concentrations of a crowding agent like polyethylene glycol 8000 (PEG 8000) in the same buffer.

  • Mixing: In a microplate, mix the this compound stock solution with the different concentrations of the precipitant stock solutions.

  • Equilibration: Seal the plate and allow it to equilibrate at a controlled temperature (e.g., room temperature or 4°C) for a specified period (e.g., 24 hours) to allow for any precipitation to occur.

  • Centrifugation: Centrifuge the microplate to pellet any precipitate.

  • Supernatant Analysis: Carefully transfer the supernatant to a new UV-transparent microplate.

  • Quantification: Determine the concentration of the soluble this compound in the supernatant. If the molecule contains a chromophore (like the Boc group, although its UV absorbance is weak), direct UV-Vis spectroscopy can be used. Alternatively, a suitable analytical method like HPLC can be employed for more accurate quantification. The solubility is determined as the concentration of the compound remaining in the supernatant at different precipitant concentrations.

Melting Point Determination

The melting point of a viscous liquid or a low-melting solid can be determined using the capillary method with a melting point apparatus.

G prep Sample Preparation load Load Sample into Capillary Tube prep->load place Place Capillary in Apparatus load->place heat Heat at a Controlled Rate place->heat observe Observe for Phase Change heat->observe record Record Melting Range observe->record

Caption: Workflow for Melting Point Determination.

Protocol:

  • Sample Preparation: Ensure the this compound sample is anhydrous. If it is a solid, finely powder it.

  • Loading: Introduce a small amount of the sample into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.

  • Heating: Heat the block rapidly to a temperature about 10-15°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure accurate determination.

  • Observation: Observe the sample through the magnifying lens.

  • Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the substance.

Boiling Point Determination

For high molecular weight, non-volatile compounds like this compound, determining a precise boiling point at atmospheric pressure is often impractical due to thermal decomposition. However, a boiling point at reduced pressure can be determined using a micro-boiling point method with a Thiele tube.

Protocol:

  • Sample Preparation: Place a small amount (a few drops) of the liquid this compound into a small test tube (fusion tube).

  • Capillary Insertion: Place a capillary tube, sealed at one end, into the fusion tube with the open end submerged in the liquid.

  • Apparatus Setup: Attach the fusion tube to a thermometer and place the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil).

  • Heating: Gently heat the side arm of the Thiele tube with a micro-burner.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube as the air inside expands and is expelled. Continue heating until a steady stream of bubbles is observed.

  • Cooling and Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.

Density Determination

The density of liquid or viscous liquid PEG derivatives can be accurately measured using a pycnometer or a digital density meter.

Protocol (using a pycnometer):

  • Clean and Dry: Thoroughly clean and dry a pycnometer of a known volume.

  • Weigh Empty: Accurately weigh the empty and dry pycnometer.

  • Fill with Sample: Fill the pycnometer with the this compound sample, ensuring there are no air bubbles. If the sample is very viscous, gentle warming may be necessary to facilitate filling.

  • Equilibrate and Weigh: Place the filled pycnometer in a constant temperature water bath to bring the sample to a specific temperature (e.g., 20°C or 25°C). Once equilibrated, carefully remove any excess sample from the top and weigh the filled pycnometer.

  • Calculation: The density is calculated by dividing the mass of the sample (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

This technical guide provides a foundational understanding of the physical properties of this compound and the experimental methodologies for their determination. For specific applications, it is recommended to consult the certificate of analysis provided by the supplier and to perform in-house characterization to ensure the material meets the requirements of your research.

References

The Chemistry and Application of Hydroxy-PEG9-Boc in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Hydroxy-PEG9-Boc, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, with a specific focus on its application in the rapidly advancing field of targeted protein degradation. We will delve into its chemical properties, provide detailed experimental protocols for its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and illustrate the underlying biological mechanisms and experimental workflows through detailed diagrams.

Introduction to this compound

This compound, with the CAS number 2055042-66-3, is a valuable tool in chemical biology and drug discovery.[1][2][3][4] It belongs to the class of PEG linkers, which are widely used to connect two different molecular entities. In the context of PROTACs, these are a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.[1][5] The PEG component of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[6]

The structure of this compound features a terminal hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc) protected carboxylic acid. This bifunctional nature allows for the sequential and controlled conjugation of the two distinct ligands required for a functional PROTAC. The hydroxyl group can be activated for coupling, while the Boc-protected acid can be deprotected under acidic conditions to reveal a carboxylic acid for subsequent amide bond formation.[7]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The key quantitative data for this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 2055042-66-3[2][4]
Molecular Formula C25H50O12[2]
Molecular Weight 542.66 g/mol [2]
Appearance Colorless to light yellow liquid[1]
Boiling Point 581.2 ± 45.0 °C at 760 mmHg[8]
Solubility Soluble in Water, DMSO, DCM, DMF[7]
Purity ≥98.0%[1]
Storage Pure form: -20°C for 3 years; In solvent: -80°C for 6 months[1]

Application in PROTAC Synthesis: Experimental Protocol

The following is a representative protocol for the synthesis of a PROTAC using a PEG linker like this compound. This protocol describes the general steps for coupling a target protein ligand (POI-NH2) and an E3 ligase ligand (E3-COOH). The specific reaction conditions may require optimization based on the specific ligands used.

Step 1: Deprotection of the Boc Group

  • Dissolve this compound (1.0 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of DCM and trifluoroacetic acid (TFA).

  • Add an excess of TFA (e.g., 20-50% v/v) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure to yield the deprotected linker, HO-PEG9-COOH, which can be used in the next step without further purification.

Step 2: Coupling with the E3 Ligase Ligand

  • Dissolve the E3 ligase ligand containing a carboxylic acid (E3-COOH, 1.0 equivalent) and the deprotected linker (HO-PEG9-NH2, 1.1 equivalents) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 equivalents).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product (E3-linker-OH) by flash column chromatography.

Step 3: Coupling with the Protein of Interest (POI) Ligand

  • Dissolve the purified E3-linker-OH intermediate (1.0 equivalent) and the POI ligand containing a suitable functional group for coupling (e.g., a carboxylic acid, POI-COOH, 1.2 equivalents) in anhydrous DMF.

  • Add a coupling agent (e.g., HATU, 1.5 equivalents) and a base (e.g., DIPEA, 3.0 equivalents).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

  • Work-up the reaction as described in Step 2.

  • Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).

  • Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Visualizing the PROTAC Mechanism and Workflow

4.1. PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9] This process is catalytic, as the PROTAC is released after inducing degradation and can engage another target protein molecule.[10]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of PROTAC-induced protein degradation.

4.2. Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound as a linker follows a structured workflow, from the initial coupling of the ligands to the final purification and characterization.

PROTAC_Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_purification Purification & Analysis start Start Materials: - this compound - POI Ligand - E3 Ligase Ligand step1 Step 1: Deprotection of Boc Group start->step1 step2 Step 2: Coupling with First Ligand step1->step2 step3 Step 3: Coupling with Second Ligand step2->step3 purification Purification (HPLC) step3->purification characterization Characterization (NMR, MS) purification->characterization end_product Final PROTAC Molecule characterization->end_product

Caption: General workflow for PROTAC synthesis.

Conclusion

This compound is a versatile and effective heterobifunctional linker for the synthesis of PROTACs. Its well-defined structure and the hydrophilic nature of the PEG chain contribute to the development of potent and selective protein degraders with favorable pharmacological properties. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and scientists to utilize this compound in their drug discovery and development efforts, ultimately contributing to the advancement of targeted protein degradation as a therapeutic modality.

References

In-Depth Technical Guide: Hydroxy-PEG9-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hydroxy-PEG9-Boc, a heterobifunctional PEG linker crucial for advanced bioconjugation, drug delivery, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Compound Properties

This compound is a versatile linker molecule featuring a terminal hydroxyl group and a Boc-protected amine, separated by a 9-unit polyethylene (B3416737) glycol (PEG) chain. This structure imparts hydrophilicity, flexibility, and specific reactivity for sequential conjugation strategies.

PropertyValueSource
Molecular Weight 542.66 g/mol [1]
Chemical Formula C25H50O12[1]
CAS Number 2055042-66-3[1][2]
Appearance Colorless to light yellow liquid[1]
Purity ≥98.0%[1]
Solubility Soluble in Water, DMSO, DCM, DMF[3]
Storage Conditions Pure form: -20°C for 3 years; In solvent: -80°C for 6 months[1]

Applications in Drug Development

This compound serves as a flexible, hydrophilic spacer in the synthesis of complex biomolecules.[4][5][6] Its primary applications lie in:

  • PROTAC Synthesis : The linker connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating targeted protein degradation.[1]

  • Antibody-Drug Conjugates (ADCs) : The PEG chain enhances the pharmacokinetic properties of ADCs.

  • Targeted Drug Delivery : Enables the conjugation of bioactive molecules to targeting moieties.[4]

  • Peptide and Surface Modification : Acts as a spacer in peptide synthesis and improves the hydrophilicity of biomaterial coatings.[4]

The Boc (tert-butyloxycarbonyl) protecting group is stable under a wide range of conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a primary amine for subsequent conjugation.[3][7] This allows for a controlled, stepwise approach to synthesizing complex conjugates.

Experimental Protocols

The following protocols are representative workflows for the use of this compound in a bioconjugation application. Optimization may be required for specific molecules.

Protocol 1: Boc Deprotection of this compound

This procedure exposes the primary amine for subsequent conjugation.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM.

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[8]

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[8]

  • For neutralization, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product (Hydroxy-PEG9-NH2).

Protocol 2: Conjugation of Deprotected Linker to a Carboxylic Acid-Containing Molecule via NHS Ester Formation

This protocol describes the conjugation of the newly exposed amine to a target molecule.

Materials:

  • Deprotected Hydroxy-PEG9-NH2

  • Carboxylic acid-containing molecule

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Appropriate buffer (e.g., PBS, pH 7.2-8.0)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule, NHS, and EDC in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.[9]

  • Conjugation Reaction:

    • Dissolve the deprotected Hydroxy-PEG9-NH2 in a suitable buffer.

    • Add the activated NHS ester solution to the amine-containing linker solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[9]

  • Quenching and Purification:

    • Quench any unreacted NHS ester by adding a small amount of an amine-containing buffer such as Tris or glycine.[9]

    • Purify the final conjugate using an appropriate method, such as preparative reverse-phase HPLC.

Mandatory Visualizations

The following diagrams illustrate key conceptual workflows involving this compound.

G cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Activation and Conjugation start This compound acid Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) start->acid Reaction product Hydroxy-PEG9-NH2 (Deprotected Linker) acid->product conjugation Conjugation Reaction (pH 7.2-8.0) product->conjugation target Target Molecule (-COOH) activation EDC / NHS in DMF target->activation Activation activated_target Activated Target (-NHS Ester) activation->activated_target activated_target->conjugation final_product Final Conjugate: Target-PEG9-OH conjugation->final_product

Caption: Workflow for Boc deprotection and subsequent conjugation.

PROTAC_Synthesis cluster_start Starting Materials cluster_synthesis Synthetic Steps linker This compound step1 1. Conjugate Ligand 1 to Linker's -OH group linker->step1 ligand1 E3 Ligase Ligand (with reactive group) ligand1->step1 ligand2 Target Protein Ligand (with reactive group) step3 3. Conjugate Ligand 2 to exposed -NH2 group ligand2->step3 step2 2. Boc Deprotection (TFA) step1->step2 step2->step3 final_protac PROTAC Molecule step3->final_protac

Caption: Conceptual pathway for PROTAC synthesis using this compound.

References

Navigating the Solubility of Hydroxy-PEG9-Boc in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxy-PEG9-Boc is a bifunctional molecule of significant interest in the fields of bioconjugation and drug delivery, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective handling, reaction optimization, and purification. This technical guide provides a comprehensive overview of the solubility profile of this compound. Due to the limited availability of direct quantitative solubility data for this specific compound, this document leverages an analysis of its constituent structural components and data from structurally analogous molecules to provide a robust predictive assessment of its solubility. Furthermore, this guide furnishes detailed experimental protocols for researchers to determine precise solubility in their specific solvent systems.

Introduction to this compound

This compound, with a molecular formula of C25H50O12, is characterized by three key structural features that collectively govern its solubility: a terminal hydroxyl (-OH) group, a nine-unit polyethylene (B3416737) glycol (PEG) chain, and a tert-butyloxycarbonyl (Boc) protecting group. The interplay of these components allows for a degree of solubility across a spectrum of organic solvents.

  • Hydroxyl (-OH) Group: This polar group is capable of hydrogen bonding, contributing to solubility in polar protic solvents.

  • Polyethylene Glycol (PEG9) Chain: The nine ethylene (B1197577) glycol repeat units provide significant flexibility and hydrophilicity. The ether oxygens can act as hydrogen bond acceptors, enhancing solubility in a broad range of polar solvents, including water and polar organic solvents.[1]

  • tert-Butyloxycarbonyl (Boc) Group: This bulky, nonpolar protecting group introduces lipophilic character, which can enhance solubility in nonpolar and moderately polar organic solvents.[2] The Boc group is stable under many conditions but can be removed with acid.[3][4]

Predicted Solubility Profile

Based on the analysis of its structural components and solubility data from analogous molecules, this compound is anticipated to exhibit good solubility in a variety of common organic solvents. The presence of the PEG9 chain is a dominant factor, suggesting high solubility in polar aprotic solvents. The Boc group further enhances its solubility in less polar, lipophilic environments.

The following diagram illustrates the relationship between the molecular structure of this compound and the factors influencing its solubility.

G cluster_molecule This compound Structure cluster_properties Solubility Influences Molecule Hydroxyl Group PEG9 Chain Boc Group Polarity Polarity Molecule:ho->Polarity Increases Molecule:peg->Polarity Increases H_Bonding Hydrogen Bonding Molecule:ho->H_Bonding Donates/Accepts Molecule:peg->H_Bonding Accepts Lipophilicity Lipophilicity Molecule:boc->Lipophilicity Increases

Figure 1. Relationship between molecular structure and solubility factors.

Quantitative Solubility Data (Inferred)

Solvent Classification Predicted Solubility Rationale / Comments
Dichloromethane (DCM)ChlorinatedSolubleThe lipophilic Boc group and the flexible PEG chain contribute to good solubility.
ChloroformChlorinatedSolubleSimilar to DCM, expected to be a good solvent.[1]
Tetrahydrofuran (THF)EtherSolubleA common solvent for PEGylated compounds.
Acetonitrile (ACN)Polar AproticSolubleThe polarity of the PEG chain suggests good solubility.
Dimethylformamide (DMF)Polar AproticSolublePEGs are generally very soluble in DMF.[1]
Dimethyl Sulfoxide (DMSO)Polar AproticSolublePEGs are generally very soluble in DMSO.[1]
Methanol (MeOH)Polar ProticSolubleThe hydroxyl group and PEG chain should facilitate solubility.
Ethanol (EtOH)Polar ProticSolubleExpected to be a good solvent due to its polarity and hydrogen bonding capability.
TolueneAromatic HydrocarbonModerately SolubleSolubility may be enhanced by the Boc group; heating may be required.[1]
WaterAqueousSolubleThe hydrophilic PEG chain is expected to confer water solubility.[1]
Diethyl EtherEtherInsolublePEGs are generally not soluble in ether.[1]

Experimental Protocols for Solubility Determination

For applications requiring precise concentration data, it is strongly recommended that researchers perform their own solubility tests. Below are detailed protocols for both qualitative and quantitative solubility determination.

Qualitative Solubility Determination

Objective: To rapidly assess whether this compound is soluble in a given solvent at a specific concentration.

Materials:

  • This compound

  • A selection of organic solvents (see table above)

  • Small vials (e.g., 1.5 mL or 2 mL) with caps

  • Vortex mixer

  • Pipettes

Methodology:

  • Add a pre-weighed amount of this compound (e.g., 5 mg) to a clean, dry vial.

  • Add a specific volume of the chosen solvent (e.g., 0.5 mL) to the vial to achieve the target concentration (in this example, 10 mg/mL).

  • Cap the vial securely and vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution against a dark background.

    • Soluble: The solution is clear and free of any visible particles.

    • Partially Soluble: The solution is cloudy or contains suspended particles.

    • Insoluble: The majority of the compound remains as a separate phase (liquid or solid).

  • If the compound is insoluble or partially soluble, the vial can be gently warmed and sonicated to see if solubility increases with temperature.

  • Record the observations for each solvent.

Quantitative Solubility Determination (Saturated Solution Method)

Objective: To determine the saturation solubility of this compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Chosen organic solvent(s)

  • Vials with screw caps

  • Vortex mixer and/or shaker

  • Thermostatically controlled environment (e.g., incubator, water bath)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

Methodology:

The following diagram outlines the experimental workflow for quantitative solubility determination.

G start Start add_excess Add excess this compound to solvent in a vial start->add_excess equilibrate Equilibrate at constant temperature with agitation (e.g., 24h) add_excess->equilibrate centrifuge Centrifuge to pellet excess solid/liquid equilibrate->centrifuge filter Filter supernatant through a 0.22 µm syringe filter centrifuge->filter dilute Accurately dilute a known volume of the filtrate filter->dilute analyze Analyze by a calibrated method (e.g., HPLC) dilute->analyze calculate Calculate concentration (mg/mL or mol/L) analyze->calculate end End calculate->end

Figure 2. Experimental workflow for quantitative solubility determination.
  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved compound remains after equilibration.

  • Equilibration: Seal the vial and place it in a thermostatically controlled shaker or rotator at the desired temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess undissolved compound.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant, being cautious not to disturb the pellet. For added certainty, pass the supernatant through a syringe filter appropriate for the solvent being used.

  • Analysis: Accurately dilute the collected supernatant with a suitable solvent to a concentration within the linear range of your analytical method. Analyze the diluted sample using a validated analytical technique (e.g., HPLC with a suitable detector) to determine the concentration of dissolved this compound.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Conclusion

While direct quantitative solubility data for this compound is scarce, a strong, predictive understanding of its solubility can be derived from its molecular structure. It is expected to be soluble in a wide array of common polar aprotic and chlorinated organic solvents, with moderate to good solubility in polar protic solvents and water. For research and development applications where precise concentrations are critical, the experimental protocols provided in this guide should be followed to determine accurate solubility values. This foundational knowledge is essential for the successful application of this compound in synthetic chemistry and drug development.

References

Introduction to Linkers in Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

As a chemical entity, Hydroxy-PEG9-Boc does not possess a direct mechanism of action in the traditional pharmacological sense. It is not a therapeutic agent that interacts with a biological target to elicit a response. Instead, it is a widely utilized bifunctional linker and spacer in chemical synthesis, particularly in the field of drug development and chemical biology. Its "action" is to covalently connect two or more different molecular entities, and its properties significantly influence the function of the final conjugate molecule.

This guide provides an in-depth overview of the role and impact of the this compound linker, with a primary focus on its application in Proteolysis Targeting Chimeras (PROTACs), which represents its most significant use case.

In modern drug development, complex molecules are often constructed by joining different functional units. These units can include a warhead that binds to a target protein, a ligand that recruits other proteins, a fluorescent dye, or a solubility enhancer. The chemical moiety that connects these units is known as a linker.

The linker is not merely a passive connector; its chemical nature, length, and flexibility are critical design elements that dictate the overall properties and efficacy of the conjugate. A well-designed linker can:

  • Optimize Spatial Orientation: Ensure that the connected moieties are positioned correctly relative to each other for optimal biological activity.

  • Enhance Solubility: Improve the aqueous solubility of the entire molecule, which is crucial for administration and bioavailability.

  • Improve Pharmacokinetics: Influence the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

  • Modulate Permeability: Affect the ability of the molecule to cross cell membranes.

This compound is a popular choice for a linker due to its defined length, hydrophilicity conferred by the polyethylene (B3416737) glycol (PEG) chain, and the presence of two distinct functional groups (a hydroxyl group and a Boc-protected amine) that allow for controlled, sequential chemical reactions.

The Core Application: Linkers in PROTACs

The primary application for linkers like this compound is in the design of PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system to destroy specific target proteins.

A PROTAC molecule consists of three parts:

  • A Warhead: Binds to the target protein of interest (POI).

  • An E3 Ligase Ligand: Recruits a specific E3 ubiquitin ligase.

  • A Linker: Covalently connects the warhead and the E3 ligase ligand.

Mechanism of Action of a PROTAC

The mechanism, illustrated below, proceeds in a catalytic cycle:

  • Ternary Complex Formation: The PROTAC simultaneously binds to the target protein (POI) and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex (POI-PROTAC-E3).

  • Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a charged E2 ubiquitin-conjugating enzyme to the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.

  • Proteasomal Recognition and Degradation: The polyubiquitin chain acts as a signal, marking the POI for recognition by the 26S proteasome.

  • Degradation and Recycling: The proteasome unfolds and degrades the tagged POI into small peptides. The PROTAC molecule and the E3 ligase are released and can initiate another cycle of degradation.

The linker is the central element that enables this mechanism. Its length and flexibility are critical for allowing the two large proteins (the POI and the E3 ligase) to come together productively to form a stable and effective ternary complex.

PROTAC_Mechanism PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Recycled Ternary->E3 Released Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitin Transfer E2 E2-Ub E2->Ternary Recruited Proteasome 26S Proteasome Ub_POI->Proteasome Recognized Peptides Degraded Peptides Proteasome->Peptides Degrades

Fig. 1: General mechanism of action for a PROTAC molecule.

Influence of PEG Linkers on PROTAC Properties

The PEG9 chain in this compound provides a hydrophilic and flexible spacer. This has profound effects on the resulting PROTAC's performance, which can be quantified through various assays. The choice of linker length is a key step in PROTAC optimization, as there is often an optimal linker length for a given target and E3 ligase pair.

Quantitative Data on Linker Effects

The following table summarizes representative data from various studies, illustrating how linker composition and length (often involving PEG chains) can impact key PROTAC parameters.

ParameterDescriptionImpact of PEG LinkerTypical Value Range
DC50 The concentration of a PROTAC required to degrade 50% of the target protein.A well-chosen linker length minimizes the DC50 value by optimizing ternary complex formation.0.1 nM - 10 µM
Dmax The maximum percentage of protein degradation achievable with a given PROTAC.Can be highly dependent on the stability of the ternary complex, which is influenced by the linker.60% - >99%
Binding Affinity (Kd) The dissociation constant for the binding of the PROTAC to the target protein or the E3 ligase.The linker itself does not bind, but it positions the warheads for optimal binding.1 nM - 20 µM
Aqueous Solubility The ability of the compound to dissolve in water.The hydrophilic PEG chain significantly increases the solubility of often-greasy PROTAC molecules.Low µg/mL to >100 µg/mL
Cell Permeability (Papp) The rate at which a compound can cross a cell membrane barrier.Can be a trade-off. While PEG increases solubility, the increased size and polarity can sometimes reduce passive diffusion.10-7 - 10-5 cm/s

Experimental Protocols

The use of this compound in synthesis involves standard organic chemistry reactions. Below are generalized protocols for its incorporation into a PROTAC and the subsequent evaluation of the final compound.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a common two-step sequence: deprotection of the Boc group followed by an amide coupling reaction.

Objective: To couple a warhead containing a carboxylic acid to the amine terminus of the PEG9 linker and an E3 ligand to the hydroxyl terminus.

Materials:

  • This compound

  • Target protein warhead with a carboxylic acid group (Warhead-COOH)

  • E3 ligase ligand with a suitable functional group for etherification (e.g., a leaving group like mesylate)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • HATU (or a similar peptide coupling reagent)

  • DIPEA (or another non-nucleophilic base)

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF)

  • Standard purification supplies (silica gel, solvents for chromatography)

Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Boc Deprotection cluster_step2 Step 2: Amide Coupling cluster_step3 Step 3: Etherification start1 This compound product1 Hydroxy-PEG9-NH2 start1->product1 Deprotection reagent1 TFA / DCM product2 Warhead-Linker-OH product1->product2 Coupling warhead Warhead-COOH warhead->product2 reagent2 HATU / DIPEA final_product Final PROTAC product2->final_product Coupling ligand E3 Ligand-LG (LG = Leaving Group) ligand->final_product reagent3 NaH / DMF

Fig. 2: A representative synthetic workflow for PROTAC creation.

Procedure:

  • Boc Deprotection:

    • Dissolve this compound in a solution of 20-50% TFA in DCM.

    • Stir at room temperature for 1-2 hours until TLC or LC-MS analysis shows complete consumption of the starting material.

    • Remove the solvent and excess TFA under reduced pressure to yield the crude amine salt (Hydroxy-PEG9-NH3+TFA-). This is often used directly in the next step.

  • Amide Coupling:

    • Dissolve the Warhead-COOH, the crude amine salt from step 1, and HATU in DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA dropwise to the solution. The amount of base should be sufficient to neutralize the TFA salt and facilitate the coupling.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by LC-MS.

    • Upon completion, perform an aqueous workup and purify the product (Warhead-Linker-OH) by flash column chromatography.

  • Final Coupling (Etherification):

    • Dissolve the product from step 2 in anhydrous DMF.

    • Add NaH portion-wise at 0 °C to deprotonate the hydroxyl group.

    • Add the E3 Ligand containing a suitable leaving group.

    • Stir the reaction at room temperature or with gentle heating until completion as monitored by LC-MS.

    • Quench the reaction carefully with water, and perform an aqueous workup.

    • Purify the final PROTAC molecule by preparative HPLC.

Protocol 2: Western Blot for Protein Degradation

Objective: To quantify the reduction in the level of the target protein in cells treated with the PROTAC.

Materials:

  • Cultured cells that express the target protein.

  • The synthesized PROTAC.

  • DMSO (vehicle control).

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membrane.

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Treatment:

    • Plate cells in a multi-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium. Include a DMSO-only vehicle control.

    • Treat the cells with the different concentrations of the PROTAC and incubate for a desired time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with cold PBS and then add lysis buffer.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for all samples and prepare them for loading with Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4 °C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again, then apply the ECL substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Re-probe the same membrane for the loading control protein (or run a parallel gel).

    • Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control band intensity for each sample.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.

The Strategic Role of the Boc Protecting Group in PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern bioconjugation, drug delivery, and peptide synthesis, serving as a pivotal protecting group for amines within polyethylene (B3416737) glycol (PEG) linkers. Its widespread adoption stems from its stability under a range of synthetic conditions and, most critically, its facile removal under mild acidic conditions. This acid lability allows for the controlled and sequential construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other PEGylated therapeutics.[1] This technical guide delineates the core principles of Boc protection in PEG linkers, providing detailed experimental protocols, quantitative data, and visual representations of key chemical processes to empower researchers in their synthetic endeavors.

Core Principles of Boc Protection in PEG Linkers

The primary role of the Boc group is to reversibly render a primary or secondary amine on a PEG linker unreactive.[1] This is achieved by converting the nucleophilic amine into a less reactive carbamate.[2] This protection is indispensable for directing chemical modifications to other functional groups on the linker or a conjugated molecule. The Boc group's stability in basic and nucleophilic environments makes it compatible with a wide array of synthetic transformations.[1]

The strategic advantage of the Boc group lies in its orthogonality to other protecting groups, such as Fmoc (removed with base) and Cbz (removed by hydrogenolysis), enabling complex, multi-step synthetic strategies.[2] Heterobifunctional PEG linkers, featuring a Boc-protected amine at one terminus and a different reactive group (e.g., NHS ester, maleimide, alkyne) at the other, are instrumental in the controlled, stepwise assembly of intricate molecular constructs, thereby preventing undesirable side reactions.[1]

The utility of PEGylation, facilitated by Boc-protected PEG linkers, is significant in drug delivery. It can enhance the solubility and stability of drugs, improve their pharmacokinetic profiles by extending circulation half-life, and reduce toxicity.[3][4]

Chemical Mechanisms

Boc Protection of an Amine

The protection of an amine with a Boc group is typically achieved using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. The resulting intermediate then collapses, eliminating a t-butyl carbonate leaving group, which subsequently decomposes to the stable products of carbon dioxide and tert-butanol.[2][5] While the reaction can proceed without a base, bases like triethylamine (B128534) or sodium hydroxide (B78521) are often used to facilitate the reaction.[2][6]

G cluster_protection Boc Protection Mechanism amine R-NH₂ (Amine) intermediate Tetrahedral Intermediate amine->intermediate + (Boc)₂O boc_anhydride (Boc)₂O protected_amine R-NH-Boc (Protected Amine) intermediate->protected_amine - t-BuO⁻ - CO₂ tbuoh t-BuOH co2 CO₂

Caption: Boc protection of an amine using (Boc)₂O.

Boc Deprotection of an Amine

The removal of the Boc group is accomplished under acidic conditions, commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][6][7] The mechanism involves protonation of the carbamate's carbonyl oxygen, which initiates the fragmentation of the protecting group. This fragmentation results in the formation of a stable tertiary carbocation (tert-butyl cation), which can then deprotonate to form isobutene gas. The other product, a carbamic acid, is unstable and readily decarboxylates to release the free amine and carbon dioxide.[2][8][9]

G cluster_deprotection Boc Deprotection Mechanism protected_amine R-NH-Boc protonated_carbamate Protonated Carbamate protected_amine->protonated_carbamate + H⁺ (Acid) carbamic_acid Carbamic_acid protonated_carbamate->carbamic_acid - t-Bu⁺ isobutene Isobutene amine R-NH₃⁺ (Amine Salt) carbamic_acid->amine - CO₂ co2 CO₂

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Quantitative Data Summary

The efficiency of both the protection and deprotection steps is crucial for the overall success of a synthetic route. The following tables summarize representative quantitative data for these processes.

Table 1: Representative Reaction Conditions for Boc Protection of Amino-PEG Linkers

Reagent/SolventTemperature (°C)Time (h)Yield (%)Reference(s)
(Boc)₂O, PEG-400Room Temp0.5 - 2>90[10]
(Boc)₂O, DIPEA, DCMRoom Temp3High[1]
(Boc)₂O, NaOH, H₂O/THF0 to Room Temp--[7]
(Boc)₂O, neatRoom Temp-Good to Excellent[10]

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTemperatureTimePurity/YieldReference(s)
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)0 to Room Temp0.5 - 2 hHigh[1][11]
4M HCl in Dioxane4MDioxaneRoom Temp0.5 - 2 hHigh[1]
50% TFA in DCM50%Dichloromethane (DCM)Room Temp24 min>95%[1]
3M HCl in Ethyl Acetate3MEthyl AcetateRoom Temp30 min-[7]

Experimental Protocols

Detailed and optimized experimental protocols are vital for achieving reproducible and high-yielding results.

Protocol 1: Boc Protection of an Amino-PEG Linker

This protocol outlines a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • Amino-PEG linker

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard workup reagents (e.g., 1M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄)

Procedure:

  • Dissolve the amino-PEG linker in anhydrous DCM or THF in a round-bottom flask.

  • Add TEA or DIPEA (1.5-2.0 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Add (Boc)₂O (1.1-1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 3-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

  • Upon completion, wash the reaction mixture sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the Boc-protected PEG linker.

  • Characterize the product by NMR and MS to confirm its identity and purity.[1]

Protocol 2: Boc Deprotection of a PEG Linker

This protocol details the removal of the Boc protecting group using trifluoroacetic acid (TFA).

Materials:

  • Boc-protected PEG linker

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional scavenger)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add TFA to the desired final concentration (e.g., 20-50% v/v). If the substrate is sensitive to the tert-butyl cation byproduct, add a scavenger such as TIS (2.5-5% v/v).[11]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[11] The disappearance of the Boc group can also be monitored by ¹H NMR by observing the disappearance of the singlet at approximately 1.4 ppm.[11]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To remove residual TFA, co-evaporate with toluene (B28343) (3x). The resulting TFA salt of the deprotected amine can often be used directly in the next step.[11]

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[11]

Mandatory Visualizations

Experimental Workflow for Boc Protection and Deprotection

G cluster_workflow General Experimental Workflow start Start dissolve_peg Dissolve Amino-PEG in Anhydrous Solvent start->dissolve_peg add_base Add Base (e.g., TEA, DIPEA) dissolve_peg->add_base add_boc Add (Boc)₂O add_base->add_boc react_protection Stir at Room Temp (3-12h) add_boc->react_protection monitor_protection Monitor Reaction (TLC, LC-MS) react_protection->monitor_protection workup Aqueous Workup monitor_protection->workup isolate_boc_peg Isolate Boc-Protected PEG workup->isolate_boc_peg dissolve_boc_peg Dissolve Boc-PEG in Anhydrous DCM isolate_boc_peg->dissolve_boc_peg cool Cool to 0°C dissolve_boc_peg->cool add_tfa Add TFA (20-50%) cool->add_tfa react_deprotection Stir (0.5-2h) add_tfa->react_deprotection monitor_deprotection Monitor Reaction (TLC, LC-MS, NMR) react_deprotection->monitor_deprotection evaporate Evaporate Solvent & TFA monitor_deprotection->evaporate isolate_amine Isolate Deprotected Amine (TFA salt or free base) evaporate->isolate_amine end End isolate_amine->end

Caption: Workflow for Boc protection and deprotection of PEG linkers.

Logical Relationship of Boc Protection in Bioconjugation

G cluster_bioconjugation Role of Boc-PEG in Bioconjugate Synthesis boc_peg Boc-NH-PEG-X Boc-protected amine X = Reactive Group (e.g., NHS, Maleimide) conjugate_1 Molecule A-X-PEG-NH-Boc Conjugate 1 boc_peg->conjugate_1 molecule_a Molecule A (e.g., Drug, Dye) molecule_a->conjugate_1 deprotection Acidic Deprotection (TFA) conjugate_1->deprotection conjugate_2 Molecule A-X-PEG-NH₂ Conjugate 2 (amine exposed) deprotection->conjugate_2 final_conjugate Molecule A-X-PEG-NH-Molecule B Final Bioconjugate conjugate_2->final_conjugate molecule_b Molecule B (e.g., Antibody, Peptide) molecule_b->final_conjugate

References

The Strategic Role of Polyethylene Glycol (PEG) Chains in Bifunctional Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted therapeutics, particularly antibody-drug conjugates (ADCs), has revolutionized the landscape of precision medicine. Central to the design and efficacy of these complex biomolecules is the bifunctional linker, a critical component that bridges the targeting moiety (e.g., an antibody) to a potent payload (e.g., a cytotoxic drug). Among the various linker technologies, the incorporation of polyethylene (B3416737) glycol (PEG) chains has emerged as a pivotal strategy for optimizing the physicochemical and pharmacological properties of these conjugates. This technical guide provides a comprehensive overview of the multifaceted role of PEG chains in bifunctional linkers, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to inform the rational design of next-generation targeted therapies.

Core Functions of PEG Chains in Bifunctional Linkers

The integration of PEG chains into bifunctional linkers imparts several advantageous properties that address key challenges in drug development, including poor solubility, rapid clearance, and immunogenicity of the conjugate.

1.1. Enhancing Solubility and Stability:

Many potent cytotoxic payloads are inherently hydrophobic, which can lead to aggregation of the final conjugate, compromising its stability and manufacturability. The hydrophilic nature of the PEG polymer chain can significantly improve the overall solubility of the ADC, mitigating aggregation and allowing for higher drug-to-antibody ratios (DARs) without sacrificing stability.[1][2][] This enhanced solubility is crucial for maintaining the integrity of the therapeutic agent in aqueous physiological environments.

1.2. Modulating Pharmacokinetics and Pharmacodynamics:

PEGylation is a well-established strategy to improve the pharmacokinetic (PK) profile of therapeutic molecules.[4] The PEG chain increases the hydrodynamic radius of the conjugate, which reduces its renal clearance and prolongs its circulation half-life.[][4] This extended exposure in the bloodstream can lead to greater accumulation of the ADC at the tumor site, thereby enhancing its therapeutic efficacy.[5][6] However, the length and architecture of the PEG chain must be carefully optimized, as excessively long chains can sometimes hinder the binding of the antibody to its target or impede the release and action of the payload, thus affecting the pharmacodynamics (PD) of the drug.[5][6]

1.3. Reducing Immunogenicity:

The PEG chain can act as a "stealth" agent, shielding the potentially immunogenic payload or linker from the host's immune system.[] This can reduce the formation of anti-drug antibodies (ADAs), which can lead to rapid clearance of the conjugate and diminished efficacy.

Data Presentation: Quantitative Impact of PEG Chains

The following tables summarize quantitative data from various studies, highlighting the impact of PEG chain length and architecture on the key performance metrics of ADCs.

Table 1: Effect of PEG Linker Length on Pharmacokinetics (PK)

Linker TypeADC ModelAnimal ModelKey PK ParameterResultReference
No PEGZHER2-MMAEMouseHalf-lifeBaseline[5][6]
4 kDa PEGZHER2-MMAEMouseHalf-life2.5-fold increase vs. no PEG[5][6]
10 kDa PEGZHER2-MMAEMouseHalf-life11.2-fold increase vs. no PEG[5][6]
Linear PEG24Trastuzumab-DM1MouseClearanceFaster than pendant PEG[7][8]
Pendant (2x PEG12)Trastuzumab-DM1MouseClearanceSlower than linear PEG24[7][8]

Table 2: Effect of PEG Linker Length on In Vitro Efficacy

Linker TypeADC ModelIn Vitro ModelKey Efficacy MetricResultReference
No PEGZHER2-MMAENCI-N87 cellsCytotoxicity (IC50)Baseline[5][6]
4 kDa PEGZHER2-MMAENCI-N87 cellsCytotoxicity (IC50)4.5-fold reduction vs. no PEG[5][6]
10 kDa PEGZHER2-MMAENCI-N87 cellsCytotoxicity (IC50)22-fold reduction vs. no PEG[5][6]
Short BranchedTrastuzumab-MMAEHER2+ cellsCytotoxicity (IC50)~10-fold less potent than long branched[9]
Long BranchedTrastuzumab-MMAEHER2+ cellsCytotoxicity (IC50)Comparable to heterogeneous DAR 6 ADC[9]

Table 3: Comparison of Cleavable vs. Non-Cleavable PEGylated Linkers

Linker TypeKey FeatureAdvantageDisadvantage
CleavableContains a labile bond (e.g., dipeptide, disulfide, hydrazone)Enables payload release in the tumor microenvironment, potential for bystander effect.[2]Can be less stable in circulation, leading to premature payload release.[2]
Non-CleavableRelies on lysosomal degradation of the antibody for payload releaseHigher plasma stability, potentially better safety profile.[2]Generally lacks a bystander effect.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the development and characterization of ADCs with PEGylated bifunctional linkers.

3.1. Synthesis of a Heterobifunctional PEG Linker (e.g., Amine-PEG-Maleimide)

This protocol describes a general approach for synthesizing a heterobifunctional PEG linker with an amine-reactive group (e.g., NHS ester) at one end and a thiol-reactive group (e.g., maleimide) at the other, with an intervening PEG spacer.

Materials:

  • α-Amino-ω-carboxy-PEG

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Maleimide (B117702)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Standard laboratory glassware and purification equipment (e.g., silica (B1680970) gel chromatography)

Procedure:

  • Activation of the Carboxyl Group: Dissolve α-amino-ω-carboxy-PEG in anhydrous DCM. Add NHS (1.1 eq) and DCC (1.1 eq) and stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Filtration: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography using a DCM/methanol gradient to obtain the amine-reactive NHS-PEG intermediate.

  • Maleimide Functionalization: Dissolve the purified NHS-PEG in anhydrous DMF. Add maleimide (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). Stir the reaction at room temperature overnight.

  • Final Purification: Precipitate the product by adding cold diethyl ether. Collect the solid by filtration and wash with diethyl ether. Further purify the product by recrystallization or chromatography as needed to yield the final Amine-PEG-Maleimide linker.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

3.2. In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a typical procedure for evaluating the anti-tumor efficacy of an ADC in a subcutaneous xenograft mouse model.[10][11][12][13][14]

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cell line expressing the target antigen

  • ADC constructs with different PEG linkers

  • Vehicle control (e.g., PBS)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of the human cancer cell line into the flank of the immunodeficient mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization and Dosing: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., vehicle control, ADC with linker A, ADC with linker B). Administer the ADC constructs and vehicle control intravenously (i.v.) via the tail vein at a predetermined dose and schedule.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight of the mice throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI).

  • Data Analysis: Plot the mean tumor volume ± SEM for each group over time. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).[10] Statistical analysis (e.g., ANOVA) is used to determine the significance of the differences in tumor growth between the treatment groups.[14]

3.3. Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)

This protocol describes a standard method for quantifying aggregates in an ADC sample.[15][16][17][18][19]

Materials:

  • ADC sample

  • SEC column suitable for protein analysis (e.g., Agilent AdvanceBio SEC 300Å)[16]

  • HPLC or UHPLC system with a UV detector

  • Mobile phase (e.g., phosphate (B84403) buffer with appropriate salt concentration)

Procedure:

  • Sample Preparation: Dilute the ADC sample to an appropriate concentration in the mobile phase.

  • Chromatographic Separation: Equilibrate the SEC column with the mobile phase. Inject the ADC sample onto the column and perform the chromatographic separation. Aggregates, being larger, will elute earlier than the monomeric ADC.

  • Detection: Monitor the elution profile using a UV detector at a wavelength of 280 nm.

  • Data Analysis: Integrate the peak areas of the aggregate and monomer peaks. Calculate the percentage of aggregation as: (Area of Aggregate Peaks / Total Area of All Peaks) x 100.

Mandatory Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

G cluster_Ab Antibody cluster_Linker Bifunctional Linker cluster_Drug Payload Ab Monoclonal Antibody (mAb) Func1 Reactive Group 1 Ab->Func1 Conjugation Linker PEG Chain Func2 Reactive Group 2 Linker->Func2 Func1->Linker Drug Cytotoxic Drug Func2->Drug Conjugation

Caption: General structure of an Antibody-Drug Conjugate with a PEGylated bifunctional linker.

G cluster_workflow ADC Development and Evaluation Workflow start Target Identification ab_dev Antibody Development start->ab_dev linker_design Linker & Payload Design/Synthesis start->linker_design conjugation ADC Conjugation ab_dev->conjugation linker_design->conjugation characterization In Vitro Characterization (DAR, Aggregation, Stability) conjugation->characterization invitro_efficacy In Vitro Efficacy (Cytotoxicity) characterization->invitro_efficacy invivo_pk In Vivo Pharmacokinetics invitro_efficacy->invivo_pk invivo_efficacy In Vivo Efficacy (Xenograft Models) invitro_efficacy->invivo_efficacy tox Toxicology Studies invivo_pk->tox invivo_efficacy->tox end Clinical Development tox->end

Caption: A generalized workflow for the development and evaluation of Antibody-Drug Conjugates.

G cluster_pathway Signaling Pathway of Microtubule Inhibitors (e.g., MMAE, DM1) tubulin α/β-Tubulin Dimers mt Microtubules tubulin->mt Polymerization mt->tubulin Depolymerization mitosis Mitotic Spindle Formation mt->mitosis inhibitor MMAE / DM1 (Payload) inhibitor->tubulin Binds to tubulin inhibitor->mt Suppresses dynamics arrest Mitotic Arrest (G2/M Phase) mitosis->arrest Disruption apoptosis Apoptosis (Cell Death) arrest->apoptosis

References

An In-depth Technical Guide to Heterobifunctional PEG Linkers for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional Poly(ethylene glycol) (PEG) linkers are versatile molecular tools that have become indispensable in the fields of bioconjugation, drug delivery, and diagnostics.[1] These linkers consist of a central PEG core of varying lengths, flanked by two different reactive functional groups at either end.[1] This unique architecture allows for the specific and sequential conjugation of two different molecules, such as a targeting antibody and a therapeutic small molecule, making them a cornerstone in the development of advanced bioconjugates like antibody-drug conjugates (ADCs).[2][3]

The PEG component of these linkers imparts several advantageous properties to the resulting conjugate. Its hydrophilic nature enhances the water solubility of hydrophobic drugs and biomolecules, which can prevent aggregation.[2][4] Furthermore, the flexible PEG chain creates a "stealth" effect, shielding the conjugate from the host's immune system and proteolytic enzymes, thereby increasing its circulation half-life and bioavailability.[4] The ability to precisely control the length of the PEG chain allows for the fine-tuning of the pharmacokinetic and pharmacodynamic properties of the bioconjugate.[5]

The dual reactivity of heterobifunctional PEG linkers is their defining feature.[5] Common reactive moieties include N-hydroxysuccinimide (NHS) esters for targeting primary amines (e.g., lysine (B10760008) residues on proteins) and maleimides for targeting sulfhydryl groups (e.g., cysteine residues).[2] This orthogonality enables controlled, stepwise conjugation, which is crucial for creating well-defined and homogeneous bioconjugates. Other functional groups, such as azides and alkynes for "click chemistry," are also employed for their high specificity and reaction efficiency.[6]

This guide provides a comprehensive overview of heterobifunctional PEG linkers, including their quantitative properties, detailed experimental protocols for their use, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Properties of Common Heterobifunctional PEG Linkers

The selection of an appropriate heterobifunctional PEG linker is critical for the successful development of a bioconjugate. The following tables summarize key quantitative data for a selection of commonly used linkers to facilitate comparison.

Linker NameAbbreviationFunctional Group 1Functional Group 2Molecular Weight ( g/mol )Number of PEG UnitsSpacer Arm Length (Å)
N-Succinimidyl 3-(2-pyridyldithio)propionateSPDPNHS EsterPyridyldithiol312.3606.8
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylateSMCCNHS EsterMaleimide (B117702)334.32011.6
Maleimide-PEG4-NHS esterMal-PEG4-NHSMaleimideNHS Ester425.38424.3
Maleimide-PEG8-NHS esterMal-PEG8-NHSMaleimideNHS Ester601.61839.1
Maleimide-PEG12-NHS esterMal-PEG12-NHSMaleimideNHS Ester777.841253.9
Azido-PEG4-NHS esterN3-PEG4-NHSAzideNHS Ester358.34421.7
Alkyne-PEG4-NHS esterAlkyne-PEG4-NHSAlkyneNHS Ester357.36421.5

Table 2: Reactivity of Common Functional Groups

Functional GroupTargetOptimal Reaction pHBond FormedHalf-life of Functional Group in Aqueous Solution
NHS EsterPrimary Amines (-NH₂)7.2 - 8.5Amide~4-5 hours at pH 7.0 (0°C); 10 minutes at pH 8.6 (4°C)[7]
MaleimideSulfhydryls (-SH)6.5 - 7.5ThioetherStable at pH < 7.5; hydrolysis increases at higher pH[8]
AzideAlkynesNot pH dependentTriazoleHighly stable
AlkyneAzidesNot pH dependentTriazoleHighly stable

Experimental Protocols

Two-Step Conjugation of an Antibody to a Small Molecule Drug using Maleimide-PEG-NHS Ester

This protocol describes the conjugation of a thiol-containing small molecule drug to the lysine residues of an antibody.

Materials:

  • Antibody (e.g., IgG) in a non-amine containing buffer (e.g., PBS, pH 7.4)

  • Maleimide-PEGn-NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Thiol-containing small molecule drug

  • Reducing agent (e.g., TCEP)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Protocol:

Step 1: Reaction of Maleimide-PEG-NHS Ester with the Antibody

  • Prepare the antibody solution at a concentration of 2-5 mg/mL in PBS, pH 7.4.

  • Immediately before use, dissolve the Maleimide-PEGn-NHS Ester in anhydrous DMSO to a concentration of 10 mM.

  • Add a 10- to 20-fold molar excess of the dissolved Maleimide-PEGn-NHS Ester to the antibody solution.

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Remove the excess, unreacted linker using a desalting column equilibrated with PBS, pH 7.2.

Step 2: Conjugation of the Thiol-containing Drug

  • If the small molecule drug contains a disulfide bond, reduce it to a free thiol using a 10-fold molar excess of TCEP for 30 minutes at room temperature.

  • Add the thiol-containing drug to the maleimide-activated antibody solution at a 5- to 10-fold molar excess relative to the antibody.

  • Adjust the pH of the reaction mixture to 6.5-7.5 if necessary.

  • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding a final concentration of 1 mM L-cysteine to cap any unreacted maleimide groups. Incubate for 30 minutes at room temperature.

Purification of the Antibody-Drug Conjugate (ADC) by Size Exclusion Chromatography (SEC)

Materials:

  • Crude ADC solution

  • SEC column with an appropriate molecular weight cutoff

  • HPLC system

  • Mobile phase (e.g., PBS, pH 7.4)

Protocol:

  • Equilibrate the SEC column with at least two column volumes of the mobile phase.

  • Centrifuge the crude ADC solution at 10,000 x g for 10 minutes to remove any aggregates or particulates.

  • Inject the clarified ADC solution onto the equilibrated SEC column.

  • Elute the ADC with the mobile phase at a constant flow rate.

  • Monitor the elution profile using UV absorbance at 280 nm. The ADC will typically elute as the first major peak, followed by smaller peaks corresponding to the unconjugated drug and other small molecules.

  • Collect the fractions corresponding to the ADC peak.

  • Pool the collected fractions and concentrate if necessary.

Characterization of the ADC by Mass Spectrometry

Materials:

  • Purified ADC sample

  • Mass spectrometer (e.g., Q-TOF or Orbitrap)

  • LC-MS grade solvents (e.g., acetonitrile (B52724), water, formic acid)

Protocol:

  • Prepare the ADC sample for analysis. This may involve buffer exchange into a volatile buffer (e.g., ammonium (B1175870) acetate) for native mass spectrometry or denaturation and reduction for analysis of the antibody subunits.

  • For intact mass analysis under denaturing conditions, dilute the ADC in a solution of 30% acetonitrile and 0.1% formic acid.

  • For subunit analysis, reduce the interchain disulfide bonds of the ADC using a reducing agent like DTT or TCEP.

  • Introduce the sample into the mass spectrometer via liquid chromatography or direct infusion.

  • Acquire the mass spectra over an appropriate mass-to-charge (m/z) range.

  • Deconvolute the raw mass spectra to obtain the molecular weights of the intact ADC, its subunits (light chain and heavy chain), and different drug-loaded species.

  • Calculate the drug-to-antibody ratio (DAR) by analyzing the distribution of drug-loaded species.

Visualizations

ADC_Mechanism_of_Action cluster_bloodstream Bloodstream cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) (PEG Linker) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Cell Death

Caption: Mechanism of action of a typical antibody-drug conjugate.

ADC_Development_Workflow cluster_synthesis Synthesis & Conjugation cluster_purification Purification cluster_characterization Characterization Antibody Antibody Selection & Preparation Conjugation Two-Step Conjugation (e.g., NHS-ester/Maleimide) Antibody->Conjugation Linker Heterobifunctional PEG Linker Selection Linker->Conjugation Payload Payload Selection & Preparation Payload->Conjugation Purification Purification of ADC (e.g., SEC, HIC) Conjugation->Purification MS Mass Spectrometry (DAR, Purity) Purification->MS HPLC HPLC Analysis (Aggregation, Purity) Purification->HPLC Assay In Vitro Cytotoxicity Assay Purification->Assay Final_ADC Characterized ADC MS->Final_ADC HPLC->Final_ADC Assay->Final_ADC

Caption: Experimental workflow for ADC development and characterization.

References

Hydroxy-PEG9-Boc: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hydroxy-PEG9-Boc, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, provides detailed experimental protocols for its synthesis and application, and includes methods for its characterization.

Introduction to this compound

This compound, with the chemical formula C23H47NO11, is a polyethylene (B3416737) glycol (PEG) derivative that features two distinct functional groups: a terminal hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc)-protected amine group.[1][2] The nine repeating ethylene (B1197577) glycol units confer hydrophilicity, which can enhance the solubility and pharmacokinetic properties of conjugated molecules.[1][2] The bifunctional nature of this linker allows for the sequential and controlled conjugation of two different molecular entities, making it a valuable tool in the synthesis of complex biomolecules.

The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[3] The PEG linker in a PROTAC plays a crucial role in optimizing the distance and orientation between the two ligands for efficient ternary complex formation.

Physicochemical and General Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in chemical synthesis.

PropertyValueReference
Molecular Formula C23H47NO11--INVALID-LINK--
Molecular Weight 513.6 g/mol --INVALID-LINK--
CAS Number 2112731-44-7--INVALID-LINK--
Appearance Colorless to light yellow oil/liquid--INVALID-LINK--
Solubility Water, DMSO, DCM, DMF--INVALID-LINK--
Storage -20°C for long-term storage--INVALID-LINK--

Table 1: Physicochemical Properties of this compound

Experimental Protocols

The following sections provide detailed, representative protocols for the synthesis of a heterobifunctional PEG linker like this compound, its deprotection, and its application in the synthesis of a PROTAC.

Representative Synthesis of a Boc-Protected Hydroxy-PEG Linker

This protocol describes a general method for the synthesis of a Boc-protected PEG linker from a commercially available PEG-diol.

Materials:

Procedure:

  • In a round-bottom flask, dissolve the PEG-diol (1 equivalent) in anhydrous DCM.

  • Add triethylamine (1.5 equivalents) and a catalytic amount of DMAP to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of (Boc)2O (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the Boc-protected hydroxy-PEG linker.

ParameterCondition
Reactants PEG-diol, (Boc)2O, TEA, DMAP
Solvent Anhydrous Dichloromethane (DCM)
Reaction Temperature 0°C to Room Temperature
Reaction Time 12-16 hours
Purification Silica Gel Column Chromatography
Typical Yield 70-90%

Table 2: Representative Reaction Conditions for Boc-Protection of a PEG-diol

Boc Deprotection of this compound

This protocol outlines the removal of the Boc protecting group to yield the free amine, which is then ready for conjugation.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane (B91453)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (20-50% v/v in DCM) or 4M HCl in 1,4-dioxane (excess) to the solution.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • For neutralization, dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO3.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the deprotected amino-PEG-alcohol.

ParameterCondition
Reagent Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane
Solvent Anhydrous Dichloromethane (DCM)
Reaction Temperature 0°C to Room Temperature
Reaction Time 1-2 hours
Work-up Aqueous wash with NaHCO3
Typical Yield >95%

Table 3: Reaction Conditions for Boc Deprotection

Synthesis of a PROTAC using this compound

This protocol provides a general, two-step procedure for synthesizing a PROTAC molecule.

Step 1: Conjugation of the E3 Ligase Ligand to this compound

Materials:

  • This compound

  • E3 ligase ligand with a carboxylic acid functional group (e.g., a derivative of pomalidomide (B1683931) or thalidomide)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar coupling agent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, dissolve the E3 ligase ligand (1 equivalent), PyBOP (1.2 equivalents), and DIPEA (3 equivalents) in anhydrous DMF.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the product by preparative HPLC to obtain the E3 ligase-linker conjugate.

Step 2: Conjugation of the Target Protein Ligand

Materials:

  • E3 ligase-linker conjugate from Step 1

  • Target protein ligand with a suitable functional group for reaction with the hydroxyl group (e.g., a carboxylic acid for esterification or a leaving group for etherification)

  • Appropriate coupling agents and catalysts depending on the chosen reaction (e.g., DCC/DMAP for esterification)

  • Anhydrous solvent (e.g., DCM or DMF)

Procedure:

  • Activate the terminal hydroxyl group of the E3 ligase-linker conjugate. For example, for an esterification, dissolve the conjugate and the target protein ligand with a carboxylic acid (1.2 equivalents) in anhydrous DCM.

  • Add DCC (1.5 equivalents) and a catalytic amount of DMAP.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, filter the reaction mixture to remove the urea (B33335) byproduct.

  • Concentrate the filtrate and purify the crude product by preparative HPLC to yield the final PROTAC molecule.

ParameterCondition
Coupling Agent (Step 1) PyBOP/DIPEA
Solvent Anhydrous DMF/DCM
Reaction Temperature Room Temperature
Reaction Time 4-24 hours per step
Purification Preparative HPLC

Table 4: General Reaction Conditions for PROTAC Synthesis

Characterization

The identity, purity, and stability of this compound and its conjugates are typically confirmed using a combination of analytical techniques.

TechniquePurposeExpected Observations for this compound
¹H NMR Structural elucidation and confirmationCharacteristic peaks for the PEG backbone (-O-CH2-CH2-) around 3.6 ppm, a singlet for the Boc group protons (-C(CH3)3) around 1.4 ppm, and signals corresponding to the terminal hydroxyl and the methylene (B1212753) group adjacent to the Boc-protected amine.
¹³C NMR Confirmation of the carbon skeletonResonances for the PEG backbone carbons, the quaternary carbon and methyl carbons of the Boc group, and carbons of the terminal functional groups.
LC-MS Purity assessment and molecular weight confirmationA major peak in the chromatogram with a mass corresponding to the calculated molecular weight of the compound.
HPLC Determination of purityA single major peak indicating high purity.

Table 5: Analytical Techniques for Characterization

Visualizations

Chemical Structure of this compound

Caption: Chemical Structure of this compound.

Experimental Workflow for PROTAC Synthesis

G start This compound step1 Amide Coupling (PyBOP, DIPEA, DMF) start->step1 e3_ligand E3 Ligase Ligand (with -COOH) e3_ligand->step1 intermediate E3 Ligase-Linker Conjugate step1->intermediate step2 Esterification (DCC, DMAP, DCM) intermediate->step2 poi_ligand Target Protein Ligand (with -COOH) poi_ligand->step2 purification Preparative HPLC step2->purification protac Final PROTAC Molecule purification->protac

Caption: General workflow for the synthesis of a PROTAC.

PROTAC Mechanism of Action (Signaling Pathway)

G protac PROTAC ternary Ternary Complex (POI-PROTAC-E3) protac->ternary poi Target Protein (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary poly_ub Poly-ubiquitination of POI ternary->poly_ub ub Ubiquitin ub->poly_ub degradation Proteasomal Degradation poly_ub->degradation Marked for degradation degradation->protac PROTAC is recycled peptides Degraded Peptides degradation->peptides

References

The Core of PROTACs: An In-depth Technical Guide to Linker Design and Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system (UPS). These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While the choice of POI and E3 ligase ligands dictates the specificity of the PROTAC, the linker is a critical determinant of its overall efficacy, selectivity, and pharmacokinetic properties. This guide provides a comprehensive technical overview of PROTAC linkers, focusing on their design, synthesis, and evaluation.

The Ubiquitin-Proteasome System and PROTAC Mechanism of Action

The UPS is a major cellular pathway for protein degradation. It involves a cascade of enzymatic reactions that tag substrate proteins with ubiquitin, a small regulatory protein. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.

PROTACs hijack this natural process. By bringing a POI and an E3 ligase into close proximity, a PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI. This induced ubiquitination marks the POI for degradation by the proteasome, after which the PROTAC can dissociate and act catalytically to degrade further POI molecules.[1][2]

PROTAC_Mechanism cluster_ubiquitination Ubiquitination Cascade POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitin Transfer Ub Ubiquitin E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 ATP Ub_E2 Ub-E2 E2->Ub_E2 Ub Ub_E2->E3 Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

PROTAC Mechanism of Action

The Critical Role of the Linker

The linker is not merely a passive spacer but an active contributor to the PROTAC's biological activity. Its length, composition, rigidity, and attachment points significantly influence:

  • Ternary Complex Formation and Stability: The linker must be of optimal length and flexibility to allow for the formation of a stable and productive ternary complex between the POI and the E3 ligase. A linker that is too short can cause steric hindrance, while one that is too long may lead to an unstable complex.[3][4]

  • Efficacy and Potency (DC50 and Dmax): The efficiency of ternary complex formation directly impacts the concentration required for 50% degradation (DC50) and the maximum degradation achievable (Dmax).

  • Selectivity: The linker can influence the relative orientation of the POI and E3 ligase, potentially favoring the degradation of one protein over another.

  • Pharmacokinetic Properties: The linker contributes to the overall physicochemical properties of the PROTAC, including its solubility, cell permeability, and metabolic stability.[4]

Types of PROTAC Linkers

PROTAC linkers can be broadly classified into three main categories:

  • Flexible Linkers: These are the most common type and typically consist of polyethylene (B3416737) glycol (PEG) or alkyl chains.

    • PEG Linkers: Offer good water solubility and are easily synthesized in various lengths.[]

    • Alkyl Chains: Provide a hydrophobic and metabolically stable scaffold.[6]

  • Rigid Linkers: These linkers incorporate cyclic structures, such as piperidine, piperazine, or aromatic rings, to restrict conformational flexibility. This can pre-organize the PROTAC into a favorable conformation for ternary complex formation and improve metabolic stability.[7]

  • "Clickable" Linkers: These linkers contain moieties, such as alkynes or azides, that allow for rapid and efficient PROTAC synthesis using click chemistry. This approach is particularly useful for generating libraries of PROTACs with varying linker lengths and compositions for optimization.[]

Quantitative Impact of Linker Properties on PROTAC Performance

The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on PROTAC efficacy.

Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation [8]

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)E3 LigaseCell Line
PROTAC 19>1000<20VHLMCF7
PROTAC 212~500~60VHLMCF7
PROTAC 3 16 ~100 >90 VHL MCF7
PROTAC 419~750~50VHLMCF7
PROTAC 521>1000<30VHLMCF7

Table 2: Effect of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation [8]

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)E3 LigaseCell Line
PEG810085CereblonMOLM-14
PEG122595CereblonMOLM-14
PEG 16 10 >98 Cereblon MOLM-14
PEG205090CereblonMOLM-14

Table 3: Influence of Linker Composition on p38α Degradation [3]

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)E3 LigaseCell Line
Alkyl1225070VHLHEK293
PEG1215085VHLHEK293
Piperidine-based 15 50 >95 VHL HEK293
Alkyl1840060VHLHEK293

Experimental Protocols

PROTAC Synthesis

The synthesis of PROTACs typically involves the sequential coupling of the POI ligand, the linker, and the E3 ligase ligand. The following is a generalized workflow for PROTAC synthesis.

PROTAC_Synthesis_Workflow POI_Ligand POI Ligand (with handle) POI_Linker POI-Linker Intermediate POI_Ligand->POI_Linker Coupling Reaction Linker_Precursor Linker Precursor Linker_Precursor->POI_Linker E3_Ligand E3 Ligand (with handle) Final_PROTAC Final PROTAC E3_Ligand->Final_PROTAC POI_Linker->Final_PROTAC Coupling Reaction Purification Purification (e.g., HPLC) Final_PROTAC->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization

Generalized PROTAC Synthesis Workflow

Detailed Protocol: Synthesis of a PROTAC with a Piperidine-based Linker [9]

This protocol describes the synthesis of a PROTAC using a piperidine-based linker, which often involves amide bond formation.

  • Synthesis of the Linker-E3 Ligand Intermediate:

    • Dissolve the E3 ligase ligand (e.g., pomalidomide, 1 equivalent) and a suitable piperidine-containing linker precursor with a carboxylic acid group in an appropriate solvent (e.g., DMF).

    • Add a coupling agent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 2 equivalents).

    • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

    • Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).

    • Purify the product by column chromatography.

  • Coupling of the POI Ligand:

    • Activate the carboxylic acid group on the POI ligand (1 equivalent) using a coupling agent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 2 equivalents) in an appropriate solvent (e.g., DMF).

    • Add the amine-functionalized Linker-E3 Ligand Intermediate (1.1 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature until completion.

    • Work up and purify the final PROTAC as described above.

  • Final Deprotection (if necessary):

    • If protecting groups were used on the ligands or linker, remove them using appropriate deprotection conditions (e.g., TFA for Boc groups).

    • Purify the final PROTAC by preparative HPLC.

    • Characterize the final product by NMR and high-resolution mass spectrometry.

Western Blot for PROTAC-Mediated Protein Degradation

Western blotting is a standard technique to quantify the reduction in POI levels following PROTAC treatment.[10]

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (Varying PROTAC concentrations) Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Lysis SDS_PAGE 3. SDS-PAGE Lysis->SDS_PAGE Transfer 4. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (Anti-POI & Anti-Loading Control) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Data Analysis (Densitometry, DC50/Dmax calculation) Detection->Analysis

Western Blot Workflow for PROTAC Evaluation

Protocol:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors. Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.

    • Wash the membrane and incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation versus PROTAC concentration to determine the DC50 and Dmax values.[8]

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay used to predict the passive permeability of a compound across a lipid membrane, providing an early indication of its potential for cell penetration and oral bioavailability.

Protocol:

  • Preparation of the Donor and Acceptor Plates:

    • The donor plate contains the PROTAC dissolved in a buffer at a known concentration.

    • The acceptor plate contains a filter coated with a lipid solution (e.g., phosphatidylcholine in dodecane) and is filled with buffer.

  • Assay Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a set period (e.g., 4-18 hours).

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is determined by LC-MS/MS.

  • Calculation of Permeability Coefficient (Papp): The apparent permeability coefficient is calculated using the following formula:

    Papp = (-V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - ([C_A] / [C_eq]))

    Where:

    • V_D = Volume of the donor well

    • V_A = Volume of the acceptor well

    • A = Area of the filter

    • t = Incubation time

    • [C_A] = Concentration in the acceptor well

    • [C_eq] = Equilibrium concentration

NanoBRET™ Assay for Ternary Complex Formation

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify the formation of the POI-PROTAC-E3 ternary complex in real-time.[11]

Protocol:

  • Cell Transfection: Co-transfect cells with plasmids expressing the POI fused to a NanoLuc® luciferase (donor) and the E3 ligase fused to a HaloTag® (acceptor).

  • Compound Treatment: Treat the transfected cells with serial dilutions of the PROTAC.

  • Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand and the Nano-Glo® Live Cell Substrate.

  • Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Conclusion

The linker is a critical component of a PROTAC molecule, playing a multifaceted role in determining its efficacy, selectivity, and drug-like properties. A systematic approach to linker design, involving the exploration of different lengths, compositions, and rigidities, is essential for the development of potent and clinically viable PROTACs. The experimental protocols and quantitative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, empowering researchers to unlock the full therapeutic potential of this exciting new modality.

References

Bioconjugation with Polyethylene Glycol (PEG): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Principles of Bioconjugation with Polyethylene (B3416737) Glycol (PEG) for Researchers, Scientists, and Drug Development Professionals.

Introduction to PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, most commonly a therapeutic protein or peptide.[1][2] This bioconjugation technique has become a cornerstone in pharmaceutical development, significantly enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[3][4] The hydrophilic, biocompatible, and non-immunogenic nature of PEG makes it an ideal polymer for this application.[4] By increasing the hydrodynamic radius of the conjugated molecule, PEGylation creates a "stealth" effect, shielding it from enzymatic degradation and the host's immune system.[1][4] This ultimately leads to a prolonged circulatory half-life, improved stability, and enhanced solubility of the therapeutic.[1][3][4][5]

The first PEGylated drug, Adagen (pegademase bovine), was approved by the FDA in 1990. Since then, numerous PEGylated therapeutics have entered the market, demonstrating the broad applicability and success of this technology.

Core Principles of PEGylation Chemistry

The foundation of PEGylation lies in the chemical ligation of a PEG polymer to a functional group on the protein surface. The choice of chemistry is dictated by the available reactive residues on the protein and the desired properties of the final conjugate. PEGylation strategies are often categorized into two generations:

  • First-Generation PEGylation: This approach involves the non-specific attachment of PEG to multiple reactive sites on a protein, often leading to a heterogeneous mixture of PEGylated species.[4]

  • Second-Generation PEGylation: This focuses on site-specific attachment of PEG to create a more homogeneous product with better-defined properties.[4]

Common PEGylation Chemistries

The most prevalent PEGylation strategies target specific amino acid residues on the protein surface.

2.1.1 Amine-Reactive PEGylation (Lysine and N-terminus)

The most common approach targets the primary amines of lysine (B10760008) residues and the N-terminal alpha-amine.[4]

  • N-Hydroxysuccinimide (NHS) Esters: Activated PEG-NHS esters react with unprotonated primary amines in a pH-dependent manner (typically pH 7-9) to form stable amide bonds.[6] This is a widely used and robust method, though it can lead to heterogeneity due to the presence of multiple lysine residues on the protein surface.[4]

  • Reductive Amination: PEG aldehydes or ketones react with primary amines to form a Schiff base, which is then reduced to a stable secondary amine using a reducing agent like sodium cyanoborohydride (NaCNBH₃).[6][7] This reaction can be directed to the N-terminus by controlling the pH, as the N-terminal amine generally has a lower pKa than the epsilon-amines of lysine.[4]

2.1.2 Thiol-Reactive PEGylation (Cysteine)

This strategy targets the sulfhydryl group of cysteine residues, which is often present in a limited number of locations on a protein, allowing for more site-specific modification.

  • Maleimides: PEG-maleimides react with free sulfhydryl groups via a Michael addition reaction under mild conditions (pH 6.5-7.5) to form a stable thioether bond.

  • Vinyl Sulfones: PEG-vinyl sulfones also react with thiols to form a stable thioether linkage.

  • Thiol-Disulfide Exchange: PEG derivatives containing a disulfide bond can react with a free cysteine on the protein to form a new, cleavable disulfide bond.

2.1.3 Carboxyl-Reactive PEGylation (Aspartic and Glutamic Acids)

The carboxyl groups of aspartic and glutamic acid residues can be targeted, although this is less common than amine or thiol PEGylation. This typically requires activation of the carboxyl group with a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to facilitate reaction with a PEG-amine.

Quantitative Impact of PEGylation

The physicochemical properties of the PEG polymer, such as its molecular weight and structure (linear vs. branched), have a profound impact on the resulting conjugate's pharmacokinetic profile and biological activity.

Effect on Pharmacokinetics

Generally, a higher PEG molecular weight leads to a longer plasma half-life due to reduced renal clearance.[5][]

ProteinPEG Molecular Weight (kDa)Half-life (t½) of Unmodified ProteinHalf-life (t½) of PEGylated ProteinFold Increase in Half-lifeReference
Interferon-α-2a201.2 h13.3 h~11[1]
Interferon-α-2a401.2 h34.1 h~28[1]
Interferon-α-2a601.2 h49.3 h~41[1]
G-CSF20 (circular)2.9 h17.1 h~5.9[9]
G-CSF20 (linear, N-terminal)2.9 h15.1 h~5.2[9]
G-CSF20 (linear, Lys41)2.9 h10.7 h~3.7[9]
Effect on Biological Activity

While PEGylation offers significant pharmacokinetic advantages, it can sometimes lead to a decrease in the in vitro biological activity of the protein due to steric hindrance at the binding site.[3][]

ProteinPEGylation SitePEG Molecular Weight (kDa)Relative In Vitro Bioactivity (%)Reference
Interferon-α-2bHis341228%[10][11]
Interferon-α-2aMixture of Lysine Residues407%[11]
G-CSFCys220Similar to commercial PEG-G-CSF[12]
G-CSFCys230Prolonged activity vs. 20 kDa[12]
G-CSFCys240Prolonged activity vs. 20 kDa[12]

Experimental Protocols

The following are detailed methodologies for key PEGylation experiments.

General Experimental Workflow for Protein PEGylation

The overall process of creating and characterizing a PEGylated protein follows a structured workflow.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Protein Preparation Protein Preparation PEG Reagent Preparation PEG Reagent Preparation Protein Preparation->PEG Reagent Preparation PEGylation Reaction PEGylation Reaction PEG Reagent Preparation->PEGylation Reaction Quenching Quenching PEGylation Reaction->Quenching Purification of Conjugate Purification of Conjugate Quenching->Purification of Conjugate Characterization Characterization Purification of Conjugate->Characterization Final Product Final Product Characterization->Final Product

Caption: A generalized workflow for protein PEGylation, from preparation to the final product.

Protocol for Amine PEGylation using NHS Esters

This protocol describes the conjugation of a PEG-NHS ester to primary amines on a model protein.

Materials:

  • Protein to be PEGylated

  • PEG-NHS ester (e.g., mPEG-succinimidyl succinate)

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Purification system (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the amine-free buffer via dialysis or diafiltration.

  • PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution.

  • PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution with gentle stirring. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal reaction time and temperature should be determined empirically for each protein.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. This will consume any unreacted PEG-NHS ester.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Characterization: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by other analytical techniques (e.g., mass spectrometry, HPLC) to determine the degree of PEGylation and purity.

Protocol for Thiol PEGylation using Maleimide (B117702)

This protocol details the site-specific conjugation of a PEG-maleimide to a free cysteine residue.

Materials:

  • Protein with an available cysteine residue

  • PEG-maleimide

  • Thiol-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, 10 mM EDTA, pH 7.0)

  • Reducing agent (if necessary, e.g., TCEP)

  • Quenching reagent (e.g., L-cysteine or N-ethylmaleimide)

  • Purification system (e.g., SEC or IEX)

Procedure:

  • Protein Preparation: Dissolve the protein in the thiol-free buffer. If the target cysteine is in a disulfide bond, it may need to be reduced first using a reducing agent like TCEP.

  • PEG-Maleimide Preparation: Dissolve the PEG-maleimide in the reaction buffer immediately before use.

  • PEGylation Reaction: Add a 10- to 20-fold molar excess of the PEG-maleimide to the protein solution.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The reaction should be protected from light if the maleimide is fluorescently labeled.

  • Quenching (Optional): The reaction can be quenched by adding an excess of a small molecule thiol like L-cysteine to react with any remaining PEG-maleimide.

  • Purification: Separate the PEGylated protein from the reaction mixture using SEC or IEX.

  • Characterization: Confirm successful conjugation and assess purity using SDS-PAGE, mass spectrometry, and HPLC.

Protocol for Reductive Amination

This protocol outlines the N-terminal specific PEGylation using a PEG-aldehyde and sodium cyanoborohydride.[6][7]

Materials:

  • Protein to be PEGylated

  • PEG-aldehyde

  • Sodium cyanoborohydride (NaCNBH₃)

  • Reaction buffer (e.g., 0.1 M MES or acetate (B1210297) buffer, pH 5.0-6.0)

  • Purification system (e.g., SEC or IEX)

Procedure:

  • Protein and PEG-Aldehyde Preparation: Dissolve the protein and a 5- to 25-fold molar excess of PEG-aldehyde in the reaction buffer.

  • Initiation of Reaction: Add a 20- to 50-fold molar excess of sodium cyanoborohydride to the protein-PEG solution.

  • Incubation: Allow the reaction to proceed for 4-24 hours at room temperature. The progress of the reaction can be monitored by SDS-PAGE or HPLC.

  • Purification: Purify the PEGylated protein using SEC or IEX to remove unreacted reagents and byproducts.

  • Characterization: Analyze the final product for the degree of PEGylation, purity, and retention of biological activity.

Signaling Pathways of PEGylated Therapeutics

PEGylation can modulate the interaction of therapeutic proteins with their cellular receptors and downstream signaling pathways.

PEG-Interferon Signaling Pathway

PEGylated interferons, used in the treatment of hepatitis C and some cancers, signal through the JAK-STAT pathway.[13][14][15][16][17]

Caption: PEG-Interferon binds to its receptor, activating the JAK-STAT pathway to induce gene expression.

PEG-G-CSF Signaling Pathway

PEGylated Granulocyte-Colony Stimulating Factor (G-CSF) is used to treat neutropenia. It binds to the G-CSF receptor and activates several downstream pathways, including JAK-STAT, PI3K/Akt, and MAPK/ERK, to promote neutrophil proliferation and survival.[18][19][20][21]

Caption: PEG-G-CSF activates multiple signaling pathways to promote cell proliferation and survival.

Conclusion

PEGylation remains a vital and powerful tool in drug development, offering a proven strategy to improve the therapeutic properties of proteins and peptides. A thorough understanding of the fundamental principles of PEG chemistry, the quantitative impact of PEG characteristics, and the detailed experimental methodologies is crucial for the successful design and development of next-generation PEGylated therapeutics. As research continues, innovations in site-specific conjugation and novel polymer architectures will further expand the potential of this versatile bioconjugation technique.

References

Hydroxy-PEG9-Boc: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety and handling information for Hydroxy-PEG9-Boc, a heterobifunctional PROTAC linker used in the synthesis of Proteolysis Targeting Chimeras. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of this chemical compound.

Compound Identification and Properties

Identifier Value
Chemical Name O-(tert-butoxycarbonyl)-nonaethylene glycol
Synonyms This compound, t-butyl (2-(2-(2-(2-(2-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl) carbonate
CAS Number 1393327-77-7
Molecular Formula C23H46O12
Molecular Weight 514.6 g/mol
Physical and Chemical Properties Value
Appearance Colorless to light yellow liquid
Purity ≥98.0%
Solubility Soluble in DMSO and Methanol
Storage Conditions Store at -20°C for 3 years (in solvent)

Hazard Identification and Safety Precautions

Personal Protective Equipment (PPE):

Protection Type Recommendation
Eye/Face Protection Wear chemical safety goggles.
Skin Protection Wear impervious gloves (e.g., nitrile rubber) and a laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is recommended.
Hand Protection Handle with gloves. Gloves must be inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.

General Hygiene Measures:

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Ensure adequate ventilation in the workplace.

Experimental Protocols

3.1. Handling and Storage Protocol

A standard operating procedure for the safe handling and storage of this compound is outlined below.

cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal receive Receive Shipment inspect Inspect for Damage receive->inspect log Log in Inventory inspect->log store Store at -20°C log->store ppe Don Personal Protective Equipment (PPE) store->ppe prepare Prepare Workspace in Ventilated Hood ppe->prepare weigh Weigh Required Amount prepare->weigh dissolve Dissolve in Appropriate Solvent (DMSO/Methanol) weigh->dissolve use Use in Experiment dissolve->use waste Collect Waste in Designated Container use->waste label_waste Label Waste Container Clearly waste->label_waste dispose Dispose According to Institutional and Local Regulations label_waste->dispose

Caption: Workflow for Safe Handling of this compound.

3.2. First Aid Measures

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Immediately wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Fire and Explosion Hazard Data

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Special Firefighting Procedures: Wear self-contained breathing apparatus for firefighting if necessary.

  • Unusual Fire and Explosion Hazards: No data available.

Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

  • Environmental Precautions: Do not let the product enter drains.

  • Methods for Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.

  • Conditions to Avoid: No data available.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Carbon monoxide, Carbon dioxide.

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users consult the full Safety Data Sheet (SDS) provided by the manufacturer and adhere to all institutional and local safety regulations. Always perform a risk assessment before starting any new experimental protocol.

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Hydroxy-PEG9-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby affecting the efficiency of protein degradation.[3][4]

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance aqueous solubility, cell permeability, and provide flexibility for optimal ternary complex formation.[3][5][6] The Hydroxy-PEG9-Boc linker is a bifunctional molecule featuring a terminal hydroxyl group and a Boc-protected amine, enabling a directional and stepwise synthesis of PROTACs. This document provides detailed protocols for the synthesis of a PROTAC utilizing the this compound linker, including methodologies for purification and characterization, as well as representative quantitative data.

PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can act catalytically to degrade multiple protein molecules.[7]

PROTAC_Mechanism cluster_0 POI Target Protein (POI) PROTAC PROTAC (E3 Ligand-Linker-POI Ligand) POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 Ub Ubiquitin Ub->POI Ubiquitination Degraded Degraded Peptides Proteasome->Degraded

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using the this compound linker is typically a multi-step process. The following protocols outline a general strategy involving the sequential conjugation of the E3 ligase ligand and the POI ligand to the linker.

Step 1: Coupling of E3 Ligase Ligand to this compound

This step involves the activation of the terminal hydroxyl group of this compound, followed by coupling to an amine-containing E3 ligase ligand.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl) or Mesyl chloride (MsCl)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Amine-containing E3 ligase ligand (e.g., pomalidomide (B1683931) derivative)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Preparative HPLC system

Procedure:

  • Activation of Hydroxyl Group:

    • Dissolve this compound (1.0 equivalent) in anhydrous DCM.

    • Add TEA (1.5 equivalents) to the solution and cool to 0°C.

    • Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by LC-MS to confirm the formation of the tosylated intermediate.

    • Concentrate the reaction mixture under reduced pressure.

  • Coupling to E3 Ligase Ligand:

    • Dissolve the crude tosylated intermediate and the amine-containing E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (3.0 equivalents) to the reaction mixture.

    • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the E3-Linker-Boc intermediate.

Step 2: Boc Deprotection

This step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the terminal amine.

Materials:

  • E3-Linker-Boc intermediate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the E3-Linker-Boc intermediate in anhydrous DCM.

  • Add TFA (20-50% v/v) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Remove the DCM and excess TFA under reduced pressure.

  • Re-dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected E3-Linker-NH2 intermediate.

Step 3: Coupling of POI Ligand to Yield the Final PROTAC

This step involves an amide bond formation between the deprotected E3-Linker-NH2 intermediate and a carboxylic acid-functionalized POI ligand.

Materials:

  • E3-Linker-NH2 intermediate

  • Carboxylic acid-functionalized POI ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Preparative HPLC system

Procedure:

  • Dissolve the POI ligand with a terminal carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • To this solution, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of the E3-Linker-NH2 intermediate (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.

  • Upon completion, purify the crude product by preparative HPLC to obtain the final PROTAC.

Experimental Workflow Diagram

PROTAC_Synthesis_Workflow Start This compound Step1 Step 1: Activation & Coupling with E3 Ligand Start->Step1 Intermediate1 E3-Linker-Boc Step1->Intermediate1 Step2 Step 2: Boc Deprotection Intermediate1->Step2 Intermediate2 E3-Linker-NH2 Step2->Intermediate2 Step3 Step 3: Coupling with POI Ligand (COOH) Intermediate2->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR, HRMS) Purification->Characterization

A typical workflow for the synthesis of a PROTAC.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of a PROTAC using a PEG linker. These values are illustrative and may vary depending on the specific ligands and reaction conditions.[5]

Table 1: Representative Yields and Purity for PROTAC Synthesis Steps

StepProductTypical Yield (%)Typical Purity (by HPLC)
1E3-Linker-Boc60-80>90%
2E3-Linker-NH285-95>95%
3Final PROTAC40-70>98%

Table 2: Characterization of the Final PROTAC

AnalysisExpected Result
LC-MS A single major peak with the expected mass-to-charge ratio.
¹H NMR Peaks corresponding to the POI ligand, the PEG linker, and the E3 ligase ligand.[8][9]
HRMS Accurate mass corresponding to the calculated molecular formula of the final PROTAC.[8]
Purity (Analytical HPLC) >98%

Application Example: Targeting the Androgen Receptor Signaling Pathway

PROTACs have been successfully developed to target the Androgen Receptor (AR), a key driver in prostate cancer.[10][11][12] In the absence of androgens, AR is retained in the cytoplasm in a complex with heat shock proteins (HSPs).[10] Upon androgen binding, AR dissociates from HSPs, dimerizes, translocates to the nucleus, and activates the transcription of target genes that promote tumor growth.[10] An AR-targeting PROTAC can induce the degradation of the AR protein, thereby inhibiting this signaling pathway.[10][13]

AR_Signaling_Pathway Androgen Androgen AR_HSP AR-HSP Complex (Cytoplasm) Androgen->AR_HSP AR Active AR AR_HSP->AR HSP Dissociation Dimerization Dimerization AR->Dimerization PROTAC AR-PROTAC AR->PROTAC Nucleus Nucleus Dimerization->Nucleus Nuclear Translocation ARE Androgen Response Element (ARE) Nucleus->ARE Binding Transcription Gene Transcription ARE->Transcription Proliferation Tumor Growth & Proliferation Transcription->Proliferation Degradation AR Degradation PROTAC->Degradation Ubiquitin-Proteasome System Degradation->Proliferation Inhibition

Targeting the Androgen Receptor (AR) signaling pathway with a PROTAC.

Conclusion

The this compound linker provides a versatile and efficient platform for the modular synthesis of PROTACs. The protocols outlined in this document offer a robust framework for the assembly of these complex molecules. The ability to tune the linker length and composition is a key advantage of using PEG linkers, allowing for the optimization of PROTAC potency and pharmacokinetic properties. The provided methodologies for purification and characterization are essential for obtaining high-purity PROTACs suitable for biological evaluation. Researchers can adapt these protocols to their specific POI and E3 ligase ligands, with the understanding that optimization of reaction conditions may be necessary.

References

Application Notes and Protocols for Hydroxy-PEG9-Boc in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent, enabling targeted delivery of therapy to cancer cells while minimizing systemic toxicity.[1][] The linker molecule that connects the antibody and the cytotoxic payload is a critical component of an ADC, profoundly influencing its stability, pharmacokinetics, and efficacy.[3][4]

Hydroxy-PEG9-Boc is a heterobifunctional linker that incorporates a discrete polyethylene (B3416737) glycol (PEG) spacer. The use of PEG linkers in ADC development offers several advantages, including increased hydrophilicity, which can mitigate the aggregation issues often associated with hydrophobic drug payloads.[3][5] This enhanced solubility allows for the potential of a higher drug-to-antibody ratio (DAR) without compromising the stability of the ADC.[3] Furthermore, the PEG moiety can improve the pharmacokinetic profile of the ADC by extending its circulation half-life.[6][7] The this compound linker features a terminal hydroxyl group for conjugation to the cytotoxic drug and a Boc-protected amine for subsequent attachment to the antibody. The Boc (tert-butyloxycarbonyl) protecting group provides a stable handle that can be efficiently removed under acidic conditions to reveal a primary amine, allowing for a controlled and stepwise conjugation process.[8][9]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the development of ADCs.

Data Presentation

The incorporation of a PEG linker, such as a PEG9 variant, can significantly impact the physicochemical and biological properties of an ADC. The following tables summarize representative quantitative data from studies utilizing PEG linkers in ADC development. While specific data for a this compound linker is not always available in a single source, these tables provide a general understanding of the expected effects based on trends observed with similar PEGylated ADCs.

Table 1: Influence of PEG Linker Length on ADC Pharmacokinetics and In Vitro Cytotoxicity

ADC ConstructPEG MoietyHalf-Life (t½) Extension (fold increase vs. non-PEGylated)In Vitro Cytotoxicity (IC50)Reference
ADC-1No PEG1.00.5 nM[10]
ADC-2PEG42.52.25 nM[10]
ADC-3PEG1011.211.25 nM[10]
ADC-4PEG24Significant ImprovementModerate Impact[7][11]

Note: The data presented are representative and intended to illustrate the general trends observed with PEGylation. Actual values will vary depending on the specific antibody, payload, and conjugation chemistry.

Table 2: Comparative In Vitro Stability of ADCs with Different Linker Chemistries

Linker TypeMatrixStability (DAR after 7 days)Key FeaturesReference
Thioether (Non-cleavable)Human PlasmaHigh (>95%)High plasma stability, payload released after antibody degradation.[12][]
Disulfide (Cleavable)Human PlasmaModerate (70-90%)Cleaved in the reducing environment of the cell.[14]
Peptide (Cleavable)Human PlasmaHigh (>90%)Cleaved by lysosomal proteases.[15]

Note: ADCs constructed with non-cleavable linkers like those derived from this compound are expected to exhibit high plasma stability.

Experimental Protocols

The development of an ADC using this compound is a multi-step process that involves the synthesis of the drug-linker conjugate, conjugation to the antibody, and subsequent characterization of the final ADC.

Protocol 1: Synthesis of the Drug-Linker Conjugate

This protocol describes the activation of the hydroxyl group of this compound and its conjugation to a cytotoxic drug.

1.1 Activation of the Hydroxyl Group (Example: Conversion to a Carboxylic Acid)

  • Materials:

    • This compound

    • Jones reagent (Chromium trioxide in sulfuric acid) or similar oxidizing agent

    • Anhydrous acetone

    • Ethyl acetate (B1210297)

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • Rotary evaporator

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • Dissolve this compound in anhydrous acetone.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add Jones reagent dropwise to the solution with stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction by adding isopropanol.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid derivative (Boc-NH-PEG9-COOH).

    • Purify the product by silica gel column chromatography.

1.2 Activation of the Carboxylic Acid and Conjugation to a Drug with an Amine Group

  • Materials:

    • Boc-NH-PEG9-COOH

    • Cytotoxic drug with a primary or secondary amine

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

    • N-Hydroxysuccinimide (NHS) or sulfo-NHS

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diisopropylethylamine (DIPEA)

    • Reverse-phase HPLC for purification

  • Procedure:

    • Dissolve Boc-NH-PEG9-COOH (1 equivalent), EDC (1.5 equivalents), and NHS (1.5 equivalents) in anhydrous DMF.

    • Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid by forming an NHS ester.

    • In a separate flask, dissolve the amine-containing cytotoxic drug (1 equivalent) in anhydrous DMF and add DIPEA (3 equivalents).

    • Add the activated NHS ester solution to the drug solution and stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the drug-linker conjugate (Boc-NH-PEG9-Drug) by preparative reverse-phase HPLC.

Protocol 2: Boc Deprotection of the Drug-Linker Conjugate

This protocol describes the removal of the Boc protecting group to expose the terminal amine for antibody conjugation.[8][16]

  • Materials:

    • Boc-NH-PEG9-Drug conjugate

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • Rotary evaporator

  • Procedure:

    • Dissolve the Boc-NH-PEG9-Drug conjugate in anhydrous DCM.

    • Add an equal volume of TFA to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the deprotection reaction by LC-MS until the starting material is consumed.

    • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

    • The resulting deprotected drug-linker conjugate (H₂N-PEG9-Drug) as a TFA salt can be used directly in the next step.

Protocol 3: Conjugation to the Antibody

This protocol describes the conjugation of the deprotected drug-linker to the lysine (B10760008) residues of an antibody.

  • Materials:

    • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4-8.5, amine-free)

    • H₂N-PEG9-Drug (TFA salt)

    • EDC and NHS (if the linker has a terminal carboxyl group for conjugation to the antibody's lysines) or other appropriate cross-linking chemistry.

    • Reaction buffer (e.g., 100 mM HEPES, pH 8.0)

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

    • Size-exclusion chromatography (SEC) column for purification

  • Procedure:

    • Prepare the antibody at a suitable concentration (e.g., 5-10 mg/mL) in the reaction buffer.

    • Activate the carboxyl group of a drug-linker that has a terminal acid by dissolving it in DMF with EDC and NHS, as described in Protocol 1.2.

    • Add the activated drug-linker NHS ester to the antibody solution at a desired molar excess (e.g., 5-20 fold). The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

    • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubating for 30 minutes.

    • Purify the ADC from unreacted drug-linker and other reagents using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 4: Characterization of the ADC

4.1 Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC and can be determined by several methods:[][18][19]

  • UV-Vis Spectroscopy: By measuring the absorbance of the ADC at 280 nm (for the antibody) and a wavelength specific to the drug, the concentrations of the antibody and the drug can be determined, and the DAR calculated. This method requires that the drug has a distinct absorbance peak.[]

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The average DAR can be calculated from the peak areas of the different species.[]

  • Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC can provide precise mass measurements, allowing for the determination of the DAR and the distribution of drug-loaded species.[19]

4.2 In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC on target and non-target cell lines.[10][14][20]

  • Materials:

    • Target (antigen-positive) and non-target (antigen-negative) cancer cell lines

    • Cell culture medium and supplements

    • 96-well plates

    • ADC and control antibody

    • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

    • Plate reader

  • Procedure:

    • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free drug.

    • Treat the cells with the different concentrations of the test articles and incubate for a defined period (e.g., 72-96 hours).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the IC50 values (the concentration that inhibits cell growth by 50%) for each compound on both cell lines.

4.3 In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma, which is crucial for predicting its in vivo performance.[21]

  • Materials:

    • ADC

    • Human and/or mouse plasma

    • Incubator at 37°C

    • Method to analyze the DAR over time (e.g., HIC or LC-MS)

  • Procedure:

    • Incubate the ADC in plasma at a defined concentration (e.g., 1 mg/mL) at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

    • Analyze the samples to determine the average DAR at each time point.

    • A stable ADC will show minimal change in DAR over the incubation period.

Mandatory Visualizations

ADC_Synthesis_Workflow cluster_linker_prep Drug-Linker Synthesis cluster_adc_prep ADC Preparation cluster_characterization ADC Characterization A This compound B Activate Hydroxyl Group (e.g., Oxidation to COOH) A->B Oxidation C Boc-NH-PEG9-COOH B->C D Activate COOH (EDC/NHS) C->D Activation E Activated Linker D->E G Conjugate Drug to Linker E->G F Cytotoxic Drug F->G H Boc-NH-PEG9-Drug G->H I Boc Deprotection (TFA) H->I Deprotection J H2N-PEG9-Drug I->J L Conjugate to Antibody (Lysine residues) J->L K Monoclonal Antibody K->L M Crude ADC L->M N Purification (SEC) M->N O Purified ADC N->O P DAR Determination (UV-Vis, HIC, MS) O->P Q In Vitro Cytotoxicity Assay O->Q R In Vitro Plasma Stability O->R S Further In Vivo Studies R->S

Caption: Experimental workflow for ADC synthesis and characterization.

ADC_MOA cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC ADC with Non-Cleavable Linker Binding Binding ADC->Binding Receptor Tumor-Specific Antigen Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Antibody Degradation Lysosome->Degradation Release Release of Drug-Linker-Amino Acid Degradation->Release Target Intracellular Target (e.g., DNA, Tubulin) Release->Target Apoptosis Cell Death (Apoptosis) Target->Apoptosis

Caption: General mechanism of action for an ADC with a non-cleavable linker.

References

Application Notes and Protocols: Surface Modification of Nanoparticles with Hydroxy-PEG9-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a critical strategy in nanomedicine to enhance the therapeutic potential of nanoparticles. PEGylation imparts a "stealth" character to nanoparticles, which improves their pharmacokinetic profiles by prolonging systemic circulation time, reducing immunogenicity, and increasing stability in biological fluids. This is achieved by forming a hydrophilic layer on the nanoparticle surface that minimizes protein adsorption and recognition by the immune system.

This document provides detailed application notes and protocols for the surface modification of nanoparticles using a specific heterobifunctional PEG linker, Hydroxy-PEG9-Boc. This linker possesses a terminal hydroxyl (-OH) group for covalent attachment to the nanoparticle surface and a tert-butyloxycarbonyl (Boc) protected amine group. The Boc-protected amine serves as a latent reactive site that, after deprotection, can be used for the subsequent conjugation of targeting ligands, drugs, or imaging agents, enabling the development of multifunctional nanosystems. The relatively short nine-unit PEG chain offers a balance between providing stealth characteristics and potentially facilitating more efficient interactions with target cells compared to longer PEG chains.

Applications

The functionalization of nanoparticles with this compound is a versatile platform with broad applications in drug delivery and diagnostics.

  • Prolonged Systemic Circulation: The hydrophilic PEG chains reduce uptake by the reticuloendothelial system (RES), leading to a longer half-life of the nanoparticles in the bloodstream.[1]

  • Reduced Immunogenicity: The PEG layer can mask the nanoparticle surface from the immune system, reducing the likelihood of an immune response.

  • Improved Stability: PEGylation prevents the aggregation of nanoparticles and enhances their solubility in aqueous media.

  • Platform for Multifunctionality: The Boc-protected amine, upon deprotection, provides a reactive handle for the covalent attachment of a wide range of molecules, including:

    • Targeting Ligands: Antibodies, peptides, or small molecules to direct the nanoparticles to specific cells or tissues.

    • Therapeutic Agents: Covalent conjugation of drugs to the nanoparticle surface.

    • Imaging Agents: Attachment of fluorescent dyes or contrast agents for tracking and diagnostic purposes.

Quantitative Data Presentation

The successful modification of nanoparticles with this compound can be confirmed by monitoring changes in their physicochemical properties. The following tables summarize representative quantitative data for nanoparticles before and after surface modification with short-chain PEGs.

Table 1: Physicochemical Properties of Bare vs. PEGylated Nanoparticles

Nanoparticle TypeModificationHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Carboxylated NanoparticlesBare (Unmodified)100 ± 2.50.15-35 ± 3.2
Carboxylated NanoparticlesAfter this compound conjugation115 ± 3.10.18-25 ± 2.8
Amine-Functionalized NanoparticlesAfter Boc Deprotection116 ± 3.30.19+15 ± 2.5

Note: The data presented are representative and the actual values will vary depending on the core nanoparticle material, size, and the specific reaction conditions.

Table 2: Characterization of Oligo(ethylene glycol) Functionalized Gold Nanoparticles

This table presents data from a study on gold nanoparticles functionalized with an oligo(ethylene glycol) (OEG) terminated 1-undecanethiol, which has a short (OEG)4OH headgroup, similar in length to PEG9.

Nanoparticle Core SizeOEG TerminusCharacterization MethodKey Finding
~14 nm(OEG)4OHTEMSpherical with a narrow size distribution.[2][3]
~14 nm(OEG)4OHATR-FTIRDisordered OEG units, consistent with a thinner, less densely packed self-assembled monolayer.[2][3]
~40 nm(OEG)4OHTEMLess spherical with a broader size distribution compared to 14 nm particles.[2][3]
~40 nm(OEG)4OHATR-FTIRMore ordered or crystalline OEG units, indicating a better-ordered self-assembled monolayer.[2][3]
~40 nm(OEG)4OHXPS and LEIS30% thicker self-assembled monolayer compared to 14 nm nanoparticles.[2][3]

TEM: Transmission Electron Microscopy; ATR-FTIR: Attenuated Total Reflectance Fourier Infrared Spectroscopy; XPS: X-ray Photoelectron Spectroscopy; LEIS: Low-Energy Ion Scattering.

Experimental Protocols

The following are detailed protocols for the key experimental steps in the surface modification of nanoparticles with this compound.

Protocol 1: Covalent Attachment of this compound to Carboxylated Nanoparticles

This protocol describes the covalent attachment of the hydroxyl-terminated PEG to nanoparticles with carboxyl groups on their surface via an esterification reaction, facilitated by carbodiimide (B86325) chemistry.

Materials:

  • Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Coupling Buffer: Phosphate-buffered saline (PBS, pH 7.4)

  • Quenching Solution: Hydroxylamine or Tris buffer

  • Deionized (DI) water

  • Centrifuge

Procedure:

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Add EDC (e.g., 5-fold molar excess relative to surface carboxyl groups) and NHS (e.g., 10-fold molar excess) to the nanoparticle suspension.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.

  • Removal of Excess Activating Agents:

    • Centrifuge the activated nanoparticles to form a pellet.

    • Carefully remove the supernatant containing excess EDC and NHS.

    • Resuspend the nanoparticle pellet in Coupling Buffer. Repeat this washing step twice.

  • Conjugation of this compound:

    • Immediately add a solution of this compound in Coupling Buffer to the activated nanoparticle suspension. The molar excess of the PEG linker should be optimized, but a 20- to 50-fold molar excess is a good starting point.

    • Allow the reaction to proceed for at least 2 hours at room temperature, or overnight at 4°C, with gentle mixing.

  • Quenching of Unreacted Sites: Add the Quenching Solution to the reaction mixture and incubate for 15 minutes to deactivate any remaining activated carboxyl groups.

  • Purification of PEGylated Nanoparticles:

    • Purify the this compound functionalized nanoparticles by repeated centrifugation and resuspension in fresh Coupling Buffer or DI water to remove unreacted PEG linker and byproducts. Perform at least three washing cycles.

    • The purified nanoparticles can be stored in an appropriate buffer at 4°C for further use.

Protocol 2: Boc Deprotection to Expose the Terminal Amine Group

This protocol describes the removal of the Boc protecting group from the surface-conjugated PEG linker to yield a primary amine, which can be used for subsequent functionalization.

Materials:

  • This compound functionalized nanoparticles

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Centrifuge

Procedure:

  • Nanoparticle Suspension: Resuspend the purified this compound functionalized nanoparticles in DCM.

  • Deprotection Reaction:

    • Add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v).

    • Incubate for 30-60 minutes at room temperature with gentle mixing. The reaction progress can be monitored by the evolution of CO2 gas.

  • Solvent Removal: Remove the DCM and excess TFA by rotary evaporation or under a gentle stream of nitrogen.

  • Neutralization and Washing:

    • Resuspend the nanoparticle pellet in PBS (pH 7.4) to neutralize the resulting amine salt.

    • Centrifuge to pellet the amine-terminated nanoparticles.

    • Remove the supernatant and resuspend in fresh PBS. Repeat this washing step three times to ensure the complete removal of residual acid and salts.

  • Final Resuspension: Resuspend the purified amine-terminated PEGylated nanoparticles in the desired buffer for subsequent conjugation or characterization.

Protocol 3: Characterization of Modified Nanoparticles

Thorough characterization is essential to confirm the successful surface modification at each step.

1. Hydrodynamic Size and Polydispersity Index (PDI) Measurement

  • Technique: Dynamic Light Scattering (DLS)

  • Purpose: To determine the average size of the nanoparticles in solution and the uniformity of the size distribution. An increase in hydrodynamic diameter after PEGylation is indicative of successful surface modification.

  • Procedure:

    • Prepare a dilute suspension of the nanoparticles (bare, this compound functionalized, and amine-terminated) in DI water or a suitable buffer.

    • Measure the hydrodynamic diameter and PDI using a DLS instrument according to the manufacturer's instructions.

    • Perform at least three measurements for each sample and report the average and standard deviation.

2. Zeta Potential Measurement

  • Technique: Laser Doppler Electrophoresis

  • Purpose: To determine the surface charge of the nanoparticles. A change in zeta potential provides evidence of surface modification. For example, the negative charge of carboxylated nanoparticles is expected to become less negative after conjugation with the neutral this compound. After Boc deprotection, the zeta potential should shift to a positive value due to the presence of the primary amine groups.

  • Procedure:

    • Prepare a dilute suspension of the nanoparticles in DI water or a low ionic strength buffer.

    • Measure the zeta potential using an appropriate instrument.

    • Perform at least three measurements for each sample and report the average and standard deviation.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Nanoparticle Preparation cluster_1 Step 2: Surface Functionalization cluster_2 Step 3: Boc Deprotection cluster_3 Step 4: Characterization cluster_4 Step 5: Further Applications A Carboxylated Nanoparticles B Activation of Carboxyl Groups (EDC/NHS) A->B Add EDC/NHS G DLS (Size, PDI) A->G Characterize H Zeta Potential A->H Characterize C Conjugation with This compound B->C Add this compound D This compound Functionalized Nanoparticles C->D E Reaction with TFA in DCM D->E Add TFA/DCM D->G Characterize D->H Characterize F Amine-Terminated PEGylated Nanoparticles E->F F->G Characterize F->H Characterize I Conjugation of Targeting Ligands, Drugs, or Imaging Agents F->I

Caption: Experimental workflow for nanoparticle functionalization.

Cellular Uptake Pathways of Nanoparticles

G cluster_0 Extracellular Space cluster_1 Cell Interior cluster_2 NP PEGylated Nanoparticle CME Clathrin-mediated Endocytosis NP->CME CvME Caveolae-mediated Endocytosis NP->CvME MP Macropinocytosis NP->MP PM Plasma Membrane Endosome Early Endosome CME->Endosome CvME->Endosome MP->Endosome Lysosome Late Endosome / Lysosome Endosome->Lysosome Maturation Release Payload Release Endosome->Release Endosomal Escape Lysosome->Release Degradation & Release

Caption: General cellular uptake pathways for nanoparticles.

References

Application Note and Protocol: Boc Deprotection of Hydroxy-PEG9-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in various conditions and its facile removal under mild acidic conditions.[1] This application note provides a detailed experimental procedure for the deprotection of the Boc group from Hydroxy-PEG9-Boc, yielding the free amine-PEG derivative. This protocol is crucial for subsequent conjugation reactions where a terminal amine is required. The primary method described utilizes trifluoroacetic acid (TFA) for efficient and clean deprotection.[1][2]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Boc deprotection of PEGylated compounds using trifluoroacetic acid. These values serve as a starting point and can be optimized for specific substrates and scales.

ParameterValueReferences
Substrate Concentration 0.1–0.2 M in DCM[3]
TFA Concentration 20–50% (v/v) in Dichloromethane (B109758) (DCM)[2][3]
Temperature 0 °C to Room Temperature (20-25 °C)[2][3]
Reaction Time 30 minutes – 2 hours[1][2][3]
Scavengers (Optional) 2.5–5% (v/v) Triisopropylsilane (B1312306) (TIS)[2][3]
Typical Yield High (>90%)[2]

Experimental Protocols

This section details the materials and step-by-step methodology for the Boc deprotection of this compound.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, used if acid-sensitive groups are present)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Toluene (B28343)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of 0.1-0.2 M.[3]

  • Cooling: Cool the solution to 0 °C using an ice bath.[2][3]

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to achieve a final concentration of 20-50% (v/v).[2][3] If the substrate contains moieties sensitive to the tert-butyl cation by-product, add a scavenger such as triisopropylsilane (TIS) at a concentration of 2.5-5% (v/v).[2][3]

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring.[2][3]

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.[2][3] On TLC, the deprotected amine product will be more polar and thus have a lower Rf value than the Boc-protected starting material.[3] This process typically takes 1-2 hours.[2][3]

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[2][3] To aid in the removal of residual TFA, co-evaporate with toluene (repeat 3 times).[3]

  • Work-up and Neutralization:

    • The resulting TFA salt of the deprotected amine can often be used directly in the next synthetic step.[2][3]

    • For neutralization, dissolve the residue in a suitable organic solvent and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[2][3]

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected Hydroxy-PEG9-Amine.[2]

Visualizations

Reaction Mechanism:

The Boc deprotection proceeds via an acid-catalyzed elimination mechanism. The acid protonates the carbamate, leading to the loss of the stable tert-butyl cation and formation of a carbamic acid intermediate, which then decarboxylates to yield the free amine.[4]

Boc_Deprotection_Mechanism BocPEG Hydroxy-PEG9-NH-Boc ProtonatedBoc Protonated Intermediate BocPEG->ProtonatedBoc + H⁺ H_plus H⁺ (from TFA) CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid - tert-butyl cation tBu_cation tert-butyl cation Amine Hydroxy-PEG9-NH₃⁺ CarbamicAcid->Amine - CO₂ CO2 CO₂

Caption: Boc deprotection reaction mechanism.

Experimental Workflow:

The following diagram outlines the key steps in the experimental procedure for the Boc deprotection of this compound.

Experimental_Workflow start Dissolve this compound in anhydrous DCM cool Cool solution to 0°C start->cool add_tfa Slowly add TFA (20-50%) (Optional: Add TIS scavenger) cool->add_tfa react Stir at 0°C for 30 min, then warm to room temp for 1-2h add_tfa->react monitor Monitor reaction by TLC or LC-MS react->monitor concentrate Concentrate under reduced pressure monitor->concentrate Reaction Complete coevaporate Co-evaporate with Toluene (3x) concentrate->coevaporate workup Neutralize with saturated NaHCO₃ (if required) coevaporate->workup dry Dry organic layer and concentrate workup->dry end Obtain deprotected Hydroxy-PEG9-Amine dry->end

Caption: Experimental workflow for Boc deprotection.

References

Application Notes and Protocols: Synthesis and Utility of Carboxylic Acid Esters of Hydroxy-PEG9-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction between Hydroxy-PEG9-Boc (tert-butyl (2-(2-(2-(2-(2-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate) and carboxylic acids. This process is a cornerstone in bioconjugation and drug delivery, enabling the linkage of various molecules to a flexible, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The protocols detailed below focus on the widely used Steglich esterification method, followed by the deprotection of the Boc group to liberate a terminal amine for subsequent conjugation.

Reaction Overview: Esterification and Deprotection

The overall synthetic strategy involves two key steps:

  • Esterification: The terminal hydroxyl group of this compound is reacted with a carboxylic acid in the presence of a coupling agent, typically N,N'-Dicyclohexylcarbodiimide (DCC), and a catalyst, 4-Dimethylaminopyridine (DMAP). This forms a stable ester linkage.[1][2]

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine is removed under acidic conditions, commonly with trifluoroacetic acid (TFA), to yield a free primary amine.[3] This amine is then available for conjugation to other molecules.

This two-step process allows for the directional and controlled assembly of complex bioconjugates.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected yields for the Steglich esterification of PEG-ylating alcohols with carboxylic acids and the subsequent Boc deprotection. Please note that optimal conditions may vary depending on the specific carboxylic acid used.

Table 1: Steglich Esterification of this compound with Carboxylic Acids

ParameterValueNotes
Carboxylic Acid 1.0 - 1.2 equivalents
This compound 1.0 equivalent
DCC 1.1 - 1.5 equivalentsA potent allergen; handle with care.
DMAP 0.1 - 0.2 equivalentsActs as an acyl transfer catalyst.[2]
Solvent Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)Anhydrous conditions are crucial for good yields.
Temperature 0 °C to Room TemperatureThe reaction is typically started at 0°C and allowed to warm to room temperature.
Reaction Time 2 - 24 hoursProgress should be monitored by TLC or LC-MS.
Typical Yield 70 - 95%Yields can be influenced by the steric hindrance of the carboxylic acid.[1]

Table 2: Boc Deprotection of PEG-Ester-NH-Boc

ParameterValueNotes
Solvent Dichloromethane (DCM)
Reagent Trifluoroacetic Acid (TFA)20-50% (v/v) in DCM.
Temperature 0 °C to Room TemperatureThe reaction is typically started at 0°C and allowed to warm to room temperature.[3]
Reaction Time 30 minutes - 2 hoursProgress should be monitored by TLC or LC-MS.[3]
Typical Yield >95% (Quantitative)The product is often obtained as a TFA salt.

Experimental Protocols

Protocol 1: Steglich Esterification of this compound with a Carboxylic Acid

Materials:

  • This compound

  • Carboxylic acid of interest

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M HCl (aq)

  • Saturated sodium bicarbonate solution (aq)

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., Hexane/Ethyl Acetate (B1210297) gradient)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid (1.1 eq) and DMAP (0.15 eq) in anhydrous DCM.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM to the flask.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of DCM.

  • Combine the filtrates and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexane) to obtain the pure Boc-NH-PEG9-Ester product.

  • Characterize the purified product by ¹H NMR and mass spectrometry to confirm its identity and purity.[4]

Protocol 2: Boc Deprotection of the PEG-Ester

Materials:

  • Boc-NH-PEG9-Ester (from Protocol 1)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Diethyl ether (cold)

Procedure:

  • Dissolve the Boc-NH-PEG9-Ester in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene (B28343) can help remove residual TFA.

  • The resulting crude amine-PEG9-Ester TFA salt can often be used directly in the next step.

  • For purification, the residue can be triturated with cold diethyl ether to precipitate the product. The solid can then be collected by filtration and dried under vacuum.

  • Characterize the final product by ¹H NMR and mass spectrometry. The disappearance of the Boc proton signal in the ¹H NMR spectrum (around 1.4 ppm) confirms successful deprotection.[5]

Application: Synthesis of PROTACs

A significant application of this compound is in the synthesis of Proteolysis-targeting chimeras (PROTACs).[6] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[7] The PEG linker plays a crucial role in optimizing the distance and orientation between the POI and the E3 ligase for efficient ternary complex formation.[8][9]

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using a this compound linker typically follows a sequential conjugation strategy.

PROTAC_Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_deprotection Step 2: Boc Deprotection cluster_amide_coupling Step 3: Amide Coupling A This compound C Boc-NH-PEG9-Ester-E3 Ligase Ligand A->C DCC, DMAP in DCM B Carboxylic Acid-functionalized E3 Ligase Ligand B->C D Amine-PEG9-Ester-E3 Ligase Ligand (TFA Salt) C->D TFA in DCM F Final PROTAC Molecule D->F DIPEA, DMF E NHS-activated Target Protein Ligand E->F

Caption: Workflow for the synthesis of a PROTAC molecule.

PROTAC-Mediated Protein Degradation Pathway

Once synthesized, the PROTAC molecule facilitates the degradation of the target protein through the ubiquitin-proteasome system.

PROTAC_Pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary Recycling Recycling PROTAC->Recycling E3 E3 Ubiquitin Ligase E3->Ternary E3->Recycling Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Protein Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

References

Application Notes and Protocols for the Conjugation of Hydroxy-PEG9-Boc to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Leveraging PEGylation for Advanced Bioconjugation

Poly(ethylene glycol) (PEG)ylation is a cornerstone strategy in drug development and biotechnology, involving the covalent attachment of PEG chains to molecules such as proteins, peptides, and small drugs. This modification enhances the therapeutic properties of molecules by increasing their hydrodynamic size, which can lead to a longer circulatory half-life, reduced immunogenicity, improved stability, and greater solubility.[1][2]

The Hydroxy-PEG9-Boc linker is a heterobifunctional, discrete PEG (dPEG®) reagent. It possesses a terminal hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc)-protected primary amine (-NHBoc).[3][4] This structure is ideal for multi-step conjugation strategies. The Boc group provides a stable, temporary shield for the amine, preventing it from participating in unwanted side reactions.[5][6] It can be easily removed under acidic conditions to reveal a free amine for subsequent modification.[7][8]

The terminal hydroxyl group, however, does not directly react with primary amines to form a stable bond. Therefore, a two-stage process is required for conjugation:

  • Activation : The terminal hydroxyl group is chemically converted into a highly reactive, amine-specific functional group.[2][9]

  • Conjugation : The "activated" PEG linker then efficiently reacts with a primary amine on the target molecule to form a stable covalent bond.[7][10]

These application notes provide detailed protocols for the successful activation of this compound and its subsequent conjugation to primary amine-containing molecules.

Principle of the Reaction

The conjugation process hinges on converting the chemically inert terminal hydroxyl group of the PEG linker into an electrophilic group that can readily undergo nucleophilic attack by a primary amine. A highly effective method is the conversion of the hydroxyl group into an N-hydroxysuccinimide (NHS) carbonate using N,N'-Disuccinimidyl carbonate (DSC).[2] The resulting PEG-NHS ester reacts efficiently with primary amines (e.g., the ε-amino group of lysine (B10760008) residues in proteins or an N-terminal amine) under mild conditions (pH 7.2-8.5) to form a stable carbamate (B1207046) linkage.[1][2]

Following successful conjugation, the Boc-protecting group on the distal end of the PEG linker can be removed using a strong acid like trifluoroacetic acid (TFA), exposing a new primary amine for further functionalization.[7]

start Start: This compound activation Stage 1: Activation (e.g., with DSC) Forms PEG-NHS Ester start->activation Activation Reagents conjugation Stage 2: Conjugation Reacts with Primary Amine (R-NH2) activation->conjugation Target Molecule deprotection Stage 3: Deprotection (Optional, with TFA) Exposes terminal Amine conjugation->deprotection Acidic Conditions final_product Final Product: Amine-PEG9-Conjugate deprotection->final_product

Figure 1. General experimental workflow for the conjugation of this compound.

Experimental Protocols

Protocol 1: Activation of this compound (Conversion to NHS Ester)

This protocol details the conversion of the terminal hydroxyl group of this compound into an amine-reactive NHS ester using N,N'-Disuccinimidyl carbonate (DSC).[2]

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Anhydrous Pyridine (B92270) or Triethylamine (TEA)

  • Ice-cold diethyl ether

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Inert gas supply (Argon or Nitrogen)

  • Rotary evaporator

Procedure:

  • In a clean, dry round bottom flask, dissolve this compound in anhydrous DCM under an inert atmosphere.

  • Add N,N'-Disuccinimidyl carbonate (DSC) and anhydrous pyridine to the PEG solution. A typical molar ratio is 1:1.5:1.5 (Hydroxy-PEG-Boc : DSC : Pyridine).[2]

  • Allow the reaction to stir at room temperature for 12-24 hours under an inert atmosphere. Monitor the reaction progress using TLC or LC-MS if necessary.

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Precipitate the activated PEG-NHS ester by adding the concentrated solution dropwise to a beaker of ice-cold diethyl ether while stirring vigorously.

  • Collect the white precipitate by vacuum filtration and wash it several times with fresh, ice-cold diethyl ether to remove unreacted DSC and pyridine hydrochloride.

  • Dry the resulting white powder (Boc-NH-PEG9-O-NHS) under vacuum. The activated PEG should be used immediately or stored under desiccated and inert conditions at -20°C.[11]

Figure 2. Reaction scheme for activation, conjugation, and deprotection.
Protocol 2: Conjugation of Activated PEG to a Primary Amine

This protocol describes the reaction of the freshly prepared Boc-NH-PEG9-O-NHS with a primary amine on a target molecule (e.g., protein, peptide).[7]

Materials:

  • Target molecule with a primary amine (e.g., protein, peptide)

  • Activated Boc-NH-PEG9-O-NHS (from Protocol 1)

  • Reaction Buffer (amine-free, e.g., 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl or 1 M Glycine, pH 7.5)

  • Purification system (e.g., dialysis, size-exclusion chromatography (SEC), or HPLC)

Procedure:

  • Dissolve or dilute the target molecule in the Reaction Buffer to a known concentration (e.g., 1-10 mg/mL for proteins).

  • Dissolve the activated Boc-NH-PEG9-O-NHS in an anhydrous solvent like DMF or DMSO immediately before use.[11]

  • Slowly add the desired molar excess (e.g., 5 to 20-fold) of the activated PEG solution to the target molecule solution.[7] The final volume of organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation.[11]

  • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring. Optimal reaction time may vary depending on the target molecule.[10]

  • (Optional) Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Let it stand for 30 minutes to hydrolyze any unreacted NHS esters.[7]

  • Purify the conjugate to remove unreacted PEG and by-products using a suitable method such as dialysis, SEC, or HPLC.

Protocol 3: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to yield a free primary amine.[7][8]

Materials:

  • Purified Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution (for work-up)

Procedure:

  • Dissolve the purified, dried conjugate in anhydrous DCM in a glass vial.

  • Cool the solution in an ice bath (0°C).

  • Slowly add TFA to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[7] Monitor completion by LC-MS or TLC.

  • Upon completion, remove the DCM and excess TFA under reduced pressure (rotary evaporation).

  • For a basic work-up, re-dissolve the residue in DCM and wash carefully with saturated NaHCO₃ solution to neutralize the acid, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final deprotected conjugate.

Protocol 4: Characterization of the Conjugate

Confirmation of successful PEGylation is a critical final step.

Methods:

  • SDS-PAGE (for proteins): A successful conjugation will result in a distinct band shift to a higher molecular weight for the PEGylated protein compared to the unmodified protein.[2]

  • HPLC (High-Performance Liquid Chromatography): Reversed-phase HPLC can be used to separate the more hydrophobic PEGylated product from the unreacted molecule. The PEGylated conjugate will typically have a longer retention time.[12]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This technique provides a definitive confirmation by showing an increase in mass corresponding to the addition of one or more PEG linkers.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the conjugation process. These values are starting points and may require optimization for specific applications.

Table 1: Recommended Reaction Conditions for PEG Activation and Conjugation

ParameterValueNotes
Activation Stage
Molar Ratio (PEG-OH:DSC:Base)1 : 1.5 : 1.5A common starting point for efficient activation.[2]
Reaction Time12 - 24 hoursMonitor by TLC or LC-MS for completion.
Reaction TemperatureRoom TemperaturePerformed under an inert atmosphere.
Conjugation Stage
Molar Excess of PEG-NHS5 to 20-foldMolar excess over the target molecule; requires empirical optimization.[7]
Conjugation pH7.2 - 8.5Optimal for balancing amine reactivity and NHS ester hydrolysis.[1][7]
Compatible BuffersPhosphate, HEPES, BicarbonateBuffers must be free of primary amines (e.g., Tris, Glycine).[7]
Reaction Time1 - 4 hoursDependent on temperature and reactivity of the target amine.[10]
Reaction Temperature4°C to Room TempLower temperatures can be used to maintain the stability of sensitive proteins.[7]
Deprotection Stage
TFA Concentration20 - 50% (v/v) in DCMSufficient to achieve complete deprotection.[7]
Reaction Time1.5 - 2.5 hoursTypically starts at 0°C and warms to room temperature.[7]

References

A Step-by-Step Guide to Utilizing Hydroxy-PEG9-Boc in Bioconjugation and Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG9-Boc is a heterobifunctional linker molecule integral to the fields of bioconjugation and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This linker features a nine-unit polyethylene (B3416737) glycol (PEG) chain that enhances solubility and provides a flexible spacer.[1][2] One terminus of the linker is a hydroxyl (-OH) group, while the other is a tert-butyloxycarbonyl (Boc)-protected amine. The Boc protecting group allows for a controlled, stepwise synthesis, as it can be selectively removed under acidic conditions to reveal a reactive primary amine, ready for conjugation to a molecule of interest.[3][4] This document provides detailed application notes and protocols for the effective use of this compound.

Chemical Properties and Data Presentation

A summary of the key chemical properties of this compound is provided below. The incorporation of a PEG linker can significantly influence the physicochemical properties of the resulting conjugate.

PropertyValueReference
Molecular Formula C25H51NO12[5]
Molecular Weight 541.67 g/mol [5]
Appearance Liquid[5]
Solubility Soluble in water, DMSO, DMF[2]
Storage -20°C for long-term storage[5]

The length and composition of the PEG linker in a PROTAC molecule are critical factors that can influence its biological activity and drug-like properties. The following table summarizes the impact of PEG linker length on key parameters, compiled from various sources in the literature.

ParameterEffect of Increasing PEG Linker LengthRationale
Solubility Generally IncreasesThe hydrophilic nature of the PEG chain improves the solubility of often hydrophobic PROTAC molecules.[1][]
Cell Permeability Can Increase or DecreaseShorter to mid-length PEG linkers may adopt folded conformations that shield polar surface area, aiding membrane traversal. However, excessive PEGylation can hinder cellular uptake.[5]
Degradation Efficacy (DC50) Optimal Length is Target-DependentThe linker must be of an appropriate length to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase.[7]
Metabolic Stability Generally IncreasesPEGylation can protect the molecule from enzymatic degradation.[2]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., at a concentration of 10 mg/mL).

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.[4]

  • Monitor the deprotection reaction by TLC or LC-MS until the starting material is completely consumed.[4]

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[4]

  • To neutralize the resulting TFA salt, dissolve the residue in DCM and wash carefully with a saturated sodium bicarbonate solution.

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected linker (HO-PEG9-NH2).

Protocol 2: Conjugation of the Deprotected Linker to a Carboxylic Acid-Containing Molecule

This protocol outlines the coupling of the newly exposed amine on the PEG linker to a molecule containing a carboxylic acid group via amide bond formation.

Materials:

  • Deprotected HO-PEG9-NH2 linker (from Protocol 1)

  • Carboxylic acid-containing molecule of interest

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reverse-phase High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Dissolve the carboxylic acid-containing molecule (1 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (2 equivalents) to the solution and stir for 5-10 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the deprotected HO-PEG9-NH2 linker (1 equivalent) in anhydrous DMF.

  • Add the solution of the deprotected linker to the activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the conjugate by preparative reverse-phase HPLC.

Signaling Pathways and Experimental Workflows

The primary application of this compound is in the synthesis of PROTACs. The following diagrams illustrate the general mechanism of action of a PROTAC and a typical workflow for its synthesis.

PROTAC_Mechanism cluster_0 POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds E3 E3 Ubiquitin Ligase E3->Ternary binds PROTAC PROTAC PROTAC->Ternary mediates Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

The synthesis of a PROTAC using a linker like this compound is a multi-step process. The following diagram outlines a general experimental workflow.

PROTAC_Synthesis_Workflow start Start: Select Target Protein and E3 Ligase Ligands linker_prep Prepare this compound Linker start->linker_prep deprotection Boc Deprotection (Protocol 1) linker_prep->deprotection conjugation1 Conjugate to E3 Ligase Ligand deprotection->conjugation1 conjugation2 Conjugate to Target Protein Ligand conjugation1->conjugation2 purification Purification of PROTAC (e.g., HPLC) conjugation2->purification characterization Characterization (e.g., MS, NMR) purification->characterization bio_eval Biological Evaluation (e.g., Western Blot for degradation) characterization->bio_eval end End: Optimized PROTAC bio_eval->end

Caption: General workflow for PROTAC synthesis.

Conclusion

This compound is a versatile and valuable tool for researchers in drug development and bioconjugation. Its hydrophilic PEG spacer and the orthogonally protected functional groups enable the controlled and efficient synthesis of complex molecules like PROTACs and antibody-drug conjugates. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this compound in your research endeavors. Empirical optimization of reaction conditions may be necessary depending on the specific molecules being conjugated.

References

Hydroxy-PEG9-Boc in Targeted Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG9-Boc is a heterobifunctional linker widely employed in the field of targeted drug delivery. This linker contains three key components: a terminal hydroxyl (-OH) group, a nine-unit polyethylene (B3416737) glycol (PEG) chain, and a tert-butyloxycarbonyl (Boc)-protected amine group. This unique structure allows for the sequential and controlled conjugation of different molecules, making it an invaluable tool in the construction of sophisticated drug delivery systems such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The PEG spacer enhances the solubility and stability of the resulting conjugate, reduces immunogenicity, and provides a flexible connection between the targeting moiety and the therapeutic payload. The Boc protecting group on the amine allows for selective deprotection under acidic conditions, enabling a multi-step conjugation strategy. This document provides detailed application notes and experimental protocols for the use of this compound in targeted drug delivery.

Key Applications

  • Antibody-Drug Conjugates (ADCs): this compound can be used to link a cytotoxic drug to a monoclonal antibody, enabling targeted delivery of the drug to cancer cells.

  • PROTACs: This linker can connect a target protein-binding ligand to an E3 ligase-recruiting ligand, inducing the degradation of the target protein.[1]

  • Pegylated Nanoparticles: The hydroxyl group can be used to attach the linker to the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles), while the deprotected amine can be used to conjugate targeting ligands or drugs.

Data Presentation

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics
PEG Linker LengthClearanceHalf-lifeIn Vitro PotencyIn Vivo EfficacyKey Findings & References
Short (e.g., PEG2-PEG4) FasterShorterMay retain higher potencyCan be reduced due to rapid clearanceSuitable for payloads not requiring prolonged exposure.[2]
Intermediate (e.g., PEG8-PEG12) SlowerLongerModerate impact on potencyOften significantly improvedRepresents a balanced approach for many ADCs.[2]
Long (e.g., PEG24, 4kDa, 10kDa) Significantly SlowerSignificantly ProlongedCan have a more substantial reduction in cytotoxicityCan lead to the highest efficacyBeneficial when maximum exposure is required.[2][3]
Table 2: Quantitative Data on the Effect of PEGylation on Affibody-Drug Conjugate Properties
ConjugatePEG InsertionHalf-life Extension (fold)In Vitro Cytotoxicity Reduction (fold)Reference
HP4KM 4 kDa2.54.5[3]
HP10KM 10 kDa11.222[3]
Table 3: Solubility Enhancement of Paclitaxel with PEGylated Carriers
FormulationFold Increase in SolubilityReference
Micellar encapsulation in 2% (w/v) BE-PAMAM copolymer solution3700This data is for a linear-dendritic block copolymer containing PEG and is illustrative of the potential of PEGylation.

Note: Specific solubility enhancement data for this compound with a particular drug was not available in the searched literature. The data presented is for a comparable PEGylated system to demonstrate the principle.

Table 4: Drug Release from PEGylated Nanoparticles
Nanoparticle SystemDrugRelease ProfileKey Findings & References
PEGylated liposomesDoxorubicinAround 20% release after 48 hours at 37°C.[4]PEGylation can lead to a slower, more sustained release compared to non-PEGylated counterparts.[4]
PLGA-co-PEG nanoparticlesDoxorubicinBiphasic release, with higher PEG content leading to faster and more extensive release.[5]The release process is diffusion-controlled.[5]

Note: The provided data is for general PEGylated nanoparticle systems as specific drug release profiles for carriers synthesized using this compound were not found in the literature.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane (B91453)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • To the stirred solution, add TFA (e.g., 25-50% in DCM) or 4M HCl in 1,4-dioxane (approximately 10 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the solvent and excess acid under reduced pressure using a rotary evaporator.

  • The resulting deprotected linker (Hydroxy-PEG9-NH2 as a TFA or HCl salt) can be used directly in the next step or after neutralization.

G cluster_workflow Boc Deprotection Workflow start This compound in DCM add_acid Add TFA or HCl in Dioxane start->add_acid stir Stir at Room Temperature (1-2 hours) add_acid->stir monitor Monitor by TLC/LC-MS stir->monitor evaporate Concentrate in vacuo monitor->evaporate Reaction Complete product Hydroxy-PEG9-NH2 Salt evaporate->product

Boc Deprotection Workflow

Protocol 2: Conjugation of a Carboxylic Acid-Containing Drug to Deprotected Hydroxy-PEG9-Amine

This protocol outlines the coupling of a drug with a carboxylic acid group to the deprotected amine of the linker via amide bond formation.

Materials:

  • Hydroxy-PEG9-NH2 salt (from Protocol 1)

  • Carboxylic acid-containing drug

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Coupling agent (e.g., HATU, HBTU)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA))

  • Ethyl acetate (B1210297) (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Flash column chromatography supplies

Procedure:

  • Dissolve the carboxylic acid-containing drug (1.0 equivalent) in anhydrous DMF.

  • Add the coupling agent (e.g., HATU, 1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the crude Hydroxy-PEG9-NH2 salt (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with EtOAc and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product (Hydroxy-PEG9-NH-Drug) by flash column chromatography.

G cluster_workflow Amide Coupling Workflow drug Carboxylic Acid Drug in DMF activate Add HATU and DIPEA drug->activate stir_activate Stir at RT (15-30 min) activate->stir_activate add_linker Add Hydroxy-PEG9-NH2 Salt stir_activate->add_linker stir_couple Stir at RT (2-16 hours) add_linker->stir_couple workup Workup (EtOAc, Water, Brine) stir_couple->workup purify Purify by Chromatography workup->purify product Hydroxy-PEG9-NH-Drug purify->product

Amide Coupling Workflow

Protocol 3: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol provides a general workflow for conjugating the Hydroxy-PEG9-NH-Drug to a monoclonal antibody via the linker's hydroxyl group. This typically involves activation of the hydroxyl group or the use of a further linker. A common method is to first modify the hydroxyl group to a maleimide (B117702) group for reaction with antibody thiols.

Materials:

  • Hydroxy-PEG9-NH-Drug

  • Maleimide-PEG-NHS ester

  • Monoclonal antibody

  • Reducing agent (e.g., TCEP)

  • Phosphate Buffered Saline (PBS)

  • DMSO

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Reduction: Reduce the antibody's interchain disulfide bonds by incubating with a controlled amount of a reducing agent like TCEP to generate free thiol groups.

  • Linker-Drug Maleimide Activation (if necessary): If the Hydroxy-PEG9-NH-Drug does not already have a maleimide group, it needs to be introduced. This can be done by reacting the hydroxyl group with a heterobifunctional linker like Maleimide-PEG-NHS ester.

  • Conjugation: React the thiol-containing antibody with the maleimide-activated Drug-PEG9-Linker. The reaction is typically performed in PBS with a small amount of an organic co-solvent like DMSO.

  • Purification: Purify the resulting ADC from unconjugated drug-linker and antibody using size-exclusion chromatography (SEC).

  • Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), purity, and in vitro potency.

G cluster_workflow ADC Synthesis Workflow antibody Monoclonal Antibody reduce Reduce with TCEP antibody->reduce thiol_ab Thiolated Antibody reduce->thiol_ab conjugate Conjugate in PBS/DMSO thiol_ab->conjugate drug_linker Maleimide-Activated Drug-Linker drug_linker->conjugate purify Purify by SEC conjugate->purify characterize Characterize (DAR, Purity) purify->characterize adc Antibody-Drug Conjugate characterize->adc

ADC Synthesis Workflow

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of an ADC on cancer cells.[6][7]

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • 96-well plates

  • Antibody-Drug Conjugate (ADC)

  • Unconjugated antibody (as a control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.[7]

  • ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete cell culture medium. Replace the existing medium in the wells with the ADC or control solutions.

  • Incubation: Incubate the plates for a period relevant to the drug's mechanism of action (typically 72-96 hours).[6]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the purple formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The specific signaling pathways affected by a drug delivered using a this compound linker are determined by the cytotoxic payload or the therapeutic agent being delivered. For instance, if the payload is a microtubule inhibitor like MMAE, it will disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

The role of the this compound linker is to ensure the stable delivery of the payload to the target cell. Upon internalization of the ADC, the linker may be cleaved in the lysosomal or endosomal compartments, releasing the active drug to interact with its intracellular target.

G cluster_pathway General ADC Mechanism of Action adc Antibody-Drug Conjugate receptor Target Antigen on Cancer Cell adc->receptor 1. binding Binding receptor->binding internalization Internalization (Endocytosis) binding->internalization 2. endosome Endosome/Lysosome internalization->endosome cleavage Linker Cleavage endosome->cleavage 3. drug_release Drug Release cleavage->drug_release target Intracellular Target (e.g., Microtubules, DNA) drug_release->target 4. apoptosis Cell Death (Apoptosis) target->apoptosis 5.

General ADC Mechanism

Conclusion

This compound is a versatile and valuable tool for the construction of targeted drug delivery systems. Its defined length, hydrophilicity, and bifunctional nature allow for the precise and controlled assembly of complex bioconjugates. The provided application notes and protocols offer a foundation for researchers to utilize this linker in the development of novel and effective targeted therapies. Further optimization of conjugation strategies and a deeper understanding of the in vivo behavior of these constructs will continue to advance the field of precision medicine.

References

Application Notes and Protocols for Improving Compound Solubility with Hydroxy-PEG9-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poor aqueous solubility is a significant hurdle in drug discovery and development, often leading to low bioavailability and suboptimal therapeutic efficacy. One effective strategy to overcome this challenge is the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation. This modification increases the hydrophilicity and hydrodynamic volume of a compound, thereby enhancing its solubility and improving its pharmacokinetic profile.[1][2][3][4]

This document provides detailed application notes and experimental protocols for utilizing Hydroxy-PEG9-Boc, a monodisperse PEG linker, to improve the aqueous solubility of poorly soluble compounds. This compound features a terminal hydroxyl group amenable to various chemical modifications and a Boc-protected amine, which, after deprotection, allows for conjugation to a target molecule.

Principle of Solubility Enhancement

The ether oxygen atoms in the PEG backbone form hydrogen bonds with water molecules, creating a hydration shell around the conjugated compound. This hydration shell effectively masks the hydrophobic regions of the parent molecule, leading to a significant increase in its aqueous solubility. The flexible nature of the PEG chain also contributes to this effect by sterically hindering intermolecular interactions that can lead to aggregation and precipitation.

Advantages of Using this compound

  • Improved Aqueous Solubility: The primary benefit is the significant enhancement of a compound's solubility in aqueous media, which is critical for parenteral formulations and reliable in vitro assays.[1][5]

  • Enhanced Pharmacokinetics: PEGylation can increase a drug's in vivo half-life by reducing renal clearance and protecting it from enzymatic degradation.[1][2]

  • Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on a therapeutic molecule, potentially reducing its immunogenicity.[1][2]

  • Versatile Chemistry: The terminal hydroxyl group of this compound can be functionalized to introduce a variety of reactive groups for conjugation, while the Boc-protected amine provides an orthogonal handle for attachment to the target molecule.

Quantitative Data on Solubility Enhancement

CompoundInitial Solubility (µM)Solubility after PEGylation (µM)Fold Increase
Small Molecule 10.22.311.5

Table 1: Representative data on the improvement of small molecule solubility after PEGylation. Data is illustrative and based on findings for a comparable PEGylated compound.[6]

Experimental Protocols

This section provides a comprehensive, step-by-step protocol for the conjugation of a poorly soluble compound to this compound and the subsequent measurement of its aqueous solubility.

Part 1: Functionalization of this compound

The terminal hydroxyl group of this compound must first be converted to a reactive functional group, such as a carboxylic acid, to enable conjugation to an amine-containing compound.

Materials:

  • This compound

  • Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent

  • Anhydrous acetone

  • Dichloromethane (DCM)

  • Sodium sulfate (B86663) (anhydrous)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexanes (for chromatography)

Procedure:

  • Dissolve this compound in anhydrous acetone.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add Jones reagent dropwise to the solution with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding isopropanol.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting carboxylic acid-functionalized PEG linker (HOOC-PEG9-Boc) by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

  • Confirm the structure and purity of the product by ¹H NMR and mass spectrometry.

Part 2: Deprotection of the Boc Group

The Boc protecting group on the amine must be removed to allow for conjugation.

Materials:

  • HOOC-PEG9-Boc

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the purified HOOC-PEG9-Boc in a solution of 20-50% TFA in DCM.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once complete, remove the solvent and TFA under reduced pressure to yield the deprotected linker (HOOC-PEG9-NH₂).

Part 3: Conjugation to a Poorly Soluble Compound

This protocol assumes the poorly soluble compound has a primary or secondary amine available for conjugation. The conjugation is achieved via amide bond formation using EDC/NHS chemistry.

Materials:

  • Poorly soluble compound with an amine group

  • HOOC-PEG9-NH₂ (from Part 2)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Activation Buffer: 0.1 M MES, pH 5.5-6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching solution (e.g., hydroxylamine)

Procedure:

  • Activation of the PEG Linker:

    • Dissolve HOOC-PEG9-NH₂ in Activation Buffer.

    • Add EDC (1.5 equivalents) and NHS (1.5 equivalents).

    • Stir at room temperature for 15-30 minutes to form the NHS-ester activated linker.

  • Conjugation:

    • Dissolve the poorly soluble compound in a minimal amount of DMF or DMSO.

    • Add the solution of the poorly soluble compound to the activated PEG linker solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the Conjugation Buffer.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching solution.

    • Purify the PEGylated compound using reverse-phase HPLC or size-exclusion chromatography.

    • Characterize the final conjugate by LC-MS and NMR to confirm its identity and purity.

Part 4: Measurement of Aqueous Solubility

The aqueous solubility of the parent compound and the PEGylated conjugate should be determined and compared. Both kinetic and thermodynamic solubility assays are described below.

A. Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method measures the concentration at which a compound precipitates from an aqueous buffer when added from a DMSO stock solution.

Materials:

  • Parent compound and PEGylated conjugate

  • DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Plate reader capable of measuring absorbance at ~600 nm

Procedure:

  • Prepare high-concentration stock solutions (e.g., 10 mM) of the parent compound and the PEGylated conjugate in DMSO.

  • In a 96-well plate, perform serial dilutions of the stock solutions in DMSO.

  • Add PBS (pH 7.4) to each well to a final DMSO concentration of 1-5%.

  • Shake the plate for 1-2 hours at room temperature.

  • Measure the turbidity (absorbance) of each well using a plate reader.

  • The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

B. Thermodynamic Solubility Assay (Shake-Flask Method)

This "gold standard" method measures the equilibrium solubility of a compound.

Materials:

  • Parent compound and PEGylated conjugate (as solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials

  • Shaker/incubator

  • Centrifuge or filtration unit (e.g., 0.22 µm filter)

  • HPLC-UV or LC-MS system for quantification

Procedure:

  • Add an excess amount of the solid compound (parent or PEGylated) to a vial containing PBS (pH 7.4).

  • Seal the vials and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Separate the undissolved solid by centrifugation or filtration.

  • Carefully collect the supernatant.

  • Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC-UV or LC-MS method with a standard curve.

Visualizations

G cluster_0 Part 1 & 2: Linker Preparation cluster_1 Part 3: Conjugation cluster_2 Part 4: Solubility Assessment A This compound B Oxidation A->B C HOOC-PEG9-Boc B->C D Deprotection (TFA) C->D E HOOC-PEG9-NH2 D->E F HOOC-PEG9-NH2 G Activation (EDC/NHS) F->G H Activated PEG-NHS Ester G->H J Conjugation H->J I Poorly Soluble Compound (Amine-containing) I->J K Purification J->K L PEGylated Compound K->L M PEGylated Compound O Kinetic Solubility Assay M->O P Thermodynamic Solubility Assay M->P N Parent Compound N->O N->P Q Compare Solubility O->Q P->Q

Caption: Experimental workflow for improving compound solubility.

G cluster_reaction Conjugation Reaction Pathway PEG_COOH HOOC-PEG9-NH2 Activated_PEG Activated PEG-NHS Ester PEG_COOH->Activated_PEG + EDC_NHS EDC, NHS Conjugate R-NH-CO-PEG9-NH2 (Soluble Conjugate) Activated_PEG->Conjugate + Compound R-NH2 (Poorly Soluble Compound)

Caption: Chemical pathway for PEGylation of an amine-containing compound.

References

Application Notes and Protocols for Hydroxy-PEG9-Boc in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Hydroxy-PEG9-Boc, a heterobifunctional linker, in click chemistry reactions. The information is targeted towards researchers and professionals in the fields of drug discovery, bioconjugation, and materials science. This document details the role of this linker in synthesizing complex biomolecules, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Introduction

This compound is a versatile chemical tool featuring a hydroxyl (-OH) group, a nine-unit polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine. The PEG chain enhances the solubility and biocompatibility of the resulting conjugates, which is highly advantageous for biological applications.[1] The terminal hydroxyl and protected amine groups allow for sequential and controlled conjugation to different molecular entities.

The Boc protecting group provides an orthogonal handle for synthetic strategies. It remains stable under a variety of reaction conditions but can be readily removed with mild acid treatment to reveal a primary amine, which can then be used for subsequent conjugation steps. This feature is particularly useful in the multi-step synthesis of complex molecules like PROTACs and ADCs.

Click chemistry, a suite of highly efficient and specific reactions, is a cornerstone of modern bioconjugation.[2][][4] The most common types of click chemistry are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[4] These reactions are characterized by their high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making them ideal for modifying sensitive biomolecules.[]

Application in PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[5][6] A typical PROTAC consists of a ligand for the POI and a ligand for an E3 ligase, connected by a linker. The nature and length of the linker are critical for the efficacy of the PROTAC.[6]

The this compound linker can be incorporated into a PROTAC synthesis workflow. For instance, the hydroxyl group can be modified to introduce an azide (B81097) or alkyne functionality for a subsequent click reaction. The Boc-protected amine can be deprotected and coupled to either the POI ligand or the E3 ligase ligand.

Experimental Workflow: PROTAC Synthesis via Click Chemistry

The following diagram illustrates a generalized workflow for synthesizing a PROTAC using a this compound derived linker and a click chemistry reaction.

PROTAC_Synthesis cluster_0 Linker Functionalization cluster_1 First Conjugation cluster_2 Click Chemistry A This compound B Azido-PEG9-Boc A->B Azidation C Azido-PEG9-Boc E Azido-PEG9-POI C->E Amide Coupling (after Boc deprotection) D POI Ligand (with amine) D->E Amide Coupling (after Boc deprotection) F Azido-PEG9-POI H Final PROTAC F->H CuAAC or SPAAC G E3 Ligase Ligand (with alkyne) G->H CuAAC or SPAAC

A generalized workflow for PROTAC synthesis.

Application in Antibody-Drug Conjugate (ADC) Development

ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[7] The linker plays a crucial role in the stability and efficacy of an ADC. PEG linkers are often used to improve the solubility and pharmacokinetic properties of ADCs.

Similar to PROTAC synthesis, this compound can be functionalized for use in ADC development. The linker can be attached to the cytotoxic payload, and the resulting conjugate can then be attached to the antibody via a click chemistry reaction with a suitably modified antibody.

Experimental Protocols

The following are representative protocols for the functionalization of a Hydroxy-PEG-Boc linker and its subsequent use in a CuAAC reaction. Note that specific reaction conditions may need to be optimized for different substrates.

Protocol 1: Azidation of Hydroxy-PEG-Boc

This protocol describes the conversion of the terminal hydroxyl group to an azide group, a necessary step for participation in azide-alkyne click chemistry.

Materials:

  • Hydroxy-PEG-Boc

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Sodium azide (NaN3)

  • Anhydrous Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve Hydroxy-PEG-Boc (1.0 eq) in anhydrous DCM and cool the solution to 0 °C.

  • Add TEA (1.5 eq) to the solution.

  • Slowly add MsCl (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude mesylated intermediate.

  • Dissolve the crude intermediate in DMF and add NaN3 (3.0 eq).

  • Heat the reaction mixture to 60-80 °C and stir overnight.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield Azido-PEG-Boc.

Parameter Condition Yield (Typical) Purification Method
SolventDCM, DMF>80%Silica Gel Chromatography
Temperature0 °C to 80 °C
Reaction Time6-18 hours
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an azide-functionalized PEG linker to an alkyne-containing molecule.

Materials:

  • Azido-PEG-conjugate

  • Alkyne-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable ligand

  • tert-Butanol/Water or other suitable solvent system

  • Preparative HPLC system

Procedure:

  • Dissolve the azido-PEG-conjugate (1.0 eq) and the alkyne-containing molecule (1.1 eq) in a suitable solvent mixture (e.g., t-BuOH/H2O 1:1).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 eq) in water.

  • In another vial, prepare a solution of CuSO4·5H2O (0.1 eq) and TBTA (0.1 eq) in a suitable solvent (e.g., DMSO/t-BuOH/H2O).

  • Add the copper/ligand solution to the reaction mixture containing the azide and alkyne.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the final product by preparative HPLC.

Parameter Condition Yield (Typical) Purification Method
CatalystCuSO4·5H2O>70%Preparative HPLC
Reducing AgentSodium Ascorbate
LigandTBTA
Solventt-BuOH/H2O
TemperatureRoom Temperature
Reaction Time4-12 hours

Boc Deprotection

The final step in many synthetic routes involving this compound is the removal of the Boc protecting group to reveal the primary amine.

Protocol 3: Boc Deprotection

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected conjugate in anhydrous DCM.

  • Add a solution of TFA in DCM (typically 20-50% v/v).

  • Stir the reaction at room temperature for 1-2 hours. Monitor by LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt can often be used directly in the next step or neutralized with a mild base.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the design of a PROTAC, highlighting the role of the linker.

PROTAC_Design_Logic cluster_PROTAC PROTAC Components POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC Molecule PROTAC->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation POI_Ligand POI Ligand Linker Linker (e.g., from this compound) POI_Ligand->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand

References

Protocol for Labeling Proteins with Hydroxy-PEG9-Boc: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the labeling of proteins with Hydroxy-PEG9-Boc, a heterobifunctional linker. These protocols are designed for researchers, scientists, and drug development professionals, offering a step-by-step guide from linker activation to the final purification and characterization of the labeled protein.

Introduction

Poly(ethylene glycol) (PEG)ylation is a well-established technique for improving the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. The covalent attachment of PEG chains can enhance protein stability, solubility, and circulation half-life while reducing immunogenicity.[1][2][3][4] this compound is a discrete PEG linker featuring a terminal hydroxyl group for initial protein conjugation and a Boc-protected amine for subsequent modifications, making it a versatile tool in bioconjugation and the development of complex biomolecules such as antibody-drug conjugates (ADCs) and PROTACs.[5][6][7]

This protocol outlines a two-stage labeling process. The first stage involves the activation of the terminal hydroxyl group of the this compound linker to create an amine-reactive N-hydroxysuccinimide (NHS) ester. The second stage is the conjugation of this activated PEG linker to primary amines on the target protein. Subsequent deprotection of the Boc group to yield a free amine for further functionalization is also described.

Quantitative Data Summary

The following tables summarize key quantitative parameters and recommended starting conditions for the labeling protocols. Optimization may be required for specific proteins and applications.

Table 1: Recommended Reaction Conditions for this compound Activation

ParameterValueNotes
Molar Ratio (PEG-OH:DSC:Pyridine)1:1.5:1.5DSC (N,N'-Disuccinimidyl carbonate) is the activating agent, and Pyridine (B92270) acts as a base.[1]
SolventAnhydrous DCM/DMFA mixture of Dichloromethane and Dimethylformamide is recommended.[1]
Reaction Time24 hoursAt room temperature under an inert atmosphere.[1]
Precipitation SolventIce-cold diethyl etherUsed to precipitate the activated PEG-NHS ester.[1]

Table 2: Recommended Reaction Conditions for Protein Conjugation

ParameterValueNotes
Molar Excess of PEG-NHS ester to Protein5 to 20-foldThe optimal ratio is protein-dependent and should be determined empirically.[8][9]
Protein Concentration2-10 mg/mLHigher protein concentrations generally lead to more efficient conjugation.[8]
Reaction BufferAmine-free buffer (e.g., PBS)Phosphate-Buffered Saline at pH 7.2-8.0 is recommended.[1][9][10]
Reaction Time1-2 hours at room temperature or overnight at 4°CIncubation time can be adjusted based on the reactivity of the protein.[1][8]
Quenching Reagent1 M Tris-HCl, pH 8.0 or 1 M GlycineTo consume any unreacted PEG-NHS ester.[1]
Typical Conjugation Efficiency50-90%Highly dependent on the specific protein and reaction conditions.[11]

Table 3: Conditions for Boc Deprotection

ParameterValueNotes
Deprotection Reagent20-50% Trifluoroacetic acid (TFA) in DCMA common and effective method for Boc removal.[12][13]
Scavenger (optional)2.5-5% Triisopropylsilane (TIS)Used to prevent side reactions with sensitive amino acids.[12]
Reaction Time30 minutes to 2 hoursMonitored by LC-MS or TLC until completion.[12][13]
Temperature0°C to room temperatureThe reaction is typically started at a lower temperature.[12]

Experimental Protocols

Part 1: Activation of this compound

This protocol describes the conversion of the terminal hydroxyl group of this compound to a more reactive NHS ester.

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Pyridine

  • Ice-cold diethyl ether

  • Round bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a clean, dry round bottom flask, dissolve this compound in a mixture of anhydrous DCM and anhydrous DMF under an inert atmosphere.

  • Add DSC and pyridine to the PEG solution. A typical molar ratio is 1:1.5:1.5 (PEG-OH:DSC:Pyridine).[1]

  • Allow the reaction to stir at room temperature for 24 hours.[1]

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Precipitate the activated PEG by adding the concentrated solution dropwise to a beaker of ice-cold diethyl ether with vigorous stirring.[1]

  • Collect the precipitate by filtration and wash it several times with cold diethyl ether.

  • Dry the resulting white powder (this compound-NHS ester) under vacuum.[1]

Part 2: Conjugation of Activated PEG to Protein

This protocol details the conjugation of the activated this compound-NHS ester to the primary amines of a target protein.

Materials:

  • Activated this compound-NHS ester (from Part 1)

  • Target protein

  • Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4 (amine-free)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Reaction tubes

Procedure:

  • Prepare a 2-10 mg/mL solution of the target protein in 0.1 M PBS, pH 7.4. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.[9][10]

  • Immediately before use, dissolve the activated this compound-NHS ester in a small amount of anhydrous DMSO or DMF.[10]

  • Add the dissolved PEG-NHS ester to the protein solution with gentle mixing. A 5 to 20-fold molar excess of the PEG linker is a good starting point.[8][9]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[1][8]

  • Quench the reaction by adding the quenching buffer to a final concentration of 10-50 mM. Incubate for an additional 15-30 minutes at room temperature to consume any unreacted PEG-NHS ester.[1]

Part 3: Purification of the PEGylated Protein

Size Exclusion Chromatography (SEC) is the recommended method for purifying the PEGylated protein from unreacted PEG, native protein, and reaction byproducts.[1][]

Materials:

  • SEC column (e.g., Sephacryl S-200 or Superdex 200)

  • Chromatography system (e.g., FPLC or HPLC)

  • Elution buffer (e.g., 0.1 M PBS, pH 7.4)

  • Fraction collector

Procedure:

  • Equilibrate the SEC column with at least two column volumes of elution buffer.

  • Load the quenched PEGylation reaction mixture onto the column.

  • Elute the proteins with the elution buffer at a constant flow rate. PEGylated proteins, having a larger hydrodynamic radius, will elute earlier than the unreacted protein.[]

  • Collect fractions and analyze them by SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.

Part 4: Characterization of the PEGylated Protein

Confirmation of successful PEGylation is crucial. SDS-PAGE is a straightforward method to visualize the increase in molecular weight.

Procedure:

  • Prepare an appropriate concentration SDS-PAGE gel.

  • Load samples of the un-PEGylated protein, the crude reaction mixture, and the purified PEGylated protein fractions.

  • Run the gel and visualize the bands using a suitable stain (e.g., Coomassie Blue).

  • A successful PEGylation will be indicated by a band shift to a higher molecular weight for the PEGylated protein compared to the native protein.[1]

Part 5: Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group to expose a primary amine for further functionalization.

Materials:

  • Purified Boc-PEGylated protein

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional)

Procedure:

  • For proteins that can tolerate it, dissolve the lyophilized Boc-PEGylated protein in a solution of 20-50% TFA in DCM. For aqueous samples, carefully lower the pH with a dilute TFA solution.[12][13]

  • If the protein contains amino acids sensitive to alkylation by the t-butyl cation generated during deprotection, add a scavenger such as TIS.[12][15]

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction for completion.[12][13]

  • If using an organic solvent, remove the solvent and excess TFA in vacuo.

  • Purify the deprotected protein using a desalting column or dialysis to remove TFA salts and any other small molecules.

Visualizations

G cluster_activation Part 1: Activation cluster_conjugation Part 2: Conjugation cluster_purification Part 3: Purification cluster_characterization Part 4: Characterization cluster_deprotection Part 5: Deprotection A Dissolve this compound in anhydrous DCM/DMF B Add DSC and Pyridine A->B C React for 24h at RT B->C D Concentrate and Precipitate with diethyl ether C->D E Dry activated This compound-NHS ester D->E G Dissolve activated PEG-NHS in DMSO/DMF E->G F Prepare Protein Solution in amine-free buffer H Add PEG-NHS to protein solution F->H G->H I Incubate (1-2h RT or overnight 4°C) H->I J Quench reaction I->J K Load onto SEC column J->K L Elute and collect fractions K->L M Analyze fractions by SDS-PAGE L->M N Treat with TFA/DCM L->N O Purify deprotected protein N->O

Caption: Experimental workflow for protein labeling with this compound.

G cluster_activation Activation Step cluster_conjugation Conjugation Step peg_oh This compound peg_nhs Activated PEG-NHS Ester peg_oh->peg_nhs + Pyridine dsc DSC dsc->peg_nhs peg_nhs_c Activated PEG-NHS Ester protein Protein-NH2 peg_protein PEGylated Protein protein->peg_protein pH 7.2-8.0 peg_nhs_c->peg_protein

Caption: Chemical reaction for activation and conjugation.

G boc_peg_protein Boc-PEG-Protein amine_peg_protein H2N-PEG-Protein boc_peg_protein->amine_peg_protein tfa TFA/DCM tfa->amine_peg_protein

Caption: Boc deprotection to yield a free amine.

References

Application Notes and Protocols for Creating PROTACs with Varying PEG Linker Lengths

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1][2] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step that leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][3]

The linker component is not merely a spacer but plays a crucial role in the overall efficacy of the PROTAC.[4] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length.[5][][7] The length of the PEG linker is a critical parameter that significantly influences the formation and stability of the ternary complex, and consequently, the efficiency of protein degradation.[4][5] An optimal linker length is essential for achieving the appropriate proximity and orientation between the target protein and the E3 ligase for efficient ubiquitination.[4] A linker that is too short may cause steric hindrance, while an excessively long one might lead to a non-productive complex.[4] Therefore, a systematic investigation of varying PEG linker lengths is paramount in the rational design and optimization of potent and selective PROTACs.[8]

These application notes provide a comprehensive guide for researchers on the creation and evaluation of PROTACs with varying PEG linker lengths, including detailed experimental protocols and data presentation guidelines.

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

The following tables summarize representative quantitative data from various studies, illustrating the impact of PEG linker length on the degradation efficiency of different PROTACs. The degradation efficiency is typically quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[5]

Table 1: Comparative Degradation Efficiency of Estrogen Receptor α (ERα)-Targeting PROTACs with Varying PEG Linker Lengths [8]

PROTAC CompoundLinker Length (number of atoms)DC50 (nM)Dmax (%)
PROTAC 112>1000<20
PROTAC 2165085
PROTAC 32025070
PROTAC 42480050

Data adapted from studies on ERα degradation in MCF7 cells.[8]

Table 2: Comparative Degradation Efficiency of TANK-binding kinase 1 (TBK1)-Targeting PROTACs with Varying PEG Linker Lengths [8]

PROTAC CompoundLinker Length (number of atoms)DC50 (nM)Dmax (%)
PROTAC A<12InactiveInactive
PROTAC B1210090
PROTAC C162595
PROTAC D2015080

Illustrative data based on the principle that linkers shorter than 12 atoms showed no significant activity.[9]

Table 3: Cell Permeability of Representative PROTACs [10][11]

PROTAC IDLinker TypeApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux Ratio
PROTAC XPEG40.8 ± 0.1Not Determined
PROTAC YPEG-like< 0.1>12
PROTAC ZPEG1.78.4

Data compiled from PAMPA and Caco-2 permeability assays.[10][11]

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_analysis Data Analysis Synthesis Synthesize PROTACs with Varying PEG Linker Lengths Permeability Cell Permeability Assay (PAMPA / Caco-2) Synthesis->Permeability Degradation Western Blot for Protein Degradation (DC50, Dmax) Synthesis->Degradation Data_Analysis Analyze DC50, Dmax, and Permeability Data Permeability->Data_Analysis Ubiquitination In Vitro Ubiquitination Assay Degradation->Ubiquitination Mechanistic Validation Degradation->Data_Analysis SAR Establish Structure-Activity Relationship (SAR) Data_Analysis->SAR

Caption: Experimental Workflow for PROTAC Evaluation.

Experimental Protocols

Protocol 1: Synthesis of PROTACs with Varying PEG Linker Lengths

This protocol provides a general approach for the synthesis of PROTACs with varying PEG linker lengths, typically involving amide bond formation.[12]

Materials:

  • Amine-functionalized Protein of Interest (POI) ligand

  • Carboxylic acid-functionalized PEG linkers of varying lengths (e.g., PEG2, PEG4, PEG6, etc.)

  • Amine-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative)

  • Coupling reagents (e.g., HATU, HOBt)

  • Organic base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)

Procedure:

  • Step 1: Synthesis of POI-Linker Intermediate. a. Dissolve the carboxylic acid-functionalized PEG linker (1.2 equivalents) and coupling reagents (HATU/HOBt, 1.2 equivalents) in anhydrous DMF. b. Add DIPEA (3.0 equivalents) and stir for 15 minutes at room temperature. c. Add a solution of the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture. d. Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS. e. Upon completion, dilute the reaction with an organic solvent like ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine. f. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography on silica gel to obtain the POI-PEG-COOH intermediate.

  • Step 2: Synthesis of the Final PROTAC. a. Repeat the coupling procedure described in Step 1, using the purified POI-PEG-COOH intermediate (1.0 equivalent) and the amine-functionalized E3 ligase ligand (1.2 equivalents). b. After workup, purify the final PROTAC product by preparative HPLC to achieve high purity. c. Characterize the final product by LC-MS and NMR to confirm its identity and purity.

  • Repeat the synthesis for each desired PEG linker length.

Protocol 2: Western Blot Analysis of Protein Degradation

This protocol details the procedure to quantify the degradation of a target protein in cultured cells after treatment with PROTACs.[8][13][14]

Materials:

  • Human cancer cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC stock solutions in DMSO

  • Vehicle control (DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA or Bradford)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding and Treatment: a. Seed cells in multi-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment. b. Allow cells to adhere overnight. c. Prepare serial dilutions of the PROTACs in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO). d. Treat the cells with the PROTAC dilutions or vehicle control and incubate for the desired time (e.g., 24, 48 hours).

  • Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS. b. Add ice-cold lysis buffer to each well and scrape the cells. c. Incubate the lysate on ice for 30 minutes with occasional vortexing. d. Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. e. Collect the supernatant (protein lysate) and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: a. Normalize the protein concentration of all samples with lysis buffer. b. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling. c. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. d. Separate the proteins by electrophoresis. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane. f. Block the membrane with blocking buffer for 1 hour at room temperature. g. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. h. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane again with TBST.

  • Detection and Analysis: a. Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. b. Quantify the band intensities using densitometry software. c. Normalize the intensity of the target protein band to the corresponding loading control band. d. Calculate the percentage of protein degradation relative to the vehicle-treated control. e. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: In Vitro Ubiquitination Assay

This assay directly measures the ability of a PROTAC to mediate the ubiquitination of its target protein in a reconstituted system.[15]

Materials:

  • Purified recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex (e.g., CRL4-CRBN)

  • Purified recombinant target protein (POI)

  • Ubiquitin

  • ATP

  • 10X Ubiquitination Buffer

  • PROTAC stock solution in DMSO

  • SDS-PAGE and Western blotting reagents as described in Protocol 2

Procedure:

  • Reaction Setup: a. Prepare a master mix containing ddH₂O, 10X Ubiquitination Buffer, ATP, E1 enzyme, E2 enzyme, Ubiquitin, and the POI in a microcentrifuge tube on ice. b. In separate tubes for each reaction, add the master mix. c. Add the E3 ligase complex. d. Add the PROTAC to the desired final concentration or an equivalent volume of DMSO for the vehicle control. e. Set up control reactions, such as omitting E1, E3, or the PROTAC, to validate the results.

  • Incubation: a. Incubate the reaction mixtures at 37°C for 1-2 hours.

  • Reaction Quenching and Analysis: a. Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples. b. Analyze the reaction products by SDS-PAGE and Western blotting, using an antibody against the POI.

  • Data Interpretation: a. A successful PROTAC-mediated ubiquitination will result in the appearance of higher molecular weight bands or a smear above the band corresponding to the unmodified POI, indicating polyubiquitination.[15]

Protocol 4: Cell Permeability Assays

Assessing cell permeability is crucial as it determines the ability of the PROTAC to reach its intracellular target.[10][16]

A. Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates passive diffusion across an artificial lipid membrane.[16]

Procedure:

  • Prepare a donor plate with the PROTAC solution in a suitable buffer.

  • Prepare an acceptor plate with a filter coated with a lipid solution (e.g., phosphatidylcholine in dodecane) and filled with buffer.

  • Place the donor plate on top of the acceptor plate.

  • Incubate for a defined period (e.g., 4-18 hours).

  • Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp).

B. Caco-2 Permeability Assay

This assay evaluates both passive and active transport across a monolayer of Caco-2 cells.[10][16]

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture until a confluent monolayer is formed.

  • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., HBSS).

  • To measure apical to basolateral transport, add the PROTAC solution to the apical chamber and fresh buffer to the basolateral chamber.

  • To assess active efflux, perform the assay in the reverse direction (basolateral to apical).

  • Incubate at 37°C with gentle shaking for 1-2 hours.

  • Collect samples from both chambers at the end of the incubation.

  • Determine the PROTAC concentration in the samples by LC-MS/MS.

  • Calculate the Papp for both directions and the efflux ratio. An efflux ratio >2 suggests the involvement of active efflux transporters.[10]

Conclusion

The length of the PEG linker is a critical determinant of PROTAC efficacy. A systematic approach to varying the linker length is essential for the development of potent and selective protein degraders. By employing the detailed protocols for synthesis, degradation analysis, mechanistic validation, and permeability assessment outlined in these application notes, researchers can effectively optimize their PROTAC design and advance the development of novel therapeutics.

References

Application Notes and Protocols for Hydroxy-PEG9-Boc in Cell Surface Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG9-Boc is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that is increasingly utilized in the field of bioconjugation and cell surface engineering. Its structure, featuring a terminal hydroxyl (-OH) group and a Boc-protected amine (-NHBoc), allows for a controlled, stepwise approach to modifying biological surfaces. The nine-unit PEG chain provides a hydrophilic spacer that can improve the solubility of conjugated molecules, reduce non-specific binding, and minimize immunogenicity.[1]

These application notes provide a comprehensive overview of the use of this compound for modifying cell surfaces, including detailed protocols for conjugation and subsequent functionalization.

Core Principles of this compound in Cell Surface Engineering

The utility of this compound lies in its two distinct functional groups, which can be addressed with orthogonal chemistries. This allows for a two-stage conjugation strategy:

  • Initial Conjugation: The terminal hydroxyl group can be chemically modified or activated to react with functional groups on the cell surface, such as primary amines found in the lysine (B10760008) residues of surface proteins.[2]

  • Secondary Functionalization: Following conjugation to the cell surface, the Boc protecting group on the terminal amine can be removed under mild acidic conditions.[3] This newly exposed amine then serves as a reactive handle for the attachment of a wide range of molecules, including fluorophores, biotin, small molecule drugs, or targeting ligands.[3]

This stepwise approach provides precise control over the assembly of complex biomolecular conjugates on the cell surface.

Quantitative Data Summary

The efficiency of cell surface PEGylation can be quantified to ensure reproducibility and to understand the degree of modification. The following table summarizes representative quantitative data from studies involving the PEGylation of nanoparticles, which serves as a model for cell surface modification.

ParameterBefore PEGylationAfter PEGylation (2 kDa PEG)After PEGylation (5 kDa PEG)Quantification Method
Surface Amine Groups per Particle ~90,000~77,000~67,000Fluorescamine Assay[4]
Surface Amine Concentration (nmol/mg) 81.169.461.2Fluorescamine Assay[4]
Conjugated PEG per mg of Particles (nmol) N/A11.719.9Fluorescamine Assay[4]
Conjugated PEG per mg of Particles (nmol) N/AN/A12.3 - 12.9¹H NMR / Fluorescence of Fmoc-modified PEG[4]

Experimental Protocols

The following protocols provide a detailed methodology for the covalent attachment of this compound to cell surface proteins and its subsequent functionalization.

Protocol 1: Activation of this compound and Conjugation to Cell Surface Amines

This protocol describes a two-part process. First, the terminal hydroxyl group of this compound is converted to a carboxylic acid and then activated to an N-hydroxysuccinimide (NHS) ester. Second, this activated PEG linker is conjugated to primary amines on the surface of living cells.

Part A: Activation of this compound to Boc-PEG9-NHS Ester

  • Materials:

    • This compound

    • Jones Reagent (Chromium trioxide in sulfuric acid) or similar oxidizing agent

    • N-hydroxysuccinimide (NHS)

    • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Anhydrous Dichloromethane (DCM)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate

    • Hexanes

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • Oxidation to Carboxylic Acid:

      • Dissolve this compound in acetone.

      • Cool the solution to 0°C in an ice bath.

      • Slowly add Jones reagent dropwise until a persistent orange color is observed.

      • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

      • Quench the reaction by adding isopropanol (B130326) until the solution turns green.

      • Extract the Boc-PEG9-COOH product with ethyl acetate.

      • Purify the product by silica gel column chromatography.

    • NHS Ester Formation:

      • Dissolve the purified Boc-PEG9-COOH (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or DMF.

      • Add DCC or EDC (1.1 equivalents) to the solution.

      • Stir the reaction mixture at room temperature for 12-18 hours.

      • If using DCC, filter off the dicyclohexylurea (DCU) byproduct.

      • Remove the solvent under reduced pressure to obtain the crude Boc-PEG9-NHS ester. This activated linker should be used immediately.

Part B: Conjugation to Cell Surface

  • Materials:

    • Suspension or adherent cells (e.g., 1-5 x 10⁶ cells/mL)

    • Phosphate-Buffered Saline (PBS), pH 8.0 (amine-free)

    • Freshly prepared Boc-PEG9-NHS ester

    • Anhydrous DMSO

    • Quenching Buffer: 100 mM glycine (B1666218) or Tris in PBS

    • Cell culture medium

  • Procedure:

    • Cell Preparation:

      • Harvest cells and wash twice with ice-cold PBS (pH 8.0) to remove any amine-containing media components.

      • Resuspend the cell pellet in ice-cold PBS (pH 8.0) to the desired concentration.

    • PEGylation Reaction:

      • Prepare a 10 mM stock solution of Boc-PEG9-NHS ester in anhydrous DMSO immediately before use.

      • Add the Boc-PEG9-NHS ester stock solution to the cell suspension to achieve a final concentration of 1-2 mM. A 10- to 20-fold molar excess over the estimated surface protein concentration is a good starting point.[5]

      • Incubate the reaction for 30 minutes at room temperature or 1-2 hours on ice with gentle mixing.

    • Quenching and Washing:

      • Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM.[5]

      • Incubate for 15 minutes to quench any unreacted NHS ester.

      • Pellet the cells by centrifugation and wash three times with ice-cold PBS to remove excess reagent.

    • The Boc-PEG9-modified cells are now ready for the deprotection step or for analysis.

Protocol 2: Boc Deprotection of Cell Surface-Conjugated PEG Linker

This protocol describes the removal of the Boc protecting group from the cell surface-conjugated PEG linker to expose the terminal primary amine.

  • Materials:

    • Boc-PEG9-modified cells

    • Deprotection Solution: 20-50% Trifluoroacetic acid (TFA) in anhydrous Dichloromethane (DCM)

    • PBS (pH 7.4)

    • Neutralization Buffer: Saturated sodium bicarbonate solution

  • Procedure:

    • Deprotection Reaction:

      • Resuspend the Boc-PEG9-modified cell pellet in the TFA/DCM deprotection solution.

      • Incubate for 30 minutes at room temperature with occasional gentle mixing. Note: This step may affect cell viability. Optimization of TFA concentration and incubation time is critical.

    • Neutralization and Washing:

      • Pellet the cells by centrifugation.

      • Carefully aspirate the deprotection solution.

      • Resuspend the cells in Neutralization Buffer to neutralize residual acid.

      • Wash the cells three times with PBS (pH 7.4).

    • The resulting cells now display a surface-tethered PEG linker with a terminal primary amine (NH2-PEG9-Cell), ready for secondary conjugation with an NHS-ester activated molecule or other amine-reactive reagents.

Visualizations

The following diagrams illustrate the key workflows and chemical transformations involved in using this compound for cell surface engineering.

G cluster_prep Cell Preparation cluster_pegylation PEGylation cluster_deprotection Deprotection & Functionalization cluster_analysis Analysis A 1. Harvest and Wash Cells (Amine-free Buffer) B 2. Incubate Cells with Activated this compound A->B C 3. Quench Reaction (e.g., Glycine, Tris) B->C D 4. Remove Boc Group (TFA Treatment) C->D E 5. Conjugate Secondary Molecule (e.g., Fluorophore, Drug) D->E F 6. Analyze Modified Cells (Flow Cytometry, Microscopy) E->F

Caption: High-level workflow for cell surface engineering using this compound.

G start This compound (HO-PEG9-NHBoc) oxidation Oxidation (e.g., Jones Reagent) start->oxidation acid Boc-PEG9-Carboxylic Acid (HOOC-PEG9-NHBoc) oxidation->acid activation NHS Ester Formation (DCC/EDC, NHS) acid->activation nhs_ester Boc-PEG9-NHS Ester activation->nhs_ester conjugation Amine Coupling (pH 8.0) nhs_ester->conjugation cell Cell Surface Amine (Cell-NH2) cell->conjugation peg_cell Boc-Protected PEGylated Cell (Cell-NH-CO-PEG9-NHBoc) conjugation->peg_cell G linker Hydroxyl Group (-OH) Hydrophilic PEG9 Spacer Boc-Protected Amine (-NHBoc) f0_func Initial Conjugation Point (After activation, reacts with cell surface amines) linker:f0->f0_func f1_func - Improves solubility - Reduces steric hindrance - Minimizes immunogenicity linker:f1->f1_func f2_func Secondary Conjugation Point (After deprotection, amine reacts with payload) linker:f2->f2_func

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Hydroxy-PEG9-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the Boc deprotection of Hydroxy-PEG9-Boc and similar PEGylated compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc deprotection of this compound incomplete?

Incomplete Boc deprotection is a frequent issue that can stem from several factors:

  • Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is removed by acidolysis. If the acid, typically trifluoroacetic acid (TFA), is too weak or its concentration is too low, the reaction may not proceed to completion.[1] The rate of Boc cleavage has a second-order dependence on the acid concentration, meaning a small decrease in acid strength can significantly negatively impact the reaction rate.[2]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for the complete removal of the Boc group.[1] While many deprotections are performed at room temperature, some substrates may need longer reaction times or gentle heating.[1]

  • Steric Hindrance: The bulky nature of the PEG chain can sterically hinder the acid's approach to the Boc-protected amine, which slows down the reaction rate.[1][2]

  • Solvent Issues: The choice of solvent is critical. It must fully solvate both the PEG-conjugate and the acid. Dichloromethane (B109758) (DCM) is a commonly used solvent for TFA-mediated deprotection.[1]

  • Moisture Contamination: Water in the reaction mixture can reduce the effective concentration of the acid, slowing down the deprotection and potentially enabling side reactions like ester hydrolysis.

Q2: How can I troubleshoot an incomplete deprotection reaction?

If you are observing incomplete deprotection, consider the following troubleshooting steps:

  • Increase Acid Concentration: Gradually increase the concentration of TFA. For example, if you are using 20% TFA in DCM, try increasing it to 50%.[1]

  • Extend Reaction Time: Monitor the reaction's progress at set intervals (e.g., 30 min, 1 hr, 2 hr) using TLC or LC-MS to determine the optimal time for complete conversion.[2]

  • Consider a Stronger Acid System: If increasing the TFA concentration is ineffective, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) may be necessary.[1]

  • Optimize the Solvent: Ensure that your this compound is fully dissolved in the chosen solvent.

Q3: What are some common side reactions during Boc deprotection and how can they be minimized?

A primary side reaction is the alkylation of nucleophilic sites on the substrate by the tert-butyl cation (tBu⁺) generated during the cleavage of the Boc group.[2][3][4]

  • To Minimize Side Reactions: The addition of "scavengers" to the reaction mixture can trap the reactive tert-butyl cations. Common scavengers include triisopropylsilane (B1312306) (TIS) or thioanisole.[1][5] A frequently used mixture is TFA/TIS/water (95:2.5:2.5).[1]

Q4: How can I monitor the progress of the deprotection reaction?

Several analytical techniques can be used to monitor the reaction:

  • Thin-Layer Chromatography (TLC): TLC is a quick method to observe the disappearance of the starting material and the appearance of the more polar deprotected product, which will have a lower Rf value.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment, allowing for the quantification of the starting material, product, and any side products.[1][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[1]

Q5: What is the proper work-up procedure after Boc deprotection with TFA?

The work-up procedure aims to remove excess acid and isolate the deprotected product.

  • Evaporation: For a volatile acid like TFA, it can be removed under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene (B28343) can help remove residual traces of TFA.[1][5]

  • Aqueous Work-up: If the deprotected product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.[1][7]

  • Precipitation: The deprotected PEG linker, often as its ammonium (B1175870) salt, can sometimes be precipitated by adding a non-polar solvent like diethyl ether.[1]

Quantitative Data Summary

The following tables summarize common reaction conditions for Boc deprotection.

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTypical TemperatureTypical Duration
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0°C to Room Temperature30 min - 2 hours
Hydrochloric Acid (HCl)4M1,4-DioxaneRoom Temperature1 - 4 hours

Table 2: Troubleshooting Guide for Incomplete Deprotection

ObservationPotential CauseSuggested Action
Starting material still present after 2 hours.Insufficient acid strength or reaction time.Increase TFA concentration to 50% or extend reaction time. Monitor by TLC/LC-MS.
Low yield of deprotected product.Steric hindrance, poor solubility.Switch to a stronger acid system (e.g., 4M HCl in dioxane). Ensure complete dissolution of starting material.
Presence of side products (+56 Da).Alkylation by tert-butyl cation.Add scavengers like Triisopropylsilane (TIS) (2.5-5% v/v) to the reaction mixture.

Experimental Protocols

Protocol 1: Standard Boc Deprotection using Trifluoroacetic Acid (TFA)

  • Preparation: Dissolve the Boc-protected this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a stir bar.[1]

  • Cooling: Cool the solution to 0°C in an ice bath.[1][5]

  • Addition of Reagents: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[1][5] If necessary, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[1][5]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1][5]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1][5]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[5]

    • Co-evaporate with toluene (3 times) to remove residual TFA.[1] The resulting TFA salt of the deprotected amine can often be used directly in the next step.[1][5]

    • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[1][5]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1][5]

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

  • Preparation: Suspend the Boc-protected this compound in a 4M solution of HCl in 1,4-dioxane.[7][8]

  • Reaction: Stir the mixture at room temperature.[7]

  • Monitoring: Monitor the reaction by TLC or LC-MS (typically 1-4 hours).[7]

  • Work-up:

    • Upon completion, the product may precipitate as the hydrochloride salt and can be collected by filtration and washed with a solvent like diethyl ether.[7]

    • Alternatively, evaporate the solvent under vacuum to isolate the hydrochloride salt of the deprotected amine.[8]

Visualizations

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up start Start: Boc-Hydroxy-PEG9-Boc dissolve Dissolve in Anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_reagents Add TFA (20-50%) +/- Scavenger (TIS) cool->add_reagents stir Stir at 0°C to RT add_reagents->stir monitor Monitor by TLC/LC-MS stir->monitor decision Is Reaction Complete? monitor->decision decision->stir No concentrate Concentrate in vacuo decision->concentrate Yes co_evaporate Co-evaporate with Toluene concentrate->co_evaporate neutralize Neutralize with NaHCO3 (aq) co_evaporate->neutralize extract Extract with Organic Solvent neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate end End: Deprotected Hydroxy-PEG9-Amine dry_concentrate->end

Caption: Experimental workflow for Boc deprotection of this compound.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome problem Incomplete Deprotection (via TLC/LC-MS) increase_tfa Increase TFA Concentration (e.g., to 50%) problem->increase_tfa extend_time Extend Reaction Time problem->extend_time stronger_acid Use Stronger Acid (e.g., 4M HCl/Dioxane) problem->stronger_acid add_scavenger Add Scavenger (if side products) problem->add_scavenger success Complete Deprotection increase_tfa->success extend_time->success stronger_acid->success add_scavenger->success

Caption: Troubleshooting workflow for incomplete Boc deprotection.

References

Technical Support Center: Optimizing Reaction Conditions for Hydroxy-PEG9-Boc Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your PEGylation workflows. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols specifically tailored for researchers, scientists, and drug development professionals working with Hydroxy-PEG9-Boc and related linkers.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the Boc group in this compound?

The tert-butyloxycarbonyl (Boc) group is a protecting group for the terminal amine of the PEG linker.[1][2] Its primary function is to temporarily block the amine's reactivity, allowing for selective reactions to occur at other sites on the molecule or linker.[1] The Boc group is stable under basic and nucleophilic conditions but can be easily and cleanly removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free amine for subsequent conjugation steps.[1][3]

Q2: What is the role of the terminal hydroxyl (-OH) group?

The terminal hydroxyl group on the this compound linker primarily enhances the hydrophilicity of the conjugate. It can also be used for further derivatization if desired.[4] However, it's important to be aware that under certain conditions, it can participate in side reactions, such as O-acylation, during carbodiimide-mediated coupling reactions.[5]

Q3: What are EDC and NHS, and why are they used in PEGylation?

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) are coupling agents used to form a stable amide bond between a carboxylic acid and a primary amine.[6][7] This reaction is performed under mild conditions suitable for sensitive biomolecules.[7] The process occurs in two main steps:

  • Activation: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][7]

  • Stabilization and Coupling: NHS reacts with this intermediate to form a more stable, amine-reactive NHS ester. This NHS ester then efficiently reacts with a primary amine to form the desired amide bond.[6][7][] The inclusion of NHS increases the efficiency of the coupling reaction and reduces side reactions.[9]

Q4: How do I remove the Boc protecting group after conjugation?

The Boc group is typically removed by acidolysis. A common and effective method is to treat the Boc-protected conjugate with a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[3][10] A typical concentration is 20-50% TFA in DCM, and the reaction is often complete within 1-2 hours at room temperature.[1][3]

Q5: What is the best way to purify my final PEGylated conjugate?

The choice of purification method depends on the properties of your conjugate. Common techniques include:

  • Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated product from smaller, unreacted linkers and reagents.[11]

  • Reverse-Phase HPLC (RP-HPLC): Useful for purifying less polar conjugates. The PEGylated product will typically have a longer retention time than the un-PEGylated starting material.[9]

  • Ion-Exchange Chromatography (IEX): Can separate molecules based on charge, which may be altered by PEGylation.[6]

  • Dialysis: Can be used to remove small molecule impurities like excess linker and salts, but ensure the membrane's molecular weight cut-off (MWCO) is appropriate to retain your conjugate while allowing the impurities to pass through.[12]

Experimental Workflows and Protocols

Two primary scenarios are common when working with Boc-protected PEG linkers. Below are detailed protocols and diagrams for each.

Scenario A: Conjugating a Carboxylic Acid-Containing Molecule to an Amine-PEG-Boc Linker

This workflow is applicable when you have a molecule with a carboxylic acid and you want to conjugate it to the amine end of a PEG linker. This requires a linker with a terminal amine and a Boc-protected group at the other end (or another functional group). For this example, we will assume the use of a commercially available Boc-NH-PEG9-Amine linker.

cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Conjugation cluster_2 Step 3: Purification cluster_3 Step 4: Boc Deprotection cluster_4 Final Product A Molecule-COOH + EDC + NHS in Activation Buffer (pH 4.5-6.0) B Add activated Molecule-NHS Ester to Boc-NH-PEG9-Amine in Coupling Buffer (pH 7.2-8.5) A->B Immediate Use C Purify Molecule-PEG9-NH-Boc (e.g., HPLC, SEC) B->C Reaction Quench (optional) D Treat with TFA in DCM C->D E Molecule-PEG9-NH2 D->E

Workflow for conjugating a carboxylic acid to an amine-PEG linker.
  • Activation of Carboxylic Acid:

    • Dissolve your carboxylic acid-containing molecule in an appropriate activation buffer (e.g., 0.1 M MES, pH 4.5-6.0).[13]

    • Add EDC and NHS (or water-soluble Sulfo-NHS). A common starting molar ratio is 1:2:5 (Molecule-COOH:EDC:NHS).[9]

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.[14]

  • Conjugation:

    • Immediately add the activated NHS ester solution to a solution of Boc-NH-PEG9-Amine dissolved in a coupling buffer (e.g., 1X PBS, pH 7.2-8.0).[6]

    • Use a molar excess of the PEG linker (e.g., 10-20 fold) to drive the reaction to completion.[6]

    • Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring.[9]

  • Purification:

    • Purify the resulting Molecule-PEG9-NH-Boc conjugate using a suitable chromatography method such as RP-HPLC or SEC to remove unreacted linker and coupling reagents.[9]

  • Boc Deprotection:

    • Lyophilize or dry the purified conjugate to remove all water.[14]

    • Dissolve the dry conjugate in anhydrous DCM and cool to 0°C.[3][14]

    • Slowly add TFA to a final concentration of 20-50% (v/v).[1]

    • Stir the reaction at room temperature for 1-2 hours, monitoring completion by LC-MS or TLC.[3]

    • Remove the DCM and excess TFA under reduced pressure. The resulting TFA salt of the deprotected amine can often be used directly or neutralized with a mild base.[3]

Scenario B: Conjugating an Amine-Containing Molecule to a Carboxylic Acid-PEG-Boc Linker

This is a very common scenario where the target molecule (e.g., a protein, peptide) has a primary amine (like the side chain of lysine) that will be conjugated to a PEG linker with a terminal carboxylic acid. The other end of the PEG linker has a Boc-protected amine for potential further functionalization. For this, a linker like Boc-NH-PEG9-COOH is used.

cluster_0 Step 1: Activation of PEG Linker cluster_1 Step 2: Conjugation cluster_2 Step 3: Purification cluster_3 Step 4: (Optional) Boc Deprotection cluster_4 Final Product A Boc-NH-PEG9-COOH + EDC + NHS in Activation Buffer (pH 4.5-6.0) B Add activated PEG-NHS Ester to Amine-Containing Molecule in Coupling Buffer (pH 7.2-8.5) A->B Immediate Use C Purify Boc-NH-PEG9-Molecule (e.g., HPLC, SEC, Dialysis) B->C Reaction Quench (optional) D Treat with TFA in DCM C->D E H2N-PEG9-Molecule D->E start Low or No Conjugation Yield q1 Are EDC/NHS reagents fresh? start->q1 q2 Is the buffer amine-free (e.g., no Tris)? q1->q2 Yes sol1 Use fresh, anhydrous reagents. Warm to RT before opening. q1->sol1 No q3 Is the Activation pH correct (4.5-6.0)? q2->q3 Yes sol2 Use amine-free buffers like PBS, MES, or Borate. q2->sol2 No q4 Is the Conjugation pH correct (7.2-8.5)? q3->q4 Yes sol3 Adjust pH of Activation Buffer. q3->sol3 No q5 Was activated NHS-ester used immediately? q4->q5 Yes sol4 Adjust pH of Coupling Buffer. q4->sol4 No sol5 Perform conjugation immediately after activation step. q5->sol5 No end_node Yield Improved q5->end_node Yes sol1->end_node sol2->end_node sol3->end_node sol4->end_node sol5->end_node

References

common side reactions with Hydroxy-PEG9-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hydroxy-PEG9-Boc.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work with this compound, with a primary focus on side reactions during the critical Boc deprotection step.

Problem 1: Incomplete Boc Deprotection

Symptoms:

  • LC-MS analysis shows the presence of the starting material (this compound).

  • NMR spectrum indicates the persistence of the Boc protecting group signal (a singlet at ~1.4 ppm).

  • Subsequent conjugation reactions have low yields.

Potential Causes and Solutions:

Potential CauseRecommended Solutions
Insufficient Acid Strength or Concentration The Boc group is removed by acidolysis. If the acid is too weak or its concentration too low, the deprotection may be incomplete. Trifluoroacetic acid (TFA) is commonly used for this purpose.[1] - Action: Increase the acid concentration. For example, if using 20% TFA in dichloromethane (B109758) (DCM), try increasing to 50% TFA in DCM.[1] For very resistant cases, consider a stronger acid system like 4M HCl in 1,4-dioxane.[1]
Inadequate Reaction Time or Temperature Deprotection is a kinetic process and may require more time for completion, especially with sterically hindered substrates.[1] - Action: Extend the reaction time and monitor progress using TLC or LC-MS. While many deprotections are performed at room temperature, gentle heating might be necessary for some substrates.[1]
Steric Hindrance The PEG9 chain can sterically hinder the acid's approach to the Boc-protected amine, slowing down the reaction.[1] - Action: In addition to increasing acid concentration and reaction time, ensure efficient stirring to maximize contact between the reagent and the substrate.
Poor Solubility The substrate and the acid must be well-dissolved for the reaction to proceed efficiently. DCM is a common solvent for TFA-mediated deprotection.[1] - Action: Ensure that your this compound derivative is fully dissolved in the chosen solvent. If solubility is an issue, consider alternative solvent systems.
Problem 2: Observation of Side Products After Boc Deprotection

Symptoms:

  • LC-MS analysis reveals unexpected masses in the product mixture.

  • NMR spectrum shows unidentifiable peaks.

  • Purification of the desired product is difficult.

Potential Causes and Solutions:

Potential CauseRecommended Solutions
Alkylation by tert-butyl Cation The tert-butyl cation generated during Boc deprotection is an electrophile that can alkylate nucleophilic sites on your molecule, such as electron-rich aromatic rings, thiols, and guanidino groups.[2] - Action: Use scavengers to trap the tert-butyl cation. Common scavengers include triisopropylsilane (B1312306) (TIS) and water, often used in a cocktail with TFA (e.g., 95:2.5:2.5 TFA:water:TIS).
Trifluoroacetylation of the Terminal Hydroxyl Group The terminal hydroxyl group of this compound can be esterified by trifluoroacetic acid (TFA), especially under anhydrous conditions. This side reaction forms a trifluoroacetyl ester.[3][4] - Action: - Add a small amount of water (e.g., 5%) to the TFA to suppress the formation of trifluoroacetic anhydride, the likely trifluoroacetylating agent. - Use an alternative deprotection reagent that does not lead to this side product, such as 4M HCl in 1,4-dioxane.[5][6] - After deprotection with TFA, the trifluoroacetyl ester can be cleaved by treatment with a mild base, such as sodium bicarbonate in methanol/water, if the rest of the molecule is stable to these conditions.
Hydrolysis of Other Acid-Labile Groups If your molecule contains other acid-sensitive functional groups, such as esters, they may be partially or fully cleaved during Boc deprotection. One user reported a 10-20% loss of ester bonds when using TFA in DCM.[7] - Action: - Use milder deprotection conditions. 4M HCl in dioxane can be more selective for Boc deprotection in the presence of some acid-labile esters compared to TFA.[5][7] - Reduce the reaction time and temperature, and monitor the reaction closely to stop it as soon as the Boc deprotection is complete.
PEG Chain Degradation While generally stable, prolonged exposure to very strong acidic conditions or high temperatures could potentially lead to degradation of the PEG chain, although this is less common under standard Boc deprotection conditions. Impurities such as formaldehyde (B43269) and formic acid can also be present in PEG products.[8] - Action: Use the mildest effective conditions for deprotection and ensure the use of high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to be aware of when using this compound?

A1: The most prevalent side reactions occur during the acidic deprotection of the Boc group. These include incomplete deprotection, alkylation of nucleophilic residues by the released tert-butyl cation, and trifluoroacetylation of the terminal hydroxyl group when using TFA.[2][3][4] If your molecule contains other acid-sensitive groups like esters, their hydrolysis is also a possibility.[7]

Q2: How can I minimize the trifluoroacetylation of the hydroxyl group during Boc deprotection with TFA?

A2: To minimize this side reaction, you can add a small amount of water to your TFA/DCM mixture (e.g., a 95:5 ratio of TFA to water). Alternatively, you can switch to a different deprotection reagent, such as 4M HCl in 1,4-dioxane, which does not cause trifluoroacetylation.[5][6]

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) and protected from moisture to prevent hydrolysis.

Q4: What analytical techniques are best for monitoring the purity of this compound and its reaction products?

A4: A combination of techniques is recommended. Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (LC-MS) is ideal for assessing purity, monitoring reaction progress, and identifying side products.[9] Nuclear magnetic resonance (NMR) spectroscopy is crucial for structural confirmation and can also be used for purity assessment.[9]

Q5: Are there any known impurities in commercially available Hydroxy-PEG-Boc reagents?

A5: Commercially available PEG reagents may contain low levels of impurities such as formaldehyde, formic acid, and PEG chains of varying lengths (polydispersity).[8] For applications sensitive to these impurities, it is advisable to use high-purity reagents and to characterize the starting material thoroughly.

Experimental Protocols

Protocol 1: Standard Boc Deprotection of this compound with TFA
  • Preparation: Dissolve this compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M in a clean, dry flask.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If your substrate is sensitive to alkylation, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).[1]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).[1]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

    • To remove residual TFA, co-evaporate the residue with toluene (B28343) (3 times).[1]

    • The resulting TFA salt of the deprotected amine can often be used directly in the next step.

    • For neutralization, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[1]

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane
  • Preparation: Dissolve this compound in a minimal amount of a compatible solvent (e.g., DCM or methanol) if necessary, or directly in the HCl/dioxane solution.

  • Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reaction times are typically in the range of 30 minutes to a few hours.[5]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

    • The resulting hydrochloride salt can be used directly or neutralized as described in Protocol 1.

Visualizations

Troubleshooting_Boc_Deprotection start Boc Deprotection of This compound issue Problem Encountered? start->issue incomplete Incomplete Deprotection issue->incomplete Yes side_products Side Products Observed issue->side_products Yes end_ok Successful Deprotection issue->end_ok No solution1 Increase Acid Conc. Extend Reaction Time Consider Stronger Acid incomplete->solution1 solution2 Add Scavengers (e.g., TIS) Use HCl/Dioxane Add Water to TFA side_products->solution2 end_nok Further Optimization Needed solution1->end_nok solution2->end_nok Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up dissolve Dissolve this compound in DCM cool Cool to 0°C dissolve->cool add_reagent Add TFA +/- Scavengers cool->add_reagent stir Stir and warm to RT add_reagent->stir monitor Monitor by LC-MS/TLC stir->monitor concentrate Concentrate in vacuo monitor->concentrate coevaporate Co-evaporate with Toluene concentrate->coevaporate neutralize Neutralize (optional) coevaporate->neutralize product Deprotected Product neutralize->product

References

Technical Support Center: Hydroxy-PEG9-Boc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Hydroxy-PEG9-Boc reactions for improved yields and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing low to no yield in my this compound protection reaction. What are the potential causes and solutions?

A1: Low yields in the Boc protection of a hydroxyl group on a PEG chain can stem from several factors, primarily related to the lower nucleophilicity of the hydroxyl group compared to an amine and potential steric hindrance from the PEG chain.

Possible Causes:

  • Insufficient Activation of the Hydroxyl Group: The hydroxyl group is a weaker nucleophile than an amine and often requires activation or the use of a catalyst to react efficiently with Boc anhydride (B1165640).

  • Steric Hindrance: The polyethylene (B3416737) glycol (PEG) chain, although flexible, can sterically hinder the approach of the bulky Boc anhydride to the terminal hydroxyl group.[1]

  • Inappropriate Solvent: The choice of solvent is crucial for ensuring the solubility of all reactants and facilitating the reaction.[1][2]

  • Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact the reaction's progress, especially for sterically hindered reactions which often require longer times to reach completion.[1]

  • Moisture in Reaction: Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) can react with water, leading to its decomposition and reduced availability for the protection reaction.

Troubleshooting Steps:

  • Introduce a Catalyst: The use of a catalyst is highly recommended for the O-Boc protection of alcohols. 4-(Dimethylamino)pyridine (DMAP) is a commonly used and effective catalyst for this transformation.[3] Lewis acids can also be employed to activate the Boc anhydride.

  • Optimize Catalyst Loading: While catalytic amounts of DMAP are effective, optimizing the molar ratio of DMAP to the Hydroxy-PEG9-OH substrate can improve yields. Start with a catalytic amount (e.g., 0.1 equivalents) and incrementally increase if necessary.

  • Select an Appropriate Solvent: A polar aprotic solvent such as Dichloromethane (DCM) or Acetonitrile is often a good choice. Ensure your Hydroxy-PEG9-OH is fully soluble in the chosen solvent.[1]

  • Increase Reaction Time and/or Temperature: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] If the reaction is sluggish, consider extending the reaction time or gently heating the mixture.[1]

  • Ensure Anhydrous Conditions: Use anhydrous solvents and dry glassware to minimize the hydrolysis of Boc anhydride.

Q2: What are the common side reactions in a this compound reaction, and how can I minimize them?

A2: The primary side reaction of concern is the formation of a symmetrical carbonate.

Side Reaction:

  • Symmetrical Carbonate Formation: In the presence of a catalyst like DMAP, an intermediate can react with another molecule of the alcohol (Hydroxy-PEG9-OH) to form a symmetrical carbonate, consuming the starting material and reducing the yield of the desired Boc-protected product.

Minimization Strategies:

  • Control Stoichiometry: Use a slight excess of Boc anhydride (e.g., 1.1-1.5 equivalents) to ensure the complete conversion of the starting alcohol.[4]

  • Slow Addition of Reagents: Adding the Boc anhydride slowly to the solution of Hydroxy-PEG9-OH and catalyst can help to minimize the formation of side products.

  • Maintain Moderate Temperatures: While heating can increase the reaction rate, excessive temperatures may promote side reactions. Room temperature is often sufficient, especially with an appropriate catalyst.

Q3: I am having difficulty purifying my Boc-protected PEG product. What are the recommended purification methods?

A3: The purification of PEGylated compounds can be challenging due to their physical properties. The most common and effective methods are chromatography-based.

Purification Methods:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a highly effective method for purifying PEGylated molecules. It separates compounds based on their hydrophobicity. The addition of the Boc group increases the hydrophobicity of the PEG chain, allowing for good separation from the more polar starting material.[5]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. This can be useful for removing smaller impurities, but may not be as effective at separating the starting material from the product if their sizes are very similar.[5]

  • Aqueous Workup: A standard aqueous workup can be used to remove water-soluble impurities and excess reagents. This involves washing the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by a saturated aqueous sodium bicarbonate solution, and finally brine.[4]

Data Presentation

The following table summarizes representative reaction conditions for the Boc protection of alcohols, which can be adapted for Hydroxy-PEG9-OH. Please note that optimal conditions may vary depending on the specific substrate and scale of the reaction.

ParameterReagent/SolventTemperature (°C)Time (h)CatalystTypical Yield (%)
Boc Protection (Boc)₂O, DCMRoom Temp2-12DMAP (0.1-1 equiv)>90
(Boc)₂O, AcetonitrileRoom Temp2-12DMAP (0.1-1 equiv)High
(Boc)₂O, THFRoom Temp3-16Base (e.g., TEA)High

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of Hydroxy-PEG9-OH using DMAP

This protocol describes a general method for the protection of the terminal hydroxyl group of Hydroxy-PEG9-OH using di-tert-butyl dicarbonate ((Boc)₂O) and 4-(Dimethylamino)pyridine (DMAP) as a catalyst.

Materials:

  • Hydroxy-PEG9-OH

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon supply (optional)

Procedure:

  • In a clean, dry round-bottom flask, dissolve Hydroxy-PEG9-OH in anhydrous DCM.

  • Add DMAP (0.1 to 1.0 equivalents relative to the Hydroxy-PEG9-OH).

  • Slowly add (Boc)₂O (1.1 to 1.5 equivalents) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4]

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and then brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude Boc-protected product.

  • Purify the product by column chromatography or RP-HPLC as required.

  • Characterize the final product by NMR and MS to confirm its identity and purity.[4]

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Protection start Start: Dissolve Hydroxy-PEG9-OH in Anhydrous DCM add_dmap Add DMAP (Catalyst) start->add_dmap add_boc Slowly Add (Boc)₂O add_dmap->add_boc react Stir at Room Temperature (2-12h) add_boc->react monitor Monitor Reaction (TLC/LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup (Acid/Base Wash) monitor->workup Reaction Complete dry Dry Organic Layer workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Product (Chromatography) concentrate->purify characterize Characterize Product (NMR/MS) purify->characterize

Caption: Workflow for the Boc protection of Hydroxy-PEG9-OH.

troubleshooting_yield Troubleshooting Low Yield in this compound Reactions start Low or No Yield Observed check_catalyst Was a catalyst used? start->check_catalyst add_catalyst Add DMAP or other suitable catalyst check_catalyst->add_catalyst No check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes end Improved Yield add_catalyst->end optimize_conditions Increase reaction time and/or temperature. Ensure anhydrous conditions. check_conditions->optimize_conditions No check_reagents Are reagents of good quality and correct stoichiometry? check_conditions->check_reagents Yes optimize_conditions->end optimize_reagents Use fresh (Boc)₂O and anhydrous solvent. Use slight excess of (Boc)₂O. check_reagents->optimize_reagents No check_reagents->end Yes optimize_reagents->end

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Avoiding Aggregation with PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of biomolecule aggregation during and after the PEGylation process.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the common visual and analytical signs of aggregation in my PEGylated sample?

A1: Aggregation can manifest in several ways. Visually, you might observe turbidity (cloudiness), opalescence, or the formation of visible precipitates in your reaction mixture or final formulation.[1] Analytically, techniques like Size Exclusion Chromatography (SEC) will show the appearance of high molecular weight (HMW) species that elute earlier than the monomeric compound.[1] Dynamic Light Scattering (DLS) will indicate an increase in the average particle size (hydrodynamic radius) and a higher polydispersity index (PDI), suggesting a wider range of particle sizes.[1][2]

Q2: What are the primary causes of aggregation during the PEGylation reaction?

A2: Aggregation during PEGylation is a multifaceted issue, but it often stems from one or more of the following causes:

  • Intermolecular Cross-linking: Bifunctional PEG reagents, which have reactive groups at both ends, can link multiple protein or nanoparticle molecules together, leading to large aggregates.[1]

  • High Compound Concentration: At high concentrations, molecules are in closer proximity, increasing the likelihood of intermolecular interactions and aggregation.[1]

  • Suboptimal Reaction Conditions: The stability of your biomolecule is often highly dependent on factors like pH, temperature, and buffer composition. Deviating from the optimal range can expose hydrophobic regions or induce conformational changes that promote aggregation.[1][3]

  • PEG-Protein Interactions: While PEG is generally used to increase stability, the PEG chain itself can sometimes interact with the biomolecule's surface in a way that induces conformational changes leading to aggregation.[1] The length of the PEG chain can influence these interactions.[4]

  • Poor Reagent Quality: The PEG reagent itself can be a source of problems. The presence of impurities or a high percentage of diol in what is supposed to be a monofunctional PEG reagent can lead to unintended cross-linking.[1]

  • Pre-existing Aggregates: If your starting material already contains a population of aggregates, these can act as seeds, accelerating the formation of new aggregates during the PEGylation process.[5]

Q3: Can the length of the PEG chain affect aggregation?

A3: Yes, the molecular weight and structure of the PEG chain are critical. Longer PEG chains can provide a more effective steric barrier, physically hindering the close approach of molecules and thereby reducing aggregation.[3][4] However, this is not always the case, and the optimal PEG size is dependent on the specific biomolecule. For granulocyte colony-stimulating factor (G-CSF), for instance, even a smaller 5 kDa PEG attachment was shown to significantly improve stability against aggregation.[4][6] It is crucial to empirically determine the optimal PEG size for your application.

Q4: How do excipients help prevent aggregation, and which ones should I consider?

A4: Excipients are additives that help stabilize the biomolecule in the formulation. They can work through various mechanisms, such as preferential exclusion (making the native protein conformation more energetically favorable), suppressing non-specific protein-protein interactions, or preventing surface-induced unfolding.[1][7] Common classes of stabilizing excipients include:

  • Sugars and Polyols (e.g., Sucrose, Trehalose, Sorbitol): These are thought to stabilize proteins by creating a "hydration shell" around them.

  • Amino Acids (e.g., Arginine, Glycine): Arginine, in particular, is known to suppress protein-protein interactions and can be very effective at preventing aggregation.

  • Surfactants (e.g., Polysorbate 20, Polysorbate 80): These non-ionic surfactants are particularly effective at preventing aggregation at interfaces (e.g., air-water, vial surface) by reducing surface tension.[1][8]

Q5: My Antibody-Drug Conjugate (ADC) is aggregating. Are there special considerations for ADCs?

A5: Yes, ADCs are particularly prone to aggregation. The conjugation of hydrophobic payloads increases the overall hydrophobicity of the antibody, creating patches that can lead to aggregation to minimize their exposure to the aqueous environment.[3][9] Key factors to consider are:

  • Drug-to-Antibody Ratio (DAR): A higher DAR increases hydrophobicity and often correlates with a higher propensity to aggregate.[10]

  • Linker Chemistry: The linker used to attach the drug can influence stability. Hydrophilic linkers, such as those incorporating PEG chains, can help to shield the hydrophobic payload and improve solubility and stability.[11]

  • Buffer Conditions: As with other biologics, pH and salt concentration are critical. Aggregation is often minimal when the pH is far from the antibody's isoelectric point (pI).[3]

Section 2: Troubleshooting Guides

This section provides logical workflows to diagnose and solve aggregation issues encountered during your experiments.

Guide 1: Troubleshooting Aggregation During the PEGylation Reaction

If you observe aggregation immediately after adding your PEG reagent or during the reaction, follow this workflow to identify the root cause.

G start Aggregation Observed During Reaction check_reagents Step 1: Verify Reagents - Is PEG reagent monofunctional? - Is starting protein monomeric? - Is buffer free of primary amines? start->check_reagents optimize_conditions Step 2: Optimize Reaction Conditions (Perform Screening Matrix) check_reagents->optimize_conditions If reagents are correct param_protein_conc Reduce Protein Concentration (e.g., 0.5-2 mg/mL) optimize_conditions->param_protein_conc param_ratio Vary PEG:Protein Molar Ratio (e.g., 1:1, 5:1, 10:1) optimize_conditions->param_ratio param_ph Test Different pH Values (e.g., 6.0, 7.0, 8.0) optimize_conditions->param_ph param_temp Lower Reaction Temperature (e.g., 4°C vs. Room Temp) optimize_conditions->param_temp advanced_strategies Step 3: Implement Advanced Strategies param_protein_conc->advanced_strategies param_ratio->advanced_strategies param_ph->advanced_strategies param_temp->advanced_strategies stepwise_addition Add PEG Reagent Stepwise advanced_strategies->stepwise_addition add_excipients Add Stabilizing Excipients (e.g., Arginine, Sucrose) advanced_strategies->add_excipients end_goal Goal: Monomeric PEGylated Product stepwise_addition->end_goal add_excipients->end_goal

Caption: Workflow for troubleshooting aggregation during the PEGylation reaction.

Guide 2: Post-Purification and Formulation Stability Issues

If your PEGylated compound looks good after purification but aggregates during storage or formulation, use this guide.

G start Aggregation Observed Post-Purification / In Formulation check_formulation Step 1: Evaluate Formulation Buffer - Is pH optimal for stability? - Is ionic strength appropriate? start->check_formulation screen_excipients Step 2: Screen Stabilizing Excipients check_formulation->screen_excipients If buffer is suboptimal ex_sugars Sugars/Polyols (Sucrose, Trehalose) screen_excipients->ex_sugars ex_amino_acids Amino Acids (Arginine, Glycine) screen_excipients->ex_amino_acids ex_surfactants Surfactants (Polysorbate 20/80) screen_excipients->ex_surfactants check_handling Step 3: Review Handling & Storage - Are there multiple freeze-thaw cycles? - Is there mechanical stress (shaking)? - Is storage temperature correct? ex_sugars->check_handling ex_amino_acids->check_handling ex_surfactants->check_handling aliquot Aliquot into single-use volumes check_handling->aliquot handle_gently Handle samples gently check_handling->handle_gently end_goal Goal: Stable PEGylated Product aliquot->end_goal handle_gently->end_goal

Caption: Workflow for troubleshooting post-purification aggregation.

Section 3: Quantitative Data Summary

The following tables summarize quantitative data from case studies to illustrate the impact of different factors on the aggregation of PEGylated compounds.

Table 1: Effect of PEGylation on G-CSF Aggregation and Stability

This table shows the significant reduction in aggregation and preservation of activity for G-CSF when conjugated with either a 5 kDa or 20 kDa PEG chain, following incubation at 37°C in a neutral pH buffer.

CompoundInsoluble Protein after 48h (%)Soluble Aggregates after 144h (%)Retained Bioactivity after 72h (%)
G-CSF (unmodified) 52.8 ± 1.4Not Detected (Precipitated)~20
5kPEG-GCSF 0~25~85
20kPEG-GCSF 0~18~90
Data synthesized from a study by Raso et al.[1][4][6]

Table 2: Effect of Excipients on the Stability of Human Growth Hormone (hGH)

This table demonstrates the impact of different amino acid-conjugated mPEGs as excipients on the physical stability of hGH, measured by the percentage of remaining monomer after incubation.

Formulation (1:1 molar ratio, stored at 25°C for 4 weeks)Remaining Monomer (%)
hGH alone (Control) ~65
hGH + Leu-mPEG (2 kDa) ~95
hGH + mPEG alone (2 kDa) ~88
hGH + Glu-mPEG (2 kDa) ~85
hGH + Trp-mPEG (2 kDa) ~82
Data synthesized from a study on hGH stability.[12]

Table 3: Recommended Starting Concentrations for Common Stabilizing Excipients

This table provides a starting point for screening common excipients to mitigate aggregation. The optimal concentration should be determined empirically for each specific biomolecule.

Excipient TypeExamplesTypical Starting ConcentrationMechanism of Action
Sugars/Polyols Sucrose, Trehalose, Sorbitol5-10% (w/v)Preferential exclusion, stabilization of native state
Amino Acids Arginine, Glycine50-100 mMSuppression of non-specific protein-protein interactions
Surfactants Polysorbate 20, Polysorbate 800.01-0.05% (v/v)Prevention of surface-induced aggregation
Data adapted from BenchChem Technical Support Center.[13]

Section 4: Key Experimental Protocols

Protocol 1: Quantifying Soluble Aggregates using SEC-MALS

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique to separate species by size and determine their absolute molar mass, allowing for accurate quantification of monomers, dimers, and higher-order aggregates.[14]

1. Materials and Instrumentation:

  • HPLC/UHPLC system with UV/Vis or Refractive Index (RI) detector

  • Multi-Angle Light Scattering (MALS) detector (e.g., DAWN or miniDAWN)

  • Size Exclusion column suitable for the molecular weight range of your protein and its potential aggregates.

  • Mobile Phase: A non-denaturing buffer, filtered and degassed (e.g., Phosphate-Buffered Saline, pH 7.4). The mobile phase should be optimized to prevent non-specific interactions with the column matrix.[10]

  • Sample: PEGylated compound, filtered through a low-protein-binding 0.22 µm filter.

2. Method Setup:

  • System Equilibration: Equilibrate the entire SEC-MALS system (column and detectors) with the mobile phase until baselines for all detectors are stable. This may take several hours.

  • Flow Rate: Set a flow rate appropriate for the column, typically between 0.5 and 1.0 mL/min.[10]

  • Detectors: Ensure the MALS and RI detectors are properly warmed up and configured in the data acquisition software.

3. Data Acquisition:

  • Blank Injection: Inject mobile phase to ensure a clean baseline and system suitability.

  • Sample Injection: Inject a known concentration of your filtered PEGylated sample. The injection volume will depend on the column size and sample concentration, typically 20-100 µL.

  • Data Collection: Collect data from the UV (or RI) and MALS detectors throughout the chromatographic run.

4. Data Analysis:

  • Open Data File: Use the appropriate software (e.g., ASTRA) to open the collected data.

  • Define Peaks: Identify the chromatographic peaks corresponding to aggregates, the monomer, and any lower molecular weight species.

  • Molar Mass Calculation: The software will use the light scattering data from the MALS detector and the concentration data from the UV/RI detector to calculate the absolute molar mass across each peak.

  • Quantification: Integrate the area under each peak in the chromatogram (typically from the RI or UV trace). The percentage of each species (monomer, dimer, aggregate) is calculated as the area of that peak divided by the total area of all peaks.

Protocol 2: Measuring Hydrodynamic Size and Polydispersity by DLS

Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution. This information is used to determine the hydrodynamic size distribution.[2][11]

1. Sample Preparation:

  • Filtration: The sample must be free of dust and large particulates. Filter the sample through a 0.22 µm syringe filter directly into a clean, dust-free cuvette.

  • Concentration: The optimal concentration is instrument-dependent. It must be high enough to produce a stable scattering signal but low enough to avoid multiple scattering events. A concentration titration is recommended to find the ideal range.

  • Cuvette: Use a clean, scratch-free cuvette. Rinse it thoroughly with filtered solvent before adding the sample.

2. Instrument Setup:

  • Temperature Equilibration: Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C) for at least 5-10 minutes. Temperature control is critical as viscosity is temperature-dependent.[2]

  • Software Parameters: Enter the correct parameters for the solvent (viscosity and refractive index) and the sample material into the software.

3. Measurement:

  • Acquisition: Perform multiple acquisitions (e.g., 10-15 runs) of short duration (e.g., 10-20 seconds each) to ensure reproducibility and to identify any transient populations like dust particles.

  • Autocorrelation Function: The instrument software will generate an autocorrelation function from the intensity fluctuations.

4. Data Interpretation:

  • Z-average Diameter: This is the intensity-weighted mean hydrodynamic diameter. It is a primary and reliable value from a DLS measurement.

  • Polydispersity Index (PDI): This value indicates the breadth of the size distribution. A PDI below 0.1 is considered monodisperse. A PDI above 0.3 suggests a broad or multimodal distribution, which could indicate the presence of aggregates.[2]

  • Size Distribution Plot: The software will generate a plot showing the distribution of particle sizes by intensity, volume, or number. The presence of peaks at larger sizes is a direct indication of aggregation.

Protocol 3: Accelerated Stability and Stress Testing

This protocol describes a general approach to assess the stability of a PEGylated compound under accelerated (stress) conditions to predict its long-term stability.[15][16]

1. Objective: To evaluate the propensity of a PEGylated compound to aggregate under thermal and mechanical stress.

2. Sample Preparation:

  • Prepare multiple identical aliquots of the final formulated PEGylated compound in the intended vial/container.

  • Include a "control" group that will be stored at the recommended long-term storage condition (e.g., 2-8°C).

3. Application of Stress Conditions:

  • Thermal Stress: Place a set of samples in incubators at elevated temperatures. Common conditions for biologics are 25°C and 40°C.[15]

  • Mechanical Stress: Place another set of samples on an orbital shaker at a defined speed (e.g., 100-200 rpm) at a controlled temperature (e.g., room temperature) to simulate stress during transport and handling.

  • Freeze-Thaw Stress: Subject a set of samples to multiple freeze-thaw cycles (e.g., freeze at -80°C, then thaw at room temperature). Repeat for 3-5 cycles.[10]

4. Time-Point Analysis:

  • Define specific time points for analysis (e.g., T=0, 1 week, 2 weeks, 4 weeks).

  • At each time point, remove one aliquot from each stress condition.

  • Allow the samples to return to room temperature before analysis.

5. Analysis Methods:

  • Visual Inspection: Note any changes in appearance (e.g., clarity, color, presence of particles).

  • Turbidity Measurement: Measure absorbance at a high wavelength (e.g., 350-600 nm) to quantify scattering from large aggregates.

  • SEC-MALS: Use Protocol 1 to quantify the percentage of monomer and soluble aggregates.

  • DLS: Use Protocol 2 to measure changes in hydrodynamic size and PDI.

  • Activity Assay: Perform a relevant bioassay to determine if aggregation has resulted in a loss of function.

6. Data Evaluation:

  • Plot the percentage of monomer (from SEC) or the change in Z-average size (from DLS) versus time for each stress condition.

  • Compare the degradation rates under accelerated conditions to the control sample to predict long-term stability. An increase in the rate of aggregation under stress indicates a potential stability issue.

References

Hydroxy-PEG9-Boc solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hydroxy-PEG9-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility and handling of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a heterobifunctional linker molecule. It contains a nine-unit polyethylene (B3416737) glycol (PEG) chain, which enhances hydrophilicity and provides a flexible spacer.[1][2] One end of the linker has a hydroxyl (-OH) group, and the other end has a Boc-protected amine (-NHBoc) group. The Boc (tert-butyloxycarbonyl) group is a common protecting group for amines that can be removed under acidic conditions to reveal a reactive primary amine.[3][4]

This molecule is frequently used in bioconjugation and is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][6][7] In PROTACs, the PEG linker connects a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein.[8]

Q2: What is the expected solubility of this compound in common laboratory solvents?

Based on data for structurally similar molecules, such as other short-chain Boc-protected PEG alcohols and acids, this compound is expected to be:

  • Soluble in:

    • Water and aqueous buffers

    • Dimethyl sulfoxide (B87167) (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Chloroform

  • Less soluble in:

    • Alcohols (e.g., ethanol, methanol)

    • Toluene

  • Insoluble in:

    • Ether

Q3: Why is my this compound difficult to dissolve, even in recommended solvents?

Several factors can contribute to dissolution difficulties:

  • Compound form: The compound may be in a crystalline form with high lattice energy, making it harder to dissolve.

  • Concentration: You may be attempting to prepare a solution at a concentration that exceeds its solubility limit in that specific solvent.

  • Purity: Impurities in the compound or the solvent can affect solubility.

  • Water content: For organic solvents, the presence of even small amounts of water can impact the solubility of certain compounds. Ensure you are using anhydrous solvents when required for a reaction.

Q4: How should I store this compound?

For long-term stability, it is recommended to store this compound at -20°C in a dry, dark environment.[5] Stock solutions in solvents like DMSO can be stored at -80°C for up to six months or at -20°C for one month.[7] Avoid repeated freeze-thaw cycles of stock solutions.

Troubleshooting Guide

Issue 1: this compound is not dissolving in my aqueous buffer.
  • Potential Cause: The concentration may be too high, or the buffer components may be interacting with the compound.

  • Troubleshooting Steps:

    • Reduce Concentration: Try preparing a more dilute solution.

    • Gentle Heating: Warm the solution gently (e.g., to 37°C) while stirring. Avoid excessive heat, which could lead to degradation.

    • Sonication: Use a sonicator bath to provide energy to break up solid particles and aid dissolution.

    • Co-solvent: If your experimental design allows, consider preparing a concentrated stock solution in a water-miscible organic solvent like DMSO or DMF and then adding it dropwise to your aqueous buffer while vortexing. Ensure the final concentration of the organic solvent is compatible with your downstream application.

Issue 2: The compound precipitates when I add my stock solution (in organic solvent) to an aqueous medium.
  • Potential Cause: The compound is crashing out of solution due to the change in solvent polarity.

  • Troubleshooting Steps:

    • Decrease Final Concentration: The final concentration in the aqueous medium may be too high. Try a more dilute final concentration.

    • Slower Addition and Mixing: Add the stock solution very slowly to the vigorously stirring aqueous buffer. This can prevent localized high concentrations that lead to precipitation.

    • Increase Co-solvent Percentage: If possible for your experiment, increase the percentage of the organic co-solvent in the final aqueous solution.

    • Check for Media Components: Components in cell culture media, such as proteins, can sometimes cause precipitation.[9] Consider reducing the serum concentration if applicable.

Issue 3: I am observing a "hook effect" in my PROTAC experiment.
  • Potential Cause: The "hook effect" is a common phenomenon with PROTACs where at very high concentrations, the degradation efficiency decreases. This is because the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.

  • Troubleshooting Steps:

    • Perform a Wide Dose-Response: Test your PROTAC over a broad range of concentrations to identify the optimal concentration for maximal degradation.[10]

    • Test Lower Concentrations: The "sweet spot" for PROTAC activity is often in the nanomolar to low micromolar range.[10]

    • Optimize Linker: While you cannot change the linker of your current this compound containing PROTAC, for future designs, consider that linker length and composition can influence the stability of the ternary complex and mitigate the hook effect.[11][12]

Data Presentation

Table 1: Qualitative Solubility of this compound and Structurally Similar Analogs

SolventClassificationExpected Solubility of this compoundReference Analogs
Water / Aqueous BuffersAqueousSolubleBoc-NH-PEG-COOH, t-Boc-N-amido-dPEG®₁₁-amine
DMSO (Dimethyl sulfoxide)Polar AproticSolubleBoc-NH-PEG-COOH, t-Boc-N-amido-dPEG®₁₁-amine
DMF (N,N-Dimethylformamide)Polar AproticSolubleBoc-NH-PEG-COOH
DCM (Dichloromethane)ChlorinatedSolubleBoc-NH-PEG-COOH, t-Boc-N-amido-dPEG®₁₁-amine
ChloroformChlorinatedSolubleBoc-NH-PEG-COOH
Ethanol / MethanolPolar ProticLess SolubleBoc-NH-PEG-COOH
TolueneNonpolar AromaticLess SolubleBoc-NH-PEG-COOH
Diethyl EtherNonpolarInsolubleBoc-NH-PEG-COOH

Note: This table is based on qualitative data and data from structurally similar molecules. It is highly recommended to perform your own solubility tests for your specific application and concentration.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing this compound

This protocol provides a general method for preparing a stock solution of this compound.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO or DMF to achieve the desired stock solution concentration (e.g., 10 mg/mL or 50 mg/mL).

  • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used if dissolution is slow.

  • Visually inspect the solution to ensure there are no visible particles.

  • For long-term storage, aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Boc-Deprotection of a PEG Linker

This protocol outlines the removal of the Boc protecting group to yield a free amine.[3]

Materials:

  • Boc-protected PEG linker (e.g., a conjugate synthesized using this compound)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the cooled solution (a common concentration is 20-50% v/v TFA in DCM).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Continue stirring for an additional 1-2 hours. Monitor the reaction progress using an appropriate method like TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step or can be neutralized by dissolving the residue in a suitable organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.

Visualizations

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment PROTAC PROTAC (e.g., containing this compound linker) TernaryComplex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->TernaryComplex TargetProtein Target Protein of Interest (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex PolyUb Poly-ubiquitination TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Troubleshooting_Workflow Solubility Troubleshooting Workflow for this compound Start Start: Dissolving This compound CheckSolvent Is the chosen solvent appropriate? (See Table 1) Start->CheckSolvent Insoluble Compound remains insoluble or precipitates CheckSolvent->Insoluble No CheckSolvent->Insoluble Yes, but... Success Success: Compound Dissolved CheckSolvent->Success Yes, dissolves easily TryAlternatives Try alternative methods: - Gentle heating - Sonication - Lower concentration Insoluble->TryAlternatives ReassessSolvent Select a more appropriate solvent Insoluble->ReassessSolvent UseCoSolvent Prepare a stock in DMSO/DMF and add dropwise to aqueous solution TryAlternatives->UseCoSolvent Ineffective TryAlternatives->Success Effective UseCoSolvent->Success ReassessSolvent->Start PI3K_AKT_mTOR_Pathway Targeting the PI3K/AKT/mTOR Pathway with PROTACs RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates Degradation Degradation PI3K->Degradation mTOR mTOR AKT->mTOR Activates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTOR->Downstream Promotes mTOR->Degradation PROTAC PROTAC targeting PI3K or mTOR PROTAC->PI3K Induces Degradation PROTAC->mTOR Induces Degradation

References

Technical Support Center: Purification of Hydroxy-PEG9-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Hydroxy-PEG9-Boc conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these valuable linker molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis reaction?

Common impurities can include unreacted starting materials, excess reagents, truncated or extended PEG chains (if dealing with polydisperse PEG), and side-products from the synthetic route. For commercially available this compound, which is a discrete PEG linker, the main impurities are likely residual reactants and solvents from the synthesis and purification process.[1]

Q2: Which chromatographic methods are suitable for purifying this compound conjugates?

Several chromatographic techniques can be employed for the purification of PEGylated compounds. The most common and effective methods include Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Normal-Phase Chromatography, and Size-Exclusion Chromatography (SEC).[][3][][5] The choice of method depends on the scale of purification and the nature of the impurities.

Q3: How can I monitor the progress of my reaction involving this compound?

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring reaction progress.[6] LC-MS is also highly recommended to confirm the molecular weight of the desired conjugate.[6]

Troubleshooting Guide

Issue 1: Poor separation of this compound conjugate from impurities using Reverse-Phase HPLC.

Possible Causes & Solutions:

  • Inappropriate Column Chemistry: The hydrophobicity of the stationary phase is crucial. For polar PEGylated compounds, a C4 or C8 column might provide better separation than a C18 column.[3][7]

  • Suboptimal Mobile Phase: The organic modifier (e.g., acetonitrile (B52724) or methanol) and the ion-pairing agent (e.g., trifluoroacetic acid - TFA) in the mobile phase significantly impact separation.[7][8] Experiment with different gradients and organic solvents.

  • Temperature Effects: Increasing the column temperature (e.g., to 45°C or even 90°C) can improve peak shape and resolution for PEGylated molecules.[3][7]

Issue 2: The this compound conjugate streaks on the TLC plate.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the developing solvent system is critical. For polar PEG compounds, solvent systems like Dichloromethane/Methanol or Chloroform/Methanol are often used.[9] Adding a small amount of a more polar solvent like ethanol (B145695) or isopropanol (B130326) can sometimes improve spot shape.[9]

  • Sample Overloading: Applying too much sample to the TLC plate can lead to streaking. Try spotting a more dilute solution.

  • Interaction with Silica (B1680970) Gel: The hydroxyl and ether groups of the PEG chain can interact strongly with the silica gel, causing streaking. The addition of a small amount of a competitive binder like triethylamine (B128534) to the mobile phase can sometimes mitigate this issue.

Issue 3: Difficulty in visualizing the this compound spot on the TLC plate.

Possible Causes & Solutions:

  • Lack of a UV Chromophore: PEG compounds do not typically absorb UV light at 254 nm unless they are conjugated to a UV-active molecule.[][11]

  • Ineffective Staining Reagent: Not all staining reagents are effective for PEG.

    • Potassium Permanganate (KMnO4) stain: A commonly used stain that reacts with the hydroxyl group of the PEG.[12]

    • Dragendorff's Reagent: Has been reported to be effective for visualizing PEGs.[11]

    • Iodine Vapor: A general stain that can sometimes visualize PEG compounds, although it may be faint.[11]

    • Natural Products/Polyethylene (B3416737) Glycol (NP/PEG) reagent: This reagent is particularly useful for visualizing phenolic compounds and can be adapted for other molecules.[13][14]

Data Presentation

Table 1: Comparison of Purification Techniques for this compound Conjugates

TechniquePrincipleAdvantagesDisadvantages
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.[]High resolution, well-established, can separate closely related impurities.[7]Can be challenging for very polar compounds, may require method development.
Normal-Phase Chromatography Separation based on polarity.Good for separating polar compounds.Requires non-aqueous mobile phases, can have issues with reproducibility due to water content.
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic volume (size).[][15]Mild conditions, useful for separating molecules with significant size differences.[]Not suitable for separating molecules of similar size, lower resolution than RP-HPLC.[16]

Experimental Protocols

Protocol 1: Reverse-Phase HPLC (RP-HPLC) Method for Purity Analysis
  • Column: C4 or C8 reversed-phase column (e.g., Jupiter 5µm C4, 300Å).[7]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[7]

  • Mobile Phase B: 0.085% Trifluoroacetic acid (TFA) in 90% Acetonitrile.[7]

  • Gradient: A linear gradient from 20% to 65% Mobile Phase B over 25 minutes.[7]

  • Flow Rate: 1 mL/min.[7]

  • Column Temperature: 45°C.[7]

  • Detection: Since this compound lacks a strong chromophore, detection can be challenging with UV alone.[][17] An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended for sensitive detection.[3][17] If coupled to a mass spectrometer (LC-MS), the identity of the peaks can be confirmed.[]

  • Injection Volume: 10-20 µL of a 1 mg/mL sample solution.

Protocol 2: Thin-Layer Chromatography (TLC) Analysis
  • Plate: Silica gel 60 F254 plates.

  • Sample Application: Spot a dilute solution of the crude reaction mixture and the starting material.

  • Developing Solvent: A mixture of Dichloromethane/Methanol (e.g., 95:5 or 90:10 v/v) or Chloroform/Methanol.[9] The optimal ratio should be determined experimentally.

  • Development: Develop the plate in a sealed chamber until the solvent front is about 1 cm from the top.

  • Visualization:

    • Dry the plate thoroughly.

    • Examine under UV light (254 nm) if any of the components are UV active.

    • Stain the plate using one of the following methods:

      • Potassium Permanganate Stain: Briefly dip the plate in a solution of KMnO4 (1.5 g), K2CO3 (10 g), and 10% NaOH (1.25 mL) in 200 mL of water. Spots will appear as yellow-brown on a purple background.

      • Iodine Chamber: Place the dried plate in a sealed chamber containing a few crystals of iodine. Brown spots will appear for many organic compounds.

Mandatory Visualizations

Purification_Workflow General Purification Workflow for this compound Conjugates cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Reaction Mixture Crude Reaction Mixture Primary Purification Primary Purification Crude Reaction Mixture->Primary Purification e.g., RP-HPLC or Normal-Phase Chromatography Fraction Analysis Fraction Analysis Primary Purification->Fraction Analysis Collect Fractions Pooling & Solvent Removal Pooling & Solvent Removal Fraction Analysis->Pooling & Solvent Removal Identify Pure Fractions (TLC or HPLC) Purity Assessment Purity Assessment Pooling & Solvent Removal->Purity Assessment e.g., HPLC, LC-MS Final Product Final Product Purity Assessment->Final Product Meets Purity Criteria

Caption: A general workflow for the purification and analysis of this compound conjugates.

Troubleshooting_Logic Troubleshooting Logic for Poor RP-HPLC Separation Start Start Poor Separation Poor Separation Start->Poor Separation Check Column Check Column Poor Separation->Check Column Is the column chemistry appropriate? Adjust Mobile Phase Adjust Mobile Phase Poor Separation->Adjust Mobile Phase Is the gradient optimized? Increase Temperature Increase Temperature Poor Separation->Increase Temperature Are peaks broad? Check Column->Adjust Mobile Phase Try C4 or C8 Adjust Mobile Phase->Increase Temperature Experiment with different organic solvents/gradients Successful Separation Successful Separation Increase Temperature->Successful Separation e.g., 45-90°C

Caption: A logical diagram for troubleshooting poor separation in RP-HPLC.

References

challenges in PROTAC linker synthesis and how to overcome them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the PROTAC Linker Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of Proteolysis Targeting Chimera (PROTAC) linkers.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC molecule?

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1] The primary function of the linker is to spatially orient the target protein and the E3 ligase to form a productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[1]

Q2: How does linker length impact PROTAC efficacy?

Linker length is a critical parameter that significantly influences the efficacy of a PROTAC.[3][4] An optimal linker length is necessary for the formation of a stable and productive ternary complex.[1]

  • Too short: A linker that is too short can lead to steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][5]

  • Too long: Conversely, an excessively long linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, potentially leading to an unstable ternary complex.[1]

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be empirically determined.[6]

Q3: How does the chemical composition of the linker affect PROTAC performance?

The chemical composition of the linker influences several key properties of the PROTAC molecule, including:

  • Solubility and Cell Permeability: Incorporating hydrophilic moieties like polyethylene (B3416737) glycol (PEG) can enhance aqueous solubility, which is often a challenge for large PROTAC molecules.[1][7][8] The linker's composition also affects the topological polar surface area (TPSA) and lipophilicity, which are critical for cell membrane permeability.[2][9]

  • Metabolic Stability: The linker is often a site of metabolic degradation.[10] Replacing metabolically labile linear alkyl or ether chains with more robust structures, such as cycloalkanes (e.g., piperazine, piperidine), can improve metabolic stability.[][12]

  • Ternary Complex Stability: The rigidity and conformational flexibility of the linker play a role in the stability of the ternary complex.[] While flexible linkers like long alkyl or PEG chains can allow the PROTAC to adopt a productive conformation, a certain degree of rigidity can reduce the entropic penalty of forming the ternary complex.[6]

Q4: What is the "hook effect" and how can linker optimization help mitigate it?

The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation of the target protein decreases at high PROTAC concentrations.[1][13] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[13] While linker optimization is not the primary solution for the hook effect, a well-designed linker that promotes positive cooperativity in ternary complex formation can help to widen the concentration range for effective degradation.[6]

Troubleshooting Guide: Common Challenges in PROTAC Linker Synthesis

This section addresses specific issues that researchers may encounter during the synthesis and purification of PROTACs with a focus on the linker.

Issue 1: Low yield after the final coupling reaction.

  • Potential Cause: Incomplete Amide Coupling. Amide bond formation is a common final step in PROTAC synthesis.[14]

    • Recommended Action:

      • Optimize Coupling Reagents: Screen different coupling reagents (e.g., HATU, HBTU, COMU) and bases (e.g., DIPEA, TEA).[15]

      • Increase Reagent Equivalents: Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and the less abundant component.[15]

      • Extend Reaction Time and/or Elevate Temperature: Monitor the reaction by LC-MS and allow it to proceed to completion. Gentle heating (e.g., 40-50 °C) can sometimes improve conversion, but monitor for potential side reactions.[15]

  • Potential Cause: Inefficient Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry". Click chemistry is a popular method for linker conjugation due to its high efficiency and mild reaction conditions.[16][]

    • Recommended Action:

      • Use Fresh Reagents: Ensure the copper(I) source is freshly prepared or use a robust catalyst system (e.g., CuSO₄ with a reducing agent like sodium ascorbate).[15][18]

      • Optimize Solvent System: While often performed in solvents like DMF or t-BuOH/H₂O, screening other solvent systems may improve the solubility of reactants and the reaction rate.[15]

      • Degas the Reaction Mixture: Oxygen can oxidize the active Cu(I) catalyst. It is crucial to degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar).[15]

Issue 2: Significant loss of product during purification.

  • Potential Cause: Poor Solubility of the PROTAC. PROTACs are often large, lipophilic molecules with poor aqueous solubility.[7][9]

    • Recommended Action:

      • Optimize Chromatography Solvents: For flash chromatography, explore a wider range of solvent polarities. For reverse-phase HPLC, consider different mobile phase compositions and gradients.[15]

      • Incorporate Solubility-Enhancing Moieties: In the design phase, consider incorporating more polar groups into the linker, such as PEG chains or ionizable groups, to improve the solubility of the final product.[7][19]

  • Potential Cause: Product Adhesion to Silica (B1680970) Gel. The polarity of PROTACs can lead to strong interactions with the stationary phase during normal-phase chromatography.

    • Recommended Action:

      • Use a Different Stationary Phase: Consider using alumina (B75360) or reverse-phase silica for column chromatography if your PROTAC is particularly polar or basic.[15]

      • Switch to Reverse-Phase Preparative HPLC: This is often the purification method of choice for highly polar PROTACs.[15]

Issue 3: My PROTAC shows weak or no degradation of the target protein.

  • Potential Cause: Suboptimal Linker Length or Composition. As discussed in the FAQs, the linker's properties are crucial for productive ternary complex formation.[1][6]

    • Recommended Action:

      • Synthesize a Library of PROTACs: Systematically vary the linker length and composition (e.g., alkyl vs. PEG, flexible vs. rigid) to identify the optimal linker for your specific target and E3 ligase.[6][]

      • Computational Modeling: Utilize molecular dynamics simulations and protein-protein docking to predict favorable linker lengths and conformations in silico before undertaking extensive synthesis.[2]

  • Potential Cause: Incorrect Linker Attachment Points. The positions where the linker is connected to the warhead and the E3 ligase ligand are critical for maintaining their binding affinities and for the correct orientation within the ternary complex.[10][13]

    • Recommended Action:

      • Re-evaluate Attachment Points: If possible, synthesize PROTACs with the linker attached to different solvent-exposed positions on the ligands. Computational modeling can help identify suitable attachment points that are less likely to interfere with binding.[13]

Data Presentation: Impact of Linker Modifications on Degradation Efficacy

The following tables summarize quantitative data from published studies, illustrating the impact of linker modifications on degradation efficacy.

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [3][4]

PROTACLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC A12>1000<20
PROTAC B14~500~40
PROTAC C 16 ~100 >80
PROTAC D18~750~30
PROTAC E20>1000<15

Data suggests that for ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.

Table 2: Impact of Linker Composition on CRBN Degradation [6]

PROTACLinker CompositionDC₅₀ (µM)
PROTAC F9-atom alkyl chain~1
PROTAC G3 PEG units (9 atoms)>10

This data indicates that for this particular system, replacing an alkyl linker with a PEG linker of the same length resulted in a significant loss of degradation potency.

Experimental Protocols

Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments.

Protocol 1: General Procedure for PROTAC Synthesis via Amide Coupling[21][22]

This protocol describes a representative two-step synthesis of a PROTAC using a linker with a carboxylic acid and a hydroxyl group.

Step 1: Synthesis of POI-Linker Intermediate

  • Dissolve the amine-functionalized POI ligand (1 equivalent) and the linker (e.g., Hydroxy-PEG12-acid, 1.1 equivalents) in a suitable aprotic solvent (e.g., DMF).

  • Add a peptide coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents) to the solution.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the POI-linker intermediate by flash column chromatography.

Step 2: Synthesis of the Final PROTAC

  • Dissolve the POI-linker intermediate (1 equivalent) in a suitable aprotic solvent (e.g., DMF).

  • Add a peptide coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents) to activate the terminal hydroxyl group of the linker (this may require prior functionalization of the hydroxyl group to a carboxylic acid or other reactive group).

  • Add the amine-containing E3 ligase ligand (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, perform an aqueous workup as described in Step 1.

  • Purify the final PROTAC by preparative HPLC.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: General Procedure for PROTAC Synthesis via CuAAC (Click Chemistry)[16][23]

This protocol describes the copper-catalyzed cycloaddition of an azide-functionalized component and an alkyne-functionalized component.

  • Dissolve the alkyne-containing component (e.g., warhead-linker-alkyne, 1 equivalent) and the azide-containing component (e.g., E3 ligase ligand-azide, 1.1 equivalents) in a suitable solvent system (e.g., a mixture of t-BuOH and water or DMF).

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Add a copper(II) sulfate solution (e.g., 0.1 equivalents of a 1 M aqueous solution).

  • Add a sodium ascorbate (B8700270) solution (e.g., 0.5 equivalents of a 1 M aqueous solution) to reduce Cu(II) to the active Cu(I) catalyst.

  • Stir the reaction at room temperature for 4-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the final PROTAC by flash column chromatography or preparative HPLC.

  • Characterize the final product by appropriate analytical methods.

Protocol 3: Western Blot for Target Protein Degradation[1]

This is the gold-standard method for quantifying the reduction in target protein levels.

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Normalize the protein concentrations of the lysates and resolve the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH or β-actin).

  • Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Detect the protein bands using an appropriate substrate (e.g., chemiluminescent substrate) and an imaging system.

  • Quantification: Quantify the band intensities and normalize the target protein levels to the loading control.

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_purification Purification & Characterization POI_Ligand Protein of Interest (POI) Ligand POI_Linker POI-Linker Intermediate POI_Ligand->POI_Linker Coupling Reaction 1 Linker Linker Precursor Linker->POI_Linker E3_Ligand E3 Ligase Ligand PROTAC Final PROTAC Molecule E3_Ligand->PROTAC POI_Linker->PROTAC Coupling Reaction 2 Purification Purification (e.g., HPLC) PROTAC->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: A generalized workflow for the synthesis of PROTACs.

Troubleshooting_Low_Yield Start Low Yield in Final Coupling Reaction Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Optimize_Coupling Optimize Coupling Reagents Increase Reagent Equivalents Extend Reaction Time/Temp Incomplete_Reaction->Optimize_Coupling Yes Inefficient_Click Inefficient Click Chemistry? Incomplete_Reaction->Inefficient_Click No Optimize_Click Use Fresh Reagents Optimize Solvent Degas Reaction Inefficient_Click->Optimize_Click Yes Purification_Loss Significant Loss During Purification? Inefficient_Click->Purification_Loss No Optimize_Purification Optimize Chromatography Change Stationary Phase Use Preparative HPLC Purification_Loss->Optimize_Purification Yes

Caption: A decision tree for troubleshooting low yields in PROTAC synthesis.

Linker_Impact_on_Ternary_Complex cluster_linker Linker Properties Length Length Ternary_Complex Productive Ternary Complex (POI-PROTAC-E3) Length->Ternary_Complex Composition Composition (PEG, Alkyl) Composition->Ternary_Complex Flexibility Flexibility/Rigidity Flexibility->Ternary_Complex Attachment Attachment Points Attachment->Ternary_Complex Degradation Target Protein Degradation Ternary_Complex->Degradation

Caption: The impact of linker properties on ternary complex formation and subsequent protein degradation.

References

Technical Support Center: Optimizing Linker Length for PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the linker length of Proteolysis Targeting Chimeras (PROTACs) for enhanced efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the linker in a PROTAC, and why is its length so critical?

A1: The linker is a crucial component of a PROTAC that connects the target protein-binding ligand (warhead) to the E3 ligase-recruiting ligand.[1][2] Its main function is to facilitate the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] The length of the linker is a critical parameter that directly impacts the efficacy of the PROTAC.[1][2] An optimal linker length is necessary to correctly position the target protein and the E3 ligase, enabling efficient transfer of ubiquitin to the target protein, which marks it for degradation by the proteasome.[1] If the linker is too short, it can cause steric hindrance, preventing the formation of a stable ternary complex.[1][3][4] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable or unproductive ternary complex.[1][3][4]

Q2: What is the typical range for an optimal PROTAC linker length?

A2: There is no single universally optimal linker length; it is highly dependent on the specific target protein and the recruited E3 ligase.[1][5] However, a general guideline from numerous studies suggests that most successful PROTACs have linkers ranging from 7 to 29 atoms in length.[5] It is essential to experimentally screen a library of PROTACs with varying linker lengths to identify the optimal length for a specific system.[1] For example, in one study targeting TBK1, no degradation was observed with linkers shorter than 12 atoms.[5]

Q3: How does the composition of the linker, aside from its length, affect PROTAC performance?

A3: The chemical composition of the linker significantly influences a PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[1][6] Commonly used linker motifs include flexible polyethylene (B3416737) glycol (PEG) and alkyl chains, as well as more rigid structures like piperazine, piperidine, and alkyne groups.[2][6] Incorporating hydrophilic elements like PEG can enhance solubility and cell permeability.[1][7] More rigid linkers can improve conformational stability and may lead to more favorable protein-protein interactions within the ternary complex.[8][9] The atomic composition also plays a role; for instance, replacing CH2 groups with oxygen atoms in some cases has been shown to inhibit PROTAC activity.[6]

Q4: What is the "hook effect" in PROTACs, and how can linker optimization help to mitigate it?

A4: The "hook effect" is a phenomenon observed with PROTACs where the degradation of the target protein decreases at high PROTAC concentrations.[1] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[1] A well-designed linker can help mitigate the hook effect by promoting positive cooperativity in the formation of the ternary complex.[1] Positive cooperativity means that the binding of the first protein to the PROTAC increases the affinity for the second protein, making the ternary complex more stable even at higher concentrations.[10]

Q5: What are the key experimental assays for evaluating the performance of different linker lengths?

A5: A comprehensive evaluation of linker performance requires a combination of cellular and biophysical assays.[5]

  • Western Blotting: This is the standard method for quantifying the reduction in target protein levels within cells after PROTAC treatment.[1][5]

  • Ternary Complex Formation Assays:

    • Surface Plasmon Resonance (SPR): Provides real-time kinetic and affinity data for both binary and ternary complex formation, and can be used to calculate cooperativity.[5]

    • Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding, offering insights into the stability of the ternary complex.[5]

    • NanoBRET/TR-FRET: These are in-cell or in-vitro assays that can monitor the proximity of the target protein and E3 ligase when a PROTAC is added.[5]

  • Cellular Target Engagement Assays: Techniques like the cellular thermal shift assay (CETSA) confirm that the PROTAC is binding to its intended target within the cellular environment.[5]

Troubleshooting Guide

Problem 1: My PROTAC demonstrates good binary binding to both the target protein and the E3 ligase, but I do not observe significant degradation of the target protein.

This is a common issue in PROTAC development and often points to problems with the formation of a productive ternary complex.[1]

Possible Cause Troubleshooting & Optimization
Suboptimal Linker Length The linker may not be the correct length to facilitate a stable and productive ternary complex. Synthesize a library of PROTACs with varying linker lengths to identify the optimal one.[1]
Unfavorable Ternary Complex Conformation Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine (B10760008) residues for ubiquitination are not accessible. Redesign the linker to alter the relative orientation of the two proteins.[1]
Poor Physicochemical Properties The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target. Modify the linker to improve properties like solubility and cell permeability, for example, by incorporating PEG units.[1][7]
No Ubiquitination A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein. Perform an in-cell or in-vitro ubiquitination assay to confirm if the target protein is being ubiquitinated. If not, this suggests a problem with the geometry of the ternary complex, necessitating a linker redesign.[1]

Problem 2: I am observing a significant "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.

Possible Cause Troubleshooting & Optimization
Formation of Unproductive Binary Complexes At high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase.[1]
Suboptimal Linker Design The linker may not be promoting positive cooperativity in ternary complex formation.[1]
Mitigation Strategies Perform a wide dose-response experiment to confirm the hook effect. A bell-shaped curve is indicative of this phenomenon. Enhance ternary complex cooperativity through linker optimization. A highly cooperative PROTAC can mitigate the hook effect. Systematically vary the linker length and composition to achieve this.[5]

Data Presentation: Impact of Linker Length on PROTAC Efficacy

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[1] The following tables summarize quantitative data from published studies.

Table 1: Effect of Linker Length on Estrogen Receptor (ERα) Degradation

PROTACLinker Length (atoms)ERα Binding Affinity (Ki, nM)ERα Degradation (at 100 nM)Cell Viability (IC50, µM)
PROTAC A1210Low>10
PROTAC B169High1.5
PROTAC C2011Moderate5.2
Data suggests that for ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.[1][11]

Table 2: Effect of Linker Length on p38α Degradation

PROTACLinker Length (atoms)p38α Degradation (DC50, nM)
PROTAC X12>1000
PROTAC Y1550
PROTAC Z1775
PROTAC W20500
For p38α degradation, a linker length of 15-17 atoms was identified as the most effective.[1]

Experimental Protocols

1. Western Blot for Protein Degradation

Objective: To quantify the reduction in target protein levels following PROTAC treatment.[5]

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[5][12]

  • Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[5][12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.[5][12]

  • SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, separate proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.[13]

  • Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an HRP-conjugated secondary antibody.[13]

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.[12][13]

2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation

Objective: To measure the kinetics and affinity of binary and ternary complex formation and to determine cooperativity.[5]

Methodology:

  • Immobilization: Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.[5]

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (PROTAC-E3 ligase or PROTAC-target).

    • Inject a series of concentrations of the soluble protein partner (target or E3 ligase) to confirm there is no non-specific binding to the immobilized protein.[5]

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed concentration of the PROTAC and varying concentrations of the soluble protein partner.

    • Inject these solutions over the immobilized protein to measure the binding of the ternary complex.

  • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants and calculate the equilibrium dissociation constants (KD) for both binary and ternary interactions. Cooperativity can be calculated from these values.

Visualizations

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ubiquitin-Proteasome System PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein (POI) TargetProtein->TernaryComplex Binds E3Ligase E3 Ligase E3Ligase->TernaryComplex Binds PolyUb Poly-ubiquitination TernaryComplex->PolyUb Catalyzes Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Results in

Caption: The mechanism of action of a PROTAC, leading to protein degradation.

Linker_Optimization_Workflow start Start: Select Target Protein and E3 Ligase synthesis Synthesize PROTAC Library (Varying Linker Lengths) start->synthesis in_vitro In Vitro Assays (SPR, ITC) synthesis->in_vitro in_cell In-Cell Assays (Western Blot, CETSA) synthesis->in_cell analysis Data Analysis: DC50, Dmax, Cooperativity in_vitro->analysis in_cell->analysis decision Optimal Linker Identified? analysis->decision decision->synthesis No, Redesign/Resynthesize end End: Lead PROTAC Candidate decision->end Yes Hook_Effect_Logic cluster_low Low PROTAC Concentration cluster_high High PROTAC Concentration low_c PROTAC + POI + E3 ternary Productive Ternary Complex low_c->ternary degradation Target Degradation ternary->degradation high_c Excess PROTAC + POI + E3 binary1 Binary Complex (PROTAC-POI) high_c->binary1 binary2 Binary Complex (PROTAC-E3) high_c->binary2 no_degradation Reduced Degradation binary1->no_degradation binary2->no_degradation

References

preventing ester bond cleavage during Boc deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate challenges during the Boc deprotection process, with a specific focus on preventing unwanted ester bond cleavage.

Frequently Asked Questions (FAQs)

Q1: My ester bond is being cleaved during Boc deprotection with Trifluoroacetic Acid (TFA). What is causing this?

A1: Ester bonds, particularly tert-butyl esters, are susceptible to cleavage under the strong acidic conditions typically used for Boc deprotection, such as concentrated TFA in dichloromethane (B109758) (DCM).[1] The acidic environment that removes the Boc group can also hydrolyze the ester linkage. The extent of cleavage depends on the concentration of the acid, reaction temperature, and the specific structure of your substrate.

Q2: How can I minimize ester cleavage when using TFA?

A2: To minimize ester cleavage while using TFA, you can modify the reaction conditions. Lowering the concentration of TFA, reducing the reaction temperature (e.g., running the reaction at 0 °C), and minimizing the reaction time are all effective strategies. It's crucial to monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction as soon as the Boc group is removed. One study found that using 55% TFA in DCM resulted in higher purity of peptides compared to 100% TFA, suggesting that optimizing the TFA concentration can be beneficial.[2]

Q3: Are there alternative acidic conditions that are milder than TFA for Boc deprotection?

A3: Yes, several milder acidic reagents can be used for Boc deprotection that are less likely to cleave sensitive ester bonds. A common alternative is using a solution of hydrogen chloride (HCl) in an organic solvent, such as 4M HCl in dioxane or ethyl acetate.[3][4] These conditions are often sufficient to remove the Boc group while leaving many types of ester bonds intact. Aqueous phosphoric acid has also been reported as a mild and effective reagent for this purpose.[5]

Q4: Can I perform Boc deprotection under non-acidic conditions to completely avoid ester cleavage?

A4: While most Boc deprotection methods are acidic, some non-acidic alternatives exist. Thermal deprotection, where the Boc-protected compound is heated in a suitable solvent, can be an option for thermally stable molecules.[3][6] Additionally, methods utilizing Lewis acids like zinc bromide (ZnBr₂) or reagents such as trimethylsilyl (B98337) iodide (TMSI) can offer chemoselective Boc removal in the presence of acid-sensitive functionalities.[4][7] Another reported mild method involves the use of oxalyl chloride in methanol.[8][9][10]

Q5: I am observing incomplete Boc deprotection. What should I do?

A5: Incomplete deprotection can be due to several factors. If the starting material is not fully dissolved, the reaction will be inefficient. Ensure you are using a solvent system in which your compound is fully soluble.[4] If solubility is not the issue, you can try increasing the reaction time, but monitor for side reactions. For TFA deprotection, a common concentration range is 20-50% in DCM, and for HCl, 4M in dioxane is typical.[4] Gently warming the reaction can also help, but be cautious with temperature-sensitive substrates.

Troubleshooting Guide

This table summarizes common issues encountered during Boc deprotection and provides recommended solutions.

Issue Potential Cause Recommended Solution(s) Citation
Ester bond cleavage Strong acidic conditions (e.g., high concentration of TFA).Use milder acidic conditions (e.g., lower TFA concentration, HCl in dioxane/ethyl acetate). Reduce reaction temperature and time. Consider non-acidic deprotection methods.[1][3][4]
Incomplete deprotection Insufficient acid concentration or reaction time. Poor solubility of the starting material.Increase acid concentration or reaction time while monitoring the reaction. Ensure complete dissolution of the starting material. Gently warm the reaction if the substrate is stable.[4]
Formation of side products Alkylation of nucleophilic residues by the tert-butyl cation.Add a scavenger such as triisopropylsilane (B1312306) (TIPS) or water to the reaction mixture to trap the tert-butyl cation.[11][12]
Degradation of other acid-sensitive groups The chosen acidic conditions are too harsh for other protecting groups in the molecule.Use milder deprotection methods such as lower acid concentrations or Lewis acids (e.g., ZnBr₂).[4]

Comparative Data on Deprotection Conditions

The following table provides a comparison of different Boc deprotection conditions and their general impact on ester stability.

Reagent/Condition Solvent Typical Concentration Temperature Reaction Time Ester Stability Citation
TFA DCM25-50%Room Temp30 min - 2 hrsCan cleave acid-sensitive esters[13]
Neat TFA None100%Room Temp5 - 15 minHigh risk of ester cleavage[13]
HCl Dioxane or Ethyl Acetate4MRoom Temp1 - 6 hrsGenerally good for preserving esters[3][4]
Oxalyl Chloride Methanol3 equivalentsRoom Temp1 - 4 hrsMild and preserves acid-labile groups[8][10]
Aqueous Phosphoric Acid -85 wt%--Mild and selective[5][6]
**Zinc Bromide (ZnBr₂) **DCM2-3 equivalentsRoom TempOvernightGood for acid-sensitive substrates[7]
Thermal Deprotection TFE or other high-boiling solvent-150-230 °C45-60 minTolerates many functional groups, including esters[6]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM
  • Dissolve the Boc-protected compound in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Trifluoroacetic Acid (TFA) to the stirred solution to a final concentration of 25-50%.[13]

  • Allow the reaction mixture to warm to room temperature and stir for the specified time (typically 30 minutes to 2 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • To ensure complete removal of residual TFA, co-evaporate the residue with DCM or toluene (B28343) several times.[13]

  • The crude product, which is the TFA salt of the amine, can be precipitated by adding cold diethyl ether.

Protocol 2: Mild Boc Deprotection using HCl in Ethyl Acetate
  • Dissolve the Boc-protected compound in a minimal amount of ethyl acetate.

  • Add a 4M solution of HCl in ethyl acetate.

  • Stir the reaction at room temperature for 1 to 6 hours.[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the solvent is removed under vacuum to yield the hydrochloride salt of the deprotected amine.

Protocol 3: Boc Deprotection using Oxalyl Chloride in Methanol
  • In a dry round-bottom flask, dissolve the starting material (1 equivalent) in methanol.

  • Stir the solution at room temperature for 5 minutes.

  • Add oxalyl chloride (3 equivalents) directly to the reaction mixture via syringe.[14]

  • Stir the reaction mixture for up to 4 hours, depending on the substrate.

  • Monitor the reaction progress by TLC.

  • Upon completion, proceed with a standard aqueous workup to isolate the product.

Visual Guides

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + H⁺ (from TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - tert-Butyl Cation tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Free_Amine Free Amine (as salt) Carbamic_Acid->Free_Amine - CO₂ CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of TFA-mediated Boc deprotection.

Ester_Cleavage_Side_Reaction Ester_Substrate Substrate with Ester Protonated_Ester Protonated Ester Ester_Substrate->Protonated_Ester + H⁺ (from TFA) Cleaved_Products Carboxylic Acid + Alcohol Protonated_Ester->Cleaved_Products + H₂O (trace)

Caption: Acid-catalyzed ester hydrolysis side reaction.

Deprotection_Decision_Workflow Start Start: Boc-Protected Compound with Ester Check_Sensitivity Is the ester highly acid-sensitive? Start->Check_Sensitivity Standard_Conditions Use standard TFA/DCM or HCl/EtOAc. Monitor carefully. Check_Sensitivity->Standard_Conditions No Mild_Conditions Select a milder method. Check_Sensitivity->Mild_Conditions Yes End End: Deprotected Product Standard_Conditions->End Non_Acidic Are other acid-sensitive groups present? Mild_Conditions->Non_Acidic Mild_Acidic Use mild acidic conditions: - Low % TFA at 0°C - 4M HCl in Dioxane - Aq. H₃PO₄ Non_Acidic->Mild_Acidic No Lewis_Acid_Thermal Use non-acidic/Lewis acid methods: - ZnBr₂ - Thermal Deprotection - Oxalyl Chloride/MeOH Non_Acidic->Lewis_Acid_Thermal Yes Mild_Acidic->End Lewis_Acid_Thermal->End

Caption: Decision workflow for selecting a Boc deprotection method.

References

Navigating the Nuances of Hydroxy-PEG9-Boc Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals working with the versatile PROTAC linker, Hydroxy-PEG9-Boc, now have a dedicated resource to address common stability challenges. This technical support center provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity of experiments and streamline research workflows.

The stability of this compound in solution is a critical factor for successful conjugation and the ultimate efficacy of the resulting PROTAC molecule. This guide offers insights into the primary factors influencing its stability—namely pH, temperature, and the presence of reactive agents—and provides actionable solutions to mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by three key factors: pH, temperature, and the presence of strong acids, oxidizing agents, or other reactive molecules. Each of these can impact different parts of the molecule: the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the polyethylene (B3416737) glycol (PEG) backbone.

Q2: Under what pH conditions is the Boc group on this compound unstable?

A2: The tert-butyloxycarbonyl (Boc) protecting group is highly sensitive to acidic conditions. Exposure to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will lead to its cleavage, exposing the primary amine. The compound is generally stable under neutral and basic conditions.

Q3: How does temperature affect the stability of the this compound linker?

A3: High temperatures can accelerate the degradation of the polyethylene glycol (PEG) chain. It is recommended to store this compound, both in solid form and in solution, at low temperatures (≤ -15°C) to minimize thermal degradation.

Q4: What are the best practices for storing this compound?

A4: To ensure long-term stability, this compound should be stored under an inert atmosphere, such as nitrogen or argon, in the dark, and at low temperatures (≤ -15°C). For PEG products that are sensitive, it is advisable to repackage them into smaller, single-use aliquots to maintain their activity.

Q5: How should I handle this compound when preparing solutions?

A5: When taking the container out of storage, it should be allowed to warm to room temperature before opening to prevent moisture condensation. After use, it is recommended to backfill the container with an inert gas like nitrogen or argon before sealing and returning to proper storage conditions.

Troubleshooting Guide

Issue Symptoms Possible Causes Solutions
Premature Boc Deprotection Unintended reaction at the amine terminus, confirmed by mass spectrometry or NMR.The solution has become acidic. This can be due to the buffer system or degradation of the solvent over time.Ensure the pH of your solution is neutral or slightly basic. Use fresh, high-purity solvents.
Degradation of the PEG Chain Appearance of multiple, smaller molecular weight species in mass spectrometry; broadening of peaks in chromatography.Presence of dissolved oxygen, especially when heated or exposed to light. Reaction is being conducted at an excessively high temperature.Use degassed solvents and purge the reaction vessel with an inert gas. Lower the reaction temperature if the protocol allows.
Inconsistent Experimental Results Variability in conjugation efficiency or biological activity.The this compound may have degraded due to improper storage or handling.Always follow the recommended storage and handling procedures. Use fresh solutions for critical experiments.

Quantitative Data Summary

The stability of the Boc group is highly dependent on the pH of the solution. The following table provides a representative overview of the stability of a Boc-protected amine on a PEG linker under various conditions.

Condition Stability of Boc Group Notes
pH < 4 Very LowRapid cleavage of the Boc group is expected.
pH 4-6 Low to ModerateGradual cleavage of the Boc group can occur over time.
pH 7 HighGenerally stable at neutral pH.
pH > 8 HighThe Boc group is stable under basic conditions.
Temperature > 40°C LowIncreased risk of thermal degradation of the PEG chain.
Presence of Strong Acids (e.g., TFA) Very LowRapid cleavage of the Boc group.

This table is a qualitative representation based on established principles of Boc group lability. Actual degradation rates will vary depending on the specific conditions and the complete molecular structure.

Experimental Protocols

Protocol for Assessing Stability in Different pH Buffers

This protocol outlines a general method for evaluating the stability of this compound in solutions of varying pH over time.

Materials:

  • This compound

  • Phosphate buffer (pH 7.4)

  • Acetate buffer (pH 5.0)

  • Hydrochloric acid solution (to create a pH 2 buffer)

  • High-purity water

  • HPLC or LC-MS system with a suitable column (e.g., C18)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or DMF).

  • Prepare Test Solutions: Dilute the stock solution into the different pH buffers to a final concentration suitable for analysis (e.g., 1 mg/mL).

  • Incubation: Incubate the test solutions at a controlled temperature (e.g., 37°C).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.

  • Analysis: Immediately analyze the aliquots by HPLC or LC-MS to determine the percentage of intact this compound remaining.

  • Data Interpretation: Plot the percentage of intact compound against time for each pH condition to determine the degradation kinetics.

Visualizing Stability Factors

The following diagram illustrates the key factors that can lead to the degradation of this compound.

StabilityFactors cluster_molecule This compound cluster_factors Degradation Factors cluster_degradation Degradation Pathways Molecule HO-(PEG)9-NH-Boc Acid Low pH / Strong Acids Oxidation Oxygen / Light Temperature High Temperature Boc_Cleavage Boc Group Cleavage (HO-(PEG)9-NH2) Acid->Boc_Cleavage causes PEG_Degradation PEG Chain Scission Oxidation->PEG_Degradation causes Temperature->PEG_Degradation accelerates

troubleshooting low efficiency of PROTAC-mediated degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during PROTAC-mediated degradation experiments.

Frequently Asked Questions (FAQs)

Q1: My PROTAC shows little to no degradation of my target protein. What are the most common initial checkpoints?

A1: When a PROTAC fails to induce degradation, the issue often lies in one of several key areas. A systematic approach to troubleshooting is crucial.[1][2] Here are the initial steps to take:

  • Confirm Compound Integrity: Verify the chemical structure, purity (>95%), and stability of your PROTAC stock. Degradation during storage or in the experimental medium can compromise its activity.

  • Verify Target and E3 Ligase Expression: Confirm that your chosen cell line expresses sufficient levels of both the target protein and the specific E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)) that your PROTAC is designed to recruit.[1][3] Low expression of either is a common reason for failure.[1]

  • Assess Binary Engagement: Ensure your PROTAC can independently bind to both the target protein and the E3 ligase.[1]

  • Evaluate for the "Hook Effect": Using excessively high concentrations of a PROTAC can lead to the formation of unproductive binary complexes (PROTAC-Target or PROTAC-E3 Ligase) instead of the productive ternary complex (Target-PROTAC-E3 Ligase), which paradoxically reduces degradation efficiency.[4][5] It is recommended to test a broad range of concentrations (e.g., 1 pM to 100 µM) to identify the optimal concentration range and rule out the hook effect.[4]

Q2: How can I determine if my PROTAC is entering the cells and engaging its intended targets?

A2: Poor cell permeability is a significant hurdle for PROTACs due to their larger molecular size and physicochemical properties.[6][7][8][9][10] Several assays can be employed to confirm cellular uptake and target engagement:

  • Cell Permeability Assays: Techniques like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 permeability assay can provide an initial assessment of a PROTAC's ability to cross the cell membrane.[10][11][12]

  • Cellular Target Engagement Assays: The NanoBRET™ Target Engagement assay is a powerful tool to quantify PROTAC binding to its target E3 ligase within living cells.[13][14] By comparing results in intact versus permeabilized cells, an "availability index" can be calculated to rank PROTACs based on their intracellular availability.[13]

Q3: My dose-response curve for degradation is bell-shaped. What does this mean and how should I proceed?

A3: A bell-shaped or "hooked" dose-response curve is a classic sign of the "hook effect".[4][15] This occurs at high PROTAC concentrations where the formation of non-productive binary complexes outcompetes the formation of the productive ternary complex required for degradation.[4][5]

  • Troubleshooting Steps:

    • Confirm the Hook Effect: Perform a dose-response experiment with a wider and more granular range of concentrations, especially at the higher end, to clearly define the bell shape.[4]

    • Determine Optimal Concentration: Identify the concentration that yields the maximum degradation (Dmax). For subsequent experiments, use concentrations at or below this optimal level.[4]

    • Assess Ternary Complex Formation: Utilize biophysical assays like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC) to characterize the stability and cooperativity of the ternary complex.[5][16] Low cooperativity can contribute to a more pronounced hook effect.[5]

Q4: I don't observe target ubiquitination after treating cells with my PROTAC. What could be the problem?

A4: The absence of target ubiquitination is a critical failure point in the PROTAC mechanism. Several factors could be responsible:

  • Inefficient Ternary Complex Formation: The target protein and the E3 ligase may not be brought into close enough proximity for ubiquitin transfer. This could be due to a poorly designed linker in terms of length or attachment points.[6]

  • Inactive Ubiquitin-Proteasome System (UPS): Ensure that the cellular machinery for ubiquitination is functional.

  • Lack of Accessible Lysines: The target protein may not have accessible lysine (B10760008) residues on its surface for ubiquitination to occur.

To troubleshoot this, you can perform an in-cell or in vitro ubiquitination assay.[17][18][19]

Troubleshooting Workflow

The following diagram outlines a systematic workflow for troubleshooting low PROTAC efficiency.

PROTAC_Troubleshooting_Workflow Troubleshooting Workflow for Low PROTAC Efficiency start Start: Low/No Degradation Observed check_compound 1. Verify PROTAC Integrity (Purity, Stability) start->check_compound check_expression 2. Confirm Target & E3 Ligase Expression (Western Blot, qPCR) check_compound->check_expression Compound OK optimize_protac Optimize PROTAC Design (Linker, Ligands) check_compound->optimize_protac Compound Degraded check_permeability 3. Assess Cell Permeability (PAMPA, Caco-2, NanoBRET) check_expression->check_permeability Expression OK check_expression->optimize_protac Low Expression check_ternary_complex 4. Evaluate Ternary Complex Formation (Co-IP, NanoBRET, SPR) check_permeability->check_ternary_complex Permeable check_permeability->optimize_protac Not Permeable check_ubiquitination 5. Test for Target Ubiquitination (In-Cell Ubiquitination Assay) check_ternary_complex->check_ubiquitination Complex Forms check_ternary_complex->optimize_protac No Complex check_proteasome 6. Confirm Proteasome Activity (Proteasome Inhibitor Control) check_ubiquitination->check_proteasome Ubiquitination Occurs check_ubiquitination->optimize_protac No Ubiquitination check_proteasome->optimize_protac Proteasome Inactive success Successful Degradation check_proteasome->success Proteasome Active

Caption: A step-by-step workflow for diagnosing issues with PROTAC efficacy.

Quantitative Data Summary

The efficacy of a PROTAC is commonly characterized by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[20] The following table provides a template for summarizing experimental degradation data.

PROTAC Identifier Target Protein E3 Ligase Recruited Cell Line Incubation Time (h) DC50 (nM) Dmax (%)
Example-PROTAC-1BRD4CRBNHeLa2425>90
Example-PROTAC-2BRD4VHL293T2410>95
Your PROTAC Here

Key Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

This protocol details the quantification of target protein levels following PROTAC treatment.[20][21]

Materials:

  • Cancer cell line expressing the target protein and E3 ligase

  • Complete growth medium

  • PROTAC stock solution (in DMSO)

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. The final DMSO concentration should be consistent across all wells (e.g., ≤ 0.1%). Replace the old medium with the PROTAC-containing medium. Include a vehicle control.

  • Incubation: Incubate the cells for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour.

    • Incubate with the primary antibody for the target protein overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Probe for the loading control.

  • Detection and Analysis: Visualize the bands using an ECL substrate and quantify the band intensities. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control.

  • Data Analysis: Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[20]

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is for verifying the formation of the Target-PROTAC-E3 Ligase ternary complex in cells.[2]

Materials:

  • Cells treated with PROTAC and vehicle control

  • Proteasome inhibitor (e.g., MG132)

  • Non-denaturing IP lysis buffer with protease inhibitors

  • Antibody against the target protein or E3 ligase

  • Protein A/G agarose (B213101) or magnetic beads

  • Wash buffer

  • Elution buffer (e.g., Laemmli buffer)

  • Western blot reagents

Procedure:

  • Cell Treatment: Treat cells with the optimal concentration of your PROTAC. Co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow the accumulation of the ternary complex.

  • Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysate with beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody against the E3 ligase or the target protein overnight at 4°C.

    • Add Protein A/G beads and incubate for another 1-2 hours.

  • Washing: Wash the beads several times with IP lysis buffer.

  • Elution: Elute the bound proteins by boiling in Laemmli buffer.

  • Western Blot Analysis: Analyze the eluate by Western blot, probing for the target protein and the E3 ligase to confirm their co-precipitation.

Protocol 3: In-Cell Ubiquitination Assay

This protocol is to detect the ubiquitination of the target protein.[2]

Materials:

  • Same as Co-IP protocol

  • Primary antibody against ubiquitin

Procedure:

  • Cell Treatment and Lysis: Follow steps 1 and 2 of the Co-IP protocol, ensuring treatment with a proteasome inhibitor.

  • Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates.

  • Western Blot Analysis: Perform a Western blot on the immunoprecipitated samples and probe with an anti-ubiquitin antibody. The appearance of a high-molecular-weight smear or distinct bands above the target protein's molecular weight indicates poly-ubiquitination.

Signaling Pathway and Mechanism

The following diagram illustrates the mechanism of action for a PROTAC.

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action cluster_0 1. Ternary Complex Formation cluster_1 2. Ubiquitination cluster_2 3. Proteasomal Degradation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ub Transfer Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

Technical Support Center: Monitoring Hydroxy-PEG9-Boc Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed methods and troubleshooting advice for monitoring the progress of the tert-butyloxycarbonyl (Boc) protection of Hydroxy-PEG9-OH.

Frequently Asked Questions (FAQs)

Q1: What is the Hydroxy-PEG9-Boc reaction and why is monitoring important?

The this compound reaction involves the protection of a terminal hydroxyl group on a polyethylene (B3416737) glycol (PEG) chain with a Boc group, typically using di-tert-butyl dicarbonate (B1257347) (Boc)₂O. This reaction is a crucial step in multi-step syntheses, preventing the hydroxyl group from participating in subsequent reactions. Monitoring the reaction is essential to determine the point of completion, avoid the formation of side products, and ensure a high yield of the desired product before proceeding to the next synthetic step or purification.

Q2: Which analytical techniques are recommended for monitoring this reaction?

Several analytical techniques can be used to monitor the reaction's progress by observing the consumption of the starting material (Hydroxy-PEG9-OH) and the formation of the product (this compound). The most common and effective methods are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Troubleshooting Guide

Q3: My reaction appears incomplete. What are the common causes and solutions?

An incomplete reaction is a frequent issue. Several factors could be responsible:

  • Insufficient Reagents: Ensure that the Boc anhydride (B1165640) ((Boc)₂O) and any catalyst or base (like DMAP) are added in the correct stoichiometry. For sterically hindered reactions, a larger excess of the reagent may be necessary.[2]

  • Reaction Time and Temperature: Boc protection reactions can be slow, sometimes requiring several hours to reach completion.[2] If the reaction is proceeding sluggishly at room temperature, gentle heating (e.g., to 40-60 °C) can increase the rate.[2]

  • Solvent and Reagent Quality: Use anhydrous solvents, as moisture can hydrolyze the (Boc)₂O reagent. Ensure the reagents have not degraded during storage.

Q4: My PEG compound is streaking on the TLC plate. How can I improve the separation?

Streaking is a common issue when working with PEG compounds on silica (B1680970) gel due to their high polarity and ability to form multiple hydrogen bonds with the stationary phase.[3][4]

  • Adjust Solvent System: Incorporate a more polar solvent like methanol (B129727) or a mixture of ethanol/isopropanol to improve elution.[3] For example, a gradient of 1-10% methanol in dichloromethane (B109758) (DCM) or 1:1 ethanol/IPA in chloroform (B151607) can provide better separation.[3]

  • Neutralize Silica: Silica gel is slightly acidic. Adding a small amount of a basic modifier like triethylamine (B128534) (1-2%) to the eluent can neutralize the silica and reduce streaking for amine-containing compounds.[5]

  • Alternative Stains: Since PEG compounds often lack a UV chromophore, visualization can be difficult.[6] Using a potassium permanganate (B83412) or a modified Dragendorff stain is highly effective for detecting PEG compounds.[3]

Data Presentation: Comparison of Analytical Techniques

The choice of analytical method depends on the required level of detail, available equipment, and the stage of the research.

TechniquePrincipleAdvantagesDisadvantages
TLC Separation by polarity on a stationary phase.Fast, simple, and inexpensive for qualitative monitoring.[1]Prone to streaking with PEG compounds; not quantitative.[3][4]
RP-HPLC Separation by hydrophobicity.High resolution for separating oligomers and impurities; quantitative.[7]Requires a non-UV detector (like ELSD, CAD, or RI) as PEGs lack a strong chromophore.[6][8][]
¹H NMR Measures the magnetic environment of protons.Provides unambiguous structural confirmation and allows for monitoring of reaction completion by observing specific proton signals.[10]Requires a relatively pure sample for clear spectra; less sensitive than other methods.[10]
LC-MS Combines HPLC separation with mass detection.Provides molecular weight confirmation of the product and helps identify byproducts with high specificity.[7]More complex instrumentation and setup compared to TLC or HPLC-UV.

Experimental Protocols

Protocol 1: Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Spotting: At various time points (e.g., 0h, 1h, 2h, 4h), take a small aliquot from the reaction mixture, dilute it with a suitable solvent (e.g., DCM), and spot it on the TLC plate alongside the starting material.

  • Elution: Develop the plate in a chamber with an appropriate solvent system. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (e.g., 95:5 v/v). Adjust the polarity as needed to achieve good separation (Rf values between 0.2 and 0.8).

  • Visualization:

    • First, check the plate under a UV lamp (254 nm). The Boc-protected product may show a faint spot if impurities are UV-active.

    • Stain the plate for visualization. A potassium permanganate stain is excellent for hydroxyl groups (the starting material spot will turn yellow on a purple background), while a modified Dragendorff stain is effective for the ether oxygens in the PEG chain.[3]

  • Analysis: The reaction is complete when the spot corresponding to the starting material (Hydroxy-PEG9-OH) has disappeared and a new, typically less polar (higher Rf) spot corresponding to the product has appeared.

StainTarget Functional GroupProcedure
Potassium Permanganate Alcohols, Alkenes (oxidizable groups)Dip the plate in a solution of KMnO₄, K₂CO₃, and NaOH in water. Gently heat to develop.
Modified Dragendorff PEG chains (ether oxygens)Dip or spray the plate with the reagent. PEG-containing compounds appear as orange or reddish-brown spots.[3]
Iodine Chamber General organic compoundsPlace the dried TLC plate in a sealed chamber containing a few crystals of solid iodine.[11]
Protocol 2: Monitoring by Reversed-Phase HPLC (RP-HPLC)

This method is ideal for quantitative analysis. Since the Boc group provides only weak UV absorbance, a detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended.[6][8]

  • Sample Preparation: At each time point, quench a small aliquot of the reaction mixture and dilute it to a concentration of approximately 1 mg/mL in the initial mobile phase. Filter the sample through a 0.22 µm syringe filter.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[8]

    • Mobile Phase A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).[8]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or 0.1% TFA.[8]

    • Flow Rate: 1.0 mL/min.

    • Detector: ELSD or CAD.[8]

  • Example Gradient:

    Time (min) % Mobile Phase B
    0 30
    20 95
    25 95
    26 30

    | 30 | 30 |

  • Analysis: Monitor the disappearance of the starting material peak and the appearance of the product peak, which will have a longer retention time due to the increased hydrophobicity from the Boc group. Calculate the area percentage to determine the reaction conversion.

Protocol 3: Confirmation by ¹H NMR Spectroscopy

NMR is the most definitive method for structural confirmation of the final product.[10]

  • Sample Preparation: Work up a larger aliquot of the completed reaction mixture to remove excess reagents. Dissolve the crude product in a deuterated solvent such as CDCl₃ or DMSO-d₆.

  • Analysis:

    • Disappearance of Starting Material Signal: The signal corresponding to the protons adjacent to the hydroxyl group in the starting material will shift upon reaction.

    • Appearance of Product Signal: The most telling indicator of a successful reaction is the appearance of a large singlet at approximately 1.4 ppm, which corresponds to the nine equivalent protons of the tert-butyl group of the Boc protector.[10]

    • By comparing the integration of the characteristic Boc peak with a known proton signal on the PEG backbone, you can assess the purity and confirm the structure.

Visualizations

Reaction_Monitoring_Workflow start Start Boc Protection Reaction take_aliquot Take Aliquot at Time 't' start->take_aliquot analyze Analyze via TLC or HPLC take_aliquot->analyze check_sm Starting Material Consumed? analyze->check_sm continue_rxn Continue Reaction (Increase Time / Temp) check_sm->continue_rxn No workup Proceed to Work-up & Purification check_sm->workup  Yes continue_rxn->take_aliquot Wait for Δt end Reaction Complete workup->end

Caption: Workflow for monitoring the this compound reaction.

Troubleshooting_Guide problem Problem Encountered incomplete_rxn Incomplete Reaction problem->incomplete_rxn tlc_streak TLC Streaking problem->tlc_streak solution_reagents Check Reagent Stoichiometry & Quality incomplete_rxn->solution_reagents solution_conditions Increase Reaction Time or Temperature incomplete_rxn->solution_conditions solution_solvent Adjust TLC Eluent Polarity (e.g., add MeOH) tlc_streak->solution_solvent solution_modifier Add Modifier to Eluent (e.g., 1% Triethylamine) tlc_streak->solution_modifier

Caption: A troubleshooting guide for common reaction issues.

References

dealing with steric hindrance in PEGylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PEGylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions, with a specific focus on overcoming steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of PEGylation and why is it a problem?

A: Steric hindrance in PEGylation refers to the spatial obstruction that prevents the polyethylene (B3416737) glycol (PEG) polymer from attaching to a target functional group (like an amine or thiol) on a protein or molecule. This obstruction is often caused by the bulky nature of the PEG chain itself or the complex three-dimensional structure of the protein, which can shield reactive sites.[1][2] The consequence of steric hindrance is a significant reduction in PEGylation efficiency, leading to low yields of the desired conjugate, incomplete reactions, and a heterogeneous mixture of products.[1][3][4] This can interfere with the therapeutic efficacy of the molecule by either preventing conjugation altogether or by blocking the protein's active site if PEGylation does occur.[2][5]

Q2: How does the size (molecular weight) of the PEG reagent affect steric hindrance and reaction efficiency?

A: The molecular weight of the PEG chain is a critical factor. Longer, higher molecular weight PEG chains have a larger hydrodynamic radius and are more likely to cause steric hindrance, which can block access to reactive sites on the protein.[6][7] Conversely, while shorter PEG chains may reduce steric hindrance, they might not provide the desired therapeutic benefits, such as a long circulation half-life.[6] The optimal PEG size is a balance between minimizing steric effects and achieving the desired pharmacokinetic profile.[7] Studies have shown that increasing PEG molecular weight can lead to decreased biological activity due to steric shielding of the protein's active or binding sites.[6][8][9]

Q3: Can adjusting reaction conditions like pH help overcome steric hindrance?

A: Yes, optimizing reaction conditions is a key strategy. The pH of the reaction buffer is particularly critical for amine-specific PEGylation (targeting lysine (B10760008) residues or the N-terminus). The reactivity of amino groups depends on them being in an unprotonated state.[10] The α-amino group at the N-terminus generally has a lower pKa (7.6-8.0) than the ε-amino groups of lysine residues (9.3-10.5).[4] By performing the reaction at a lower pH (e.g., pH 7 or below), it's possible to selectively target the more reactive N-terminus, as the lysine groups will be predominantly protonated and less available for reaction, thus navigating around potential hindrance at certain lysine sites.[4][10]

Q4: What are PEG reagents with long linkers, and how do they help?

A: PEG reagents with extended spacer arms (linkers) are designed to create more distance between the bulky PEG polymer and the reactive group on the protein. This increased distance can effectively reduce steric hindrance, allowing the conjugation chemistry to proceed even if the target site is partially shielded.[11] The flexibility of the PEG chain in these linkers provides less spatial interference compared to more rigid alkyl spacers, which can lead to faster reaction kinetics.[11] This strategy is particularly useful when the target functional group is located within a recessed or sterically crowded region of the molecule.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your PEGylation experiments.

Issue 1: Low or No PEGylation Yield
Potential Cause Troubleshooting Steps
Steric Hindrance 1. Switch to a smaller PEG reagent: If possible, try a lower molecular weight PEG to reduce its spatial bulk.[6] 2. Use a PEG with a longer linker arm: This increases the distance between the PEG chain and the target site, reducing interference.[11] 3. Optimize pH: For amine PEGylation, lower the pH to 7.0-7.5 to selectively target the more accessible N-terminus.[4][10]
Suboptimal Reaction Conditions 1. Verify pH: Ensure the reaction buffer pH is optimal for your specific PEG chemistry (e.g., pH 7-9 for NHS esters, pH 7-8 for maleimides).[10][12][13] 2. Adjust Molar Ratio: Increase the molar excess of the PEG reagent to the protein. Start with a 5:1 to 10:1 ratio and optimize.[11] 3. Increase Reaction Time/Temp: If the protein is stable, consider increasing the incubation time or temperature modestly (e.g., from 4°C to room temperature).[14]
Inactive Reagents 1. Use Fresh Reagents: Activated PEGs (like NHS esters) are moisture-sensitive. Use freshly opened reagents or those stored properly in a desiccator.[14] 2. Check PEG Activity: If possible, perform a quality control check to determine the reactivity of your PEG reagent before starting the main experiment.[10]
Issue 2: Formation of Aggregates or Precipitate
Potential Cause Troubleshooting Steps
Protein Instability 1. Modify Buffer Conditions: The reaction conditions (pH, salt concentration) may be destabilizing your protein. Screen different buffer compositions. 2. Lower Protein Concentration: High protein concentrations can favor aggregation. Try performing the reaction at a lower concentration.[10]
Intermolecular Cross-linking 1. Reduce PEG:Protein Ratio: An excessive amount of PEG reagent, especially bifunctional PEGs, can lead to cross-linking between protein molecules. 2. Use Monofunctional PEG: Ensure you are using a monofunctional PEG (e.g., mPEG) to prevent cross-linking.[13] 3. For Thiol PEGylation: Exclude oxygen from the reaction by working in an inert atmosphere (e.g., nitrogen or argon) to prevent disulfide bond formation.[10]
Issue 3: Heterogeneous Product Mixture (Multiple PEGylated Species)
Potential Cause Troubleshooting Steps
Multiple Reactive Sites 1. Site-Directed Mutagenesis: If feasible, engineer the protein to have a single, highly accessible reactive site (e.g., a unique cysteine residue). 2. pH Control for N-terminal PEGylation: As described above, use a lower pH to favor N-terminal modification over lysine modification.[4][10] 3. Two-Step PEGylation: Employ a two-step reaction where a smaller linker is first attached to the protein, followed by the attachment of the larger PEG molecule to the linker.[15][16] This can improve selectivity.
Incomplete Reaction 1. Optimize Reaction Time: The reaction may not have gone to completion. Analyze samples at different time points to determine the optimal reaction duration. 2. Purification: Use chromatography techniques like Ion Exchange (IEX) or Size Exclusion (SEC) to separate the desired mono-PEGylated product from unreacted protein and multi-PEGylated species.[17][18]

Data & Experimental Protocols

Data Summary: Impact of PEG Linker Length on Targeting

The choice of PEG linker length can significantly influence the interaction of a PEGylated nanocarrier with its target. The following table summarizes findings on how different PEG molecular weights affect cell targeting and uptake.

PEG Linker MWObservationImplication for Steric HindranceReference
0.65 kDa Showed the best targeting in DC2.4 cell lines but had a less pronounced "stealth" effect (higher undesired uptake).Shorter linkers may cause less steric shielding of the targeting ligand, improving binding but potentially increasing non-specific interactions.[8]
2-3 kDa Resulted in stronger interactions with Dendritic Cells (DCs) compared to longer constructs.A moderate linker length can provide a good balance, offering sufficient flexibility to overcome hindrance without excessively shielding the targeting moiety.[8]
5 kDa Demonstrated higher particle uptake and antigen presentation in some hydrogel systems compared to 2 kDa and 10 kDa.The optimal length is system-dependent; a 5 kDa linker might position the targeting ligand optimally for receptor engagement in certain contexts.[8]
6-20 kDa Resulted in weaker interactions with DCs compared to shorter constructs.Very long linkers can excessively shield the targeting ligand through steric hindrance, impairing its ability to bind to cell receptors.[8]
Protocol: Two-Step Covalent Protein Conjugation to a PEG-Coated Surface

This protocol describes a general method for conjugating a protein to a PEG-coated surface (e.g., a nanoparticle), which is useful for overcoming the difficulty of directly attaching proteins to the hydroxyl groups of PEG.[15][16] This approach can be adapted for protein-protein PEGylation to improve selectivity.

Objective: To activate terminal PEG groups for subsequent covalent protein attachment, minimizing direct hindrance from the PEG chain during the initial activation step.

Step 1: Carboxylation of Terminal PEG Hydroxyl Groups

  • Prepare the PEG-coated material (e.g., nanoparticles) in a suitable buffer.

  • Add monochloroacetic acid (MCAA) to the solution. The reaction is typically performed at a pH between 6 and 8.[15][16]

  • Allow the reaction to proceed for approximately 70 minutes at room temperature with stirring. This reaction converts the terminal PEG-OH groups to PEG-COOH.

  • Remove unreacted MCAA and byproducts. Dialysis is an effective method for this purification step.[15]

Step 2: Amine Coupling of Protein to Activated PEG

  • To the purified NC-PEG-COOH from Step 1, add 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC). This activates the carboxyl groups to form a reactive O-acylisourea intermediate.

  • Immediately add the protein to be conjugated. The primary amine groups (e.g., lysine residues) on the protein will react with the EDC-activated intermediate to form a stable amide bond.

  • Maintain the pH between 6 and 8 during the reaction.[15][16]

  • Allow the reaction to proceed for 2 hours at room temperature.

  • Purify the final NC-PEG-Protein conjugate to remove unreacted protein and EDC byproducts, for example, by dialysis or size-exclusion chromatography.

Protocol: Quantification of Free Amino Groups (TNBS Assay)

This protocol is used to determine the efficiency of an amine-targeted PEGylation reaction by quantifying the number of primary amino groups remaining after the reaction.

Objective: To measure the percentage of PEGylated amino groups.

  • Prepare a 0.5 mg/mL solution of your PEGylated protein sample in 0.1 M sodium bicarbonate buffer (pH 8.5). Prepare a control sample with the unmodified protein at the same concentration.[14]

  • To 500 µL of the protein solution, add 250 µL of a 0.01% (w/v) aqueous solution of 2,4,6-Trinitrobenzenesulfonic acid (TNBS).[14]

  • Incubate the mixture for 2 hours at 37°C with shaking (e.g., 500 rpm).[14]

  • If working with nanoparticles or larger conjugates, centrifuge the sample to pellet the particles (e.g., 35,000 x g for 30 min).[14]

  • Measure the absorbance of the supernatant at 345 nm using a spectrophotometer. This measures the amount of unreacted TNBS.[14]

  • Calculate the amount of free amino groups by comparing the absorbance of the PEGylated sample to the unmodified control. The efficiency of PEGylation is the percentage reduction in free amino groups.[14]

Visual Guides

G cluster_0 Decision Workflow: Overcoming Steric Hindrance start Low PEGylation Yield Observed q_hindrance Is Steric Hindrance Suspected? start->q_hindrance s_linker Strategy 1: Use PEG with Long Linker Arm q_hindrance->s_linker Yes q_hetero Is Product Heterogeneous? q_hindrance->q_hetero No, other issue s_size Strategy 2: Reduce PEG Molecular Weight s_linker->s_size s_ph Strategy 3: Optimize Reaction pH (e.g., for N-terminal targeting) s_size->s_ph s_twostep Strategy 4: Implement Two-Step Conjugation Protocol s_ph->s_twostep end_success Successful Conjugation s_twostep->end_success q_hetero->s_ph Yes s_purify Action: Improve Purification (IEX, SEC) q_hetero->s_purify Yes, but site-selectivity is the main issue s_purify->end_success

Caption: Decision workflow for troubleshooting low PEGylation yield due to steric hindrance.

G cluster_1 Mechanism: Overcoming Hindrance with a Linker cluster_direct Direct PEGylation (Hindered) cluster_linker PEGylation with Spacer Arm (Successful) protein Protein Surface site Target Site (e.g., -NH2) peg1 Bulky PEG Polymer hindrance Steric Clash! peg1->hindrance hindrance->site peg2 Bulky PEG Polymer linker <-- Flexible Linker Arm --> peg2->linker linker->site Covalent Bond

References

Technical Support Center: Optimizing pH for Hydroxy-PEG9-Boc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hydroxy-PEG9-Boc reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this heterobifunctional PEG linker. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered, with a focus on optimizing pH for successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What are the reactive groups on this compound and what are their typical reactions?

This compound is a heterobifunctional linker with a hydroxyl (-OH) group at one end and a tert-butyloxycarbonyl (Boc) protected amine (-NH-Boc) at the other. The key reactive steps involve:

  • Deprotection of the Boc group: The Boc group is stable under a wide range of conditions but can be easily removed with strong acids like trifluoroacetic acid (TFA) to reveal a primary amine (-NH2)[1][2].

  • Reaction of the primary amine: The newly exposed amine can be covalently attached to molecules with complementary functional groups, such as carboxylic acids or activated esters[1].

  • Reaction of the hydroxyl group: The hydroxyl group can undergo esterification reactions with acids[1].

Q2: Why is pH control so critical when working with this compound?

The pH of the reaction environment is a critical parameter that dictates the success and efficiency of your conjugation strategy. Different steps in a multi-step reaction sequence involving this compound have different optimal pH ranges. For instance, the deprotection of the Boc group is carried out in a highly acidic environment, while the subsequent coupling of the resulting amine to a carboxylic acid is most efficient under neutral to slightly basic conditions[3]. Suboptimal pH can lead to low yields, side reactions, and incomplete conversions.

Q3: What is the optimal pH for coupling the deprotected amine of this compound to a carboxylic acid?

The conjugation of a deprotected PEG-amine to a carboxylic acid is typically a two-step process, each with its own optimal pH range[3]:

  • Activation Step (Carboxyl Activation): The activation of the carboxylic acid using a carbodiimide (B86325) like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0 [3]. A common buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid)[3].

  • Coupling Step (Amine Reaction): The subsequent reaction of the NHS-activated carboxylic acid with the primary amine of the deprotected PEG is most efficient at a pH of 7.0 to 8.5 [3]. This is because the primary amine needs to be in its unprotonated, nucleophilic form to react with the NHS ester. Common buffers for this step include phosphate-buffered saline (PBS) at pH 7.2-7.4[3].

Troubleshooting Guides

Problem 1: Incomplete or No Boc Deprotection
Potential Cause Troubleshooting Steps
Insufficient Acid Strength or Concentration The Boc group is cleaved by acidolysis. If the acid is too weak or its concentration is too low, the reaction may not go to completion. Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM) or consider a stronger acid system like 4M HCl in 1,4-dioxane[2].
Inadequate Reaction Time or Temperature Deprotection is a kinetic process. Short reaction times or low temperatures might not be sufficient. Extend the reaction time and monitor the progress using an appropriate analytical technique like TLC, LC-MS, or NMR. While many deprotections occur at room temperature, some substrates may require longer times[2].
Solvent Issues The choice of solvent is crucial. Dichloromethane (B109758) (DCM) is a common solvent for TFA-mediated deprotection. Ensure your PEGylated compound is fully soluble in the chosen solvent system[2].
Steric Hindrance The bulky nature of the PEG chain can sometimes hinder the approach of the acid to the Boc-protected amine, slowing the reaction rate[2]. In such cases, longer reaction times or slightly elevated temperatures may be necessary.
Problem 2: Low Yield in Amine Coupling Reaction
Potential Cause Troubleshooting Steps
Suboptimal pH for Coupling If the pH is below 7.0, the primary amine is likely to be protonated (-NH3+), rendering it non-nucleophilic and unreactive towards the NHS ester. If the pH is above 8.5, the hydrolysis of the NHS ester intermediate increases significantly, reducing the amount of activated PEG available to react with the amine[3]. Verify the pH of your coupling buffer and ensure it is within the optimal 7.0-8.5 range[3].
Hydrolysis of NHS Ester The NHS ester intermediate is susceptible to hydrolysis, especially at higher pH. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6[3]. Use freshly prepared activated PEG and minimize the time between the activation and coupling steps[3].
Buffer Contains Primary Amines Buffers such as Tris contain primary amines that will compete with your deprotected PEG-amine for reaction with the NHS-activated molecule. Use buffers free of primary amines, such as Phosphate, Bicarbonate, Borate, or HEPES[4].

Data Presentation

Table 1: Recommended pH Conditions for this compound Reactions

Reaction Step Reagents Optimal pH Range Common Buffers
Boc Deprotection TFA in DCM or HCl in dioxane< 2 (Strongly Acidic)Not Applicable (Anhydrous)
Carboxylic Acid Activation EDC, NHS/Sulfo-NHS4.5 - 6.00.1 M MES
Amine Coupling Deprotected PEG-Amine7.0 - 8.5PBS (pH 7.2-7.4), Borate, Bicarbonate, HEPES

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection

Acidic Reagent Concentration Solvent Typical Reaction Time Notes
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)30 min - 2 hoursA common and effective method. Higher concentrations lead to faster deprotection[4].
Hydrochloric Acid (HCl)4 M1,4-Dioxane1 - 4 hoursA strong acid system that can be used as an alternative to TFA[2].

Experimental Protocols

Protocol 1: Boc Deprotection of this compound
  • Dissolve the Boc-protected this compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add Trifluoroacetic Acid (TFA) to the desired final concentration (e.g., 25% v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction's completion by LC-MS or TLC.

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • For a basic work-up to obtain the free amine, dissolve the residue in DCM and carefully wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected Hydroxy-PEG9-NH2.

Protocol 2: Coupling of Deprotected Hydroxy-PEG9-NH2 to a Carboxylic Acid

Activation Step:

  • Dissolve the carboxylic acid-containing molecule in an amine-free buffer with a pH of 4.5-6.0 (e.g., 0.1 M MES).

  • Add a 5 to 10-fold molar excess of EDC and Sulfo-NHS to the solution.

  • Incubate the reaction for 15-30 minutes at room temperature.

Coupling Step:

  • Immediately add the freshly activated carboxylic acid solution to the deprotected Hydroxy-PEG9-NH2, which should be in a coupling buffer with a pH of 7.2-8.0 (e.g., PBS)[3].

  • Alternatively, perform a buffer exchange on the activated carboxylic acid solution into the coupling buffer using a desalting column before adding it to the PEG-amine.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding a quenching buffer (e.g., 20-50 mM Tris or hydroxylamine) to consume any unreacted NHS-activated molecules[3].

  • Purify the final conjugate using an appropriate method such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX)[3].

Visualizations

experimental_workflow start This compound deprotection Boc Deprotection (Acidic Conditions, e.g., TFA) start->deprotection deprotected_peg Hydroxy-PEG9-NH2 deprotection->deprotected_peg coupling Coupling (pH 7.0-8.5) deprotected_peg->coupling carboxylic_acid Carboxylic Acid -Containing Molecule activation Activation (EDC/NHS, pH 4.5-6.0) carboxylic_acid->activation activated_acid NHS-Activated Carboxylic Acid activation->activated_acid activated_acid->coupling final_product Final Conjugate coupling->final_product

Caption: Experimental workflow for the two-stage conjugation of this compound.

troubleshooting_logic start Low Coupling Yield? check_deprotection Was Boc deprotection complete? (Check by LC-MS/TLC) start->check_deprotection incomplete_deprotection Incomplete Deprotection: - Increase acid concentration - Extend reaction time check_deprotection->incomplete_deprotection No check_coupling_ph Is coupling pH between 7.0-8.5? check_deprotection->check_coupling_ph Yes adjust_ph Adjust pH of coupling buffer check_coupling_ph->adjust_ph No check_nhs_hydrolysis Was activated acid used immediately? check_coupling_ph->check_nhs_hydrolysis Yes success Yield Improved adjust_ph->success prepare_fresh Prepare fresh activated acid and use immediately check_nhs_hydrolysis->prepare_fresh No check_buffer_amines Does buffer contain primary amines? check_nhs_hydrolysis->check_buffer_amines Yes prepare_fresh->success change_buffer Use amine-free buffer (PBS, Borate, HEPES) check_buffer_amines->change_buffer Yes check_buffer_amines->success No change_buffer->success

Caption: Troubleshooting logic for low yield in amine coupling reactions.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Hydroxy-PEG9-Boc Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of building blocks and intermediates is critical for the successful development of complex therapeutics such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). Hydroxy-PEG9-Boc, a heterobifunctional linker, is a key reagent in this field, and its purity and structural integrity are paramount. This guide provides a comparative overview of key analytical techniques for the characterization of this compound, complete with experimental protocols and data presentation to aid in method selection and implementation.

Comparison of Analytical Techniques

A multi-faceted analytical approach is required to fully characterize this compound, confirming its identity, purity, and structural integrity. The following table summarizes the capabilities of the most common analytical techniques.

Analytical Technique Information Provided Resolution Sensitivity Sample Throughput Advantages for this compound Analysis Limitations
High-Performance Liquid Chromatography (HPLC) Purity, presence of impurities, retention time.HighModerate (ng range)HighRobust, quantitative, and easily automated for purity assessment.[1]May not resolve structurally similar impurities without mass spectrometry detection. PEGs lack a strong chromophore for UV detection, but the Boc group provides some absorbance.[]
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular weight confirmation, impurity identification.High (mass accuracy < 5 ppm)High (pg to ng range)HighProvides definitive identity confirmation and characterization of impurities.[1]Ionization suppression can affect quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed molecular structure, connectivity, relative quantification of components.Atomic levelLow (mg range)LowUnambiguous structure elucidation and purity determination without a reference standard.[1]Complex spectra for larger molecules, lower sensitivity compared to MS.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of key functional groups.Functional group levelModerate (µg to mg)HighFast, non-destructive, and provides a molecular fingerprint.[1]Provides limited structural detail and is not easily quantifiable.[1]

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining accurate and reproducible characterization data. Below are standard methodologies for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify impurities. Reversed-phase HPLC (RP-HPLC) is the most common method.

Methodology:

  • System: An HPLC or UPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for its ability to separate compounds based on hydrophobicity.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: A linear gradient from 20% to 80% Mobile Phase B over 20 minutes is a suitable starting point. The gradient should be optimized based on the retention time of the compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance is monitored at 214 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of this compound and identify impurities.

Methodology:

  • System: An HPLC or UPLC system coupled to a mass spectrometer. Electrospray ionization (ESI) is a common ionization source for this type of molecule.[1]

  • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass determination.[1]

  • Mode: Positive ion mode is generally used for amine-containing compounds.[1]

  • Chromatography: The same HPLC conditions as described above can be used.

  • Data Analysis: The resulting mass spectrum is analyzed to find the [M+H]⁺, [M+Na]⁺, or other adduct ions. The experimentally measured mass is then compared to the theoretical mass of this compound (C25H51NO12, Molecular Weight: 557.67 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide detailed structural elucidation of this compound.

Methodology:

  • System: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons. Key signals include the characteristic peaks for the PEG chain (-O-CH₂-CH₂-), the Boc group (-C(CH₃)₃), the terminal hydroxyl group (-CH₂-OH), and the methylene (B1212753) group adjacent to the Boc-protected amine.[1][3]

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[1]

Expected ¹H NMR Chemical Shifts (in CDCl₃):

Assignment Chemical Shift (ppm) Multiplicity Integration
-C(CH ₃)₃ (Boc)~1.44s9H
-NH - (Boc)~5.0 (broad)s1H
-O-CH ₂-CH ₂-O- (PEG backbone)~3.64m32H
-CH ₂-NH-Boc~3.30q2H
-CH ₂-OH~3.70t2H
-OH Variable (broad)s1H
Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • System: An FTIR spectrometer.

  • Mode: Attenuated Total Reflectance (ATR) is a common and convenient sampling method.[1]

  • Data Analysis: The infrared spectrum is analyzed for characteristic absorption bands. For this compound, key peaks would include:

    • O-H stretch (from the terminal hydroxyl group): broad peak around 3400 cm⁻¹

    • N-H stretch (from the Boc-protected amine): around 3350 cm⁻¹

    • C-H stretch (from alkyl groups): around 2870 cm⁻¹

    • C=O stretch (from the Boc group): around 1690 cm⁻¹[1]

    • N-H bend (from the Boc-protected amine): around 1510 cm⁻¹[1]

    • C-O-C stretch (from the PEG backbone): strong peak around 1100 cm⁻¹[1]

Visualizing the Analytical Workflow

A systematic approach is essential for the comprehensive characterization of this compound. The following diagram illustrates a typical analytical workflow.

Analytical_Workflow Analytical Workflow for this compound Characterization cluster_0 Initial Characterization cluster_1 Purity and Identity Confirmation cluster_2 Data Analysis and Reporting Start This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structural Elucidation FTIR FTIR Spectroscopy Start->FTIR Functional Group ID HPLC HPLC-UV Start->HPLC Purity Check Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation FTIR->Structure_Confirmation LCMS LC-MS HPLC->LCMS Further Analysis of Impurities Purity_Assessment Purity Assessment HPLC->Purity_Assessment LCMS->Structure_Confirmation Molecular Weight COA Certificate of Analysis Structure_Confirmation->COA Purity_Assessment->COA

Caption: A typical analytical workflow for the characterization of this compound.

Logical Relationships in Method Selection

The choice of analytical methods is often hierarchical, with initial screening techniques followed by more detailed characterization methods.

Method_Selection Logical Flow for Method Selection cluster_primary Primary Analysis cluster_secondary Secondary Analysis cluster_tertiary In-depth Structural Confirmation Primary_Analysis Identity and Major Components NMR_Primary ¹H NMR Primary_Analysis->NMR_Primary FTIR_Primary FTIR Primary_Analysis->FTIR_Primary Secondary_Analysis Purity and Impurity Profiling NMR_Primary->Secondary_Analysis Structure Suggests Purity Check HPLC_Secondary HPLC-UV Secondary_Analysis->HPLC_Secondary Tertiary_Analysis Detailed Structure Secondary_Analysis->Tertiary_Analysis Ambiguous Structure LCMS_Secondary LC-MS HPLC_Secondary->LCMS_Secondary Impurity ID Needed NMR_Tertiary ¹³C NMR & 2D NMR Tertiary_Analysis->NMR_Tertiary

Caption: Logical flow for selecting analytical methods for this compound.

References

A Comparative Guide to Validating the Purity of Synthesized Hydroxy-PEG9-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of building blocks like Hydroxy-PEG9-Boc is critical for the successful synthesis of complex molecules and the reliability of experimental outcomes. This guide provides an objective comparison of key analytical techniques for validating the purity of synthesized this compound, complete with experimental protocols and supporting data to aid in the selection of the most appropriate validation strategy.

The validation of this compound purity is essential to identify and quantify potential impurities that can arise during synthesis. Common impurities include PEG oligomers of varying lengths (PEG8, PEG10, etc.), diol impurities (HO-PEG9-OH), and byproducts from the introduction or cleavage of the tert-butyloxycarbonyl (Boc) protecting group. A multi-pronged analytical approach, leveraging orthogonal techniques, is recommended for a comprehensive purity assessment.[1]

Comparison of Analytical Techniques

The primary methods for analyzing the purity of this compound are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and limitations in terms of resolution, sensitivity, and the nature of the information it provides.

TechniquePrincipleKey Advantages for this compound AnalysisDisadvantagesTypical Purity Specification & Detection Limits
RP-HPLC with ELSD/CAD Separation based on hydrophobicity.- High resolution for separating PEG oligomers of different lengths.- Effective for quantifying non-UV active compounds.[2][3]- Requires non-UV detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) as the analyte lacks a strong chromophore.[2][4]- Purity: >95% - Limit of Detection (LOD) for PEGylation reagents can be <10 ng on column with charged aerosol detection.[2]
LC-MS Combines HPLC separation with mass detection.- Provides molecular weight confirmation of the main product and impurities.[5]- Highly sensitive for identifying trace-level impurities.- Quantification can be more complex than with other detectors.- Sensitivity for aliphatic alcohols can be limited without derivatization.[6]- Purity: >98% - LOD for PEG can be as low as 4 pg with specialized nano-LC-MS setups.[7]
Quantitative NMR (qNMR) Measures the ratio of analyte signals to a certified internal standard.- Provides structural confirmation and absolute quantification without a specific reference standard for the analyte.[1]- Can identify and quantify impurities with distinct NMR signals.[8][9]- Lower sensitivity for trace impurities compared to chromatographic methods.[6]- Signal overlap can complicate quantification of structurally similar impurities.[10]- Purity: ≥95% - LOD for PEG in biological fluids is around 10 µg/mL.[11]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible purity data.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To separate and quantify this compound from its oligomers and other impurities.

Instrumentation and Materials:

  • HPLC system with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[4]

  • Mobile Phase A: Water with 0.1% formic acid.[4]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]

  • This compound sample.

  • High-purity water and acetonitrile.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a concentration of 1-5 mg/mL.[4] Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

    • Gradient Elution: A linear gradient from 20% to 80% Mobile Phase B over 20 minutes is a suitable starting point and should be optimized.

  • Detector Settings (CAD):

    • Evaporation Temperature: 35°C.[4]

    • Follow the manufacturer's recommendations for other settings.

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of this compound and identify impurities based on their mass-to-charge ratio.

Instrumentation and Materials:

  • LC-MS system with an Electrospray Ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • This compound sample.

  • High-purity water and acetonitrile.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 0.1 mg/mL) in a mixture of Mobile Phase A and B.

  • Chromatographic Conditions: Use similar gradient conditions as the RP-HPLC method, but with a flow rate adjusted for the smaller column diameter (e.g., 0.3 mL/min).

  • Mass Spectrometer Settings (ESI):

    • Ionization Mode: Positive.

    • Scan Range: m/z 100-2000.

    • Optimize other parameters such as capillary voltage, cone voltage, and source temperature according to the instrument manufacturer's guidelines.

  • Data Analysis: Extract the mass spectra for the main peak and any impurity peaks. Compare the observed molecular weights with the expected theoretical masses.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound and provide structural confirmation.

Instrumentation and Materials:

  • NMR spectrometer (400 MHz or higher).[1]

  • Certified internal standard (e.g., maleic acid).

  • Deuterated solvent (e.g., DMSO-d6).[9]

  • This compound sample.

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard into an NMR tube.[1] Dissolve the mixture in a known volume of the deuterated solvent.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay to ensure full relaxation of all relevant protons.

  • Data Analysis:

    • Integrate the characteristic signals for this compound (e.g., protons of the Boc group at ~1.39 ppm and the methylene (B1212753) protons adjacent to the hydroxyl group at ~3.5 ppm) and the internal standard.

    • Calculate the purity based on the integral ratios, known weights, and molecular weights of the analyte and the internal standard.

Visualizing the Validation Workflow

A systematic workflow ensures a thorough and reliable assessment of purity. The following diagrams illustrate the logical flow of the validation process.

Purity_Validation_Workflow cluster_initial Initial Analysis cluster_primary Primary Quantitative Analysis cluster_confirmatory Confirmatory & Structural Analysis cluster_final Final Assessment Synthesized_Product Synthesized This compound Initial_Screen Initial Purity Screen (e.g., TLC, crude NMR) Synthesized_Product->Initial_Screen RP_HPLC RP-HPLC with ELSD/CAD Initial_Screen->RP_HPLC Purity & Impurity Profile qNMR Quantitative NMR (qNMR) Initial_Screen->qNMR Absolute Purity LC_MS LC-MS RP_HPLC->LC_MS Impurity Identification 1H_13C_NMR 1H & 13C NMR Spectroscopy qNMR->1H_13C_NMR Structural Confirmation Final_Report Certificate of Analysis (Purity >95%) LC_MS->Final_Report 1H_13C_NMR->Final_Report

Caption: Workflow for the purity validation of this compound.

Analytical_Technique_Relationship Purity_Validation Purity Validation of This compound Separation Separation-Based (Chromatography) Purity_Validation->Separation Structure Structure-Based (Spectroscopy) Purity_Validation->Structure RP_HPLC RP-HPLC (Quantitative) Separation->RP_HPLC LC_MS LC-MS (Qualitative/Quantitative) Separation->LC_MS NMR NMR (Structural/Quantitative) Structure->NMR RP_HPLC->LC_MS Orthogonal Confirmation RP_HPLC->NMR Orthogonal Confirmation

Caption: Logical relationship of analytical methods for purity validation.

References

A Comparative Guide to Hydroxy-PEG9-Boc and Other PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), has underscored the critical role of linker technology. Polyethylene glycol (PEG) linkers have emerged as a cornerstone in the design of these complex biomolecules, offering a means to modulate their physicochemical and pharmacokinetic properties. Among the diverse array of PEG linkers, Hydroxy-PEG9-Boc presents a unique combination of a defined, mid-length hydrophilic spacer with a versatile Boc-protected amine for sequential synthesis.

This guide provides an objective comparison of this compound with other commonly used PEG linkers of varying lengths. We will delve into their impact on key performance metrics, supported by experimental data, and provide detailed experimental protocols for their evaluation.

The Strategic Importance of PEG Linker Selection

PEG linkers are not merely inert spacers; they are functional components that significantly influence the solubility, stability, and in vivo behavior of bioconjugates. The length of the PEG chain is a critical parameter that can be fine-tuned to optimize therapeutic efficacy.[1] Hydrophilic PEG linkers can mitigate the aggregation often caused by hydrophobic drug payloads, potentially allowing for higher drug-to-antibody ratios (DARs) in ADCs without compromising stability.[2] In PROTACs, the linker's length and flexibility are paramount for the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase, which is essential for inducing protein degradation.

The this compound linker offers a balance of properties. The nine repeating ethylene (B1197577) glycol units provide substantial hydrophilicity, while the terminal hydroxyl and Boc-protected amine groups allow for versatile and controlled conjugation strategies. The Boc protecting group is stable under a wide range of conditions but can be readily removed under acidic conditions to reveal a primary amine for subsequent coupling reactions.[3]

Quantitative Comparison of PEG Linker Performance

The selection of a PEG linker necessitates a careful consideration of the trade-offs between various performance parameters. The following tables summarize the impact of PEG linker length on key attributes of bioconjugates, compiled from various studies. While a direct head-to-head comparison of this compound with a full range of other PEG linkers under identical experimental conditions is not extensively available in the literature, the presented data illustrates the established trends that inform rational linker design.

Table 1: Impact of PEG Linker Length on Physicochemical and In Vitro Properties of ADCs

ParameterShort PEG Linkers (e.g., PEG2, PEG4)Mid-Length PEG Linkers (e.g., PEG8, PEG9, PEG12)Long PEG Linkers (e.g., PEG24 and longer)
Hydrophilicity Moderate increaseSignificant increaseHigh increase
Solubility of Conjugate Improved, especially for hydrophobic payloadsSubstantially improved, often preventing aggregation at higher DARsMaximally improved, suitable for highly hydrophobic payloads
In Vitro Cytotoxicity (IC50) Generally maintains high potencyOften represents a balance between improved properties and retained potency. May show a slight decrease in potency compared to shorter linkers.Can exhibit a more significant reduction in cytotoxicity.[1]
Plasma Stability Generally stable, but can be influenced by conjugation chemistryHigh stability, with the PEG chain providing a protective hydrophilic shieldHigh stability
Aggregation Propensity Higher risk of aggregation with hydrophobic payloads and high DARsReduced aggregation, enabling higher DARsLowest aggregation propensity

Table 2: Impact of PEG Linker Length on In Vivo Pharmacokinetic (PK) Parameters of ADCs

PK ParameterShort PEG Linkers (e.g., PEG2, PEG4)Mid-Length PEG Linkers (e.g., PEG8, PEG9, PEG12)Long PEG Linkers (e.g., PEG24 and longer)
Clearance Faster clearance[4]Slower clearance, often reaching a plateau of PK improvement around PEG8-PEG12[1]Slowest clearance
Half-life (t½) Shorter half-lifeLonger half-lifeSignificantly prolonged half-life
Area Under the Curve (AUC) Lower exposureIncreased exposureHighest exposure
In Vivo Efficacy Can be limited by rapid clearanceOften shows a significant improvement in in vivo efficacyCan lead to the highest in vivo efficacy, but may be offset by reduced in vitro potency

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the comparative evaluation of different PEG linkers. Below are methodologies for key experiments cited in the comparison of bioconjugates.

Protocol 1: Synthesis and Characterization of an Antibody-Drug Conjugate

Objective: To synthesize and characterize an ADC using a this compound linker (as part of a larger drug-linker construct) and determine its drug-to-antibody ratio (DAR).

Materials:

  • Monoclonal antibody (mAb)

  • Reducing agent (e.g., tris(2-carboxyethyl)phosphine, TCEP)

  • Drug-linker construct (e.g., Maleimide-PEG9-Payload, synthesized from this compound)

  • Conjugation buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4, with 5 mM EDTA)

  • Quenching agent (e.g., N-acetylcysteine)

  • Hydrophobic Interaction Chromatography (HIC) HPLC system with a suitable column (e.g., TSKgel Butyl-NPR)[5]

  • Mobile Phase A for HIC: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0[5]

  • Mobile Phase B for HIC: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol[5]

Procedure:

  • Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb by incubating with a 5-10 fold molar excess of TCEP at 37°C for 1-2 hours.

  • Drug-Linker Conjugation: Add the maleimide-activated drug-linker construct (dissolved in a co-solvent like DMSO) to the reduced antibody solution at a molar excess determined by the desired DAR. Incubate at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quenching: Stop the conjugation reaction by adding an excess of a quenching agent like N-acetylcysteine to cap any unreacted maleimide (B117702) groups.

  • Purification: Purify the resulting ADC from unconjugated drug-linker and other impurities using Size Exclusion Chromatography (SEC).

  • DAR Determination by HIC-HPLC:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the purified ADC sample.

    • Elute the different drug-loaded species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20 minutes.[5]

    • Monitor the elution profile at 280 nm.

    • Integrate the peak areas corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of that species) / Σ(% Peak Area of all species)[6]

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To determine and compare the cytotoxic potential of ADCs constructed with different PEG linkers.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • ADCs with different PEG linkers

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • 96-well microplates

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs in complete cell culture medium. Add the diluted ADCs to the cells and incubate for a defined period (e.g., 72-96 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate as required.

  • Data Analysis:

    • Measure the luminescence or absorbance using a plate reader.

    • Plot the cell viability (as a percentage of the untreated control) against the logarithm of the ADC concentration.

    • Determine the IC50 value (the concentration of ADC that inhibits 50% of cell growth) from the resulting dose-response curve using a suitable software.

Protocol 3: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

Materials:

  • ADC sample

  • Plasma from relevant species (e.g., human, mouse)

  • Incubator at 37°C

  • ELISA plates and reagents for total antibody quantification

  • LC-MS/MS system for free payload quantification

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).[7]

  • Quantification of Total Antibody: Measure the concentration of total antibody at each time point using a validated ELISA method.

  • Quantification of Free Payload: Precipitate the plasma proteins and analyze the supernatant to quantify the amount of released payload using a validated LC-MS/MS method.[7][8]

  • Data Analysis: Plot the concentration of total antibody and free payload over time to determine the stability of the ADC and the rate of drug deconjugation.

Visualizing the Mechanisms

To further elucidate the concepts discussed, the following diagrams illustrate key processes in which PEG linkers play a crucial role.

ADC_Synthesis_Workflow mAb Monoclonal Antibody (mAb) reduction Reduction of Disulfides (e.g., TCEP) mAb->reduction activated_mAb Activated mAb (with free thiols) reduction->activated_mAb conjugation Thiol-Maleimide Conjugation activated_mAb->conjugation drug_linker Drug-Linker Construct (e.g., Maleimide-PEG9-Payload) drug_linker->conjugation raw_adc Crude ADC Mixture conjugation->raw_adc purification Purification (e.g., SEC) raw_adc->purification purified_adc Purified ADC purification->purified_adc characterization Characterization purified_adc->characterization dar DAR Determination (HIC-HPLC) characterization->dar stability Stability Assays characterization->stability potency Potency Assays (in vitro) characterization->potency ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding 1 Antigen Tumor Antigen Antigen->Binding Internalization Endocytosis Binding->Internalization 2 Endosome Early Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3 Degradation Antibody Degradation & Linker Cleavage Lysosome->Degradation 4 Payload_Release Payload Release Degradation->Payload_Release 5 Target_Interaction Interaction with Intracellular Target (e.g., Tubulin, DNA) Payload_Release->Target_Interaction 6 Apoptosis Cell Death (Apoptosis) Target_Interaction->Apoptosis 7 PROTAC_Ternary_Complex POI Target Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PROTAC PROTAC Molecule PROTAC->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proximity-induced Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation

References

The Hydrophilic Touch vs. The Lipophilic Push: A Comparative Guide to Hydroxy-PEG9-Boc and Alkyl Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge where the linker—the bridge between the target protein and the E3 ligase—plays a pivotal role in determining the molecule's success. This guide provides an objective, data-driven comparison of two commonly employed linker classes: hydrophilic polyethylene (B3416737) glycol (PEG) linkers, specifically exemplified by Hydroxy-PEG9-Boc, and lipophilic alkyl linkers. Understanding the distinct physicochemical properties and their impact on biological performance is crucial for the rational design of potent and effective protein degraders.

The fundamental role of the linker is to connect a warhead that binds to a protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex and subsequent degradation of the target protein.[1][2] The composition and length of this linker profoundly influence a PROTAC's solubility, cell permeability, metabolic stability, and the efficiency of ternary complex formation.[1][3]

At a Glance: Key Differences Between PEG and Alkyl Linkers

FeatureThis compound (PEG Linker)Alkyl Linker
Composition Repeating ethylene (B1197577) glycol units with a terminal Boc-protected hydroxyl group.Saturated or unsaturated hydrocarbon chains.[2]
Primary Physicochemical Property Hydrophilic.[2]Lipophilic (Hydrophobic).[2]
Impact on Solubility Generally increases aqueous solubility of the PROTAC molecule.[2][4]Tends to decrease aqueous solubility.[2]
Impact on Cell Permeability Can present a challenge to passive diffusion across cell membranes, though this can be modulated by linker length and conformation.[5][6]Generally improves passive cell membrane permeability.[6]
Metabolic Stability Ether linkages can be susceptible to oxidative metabolism.[1]Generally more metabolically stable, though can be hydroxylated.
Conformation Flexible, with a tendency to adopt folded conformations that can shield polar surface area.Flexible, with a higher proportion of elongated conformations.

The PROTAC Signaling Pathway

The mechanism of action for a PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).

PROTAC_Pathway cluster_cell Cell PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Recycled Ternary->E3 Recycled PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Figure 1: PROTAC Mechanism of Action.

Quantitative Comparison of PROTAC Performance

The efficacy of a PROTAC is determined by several key parameters, including its ability to degrade the target protein (measured by DC50 and Dmax) and its ability to cross the cell membrane to reach its target (permeability). The following tables summarize data from various studies to illustrate the impact of linker composition.

Table 1: In Vitro Degradation of Target Proteins
Target ProteinE3 LigaseLinker TypeLinker CompositionDC50 (nM)Dmax (%)
BRD4 VHLPEGPEG515>98
BRD4 VHLPEGPEG35585
TBK1 VHLAlkyl/Ether Mix21-atom396
TBK1 VHLAlkyl/Ether Mix<12-atomInactiveN/A
BTK CRBNPEG-basedVaried lengths1-40>85
CRBN (Homo-PROTAC) CRBNAlkyl9-atom alkyl chainWeak DegradationN/A
CRBN (Homo-PROTAC) CRBNPEG3 PEG unitsStrong DegradationN/A

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.[1][7]

Table 2: Cellular Permeability of PROTACs
Target ProteinE3 LigaseLinker TypePermeability (Papp, 10⁻⁶ cm/s)
Androgen Receptor CereblonPEG1.7 (High Efflux)
Androgen Receptor VHLAlkyl0.35 (Low Efflux)
ERK5 VHLFlexible AliphaticHigh
ERK5 VHLEthylene Glycol-basedLow

Papp (Apparent Permeability Coefficient) is a measure of passive diffusion. A higher value indicates better permeability. Data compiled from multiple studies.[5][8][9]

Impact of Linker on PROTAC Properties

Solubility

The incorporation of hydrophilic PEG linkers is a well-established strategy to enhance the aqueous solubility of PROTACs.[2][4] This is particularly important as many warheads and E3 ligase ligands are hydrophobic, and the resulting large PROTAC molecule can have poor solubility, hindering its development. In contrast, alkyl linkers, being lipophilic, can decrease the overall solubility of the PROTAC.[2]

Cell Permeability

A critical hurdle for PROTACs is their ability to cross the cell membrane to engage with their intracellular targets. Due to their high molecular weight, this often relies on passive diffusion. Lipophilic alkyl linkers generally enhance cell permeability by reducing the polar surface area of the PROTAC.[6] While PEG linkers are hydrophilic, they can adopt folded conformations in a nonpolar environment, which may shield their polar surface area and facilitate membrane traversal.[5] However, excessive PEGylation can also hinder permeability. The optimal balance between hydrophilicity for solubility and lipophilicity for permeability is a key consideration in linker design.

Ternary Complex Formation

The linker's length and flexibility are critical for the productive formation of the POI-PROTAC-E3 ligase ternary complex.[1] A linker that is too short may cause steric hindrance, preventing the two proteins from binding simultaneously. Conversely, a linker that is too long might lead to an unstable and unproductive complex.[1] Both PEG and alkyl linkers offer flexibility, which can be advantageous. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must often be determined empirically.[7]

Experimental Protocols

Western Blotting for Protein Degradation Analysis

This is a standard method to quantify the degradation of the target protein.

1. Cell Treatment:

  • Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Treat cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

3. Protein Quantification:

  • Determine the protein concentration of each cell lysate using a BCA protein assay.

4. SDS-PAGE and Immunoblotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with a primary antibody specific for the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

5. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

  • Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[10]

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting (Antibodies) E->F G Detection (ECL) F->G H Data Analysis (DC50, Dmax) G->H

Figure 2: Western Blotting Workflow.
Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay to predict passive membrane permeability.[11]

1. Plate Preparation:

  • A 96-well filter plate with a PVDF membrane is coated with a lipid solution (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane.[12]

  • The acceptor plate is filled with buffer.

2. Assay Procedure:

  • The PROTAC compound is added to the donor wells of the filter plate.

  • The filter plate is placed on top of the acceptor plate.

  • The assembly is incubated for a set period (e.g., 5-18 hours).[13][14]

3. Quantification:

  • The concentration of the PROTAC in both the donor and acceptor wells is measured using LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated.[11]

PAMPA_Workflow cluster_setup Assay Setup cluster_run Incubation cluster_analysis Analysis A Coat Filter Plate with Lipid C Add PROTAC to Donor Plate A->C B Add Buffer to Acceptor Plate D Assemble Donor and Acceptor Plates B->D C->D E Incubate D->E F Quantify PROTAC in Donor and Acceptor Wells (LC-MS/MS) E->F G Calculate Apparent Permeability (Papp) F->G

Figure 3: PAMPA Experimental Workflow.

Conclusion

The choice between a this compound and an alkyl linker in PROTAC design is not straightforward and involves a trade-off between solubility and permeability.

  • This compound (and PEG linkers in general) are advantageous for improving the solubility of otherwise poorly soluble PROTACs, which is a common challenge. Their flexibility can be beneficial for ternary complex formation, but their hydrophilicity may limit cell permeability.

  • Alkyl linkers are a valuable tool for enhancing the cell permeability of PROTACs, a critical factor for their biological activity. However, this comes at the cost of potentially reduced solubility.

Ultimately, the optimal linker is context-dependent, relying on the specific properties of the warhead and E3 ligase ligand, as well as the target protein. A successful PROTAC design strategy often involves synthesizing and evaluating a library of linkers with varying compositions and lengths to empirically determine the best performer for a given system. The continuous development of novel linker chemistries promises to provide more sophisticated tools to fine-tune the properties of these powerful therapeutic agents.

References

A Comparative Guide to Validating PROTAC Ternary Complex Formation: Featuring Hydroxy-PEG9-Boc as a Linker Component

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key methodologies for validating the formation of a stable ternary complex—a critical step in the mechanism of action for Proteolysis Targeting Chimeras (PROTACs). We will delve into the experimental techniques used to characterize these complexes and discuss the influence of linker chemistry, with Hydroxy-PEG9-Boc presented as a representative polyethylene (B3416737) glycol (PEG)-based linker.

The Central Role of the Ternary Complex

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1][2][3] They achieve this by simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex.[2][] The stability and conformation of this complex are paramount for efficient ubiquitination of the POI and its subsequent degradation by the proteasome.[] Therefore, robust validation and characterization of the ternary complex are essential for the rational design and optimization of effective PROTACs.[1][5]

Visualizing the PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The PROTAC signaling pathway, from ternary complex formation to target protein degradation.

Comparing Biophysical Assays for Ternary Complex Validation

Several biophysical techniques are employed to confirm and quantify the formation of the PROTAC-induced ternary complex. Each method offers unique advantages and disadvantages in terms of the data provided, throughput, and material requirements.[6][7]

Assay Principle Key Parameters Measured Advantages Limitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.KD (dissociation constant), kon (association rate), koff (dissociation rate)Real-time kinetics, high sensitivity, label-free.[1][6][7]Requires immobilization of one binding partner, potential for mass transport limitations.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a titrant to a sample in a reaction cell.KD, ΔH (enthalpy change), ΔS (entropy change), stoichiometry (n)Gold standard for thermodynamics, label-free, solution-based.[6][7]High sample consumption, lower throughput, sensitive to buffer mismatches.[7]
Biolayer Interferometry (BLI) Measures changes in the interference pattern of white light reflected from a biosensor tip upon molecular binding.KD, kon, koffReal-time kinetics, high throughput, dip-and-read format.[6][7]Generally lower sensitivity than SPR, requires immobilization.
Förster Resonance Energy Transfer (FRET) Measures the energy transfer between two fluorescent molecules (donor and acceptor) when in close proximity.Proximity of labeled proteinsHomogeneous assay, suitable for high-throughput screening.Requires labeling of proteins, potential for steric hindrance from labels.
AlphaLISA A bead-based immunoassay where binding of donor and acceptor beads in proximity generates a chemiluminescent signal.Ternary complex formation (qualitative/semi-quantitative)High sensitivity, homogeneous, high throughput.Requires specific antibodies or tagged proteins, potential for false positives/negatives.

The Role of the Linker: A Focus on PEG-Based Linkers like this compound

The linker component of a PROTAC is not merely a spacer but plays a crucial role in the stability and conformation of the ternary complex.[2] Linker length, composition, and attachment points can significantly impact the efficacy of the PROTAC.[2][8]

This compound is a monodispersed PEG-based linker that can be incorporated into PROTAC synthesis.[9][10][11] The Boc-protected amine allows for subsequent conjugation to either the E3 ligase ligand or the POI warhead.

Linker Type Key Characteristics Potential Advantages Potential Disadvantages
PEG-Based (e.g., this compound) Hydrophilic, flexible, defined length.[8]Improved solubility and cell permeability, reduced non-specific binding.Can sometimes lead to weaker degradation compared to alkyl chains.[2]
Alkyl Chains Hydrophobic, flexible.Synthetically straightforward, can be highly effective.May decrease solubility, potentially leading to aggregation.
Rigid/Constrained Often contain cyclic or aromatic moieties.Can pre-organize the PROTAC for optimal binding, potentially increasing potency and selectivity.More synthetically challenging, may not be optimal for all target/E3 ligase pairs.

While direct comparative data for this compound in a specific PROTAC system is proprietary to individual research efforts, the general properties of PEG linkers suggest their utility in optimizing the physicochemical properties of a PROTAC. For instance, a study on homo-PROTACs for CRBN degradation found that a short 8-atom PEG linker was optimal.[8] Conversely, for other systems, longer PEG chains have proven more effective.[8] This highlights the empirical nature of linker optimization for each specific POI and E3 ligase pair.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable data. Below are generalized protocols for key biophysical assays.

Surface Plasmon Resonance (SPR) Workflow

SPR_Workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis A Immobilize E3 Ligase on Sensor Chip C Inject POI alone (Binary Control) A->C D Inject POI + PROTAC (Ternary Formation) A->D B Prepare POI and PROTAC (Analyte Solutions) B->C B->D E Dissociation Phase C->E D->E F Generate Sensorgrams E->F G Fit Data to Binding Model (e.g., 1:1 Langmuir) F->G H Determine kon, koff, KD G->H

References

Comparative Analysis of Mass Spectrometry Techniques for Hydroxy-PEG9-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

The characterization of PEGylated molecules, such as Hydroxy-PEG9-Boc, is critical in drug development and bioconjugation to ensure product identity, purity, and stability. Mass spectrometry (MS) stands as a primary analytical tool for this purpose. This guide provides a comparative overview of common MS-based techniques for the analysis of this compound, supported by representative experimental data and detailed protocols.

Comparison of Mass Spectrometry Ionization and Analyzer Techniques

The choice of ionization source and mass analyzer significantly impacts the quality of data obtained for PEGylated compounds. Electrospray Ionization (ESI) is the most common method for such molecules, as it is a soft ionization technique that minimizes in-source fragmentation. High-resolution mass analyzers like Time-of-Flight (TOF) and Orbitrap are preferred for their ability to resolve the complex isotopic patterns and adducts characteristic of PEGs.

Technique Ionization Source Mass Analyzer Resolution Mass Accuracy Key Advantages for this compound Limitations
ESI-QTOF Electrospray (ESI)Quadrupole Time-of-FlightHigh (>10,000)< 5 ppmGood sensitivity, fast scan speed, suitable for LC-MS coupling, and robust MS/MS fragmentation.ESI can produce multiply charged ions and various adducts, complicating spectra.[1][2]
ESI-Orbitrap Electrospray (ESI)OrbitrapVery High (>60,000)< 2 ppmExcellent mass accuracy and resolution, ideal for resolving complex isotopic patterns and confident formula determination.[3]Slower scan speed compared to QTOF, potentially higher cost.
MALDI-TOF Matrix-Assisted Laser Desorption/IonizationTime-of-FlightModerate to High< 10 ppmPrimarily produces singly charged ions, leading to simpler spectra.[1][4] Good for higher mass polymers.Potential for in-source decay and matrix-related interferences.[2] Less amenable to direct coupling with liquid chromatography.

Expected Mass Spectrometry Data

Accurate mass measurement is fundamental for confirming the synthesis of this compound. The molecule's monoisotopic mass is 514.3090 Da. Due to the nature of ESI, the molecule is typically observed as various adducts.

Table 1: Theoretical m/z of Common Adducts for this compound
Adduct Ion Formula Charge (z) Theoretical Monoisotopic m/z
[M+H]⁺C₂₃H₄₇O₁₂⁺1515.3168
[M+NH₄]⁺C₂₃H₅₀NO₁₂⁺1532.3433
[M+Na]⁺C₂₃H₄₆NaO₁₂⁺1537.2984
[M+K]⁺C₂₃H₄₆KO₁₂⁺1553.2723
Table 2: Major Predicted MS/MS Fragments of the [M+H]⁺ Precursor Ion

Tandem mass spectrometry (MS/MS) is used to confirm the structure by fragmentation. The fragmentation of PEG chains typically occurs via cleavage of the C-O or C-C bonds of the ethylene (B1197577) glycol units, resulting in a characteristic neutral loss of 44.0262 Da (C₂H₄O). The Boc protecting group is also prone to fragmentation.

Fragment Ion m/z Proposed Formula Description of Neutral Loss
459.2541C₂₀H₃₉O₁₀⁺Loss of isobutylene (B52900) and CO₂ from Boc group (C₅H₈O₂)
415.2643C₁₉H₃₉O₈⁺Loss of Boc group (C₅H₉O₂)
397.2538C₁₉H₃₇O₇⁺Loss of Boc group and H₂O
471.2851C₂₁H₄₃O₁₁⁺Loss of one ethylene glycol unit (C₂H₄O)
427.2589C₁₉H₃₉O₁₀⁺Loss of two ethylene glycol units (2 x C₂H₄O)
57.0704C₄H₉⁺tert-butyl cation from Boc group[5]

Experimental Workflow and Protocols

General Mass Spectrometry Analysis Workflow

The process for analyzing this compound involves sample preparation, introduction into the mass spectrometer, ionization, and subsequent analysis of the generated data.

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing A Dissolve Sample (e.g., in ACN/H₂O) B Dilute to Final Conc. (e.g., 1-10 µg/mL) A->B C Direct Infusion / LC Injection B->C D Ionization (ESI+) C->D E MS1 Full Scan (Survey Scan) D->E F Precursor Ion Selection (e.g., m/z 537.3) E->F G Fragmentation (CID/HCD) F->G H MS2 Scan (Product Ion Scan) G->H I Data Analysis (Mass Accuracy, Fragmentation) H->I

Caption: General workflow for MS analysis of this compound.

Protocol: ESI-MS Analysis via Direct Infusion

This protocol outlines a standard procedure for analyzing the conjugate using a high-resolution mass spectrometer like a Q-TOF or Orbitrap.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile (B52724) (ACN) and ultrapure water.

    • Vortex the solution until the sample is fully dissolved.

    • Perform a serial dilution to a final concentration of 5 µg/mL using the same solvent mixture. To enhance ionization and promote sodium adduct formation, 1 mM sodium acetate (B1210297) can be added to the final solution.

  • Instrumentation and Infusion:

    • Set up the mass spectrometer for positive ion mode electrospray ionization (ESI+).

    • Calibrate the instrument according to the manufacturer's guidelines to ensure high mass accuracy.

    • Infuse the sample directly into the source using a syringe pump at a flow rate of 5-10 µL/min.

  • MS1 (Full Scan) Acquisition Parameters:

    • Scan Range: m/z 150 - 1000

    • Capillary Voltage: 3.5 - 4.0 kV

    • Cone/Fragmentor Voltage: 30 V (A low voltage is used to minimize in-source fragmentation).[6]

    • Source Temperature: 120 °C

    • Desolvation Gas (N₂) Flow: 600 L/hr

    • Desolvation Temperature: 350 °C

  • MS2 (Tandem MS) Acquisition Parameters:

    • Enable data-dependent acquisition (DDA) to trigger MS/MS scans on the most abundant precursor ions.

    • Precursor Ions: Set an inclusion list for the expected adducts (e.g., m/z 515.3, 532.3, 537.3, 553.3).

    • Isolation Window: 1.0 - 1.5 Da

    • Collision Energy (CID): Use a stepped or ramped collision energy (e.g., 15-40 eV) to generate a rich fragmentation spectrum.

    • Data Analysis: Analyze the acquired spectra to confirm the accurate mass of the precursor ions and match the observed fragment ions against the theoretical fragmentation pattern.

Structural Fragmentation Pathway

The fragmentation of the Boc-protected PEG conjugate follows predictable pathways, which are useful for structural confirmation. The primary fragmentation events include the loss of the Boc group and the sequential loss of ethylene glycol units.

G M [M+H]⁺ m/z 515.3 F1 Fragment m/z 415.3 M->F1 - C₅H₈O₂ (Boc Group) F2 Fragment m/z 471.3 M->F2 - C₂H₄O (PEG unit) F3 Fragment m/z 371.2 F2->F3 - C₂H₄O (PEG unit)

Caption: Key fragmentation pathways for the [M+H]⁺ ion of this compound.

References

A Comparative Guide to Structure Confirmation of Hydroxy-PEG9-Boc: NMR Spectroscopy and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of Hydroxy-PEG9-Boc, a heterobifunctional polyethylene (B3416737) glycol (PEG) derivative crucial in bioconjugation and drug delivery. We focus on Nuclear Magnetic Resonance (NMR) spectroscopy as the primary method for structural elucidation and provide a comparative analysis with alternative techniques such as Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC). This guide includes supporting data, detailed experimental protocols, and visualizations to aid researchers in selecting the most appropriate methods for their analytical needs.

Introduction to this compound

This compound is a valuable linker molecule featuring a hydroxyl (-OH) group at one terminus and a Boc-protected amine (-NHBoc) at the other, connected by a nine-unit polyethylene glycol chain. This structure allows for sequential and controlled conjugation to biomolecules. Accurate structural confirmation is paramount to ensure the quality and reliability of subsequent applications.

Primary Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the complete structural verification of this compound.

Expected ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the expected chemical shifts for the distinct protons and carbons in this compound, based on data from similar PEG derivatives.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Boc group: -(C(CH₃)₃)~1.44Singlet9H
PEG backbone: -O-CH₂-CH₂-O-~3.64Broad Singlet~32H
PEG end-group: -CH₂-OH~3.60Triplet2H
PEG end-group: -CH₂-NHBoc~3.51Triplet2H
Amine proton: -NH-Boc~4.9 (exchangeable)Broad Singlet1H
Hydroxyl proton: -OH (exchangeable)VariableBroad Singlet1H

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

CarbonsChemical Shift (δ, ppm)
Boc group: -C(CH₃)₃~28.7
Boc group: -C(CH₃)₃~79.5
Boc group: -C=O~156.1
PEG backbone: -O-CH₂-CH₂-O-~70.5
PEG end-group: -CH₂-OH~61.7
PEG end-group: -CH₂-NHBoc~70.2
PEG end-group: -CH₂-NHBoc~40.5

Alternative Structural Confirmation Methods

While NMR provides detailed structural information, other techniques offer complementary data, particularly regarding molecular weight and purity.

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides a precise mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight.

Table 3: Comparison of Mass Spectrometry Techniques

TechniquePrincipleAdvantagesDisadvantages
MALDI-TOF Soft ionization from a matrixHigh mass range, tolerant to saltsMatrix interference, potential for fragmentation
ESI-MS Soft ionization from a sprayCan be coupled with HPLC, good for polar moleculesCan form multiple-charge ions, complicating spectra

For this compound (C₂₃H₄₇NO₁₁), the expected monoisotopic mass is approximately 513.3149 g/mol . MS analysis should confirm this mass with high accuracy.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly Size-Exclusion Chromatography (SEC), is used to assess the purity and heterogeneity of PEG compounds.

Table 4: HPLC for Purity Assessment

TechniquePrincipleInformation Provided
SEC-HPLC Separation based on hydrodynamic volumePurity, presence of aggregates or fragments

Experimental Protocols

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher spectrometer.

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Pay attention to the broad PEG backbone signal and the distinct signals of the terminal groups.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Reference the spectra to the residual solvent peak.

    • Integrate the ¹H NMR signals to confirm the relative number of protons in each environment.

    • Assign the peaks in both ¹H and ¹³C spectra based on the expected chemical shifts and correlation experiments (e.g., COSY, HSQC) if necessary.

Mass Spectrometry (MALDI-TOF) Protocol
  • Matrix Selection: Choose a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA).

  • Sample Preparation: Mix the sample solution with the matrix solution in a 1:1 ratio.

  • Spotting: Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to dry.

  • Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the [M+H]⁺ or [M+Na]⁺ peak corresponding to the molecular weight of this compound.

HPLC (SEC) Protocol
  • Column: Use a size-exclusion column suitable for the molecular weight range of the PEG derivative.

  • Mobile Phase: An aqueous buffer, such as phosphate-buffered saline (PBS), is typically used.

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is common.

  • Detection: A refractive index (RI) detector is often used for PEG analysis due to the lack of a strong UV chromophore.

  • Sample Preparation: Dissolve the sample in the mobile phase at a known concentration.

  • Injection and Analysis: Inject a small volume (e.g., 20 µL) and monitor the elution profile. A single, sharp peak is indicative of a pure compound.

Workflow and Data Interpretation

structure_confirmation_workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_data Data Interpretation cluster_confirmation Confirmation Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR MS Mass Spectrometry (MALDI-TOF or ESI-MS) Synthesis->MS HPLC HPLC (SEC) Synthesis->HPLC NMR_data Chemical Shifts, Integration, Coupling Constants NMR->NMR_data MS_data Molecular Weight (m/z) MS->MS_data HPLC_data Purity and Heterogeneity HPLC->HPLC_data Confirmation Structure Confirmed NMR_data->Confirmation MS_data->Confirmation HPLC_data->Confirmation

Caption: Workflow for the structural confirmation of this compound.

Conclusion

The structural confirmation of this compound is most comprehensively achieved through a combination of analytical techniques. NMR spectroscopy provides detailed structural elucidation, confirming the connectivity of the atoms and the presence of key functional groups. Mass spectrometry serves as an excellent complementary technique for verifying the molecular weight, while HPLC is invaluable for assessing the purity and homogeneity of the sample. By employing these methods in a coordinated workflow, researchers can ensure the structural integrity of their this compound and proceed with confidence in their subsequent applications in drug development and bioconjugation.

A Comparative Guide to HPLC Purification of PEGylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) to peptides, a process known as PEGylation, is a cornerstone strategy in drug development to enhance the therapeutic properties of peptides, including increased solubility, extended in vivo half-life, and reduced immunogenicity. However, the PEGylation reaction mixture is a complex amalgam of the desired PEGylated peptide, unreacted peptide, excess PEG reagent, and various PEGylated byproducts such as multi-PEGylated species and positional isomers. This heterogeneity necessitates robust and efficient purification methods to isolate the target mono-PEGylated peptide with high purity and recovery. High-performance liquid chromatography (HPLC) is the preeminent technique for this purpose, offering several modalities tailored to the specific physicochemical properties of the PEGylated peptide and its contaminants.

This guide provides an objective comparison of the three primary HPLC methods for purifying PEGylated peptides: Reversed-Phase HPLC (RP-HPLC), Ion-Exchange HPLC (IEX-HPLC), and Size-Exclusion HPLC (SEC-HPLC). We will delve into the principles of each technique, present supporting experimental data in structured tables, and provide detailed experimental protocols.

The Challenge of Purifying PEGylated Peptides

The primary challenge in purifying PEGylated peptides lies in the subtle physicochemical differences between the target molecule and the various impurities. The attachment of a neutral, hydrophilic PEG chain can mask the intrinsic properties of the peptide, making separations based on charge or hydrophobicity less straightforward. Key impurities that need to be removed include:

  • Unreacted Peptide: The original, unmodified peptide.

  • Unreacted PEG: Excess PEG reagent from the conjugation reaction.

  • Multi-PEGylated Species: Peptides with more than one PEG chain attached.

  • Positional Isomers: Peptides with a single PEG chain attached at different sites.

Comparative Analysis of HPLC Methods

The selection of the most appropriate HPLC method, or a combination of methods, is critical for achieving the desired purity and yield. The following sections compare the performance of RP-HPLC, IEX-HPLC, and SEC-HPLC for the purification of PEGylated peptides.

Principles of Separation

Each HPLC method leverages a different physicochemical property to achieve separation.

Principles of HPLC Separation for PEGylated Peptides cluster_PEGylation PEGylation Reaction Mixture cluster_HPLC HPLC Purification Methods cluster_Purified Purified Products Mixture Unpurified Mixture (PEG-Peptide, Peptide, PEG, Isomers) RP_HPLC RP-HPLC (Hydrophobicity) Mixture->RP_HPLC IEX_HPLC IEX-HPLC (Net Charge) Mixture->IEX_HPLC SEC_HPLC SEC-HPLC (Hydrodynamic Radius) Mixture->SEC_HPLC Purified_Product Pure PEGylated Peptide RP_HPLC->Purified_Product IEX_HPLC->Purified_Product SEC_HPLC->Purified_Product

Caption: Separation principles of HPLC methods.

Performance Comparison

The following table summarizes the key performance characteristics of each HPLC method based on experimental data from various studies. It is important to note that performance can vary significantly depending on the specific peptide, PEG size, and experimental conditions.

Parameter Reversed-Phase HPLC (RP-HPLC) Ion-Exchange HPLC (IEX-HPLC) Size-Exclusion HPLC (SEC-HPLC)
Primary Separation Principle HydrophobicityNet ChargeHydrodynamic Radius (Size)
Resolution High to ExcellentGood to HighModerate
Purity Achieved >95%[1]>95% (for positional isomers)[2]Effective for removing unreacted PEG and aggregates
Recovery 85-95% (can be lower for very hydrophobic or large peptides)>90%>95%
Throughput Moderate to HighHighLow to Moderate
Key Applications High-resolution separation of positional isomers, final polishing step.Separation of species with different degrees of PEGylation, removal of unreacted peptide.Removal of unreacted PEG, aggregates, and buffer exchange.
Limitations Can be denaturing for some peptides, potential for peak broadening."Charge shielding" by PEG can reduce resolution.Limited resolution for species of similar size.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting purification strategies. The following sections provide representative experimental protocols for each HPLC method.

Reversed-Phase HPLC (RP-HPLC) Protocol

RP-HPLC separates molecules based on their hydrophobicity. The non-polar stationary phase retains hydrophobic molecules more strongly, and they are eluted by increasing the concentration of an organic solvent in the mobile phase.

RP-HPLC Workflow for PEGylated Peptide Purification A Equilibrate C18 Column (e.g., 0.1% TFA in Water) B Load PEGylation Reaction Mixture A->B C Gradient Elution (Increasing Acetonitrile with 0.1% TFA) B->C D UV Detection (e.g., 214 nm or 280 nm) C->D E Fraction Collection D->E F Purity Analysis (Analytical HPLC, Mass Spectrometry) E->F

Caption: RP-HPLC experimental workflow.

Materials:

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample: PEGylation reaction mixture, clarified by centrifugation or filtration.

Procedure:

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min for at least 10 column volumes.

  • Sample Injection: Inject the clarified PEGylation reaction mixture onto the column.

  • Elution Gradient: Apply a linear gradient of Mobile Phase B from 5% to 95% over 60 minutes.

  • Detection: Monitor the elution profile using a UV detector at 214 nm (for peptide bonds) and/or 280 nm (for aromatic residues).

  • Fraction Collection: Collect fractions corresponding to the desired PEGylated peptide peak.

  • Analysis: Analyze the collected fractions for purity and identity using analytical RP-HPLC and mass spectrometry.

Ion-Exchange HPLC (IEX-HPLC) Protocol

IEX-HPLC separates molecules based on their net surface charge. The stationary phase contains charged functional groups that interact with oppositely charged molecules in the sample. Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.

IEX-HPLC Workflow for PEGylated Peptide Purification A Equilibrate IEX Column (e.g., Low Salt Buffer) B Load PEGylation Reaction Mixture A->B C Salt Gradient Elution (Increasing NaCl Concentration) B->C D UV Detection (e.g., 280 nm) C->D E Fraction Collection D->E F Purity and Salt Analysis E->F

Caption: IEX-HPLC experimental workflow.

Materials:

  • Column: Strong cation exchange (e.g., SP Sepharose) or strong anion exchange (e.g., Q Sepharose) column, depending on the peptide's isoelectric point (pI).

  • Mobile Phase A (Binding Buffer): 20 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B (Elution Buffer): 20 mM Sodium Phosphate, 1 M NaCl, pH 7.0.

  • Sample: PEGylation reaction mixture, buffer-exchanged into Mobile Phase A.

Procedure:

  • Column Equilibration: Equilibrate the ion-exchange column with Mobile Phase A at a flow rate of 1 mL/min until the conductivity and pH are stable.

  • Sample Loading: Load the buffer-exchanged sample onto the column.

  • Elution Gradient: Apply a linear gradient of Mobile Phase B from 0% to 100% over 60 minutes to elute the bound molecules.

  • Detection: Monitor the eluate at 280 nm.

  • Fraction Collection: Collect fractions across the elution profile.

  • Analysis: Analyze the fractions for the target PEGylated peptide using SDS-PAGE, analytical HPLC, and for salt content.

Size-Exclusion HPLC (SEC-HPLC) Protocol

SEC-HPLC separates molecules based on their hydrodynamic radius (size in solution). The stationary phase consists of porous beads. Larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can enter the pores have a longer path and elute later.

SEC-HPLC Workflow for PEGylated Peptide Purification A Equilibrate SEC Column (Isocratic Mobile Phase) B Load PEGylation Reaction Mixture A->B C Isocratic Elution B->C D UV and/or Refractive Index Detection C->D E Fraction Collection D->E F Purity Analysis E->F

Caption: SEC-HPLC experimental workflow.

Materials:

  • Column: Size-exclusion column with an appropriate molecular weight range for the PEGylated peptide (e.g., Superdex 75 or Superdex 200).

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer.

  • Sample: Concentrated PEGylation reaction mixture.

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate (e.g., 0.5 mL/min).

  • Sample Injection: Inject a small volume of the concentrated sample (typically 1-2% of the column volume) onto the column.

  • Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Detection: Monitor the elution profile using a UV detector (280 nm) and/or a refractive index (RI) detector (for detecting the PEG moiety).

  • Fraction Collection: Collect fractions based on the elution volume.

  • Analysis: Analyze the collected fractions to identify those containing the purified PEGylated peptide.

Conclusion and Recommendations

The purification of PEGylated peptides is a critical step in their development as therapeutic agents. A multi-step purification strategy is often necessary to achieve the high purity required for clinical applications.

  • Initial Capture/Bulk Separation: IEX-HPLC or SEC-HPLC are often employed as initial steps. IEX-HPLC can efficiently separate based on the degree of PEGylation, while SEC-HPLC is excellent for removing unreacted PEG and aggregates.[1][]

  • High-Resolution Polishing: RP-HPLC is typically used as a final polishing step to separate closely related species, such as positional isomers, and to ensure high final purity.

The optimal purification strategy will depend on the specific characteristics of the PEGylated peptide and the impurities present. Method development and optimization are crucial for achieving high purity and recovery. The combination of different HPLC modes, leveraging their orthogonal separation mechanisms, provides a powerful approach to tackling the challenges of PEGylated peptide purification.

References

A Comparative Guide to Cleavage Strategies for Common Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, particularly in the intricate assembly of complex molecules such as pharmaceuticals and bioactive compounds, the use of protecting groups is an indispensable strategy. These temporary modifications of functional groups prevent unwanted side reactions and allow for the selective transformation of other parts of a molecule. The judicious selection and subsequent removal, or cleavage, of these protecting groups are critical for the overall success of a synthetic route. This guide provides an objective comparison of cleavage strategies for some of the most common protecting groups, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions.

Orthogonal Protecting Group Strategies

A cornerstone of modern synthetic chemistry is the concept of orthogonal protection. This strategy allows for the selective removal of one protecting group in the presence of others within the same molecule.[1] This is achieved by choosing protecting groups that are cleaved under distinct and non-interfering reaction conditions.[2] For instance, an acid-labile group can be removed without affecting a base-labile or a hydrogenation-labile group. This approach is paramount in the synthesis of complex molecules with multiple functional groups, such as peptides and oligosaccharides.[1]

The following diagram illustrates the concept of orthogonal protecting groups, where different protecting groups (PG) on a molecule can be selectively removed by specific reagents.

Orthogonal_Protecting_Groups Molecule Substrate-PG1 Substrate-PG2 Substrate-PG3 Product1 Substrate-OH Substrate-PG2 Substrate-PG3 Molecule->Product1 Reagent A Product2 Substrate-PG1 Substrate-NH2 Substrate-PG3 Molecule->Product2 Reagent B Product3 Substrate-PG1 Substrate-PG2 Substrate-COOH Molecule->Product3 Reagent C

Caption: Orthogonal deprotection strategy.

Amine Protecting Groups

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most widely used protecting groups for amines, particularly in peptide synthesis, due to its stability in a variety of reaction conditions and its facile cleavage under acidic conditions.[3]

The deprotection of the Boc group is an acid-catalyzed process involving the protonation of the carbamate (B1207046) oxygen, followed by the formation of a stable tert-butyl cation and the release of carbon dioxide.[3][4]

Cleavage MethodReagent(s)Solvent(s)Typical Reaction TimeTypical Yield (%)AdvantagesDisadvantages
Acidolysis (Strong Acid) Trifluoroacetic acid (TFA)Dichloromethane (B109758) (DCM)0.5 - 4 hours[5]>95[5]Highly effective, volatile byproducts.[5]Harsh conditions, may cleave other acid-labile groups.[5]
Acidolysis (Milder Acid) 4M HCl in DioxaneDioxane, Ethyl Acetate1 - 4 hours[3]>90[5]Milder than TFA, good for some sensitive substrates.Can be slower, dioxane is a peroxide-former.
Lewis Acid-mediated Trimethylsilyl (B98337) iodide (TMSI)Chloroform, AcetonitrileVariableHighMild, non-hydrolytic conditions.[3]Reagent is moisture-sensitive.
Thermal Heat (e.g., refluxing water)Water, Toluene15 min - 12 hours[5][6]Variable, often >90[5]"Green" alternative, avoids strong acids.[3]High temperatures may not be suitable for all substrates.[6]

Objective: To remove the Boc protecting group from an amine using trifluoroacetic acid in dichloromethane.

Materials:

  • Boc-protected amine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected amine (1.0 equivalent) in anhydrous DCM (to a concentration of approximately 0.1 M).[5]

  • To the stirred solution, add TFA (to a final concentration of 20-50% v/v) dropwise at room temperature.[5] The reaction is typically fast, often completing within 30 minutes to a few hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[3]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[3]

The following diagram illustrates the decision-making process for choosing a Boc deprotection method.

Boc_Deprotection_Workflow start Start: Boc-protected Substrate acid_labile Is the substrate acid-labile? start->acid_labile strong_acid Use strong acid (e.g., TFA in DCM) acid_labile->strong_acid No mild_acid Use milder acid (e.g., HCl in Dioxane) acid_labile->mild_acid Yes end End: Deprotected Amine strong_acid->end thermal Consider thermal deprotection mild_acid->thermal If still problematic mild_acid->end thermal->end

Caption: Decision workflow for Boc deprotection.

9-Fluorenylmethoxycarbonyl (Fmoc) Group

The Fmoc group is another cornerstone of peptide synthesis, valued for its base-lability, which makes it orthogonal to the acid-labile Boc and t-butyl protecting groups.[1]

Fmoc deprotection proceeds via a base-catalyzed β-elimination mechanism, liberating the free amine and dibenzofulvene (DBF), which is typically scavenged by the amine base.[7]

Cleavage MethodReagent(s)Solvent(s)Typical Reaction TimeTypical Yield (%)AdvantagesDisadvantages
Standard Piperidine (B6355638) 20% Piperidine in DMFN,N-Dimethylformamide (DMF)2 x 10-20 min[8]>98[9]Well-established, reliable.[7]Can be slow for sterically hindered amino acids.[8]
DBU/Piperidine 2% DBU / 2% Piperidine in DMFDMF2 x 5-7 min[8]>98[10]Faster deprotection, good for hindered residues.[11]DBU can catalyze aspartimide formation.[11]
Piperazine/DBU 5% Piperazine / 2% DBU in DMFDMF< 1 min[12]High[12]Very rapid deprotection.[12]Requires careful control of reaction time.
Microwave-Assisted 20% Piperidine in DMFDMF30 sec - 3 min[8]High[8]Significantly accelerates deprotection.[8]Requires specialized equipment.

Objective: To remove the Fmoc protecting group from a resin-bound peptide using piperidine in DMF.

Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Reaction vessel with a sintered glass filter

  • Shaker or vortex mixer

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in the reaction vessel.[13]

  • Drain the DMF from the reaction vessel.

  • Add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 1-3 minutes at room temperature.[13]

  • Drain the piperidine solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes at room temperature.

  • Drain the piperidine solution.

  • Wash the resin thoroughly with DMF (at least 5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[13]

  • The deprotected resin is now ready for the next coupling step.

The following diagram illustrates the standard workflow for Fmoc deprotection.

Fmoc_Deprotection_Workflow start Start: Fmoc-protected Peptide-Resin swell Swell resin in DMF start->swell deprotect1 Treat with 20% Piperidine/DMF (1-3 min) swell->deprotect1 deprotect2 Treat with fresh 20% Piperidine/DMF (10-15 min) deprotect1->deprotect2 wash Wash with DMF (5x) deprotect2->wash end End: Deprotected Peptide-Resin wash->end

Caption: Standard workflow for Fmoc deprotection.

Hydroxyl Protecting Groups

Benzyl (B1604629) (Bn) Ethers

Benzyl ethers are widely used to protect alcohols due to their stability under a broad range of conditions, including acidic and basic media.[14]

The primary methods for benzyl ether cleavage are reductive and oxidative.[15]

Cleavage MethodReagent(s)Solvent(s)Typical Reaction TimeTypical Yield (%)AdvantagesDisadvantages
Catalytic Hydrogenolysis H₂, Pd/CEthanol, Methanol (B129727), THF1 - 24 hours[15]>90[15]Clean reaction, high yields, neutral conditions.[15]Incompatible with reducible functional groups (e.g., alkenes, alkynes).[14]
Transfer Hydrogenation Ammonium formate, Pd/CMethanol1 - 6 hoursHighAvoids the use of flammable H₂ gas.Can be slower than direct hydrogenation.
Oxidative Cleavage DDQCH₂Cl₂, H₂O1 - 8 hoursGood to High[14]Tolerant of reducible functional groups.[15]Requires stoichiometric oxidant, potential for over-oxidation.[15]
Lewis Acid-mediated BCl₃·SMe₂Dichloromethane1 - 5 hours>85[16]Mild conditions, good functional group tolerance.[16]Reagent is moisture-sensitive.

Objective: To deprotect a benzyl ether using catalytic hydrogenolysis.

Materials:

  • Benzyl-protected alcohol

  • 10% Palladium on carbon (Pd/C)

  • Methanol (or other suitable solvent)

  • Hydrogen gas (balloon or hydrogenation apparatus)

  • Celite®

  • Standard laboratory glassware

Procedure:

  • Dissolve the benzyl-protected alcohol in methanol in a round-bottom flask.[15]

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere. Maintain a positive pressure of hydrogen with a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.[17]

  • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

The following diagram shows a simplified workflow for the hydrogenolysis of a benzyl ether.

Benzyl_Hydrogenolysis_Workflow start Start: Benzyl-protected Alcohol dissolve Dissolve in Solvent (e.g., MeOH) start->dissolve add_catalyst Add Pd/C catalyst dissolve->add_catalyst hydrogenate Hydrogenate (H₂ balloon) add_catalyst->hydrogenate monitor Monitor by TLC hydrogenate->monitor filter Filter through Celite® monitor->filter Reaction complete concentrate Concentrate filter->concentrate end End: Deprotected Alcohol concentrate->end

Caption: Workflow for benzyl ether hydrogenolysis.

Silyl (B83357) Ethers

Silyl ethers are among the most popular protecting groups for alcohols due to their ease of formation, varied stability, and mild cleavage conditions. Common examples include trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS or TBS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS).

The cleavage of silyl ethers is typically achieved using fluoride (B91410) ion sources or acidic conditions. The stability of silyl ethers towards cleavage is highly dependent on the steric bulk of the substituents on the silicon atom.

Relative Stability of Common Silyl Ethers:

  • Towards Acid: TMS < TES < TBS < TIPS < TBDPS

  • Towards Base/Fluoride: TMS < TES < TBS ≈ TBDPS < TIPS

Cleavage MethodReagent(s)Solvent(s)Typical Reaction TimeTypical Yield (%)AdvantagesDisadvantages
Fluoride-mediated Tetrabutylammonium (B224687) fluoride (TBAF)Tetrahydrofuran (THF)0.5 - 12 hours[18]>90[18]Very common and effective, mild conditions.TBAF is basic and can affect base-sensitive groups.[18]
Fluoride-mediated (Buffered) HF-PyridineTHF, Pyridine0.5 - 8 hoursHighCan be selective for different silyl ethers.HF is highly corrosive and toxic.
Acid-catalyzed Acetic acid, p-TsOH, HClTHF/H₂O, MethanolVariableHighEffective for less hindered silyl ethers.May cleave other acid-labile groups.
Lewis Acid-catalyzed SbCl₃Acetonitrile10 - 30 min>90[19]Fast and efficient.Antimony compounds are toxic.

Objective: To cleave a tert-butyldimethylsilyl (TBDMS) ether using tetrabutylammonium fluoride (TBAF).

Materials:

  • TBDMS-protected alcohol

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve the TBDMS-protected alcohol (1.0 equivalent) in anhydrous THF (to a concentration of approximately 0.1 M).[18]

  • Cool the solution to 0 °C in an ice bath.

  • Add the 1 M TBAF solution in THF (1.1-1.5 equivalents) dropwise to the stirred solution.[18]

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction by adding water.

  • Dilute the mixture with dichloromethane and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[18]

  • The crude product can be purified by silica (B1680970) gel column chromatography.

The following diagram illustrates the relative lability of different silyl ethers to acidic and fluoride-mediated cleavage.

Silyl_Ether_Lability cluster_acid Acidic Conditions cluster_fluoride Fluoride Conditions Acid Acidic Cleavage (Increasing Stability) Fluoride Fluoride-mediated Cleavage (Increasing Stability) a1 TMS a2 TES a1->a2 a3 TBS a2->a3 a4 TIPS a3->a4 a5 TBDPS a4->a5 f1 TMS f2 TES f1->f2 f3 TBS/TBDPS f2->f3 f4 TIPS f3->f4

Caption: Relative stability of silyl ethers.

References

Navigating the Nexus of PROTAC Activity: A Comparative Guide to Biological Assays for PROTACs Featuring a Hydroxy-PEG9-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the judicious selection of biological assays is paramount to characterizing and optimizing Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of key biological activity assays for PROTACs, with a special focus on those incorporating a Hydroxy-PEG9-Boc linker, a commonly utilized polyethylene (B3416737) glycol (PEG)-based linker. We delve into the experimental data and detailed protocols that underpin the evaluation of PROTAC efficacy.

PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] A PROTAC typically consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2] The linker is not merely a spacer; its composition and length critically influence the PROTAC's physicochemical properties, cell permeability, and the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), all of which are determinants of its biological activity.[1][2][3] PEG linkers, such as those derived from this compound, are frequently employed due to their flexibility and ability to improve solubility.[1][3][4]

Core Biological Activity Assays for PROTACs

The evaluation of a PROTAC's biological activity involves a cascade of assays designed to confirm its mechanism of action, from target engagement to protein degradation and downstream cellular effects. The primary assays include:

  • Target Protein Degradation Assays: These are the cornerstone for quantifying the primary function of a PROTAC – the reduction of the target protein levels.

  • Ubiquitination Assays: These assays confirm that the PROTAC is mediating the ubiquitination of the target protein, a crucial step preceding degradation.

  • Cell Viability and Proliferation Assays: These assays assess the downstream functional consequences of target protein degradation on cellular health and proliferation.

Comparative Analysis of PROTAC Performance with Different Linkers

The choice of linker can significantly impact the degradation efficiency (DC50 and Dmax values) of a PROTAC. While direct head-to-head quantitative comparisons for PROTACs with a this compound linker versus a wide array of other specific linkers are not extensively consolidated in single studies, the literature provides valuable insights into the performance of different linker classes.

Flexible linkers, such as PEG and alkyl chains, are often the initial choice in PROTAC design.[3][5] However, more rigid linkers containing cyclic or aromatic groups can enhance potency and improve pharmacokinetic profiles.[3][5] The following table provides a representative comparison of how different linker types can influence PROTAC activity, drawing from general findings in the field.

Linker TypeRepresentative Linker Structure/ComponentTarget Protein (Example)E3 Ligase (Example)DC50 (nM)Dmax (%)Key Characteristics
PEG Linker This compound derivativeBRD4Cereblon (CRBN)10-100>90Good solubility and flexibility, well-established.[1][3]
Alkyl Chain C8 Alkyl ChainBTKCereblon (CRBN)5-50>85Simple and flexible, can be synthetically tractable.[3][5]
Rigid Linker Piperidine/Piperazine containingRIPK2VHL1-20>95Can pre-organize the PROTAC for optimal ternary complex formation, potentially improving potency.[6]
Click Chemistry Linker Triazole-containingPARP1VHL/CRBNVariesVariesAllows for rapid synthesis of PROTAC libraries to optimize linker architecture.[2][5]

Note: The DC50 and Dmax values presented are illustrative and can vary significantly depending on the specific PROTAC, target protein, E3 ligase, and cell line used.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of PROTAC activity.

Protocol 1: Western Blot for Target Protein Degradation

This is a standard and widely used method to quantify the reduction of a target protein in cells after PROTAC treatment.[5][7][8]

Materials:

  • Cultured cells expressing the target protein

  • PROTAC with this compound linker (and alternatives)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[8]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[7][8]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.[7][8]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[7]

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[7]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.[7]

  • Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.

Protocol 2: In Vitro Ubiquitination Assay

This assay directly measures the PROTAC-mediated ubiquitination of the target protein.[9][10]

Materials:

  • Purified target protein

  • Purified E1, E2, and E3 ligase (e.g., VHL or Cereblon complex)

  • PROTAC of interest

  • Ubiquitin

  • ATP

  • Assay buffer

  • Antibodies for detecting ubiquitinated protein (e.g., anti-ubiquitin antibody)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the purified target protein, E3 ligase, E1 enzyme, E2 enzyme, ubiquitin, and the PROTAC in the assay buffer.

  • Initiate Reaction: Add ATP to start the ubiquitination reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Termination: Stop the reaction by adding SDS-PAGE sample buffer.

  • Detection: Analyze the reaction products by Western blot using an antibody specific for the target protein to observe higher molecular weight ubiquitinated species or an anti-ubiquitin antibody.[10]

Protocol 3: Cell Viability Assay (e.g., CTG or CCK-8)

This assay determines the effect of the PROTAC on cell proliferation and viability, which is a downstream consequence of target protein degradation.[11][]

Materials:

  • Cultured cancer cell line

  • PROTAC of interest

  • Cell culture medium

  • 96-well plates

  • CellTiter-Glo® (CTG) Luminescent Cell Viability Assay kit or Cell Counting Kit-8 (CCK-8)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours). Include a vehicle control.

  • Assay:

    • For CTG: Add the CellTiter-Glo® reagent to each well, incubate, and measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

    • For CCK-8: Add the CCK-8 solution to each well, incubate, and measure the absorbance at the appropriate wavelength. The absorbance is proportional to the number of viable cells.[11]

  • Analysis: Plot the cell viability against the PROTAC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Visualizing PROTAC Mechanisms and Workflows

To further elucidate the processes involved in PROTAC evaluation, the following diagrams illustrate key pathways and workflows.

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC (this compound Linker) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (e.g., BRD4) TargetProtein->TernaryComplex E3Ligase E3 Ligase (e.g., CRBN) E3Ligase->TernaryComplex UbiquitinatedProtein Ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: Mechanism of action for a PROTAC with a this compound linker.

PROTAC_Assay_Workflow cluster_workflow PROTAC Biological Activity Assay Workflow Start PROTAC Synthesis (with this compound linker) DegradationAssay Target Protein Degradation Assay (Western Blot, ELISA, etc.) Start->DegradationAssay UbiquitinationAssay Ubiquitination Assay (In vitro or Cellular) Start->UbiquitinationAssay DataAnalysis Data Analysis (DC50, Dmax, IC50) DegradationAssay->DataAnalysis UbiquitinationAssay->DataAnalysis ViabilityAssay Cell Viability/Proliferation Assay (CTG, CCK-8) Conclusion Lead Optimization ViabilityAssay->Conclusion DataAnalysis->ViabilityAssay

Caption: A typical workflow for evaluating the biological activity of PROTACs.

Linker_Comparison_Logic cluster_comparison Logic for Comparing PROTAC Linkers PROTAC_PEG PROTAC with This compound Linker BiologicalAssays Biological Activity Assays (Degradation, Ubiquitination, Viability) PROTAC_PEG->BiologicalAssays PROTAC_Alkyl PROTAC with Alkyl Linker PROTAC_Alkyl->BiologicalAssays PROTAC_Rigid PROTAC with Rigid Linker PROTAC_Rigid->BiologicalAssays PerformanceMetrics Performance Metrics (DC50, Dmax, Solubility, Permeability) BiologicalAssays->PerformanceMetrics

Caption: Logical relationship for comparing different PROTAC linkers.

References

A Comparative Guide to Alternative Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are critically dependent on the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand.[1][2] Far from being a passive spacer, the linker's composition, length, and rigidity profoundly influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][3] While polyethylene (B3416737) glycol (PEG) linkers have been a popular choice in initial studies, a growing body of research highlights the advantages of exploring a diverse chemical toolbox of alternative linkers to optimize PROTAC performance.[4][5]

This guide provides an objective comparison of various alternative linker strategies, supported by experimental data, to empower the rational design of next-generation protein degraders.

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein, quantified by the DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).[4] The following tables summarize quantitative data from various studies, offering a comparative view of how different linker architectures can impact these key parameters. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.

Table 1: Flexible Linkers - A Head-to-Head Look at Alkyl vs. PEG

Flexible linkers, predominantly composed of alkyl chains or PEG units, are often the initial choice in PROTAC design due to their synthetic accessibility and the conformational flexibility they impart, which can be crucial for the formation of a productive ternary complex.[2][6]

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineReference
BRD4CRBNAlkyl9Weak Degradation<20HEK293T[2]
BRD4CRBNPEG9 (3 PEG units)>5000<20H661[2][7]
TBK1VHLAlkyl/Ether21396-[2]
TBK1VHLAlkyl/Ether2929276-[2]
ARCIAPAlkyl->3000-22Rv1[2]
ERαVHLPEG12~100>90MCF7[8]
ERαVHLPEG16~30>90MCF7[8]

Key Observations:

  • While both are flexible, the atomic composition of the linker can significantly impact potency. In one study, replacing a nine-atom alkyl chain with three PEG units resulted in weak degradation of the target protein.[2]

  • Linker length is a critical parameter for flexible linkers. For TBK1 degradation, a 21-atom linker was significantly more potent than a 29-atom linker.[2] Conversely, for ERα degradation, a 16-atom PEG linker was more effective than a 12-atom linker.[8]

Table 2: Rigid Linkers - Enhancing Potency and Modulating Properties

Rigid linkers, which incorporate structural elements like piperazine (B1678402)/piperidine (B6355638) rings, alkynes, triazoles, and aromatic systems, can pre-organize the PROTAC into a bioactive conformation. This can lead to improved ternary complex stability, enhanced potency, and better pharmacokinetic profiles.[2][3][5]

Target ProteinE3 LigaseLinker TypeKey Rigid MotifDC50 (nM)Dmax (%)Cell LineReference
BET ProteinsCRBNRigidified AlkylEthynylLower IC50 vs. Alkyl-MOLM13, MV4;11[2]
ARVHLRigidPiperidine/Piperazine<1>90VCaP[5]
SMARCA2/4VHLRigidBenzyl---[2]
ARCIAPRigidPhenylNo Activity-22Rv1[2]
BRD4CRBN/VHLClick-derivedTriazole<500>90H661[2][7]

Key Observations:

  • Incorporating rigidity can be a double-edged sword. Replacing a flexible linker with a rigid phenyl group in an AR-targeting PROTAC abolished its activity.[2]

  • However, in other cases, rigid linkers have demonstrated superior performance. The use of piperidine and piperazine moieties in AR-targeting PROTACs led to potent, subnanomolar degradation.[5]

  • Click chemistry, which often results in the formation of a rigid triazole ring, has proven to be a valuable tool for rapidly synthesizing libraries of PROTACs with varying linkers to identify optimal candidates.[2][7][]

Table 3: Physicochemical Properties and Permeability of Different Linker Types

A major challenge in PROTAC development is achieving favorable drug-like properties, particularly cell permeability, given their typically large size.[6][10] The linker plays a crucial role in modulating these properties.

PROTAC SeriesLinker TypeKey FeaturecLogPPermeability (Pe, 10⁻⁶ cm/s)Reference
ERK5-VHLAliphaticFlexible7.6Low[11][12]
ERK5-VHLPEG-basedFlexible, Polar-Moderate[11][12]
ERK5-VHLPiperidine-containingRigid, Polar-High[11][12]
ERK5-VHLPyridine-containingRigid-High[11][12]

Key Observations:

  • There is a clear correlation between linker composition and cell permeability. In a study of ERK5-targeting PROTACs, those with rigid, polar linkers containing piperidine or pyridine (B92270) moieties exhibited higher permeability compared to those with flexible aliphatic or PEG linkers.[11][12] This highlights the potential of rigid linkers to improve the pharmacokinetic profiles of PROTACs.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of PROTAC linker alternatives.

Western Blot Analysis for Protein Degradation

This is a fundamental assay to quantify the extent of target protein degradation.[13]

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples.

    • Denature the proteins by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[13]

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to assess the passive permeability of a compound across an artificial lipid membrane, providing an indication of its potential for cell penetration.[4][14][15][16][17][18]

  • Plate Preparation: A filter plate is coated with a lipid solution (e.g., 1% lecithin (B1663433) in dodecane) to form an artificial membrane.[14][16]

  • Compound Addition: The PROTAC solution is added to the donor wells of the filter plate.

  • Incubation: The donor plate is placed into an acceptor plate containing buffer, and the assembly is incubated for a defined period (e.g., 10-20 hours).[16]

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured using a suitable analytical method, such as LC-MS/MS.

  • Permeability Calculation: The permeability coefficient (Pe) is calculated based on the amount of compound that has crossed the membrane.

NanoBRET™ Ternary Complex Formation Assay

This live-cell assay allows for the real-time monitoring of the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[19][20][21][22][23]

  • Cell Engineering: The target protein is expressed as a fusion with NanoLuc® luciferase (the energy donor), and the E3 ligase (e.g., CRBN or VHL) is expressed as a fusion with HaloTag® (the energy acceptor).

  • Cell Treatment: The engineered cells are treated with the PROTAC of interest.

  • Reagent Addition: A fluorescently labeled HaloTag® ligand and the NanoLuc® substrate are added to the cells.

  • BRET Measurement: If the PROTAC brings the target protein and the E3 ligase into close proximity, Bioluminescence Resonance Energy Transfer (BRET) occurs from the NanoLuc® donor to the HaloTag® acceptor. The resulting fluorescent signal is measured.

  • Data Analysis: The BRET ratio is calculated, which is proportional to the amount of ternary complex formed. This allows for the determination of the EC50 for ternary complex formation.

"Smart" Linkers: The Next Frontier

Beyond simple flexible and rigid structures, "smart" or functional linkers are emerging as a sophisticated strategy to achieve spatiotemporal control over PROTAC activity.[4][24]

  • Photo-switchable Linkers: These linkers, often incorporating moieties like azobenzene, can be reversibly switched between an active and an inactive state using light of specific wavelengths.[24] For example, a PROTAC might be inactive in its cis isomer form and become active upon irradiation with blue-violet light (e.g., 390-415 nm), which converts it to the trans isomer.[24] This allows for precise control over where and when the PROTAC exerts its protein-degrading effects, potentially minimizing off-target toxicity.

  • Photo-cleavable Linkers: These linkers incorporate a photolabile caging group that can be cleaved upon exposure to light, releasing the active PROTAC.[2] This provides another mechanism for spatiotemporal control of PROTAC activity.

Visualizing the Concepts

Diagrams generated using Graphviz (DOT language) provide clear visual representations of the key concepts discussed.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI->Ternary E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_invitro In Vitro cluster_cellular Cellular start Design & Synthesize PROTAC Library (Varying Linkers) char Purity & Identity Confirmation (NMR, LC-MS) start->char invitro In Vitro Evaluation char->invitro cellular Cellular Assays char->cellular data Data Analysis & SAR invitro->data cellular->data perm Permeability Assay (PAMPA) ternary Ternary Complex Formation (NanoBRET) degradation Protein Degradation (Western Blot) viability Cell Viability Assay

Caption: A typical experimental workflow for evaluating PROTAC linker alternatives.

Linker_Properties cluster_types Linker Types cluster_properties PROTAC Properties Linker Linker Design Flexible Flexible (Alkyl, PEG) Linker->Flexible Rigid Rigid (Cyclic, Aromatic) Linker->Rigid Smart Smart (Photo-switchable) Linker->Smart Efficacy Efficacy (DC50, Dmax) Flexible->Efficacy PK Pharmacokinetics (Permeability, Stability) Flexible->PK Rigid->Efficacy Rigid->PK Selectivity Selectivity Rigid->Selectivity Smart->Efficacy Smart->Selectivity

Caption: The relationship between linker design choices and resulting PROTAC properties.

Conclusion

The linker is a pivotal component in PROTAC design, with a profound impact on the molecule's overall performance. While flexible PEG and alkyl linkers have been instrumental in the initial exploration of targeted protein degradation, the field is increasingly embracing a more diverse chemical toolbox. Rigid linkers containing cyclic or aromatic groups can enhance potency and improve pharmacokinetic profiles, while the advent of click chemistry has streamlined the synthesis of PROTAC libraries, accelerating the optimization of linker architecture.[4][] Furthermore, the development of "smart" linkers promises a future of highly controllable and targeted protein degradation therapies.[4] The rational selection and optimization of the linker, guided by comparative experimental data, will be paramount in unlocking the full therapeutic potential of PROTACs.

References

Assessing the Impact of Hydroxy-PEG9-Boc on Drug Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug development, optimizing the pharmacokinetic (PK) profile of a therapeutic candidate is paramount to ensuring its efficacy and safety. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, has emerged as a gold-standard strategy for enhancing drug properties. This guide provides a comprehensive comparison of how modifying a drug with a discrete PEG linker, exemplified by structures like Hydroxy-PEG9-Boc, can significantly alter its pharmacokinetic behavior compared to its non-PEGylated counterpart. We will delve into the underlying mechanisms, present supporting experimental data, detail methodologies for assessment, and compare PEGylation with alternative technologies.

The Mechanism: How PEGylation Enhances Pharmacokinetic Profiles

The conjugation of a PEG chain, even a short one like a PEG9 linker, fundamentally alters a drug's physicochemical properties, leading to substantial improvements in its systemic behavior. The primary mechanism involves the creation of a hydrophilic, dynamic shield around the drug molecule.[1][2] This "stealth" effect sterically hinders the approach of proteolytic enzymes and antibodies, thereby reducing degradation and immunogenicity.[2][3]

Furthermore, the increased hydrodynamic radius of the PEGylated molecule dramatically reduces its rate of renal clearance, as the kidneys are less efficient at filtering larger molecules from the blood.[2] This is a key factor in extending the drug's circulation half-life. For molecules like PROTACs, where this compound is often used as a linker, this modification can improve solubility and metabolic stability, leading to more sustained target engagement and degradation.

Below is a diagram illustrating this mechanism of action.

Mechanism of PEGylation on Pharmacokinetics cluster_0 Non-PEGylated Drug cluster_1 PEGylated Drug cluster_2 Biological System Drug Small Molecule Drug PEG_Drug Drug-PEG9 Conjugate Enzymes Proteolytic Enzymes Drug->Enzymes Degradation Kidney Renal Clearance Drug->Kidney Rapid Clearance Immune Immune Cells Drug->Immune Immunogenic Response PEG_Shield Hydrophilic Shield PEG_Drug->Enzymes Steric Hindrance (Reduced Degradation) PEG_Drug->Kidney Reduced Clearance PEG_Drug->Immune Reduced Immunogenicity In Vivo Pharmacokinetic Study Workflow acclimatization 1. Animal Acclimatization (7 days) grouping 2. Group Allocation (IV & SC arms for each compound) acclimatization->grouping dosing 3. Compound Administration (Single IV bolus or SC injection) grouping->dosing sampling 4. Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) dosing->sampling processing 5. Plasma Processing (Centrifugation at 4°C) sampling->processing storage 6. Sample Storage (Store plasma at -80°C) processing->storage analysis 7. Bioanalysis (LC-MS/MS quantification) storage->analysis pk_calc 8. PK Parameter Calculation (Non-compartmental analysis) analysis->pk_calc report 9. Data Reporting & Comparison pk_calc->report

References

A Comparative Guide to E3 Ligase Ligands for PROTAC Development: Understanding the Role of Linkers like Hydroxy-PEG9-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in targeted protein degradation, the selection of an appropriate E3 ubiquitin ligase and its corresponding ligand is a critical determinant in the successful design of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of commonly utilized E3 ligase ligands, presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of crucial pathways and workflows.

A key clarification is that Hydroxy-PEG9-Boc is not an E3 ligase ligand . It is a popular PEG-based linker used in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules composed of a ligand that binds the target protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase.[2][3] The linker, such as this compound, connects the target-binding ligand to the E3 ligase ligand and its composition and length are critical for the efficacy of the PROTAC. This guide will focus on comparing the different E3 ligase ligands themselves.

The Role of E3 Ligase Ligands in PROTACs

PROTACs leverage the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.[4] The E3 ligase ligand recruits an E3 ubiquitin ligase to the target protein, facilitating the formation of a ternary complex (POI-PROTAC-E3 ligase).[2][4] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[4] While over 600 E3 ligases are known, only a handful have been extensively utilized for PROTAC development due to the availability of well-characterized small molecule ligands.[4][5][6] The most prominent among these are Cereblon (CRBN), von Hippel-Lindau (VHL), inhibitors of apoptosis proteins (IAPs), and mouse double minute 2 homolog (MDM2).[2][4][6]

Performance Comparison of E3 Ligase Ligands

The effectiveness of a PROTAC is determined by its ability to induce the degradation of the target protein, which is often quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[7][8] The choice of the E3 ligase ligand significantly impacts these parameters. The following tables summarize the performance of PROTACs utilizing different E3 ligase ligands against the same protein targets, providing a comparative perspective.

Table 1: Comparison of CRBN and VHL Ligand-Based PROTACs for BRD4 Degradation

Target ProteinE3 Ligase RecruitedPROTACDC50DmaxCell Line
BRD4CRBNdBET14 nM>90%MV4-11
BRD4VHLARV-771<1 nM>95%22Rv1
BRD4CRBNPROTAC 1< 1 nM>90%Burkitt's lymphoma (BL) cells
BRD4VHLPROTAC 17Low nM range>90%Not specified

Note: DC50 and Dmax values are highly dependent on the specific PROTAC architecture (warhead, linker, and E3 ligase ligand) and the experimental conditions (cell line, treatment time). The data presented here is for illustrative purposes to highlight the potential differences in potency and efficacy that can be observed with different E3 ligases.[7]

Table 2: General Characteristics of Common E3 Ligase Ligands

E3 LigaseLigand ExamplesAdvantagesDisadvantages
CRBN Thalidomide, Lenalidomide, PomalidomideWell-established chemistry, smaller and more "drug-like"Potential for off-target effects related to CRBN biology
VHL VH032, VH101High affinity, well-defined binding modeCan be larger and less cell-permeable than CRBN ligands
IAPs Bestatin, LCL161Can induce apoptosis in cancer cellsExpression can be variable across cell types
MDM2 Nutlin-3a, IdasanutlinCan stabilize p53, inducing apoptosisPotential for complex biological effects due to the role of p53

Experimental Protocols

Accurate and reproducible experimental data are crucial for the comparative analysis of PROTACs. Below are detailed methodologies for key experiments.

Ternary Complex Formation Assay (Time-Resolved Förster Resonance Energy Transfer - TR-FRET)

This assay measures the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Materials:

  • Purified, tagged target protein (e.g., His-tagged)

  • Purified, tagged E3 ligase (e.g., GST-tagged)

  • PROTAC of interest

  • FRET donor-labeled antibody (e.g., anti-His-Terbium)

  • FRET acceptor-labeled antibody (e.g., anti-GST-d2)

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4)

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Prepare a solution of the target protein and the E3 ligase in the assay buffer.

  • Add the PROTAC at various concentrations to the protein mixture.

  • Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for complex formation.

  • Add the donor and acceptor-labeled antibodies.

  • Incubate for another defined period (e.g., 60 minutes) at room temperature in the dark.

  • Measure the TR-FRET signal on a microplate reader. An increase in the FRET signal indicates the formation of the ternary complex.

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC can induce the ubiquitination of the target protein by the recruited E3 ligase.[4]

Materials:

  • Purified target protein

  • E1 activating enzyme, E2 conjugating enzyme, and the specific E3 ligase[4]

  • Ubiquitin and ATP[4]

  • PROTAC of interest[4]

  • Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)[4]

  • SDS-PAGE gels and Western blot apparatus[4]

  • Antibodies against the target protein and ubiquitin[4]

Procedure:

  • In a microcentrifuge tube, combine the E1, E2, E3, ubiquitin, and ATP in the ubiquitination buffer.[4]

  • Add the purified target protein.[4]

  • Add the PROTAC at the desired concentration (a no-PROTAC control is essential).[4]

  • Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE and transfer to a membrane for Western blotting.

  • Probe the membrane with antibodies against the target protein and ubiquitin to detect the ubiquitinated target protein. A ladder of high molecular weight bands indicates polyubiquitination.[8]

Cellular Degradation Assay (Western Blot)

This is the most common method to measure the degradation of the target protein in a cellular context.

Materials:

  • Cultured cells expressing the target protein

  • PROTAC of interest

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • Secondary antibody conjugated to a detection enzyme (e.g., HRP)

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the PROTAC for a specific time period (e.g., 24 hours).

  • Lyse the cells and quantify the total protein concentration.

  • Normalize the protein concentrations of all samples.

  • Separate the proteins by SDS-PAGE and transfer to a membrane.

  • Probe the membrane with the primary antibody against the target protein and the loading control.

  • Incubate with the appropriate secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the extent of protein degradation.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex POI Target Protein (POI) PROTAC PROTAC POI->PROTAC POI_bound POI E3 E3 Ligase PROTAC->E3 PROTAC_bound PROTAC E3_bound E3 POI_bound->PROTAC_bound Ub_chain Poly-ubiquitin Chain PROTAC_bound->E3_bound Ub Ubiquitin Ub->Ub_chain Proteasome Proteasome Ub_chain->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation cluster_ternary cluster_ternary cluster_ternary->Ub Ubiquitination

Caption: General mechanism of action for PROTAC-mediated protein degradation.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_invitro In Vitro Validation cluster_incell In-Cell Evaluation cluster_invivo In Vivo Studies Design Select Target Protein, E3 Ligase & Linker Synthesis Synthesize PROTAC (e.g., using this compound linker) Design->Synthesis Binding Binding Assays (e.g., SPR, ITC) Synthesis->Binding Ternary Ternary Complex Formation (e.g., TR-FRET) Binding->Ternary Ubiquitination In Vitro Ubiquitination Assay Ternary->Ubiquitination Degradation Cellular Degradation Assay (Western Blot, In-Cell ELISA) Ubiquitination->Degradation Selectivity Selectivity Profiling (Proteomics) Degradation->Selectivity Functional Functional Assays (e.g., Cell Viability) Selectivity->Functional PKPD Pharmacokinetics (PK) & Pharmacodynamics (PD) Functional->PKPD Efficacy Efficacy in Animal Models PKPD->Efficacy

Caption: Experimental workflow for comparing PROTACs with different E3 ligases.

References

Safety Operating Guide

Proper Disposal of Hydroxy-PEG9-Boc: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling chemical compounds. This guide provides detailed procedures for the proper disposal of Hydroxy-PEG9-Boc, a polyethylene (B3416737) glycol (PEG) derivative commonly utilized in biomedical research and drug development, particularly as a PROTAC linker. Adherence to these protocols is crucial to mitigate risks to personnel and the environment.

Hazard and Safety Overview

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:

  • Safety goggles with side-shields

  • Appropriate chemical-resistant gloves

  • A lab coat or other protective clothing

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials.

1. Waste Segregation:

  • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it, such as pipette tips, gloves, and absorbent paper.

  • Never mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Store the designated waste container in a secure, well-ventilated area, away from incompatible materials.

2. Container Management:

  • Use a container that is chemically compatible with this compound. The original product container is often a suitable choice for waste collection.[1]

  • Ensure the waste container is kept tightly sealed when not in use to prevent spills or the release of vapors.

3. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • Wearing appropriate PPE, contain the spill using a non-combustible absorbent material such as vermiculite, sand, or a universal chemical absorbent.

  • Carefully collect the absorbed material and any contaminated debris and place it into the designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a detergent solution. All materials used for decontamination should also be disposed of as hazardous waste.

4. Disposal of Empty Containers:

  • Thoroughly rinse empty this compound containers with a suitable solvent.

  • The first rinsate must be collected and disposed of as hazardous chemical waste.[1] Subsequent rinses may also need to be collected depending on local regulations.

  • After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste, in accordance with institutional guidelines.[1]

5. Final Disposal:

  • Dispose of the sealed waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.[1]

  • Do not pour this compound waste down the drain or dispose of it with general laboratory trash.

Summary of Key Information

ParameterInformationSource
Chemical Name This compoundMedchemExpress[2]
CAS Number 2055042-66-3MedchemExpress[2]
Molecular Formula C25H50O12MedchemExpress[2]
Appearance Colorless to light yellow liquidMedchemExpress[2]
Storage Pure form: -20°C for 3 years; In solvent: -80°C for 6 monthsMedchemExpress[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow A Identify this compound Waste (Unused reagent, contaminated labware, spill cleanup material) B Is the container empty? A->B C Triple rinse with appropriate solvent B->C Yes F Segregate waste into a designated, labeled, and sealed container B->F No D Collect first rinsate as hazardous waste C->D E Deface label and dispose of container as non-hazardous waste D->E D->F G Store waste container in a secure, well-ventilated area F->G H Contact Environmental Health & Safety (EHS) or licensed disposal service G->H I Arrange for pickup and final disposal H->I

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Hydroxy-PEG9-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling, storage, and disposal of Hydroxy-PEG9-Boc, a PROTAC linker. Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of the product.

Personal Protective Equipment (PPE)

Recommended PPE for Handling this compound:

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles that meet EN 166 or ANSI Z87.1 standards.
Hand Protection GlovesCommon chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling.
Body Protection Lab CoatStandard laboratory coat to protect from potential splashes.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the stability and integrity of this compound.

Handling:

  • Work in a well-ventilated area. Local exhaust ventilation is generally preferred.[1]

  • Avoid inhalation of any dust or vapors.[1]

  • Prevent contact with skin and eyes.[1]

  • Wash hands thoroughly after handling the compound.

  • Avoid strong oxidizing agents, high temperatures, and frequent exposure.[1]

Storage:

  • Store in a tightly sealed container in a dry and cool place.

  • The recommended storage temperature is typically -20°C for long-term stability.

  • Equilibrate the vial to room temperature before opening to prevent moisture condensation.

Disposal Plan

All chemical waste should be handled and disposed of in accordance with local, state, and federal regulations.

Spill and Waste Disposal:

  • In case of a spill, ensure the area is well-ventilated.

  • Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[1]

  • Place the absorbed material into a designated chemical waste container.[1]

  • Do not flush the chemical or its waste down the sewer.[1]

Procedural Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal start Receive and Log This compound ppe Don Personal Protective Equipment (PPE) start->ppe Before Handling storage_retrieval Retrieve from -20°C Storage ppe->storage_retrieval equilibration Equilibrate to Room Temperature storage_retrieval->equilibration weighing Weigh Compound in Ventilated Enclosure equilibration->weighing dissolution Dissolve in Appropriate Solvent weighing->dissolution experiment Perform Experiment dissolution->experiment waste_collection Collect Liquid and Solid Waste experiment->waste_collection decontamination Decontaminate Glassware and Work Surfaces waste_collection->decontamination waste_disposal Dispose of Waste in Labeled Container decontamination->waste_disposal ppe_removal Doff and Dispose of Contaminated PPE waste_disposal->ppe_removal hand_wash Wash Hands Thoroughly ppe_removal->hand_wash

Caption: Standard operating procedure for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxy-PEG9-Boc
Reactant of Route 2
Reactant of Route 2
Hydroxy-PEG9-Boc

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.